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  • Product: Imidazole glycerol phosphate
  • CAS: 27982-01-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Imidazole Glycerol Phosphate Biosynthesis Pathway

This guide provides a comprehensive exploration of the imidazole glycerol phosphate (IGP) biosynthesis pathway, a critical segment of the larger L-histidine metabolic route. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the imidazole glycerol phosphate (IGP) biosynthesis pathway, a critical segment of the larger L-histidine metabolic route. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic reactions, regulatory mechanisms, and experimental methodologies pertinent to this pathway. We will dissect the intricate molecular logic that governs this essential biological process, highlighting its significance as a validated target for novel antimicrobial and herbicidal agents.

Strategic Importance of the Histidine Biosynthesis Pathway

The biosynthesis of L-histidine is an ancient and energetically expensive metabolic pathway, comprising ten enzymatic steps. It is indispensable for bacteria, archaea, fungi, and plants, but is notably absent in animals, making it an ideal target for selective inhibitors.[1][2][3] The pathway begins with the condensation of ATP and 5-phospho-α-D-ribose 1-diphosphate (PRPP) and culminates in the production of L-histidine.[4] Due to its fundamental role and its absence in mammals, the enzymes within this pathway, particularly those involved in the synthesis of the central intermediate imidazole glycerol phosphate, are compelling targets for the development of novel antibiotics and herbicides.[5][6]

Histidine_Biosynthesis_Pathway cluster_main L-Histidine Biosynthesis cluster_regulation Feedback Inhibition PRPP PRPP + ATP PRATP PRATP PRPP->PRATP HisG PRAMP PRAMP PRATP->PRAMP HisE/I PRFAR PRFAR PRAMP->PRFAR HisA/F IGP Imidazole Glycerol Phosphate (IGP) PRFAR->IGP HisF/H IAP Imidazole Acetol Phosphate (IAP) IGP->IAP HisB HolP L-Histidinol-P IAP->HolP HisC Hisol L-Histidinol HolP->Hisol HisB/N Hisal L-Histidinal Hisol->Hisal HisD His L-Histidine Hisal->His HisD HisG_node HisG (ATP-PRT) His->HisG_node Allosteric Inhibition

Figure 1: Overview of the L-Histidine Biosynthesis Pathway. The pathway starts with PRPP and ATP and proceeds through nine intermediates to produce L-Histidine. The formation of Imidazole Glycerol Phosphate (IGP) and the key regulatory role of ATP-Phosphoribosyltransferase (HisG) are highlighted.

The Gateway: ATP-Phosphoribosyltransferase (ATP-PRT)

The first and committed step of histidine biosynthesis is catalyzed by ATP-phosphoribosyltransferase (ATP-PRT, EC 2.4.2.17), also known as HisG.[2][7] This enzyme facilitates the Mg²⁺-dependent condensation of ATP and PRPP to form N¹-(5-phospho-β-D-ribosyl)-ATP (PRATP) and inorganic pyrophosphate (PPi).[8][9]

Structural Diversity and Allosteric Regulation

ATP-PRT exists in two main forms: a "long form" found in organisms like E. coli and Mycobacterium tuberculosis, and a "short form".[7] The long form is typically a hexamer, while the short form is a hetero-octamer composed of four catalytic subunits (HisGₛ) and four regulatory subunits (HisZ).[7][8][10]

The activity of ATP-PRT is meticulously controlled, primarily through allosteric feedback inhibition by the pathway's end product, L-histidine.[11][8][12] This is a classic example of metabolic regulation where the final product binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[8][13]

  • Mechanism of Inhibition : Kinetic studies have shown that L-histidine acts as a noncompetitive inhibitor with respect to PRPP and an uncompetitive inhibitor with respect to ATP in several species.[8][14][15] The binding of histidine traps the enzyme in an inactive conformation.[14][15]

  • Synergistic Control : In addition to histidine, ATP-PRT activity is also modulated by the cell's energy status, with AMP and ADP acting as competitive inhibitors, and by stress signals like ppGpp.[2][13]

ATP_PRT_Regulation cluster_active Active State cluster_inactive Inactive State Active_Enzyme ATP-PRT (Active) Products PRATP + PPi Active_Enzyme->Products Catalyzes Inactive_Enzyme ATP-PRT (Inactive) Active_Enzyme->Inactive_Enzyme Histidine Binding (Allosteric Site) Substrates ATP + PRPP Substrates->Active_Enzyme Binds Histidine L-Histidine

Figure 2: Allosteric Regulation of ATP-PRT. L-Histidine binds to an allosteric site on ATP-PRT, shifting the equilibrium from the active to an inactive conformation, thus downregulating the entire pathway.

The Core Reaction: Imidazole Glycerol Phosphate Synthase (IGPS)

At the bifurcation point between the histidine and de novo purine biosynthetic pathways lies imidazole glycerol phosphate synthase (IGPS).[5][6][16] This remarkable enzyme catalyzes a complex two-step reaction that generates two crucial products: imidazole glycerol phosphate (IGP) for the histidine pathway, and 5-aminoimidazole-4-carboxamide ribotide (AICAR), an intermediate in purine synthesis.[3]

A Tale of Two Subunits: HisF and HisH

In many bacteria, IGPS is a heterodimer of two subunits, HisH and HisF, while in yeast, these are fused into a single polypeptide.[6][17]

  • HisH (Glutaminase Subunit) : This subunit belongs to the glutamine amidotransferase family and is responsible for hydrolyzing glutamine to yield glutamate and ammonia.[3][17]

  • HisF (Cyclase Subunit) : This subunit possesses a classic (β/α)₈ barrel structure.[6][18] It catalyzes the reaction between the ammonia (provided by HisH) and the substrate N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to produce IGP and AICAR.[3][17]

Mechanism: Allostery and Substrate Channeling

The IGPS complex is a masterpiece of enzymatic engineering, employing both allosteric regulation and substrate channeling to achieve catalytic efficiency.[3][6]

  • Allosteric Activation : The binding of the substrate PRFAR to the HisF active site induces a conformational change that is transmitted across the subunit interface to the HisH active site, located approximately 25 Å away.[3][5] This signal dramatically accelerates the rate of glutamine hydrolysis by up to 5000-fold.[3][17]

  • Ammonia Tunnel : The crystal structure of IGPS reveals a molecular tunnel connecting the HisH and HisF active sites.[6][18] This tunnel allows the highly reactive ammonia molecule generated in HisH to travel directly to the HisF active site without diffusing into the solvent, preventing its protonation and loss.[3][6]

IGPS_Mechanism cluster_HisH HisH Domain cluster_HisF HisF Domain IGPS HisH (Glutaminase) HisF (Cyclase) Glu Glutamate IGPS:h->Glu Products IGP + AICAR IGPS:f->Products Ammonia NH₃ Gln Glutamine Gln->IGPS:h PRFAR PRFAR PRFAR->IGPS:f PRFAR->IGPS:h Allosteric Activation Ammonia->IGPS:f Ammonia Tunnel (Substrate Channeling)

Figure 3: Mechanism of Imidazole Glycerol Phosphate Synthase (IGPS). Binding of PRFAR to the HisF domain allosterically activates glutamine hydrolysis in the HisH domain. The resulting ammonia is channeled through an internal tunnel to the HisF active site to complete the reaction.

Downstream Processing and Drug Targeting

Following its synthesis, IGP is dehydrated by imidazoleglycerol-phosphate dehydratase (IGPD, or HisB) to form imidazole-acetol phosphate (IAP).[19][7][20] Like the other enzymes in this pathway, IGPD is a validated target for herbicides.[19] The triazole compound 3-amino-1,2,4-triazole (amitrole) is a known competitive inhibitor of IGPD.[20][21] The subsequent steps involve transamination, dephosphorylation, and two oxidation steps to yield L-histidine.

Quantitative Data Summary

The regulation of the histidine pathway is characterized by tight, sensitive feedback control. The following table summarizes key kinetic parameters for the allosteric inhibition of ATP-PRT by L-histidine from different organisms.

Enzyme SourceSubstrate(s)Inhibition TypeKis / Kii (μM)IC₅₀ (μM)Citation(s)
Pseudomonas aeruginosaPRPPNoncompetitiveKis: 22 ± 635.5 ± 0.8[8]
Pseudomonas aeruginosaATPNoncompetitiveKis: 56 ± 2535.5 ± 0.8[8]
Mycobacterium tuberculosisPRPPNoncompetitiveKii: ~4Not Reported[14][15]
Mycobacterium tuberculosisATPUncompetitiveKii: ~4Not Reported[14][15]
Acinetobacter baumanniiPRPP / ATPNoncompetitiveNot ReportedNot Reported[22]

Kis refers to the inhibitor binding constant to the free enzyme, while Kii refers to the inhibitor binding constant to the enzyme-substrate complex.

Experimental Protocol: Assay of ATP-Phosphoribosyltransferase (ATP-PRT) Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of ATP-PRT and to screen for inhibitors. The assay is based on coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Principle

The PPi produced by ATP-PRT is used by pyrophosphate-dependent phosphofructokinase (PPi-PFK) to convert fructose-6-phosphate to fructose-1,6-bisphosphate. This product is then used in a coupled reaction involving aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, ultimately leading to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time and is directly proportional to the ATP-PRT activity.

Reagents and Buffers
  • Assay Buffer : 100 mM HEPES or Tris-HCl, pH 8.0, 10 mM MgCl₂, 150 mM KCl.

  • Substrates : 5-phospho-α-D-ribose 1-diphosphate (PRPP), Adenosine 5'-triphosphate (ATP). Stock solutions prepared in Assay Buffer.

  • Coupling Enzymes : Pyrophosphate-dependent phosphofructokinase (PPi-PFK), Aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase.

  • Coupling Substrates : Fructose-6-phosphate, NADH.

  • Enzyme : Purified ATP-PRT (HisG).

  • Inhibitor Stock : L-histidine or test compounds dissolved in a suitable solvent (e.g., water or DMSO).

Experimental Workflow

Figure 4: Experimental Workflow for a Coupled ATP-PRT Assay. This diagram outlines the key steps from reaction setup to data analysis for measuring enzyme activity.

Step-by-Step Methodology
  • Reaction Mixture Preparation : In a 1 mL quartz cuvette, prepare a reaction mixture containing:

    • 800 µL Assay Buffer

    • 5 mM Fructose-6-phosphate

    • 0.2 mM NADH

    • 1 U/mL each of PPi-PFK, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

    • Varying concentrations of PRPP and ATP (e.g., around their Kₘ values). For inhibitor studies, add the inhibitor at this stage.

  • Pre-incubation : Mix the components by gentle inversion and incubate the cuvette in a temperature-controlled spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

  • Initiate Reaction : Initiate the reaction by adding a small volume (e.g., 10 µL) of a known concentration of purified ATP-PRT enzyme. Mix immediately.

  • Data Acquisition : Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) for 5-10 minutes, recording data points every 10-15 seconds.

  • Self-Validation and Controls :

    • Negative Control (No Enzyme) : Run a parallel reaction without adding ATP-PRT to ensure there is no spontaneous NADH oxidation.

    • Negative Control (No Substrate) : Run separate reactions omitting either ATP or PRPP to confirm the reaction is substrate-dependent.

    • Positive Control (Inhibitor Studies) : For screening, include a reaction with a known inhibitor (e.g., L-histidine) to validate the assay's response.

  • Data Analysis :

    • Calculate the initial velocity (v₀) from the linear portion of the A₃₄₀ vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • For kinetic characterization, plot v₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • For inhibition studies, determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[23]

Conclusion

The imidazole glycerol phosphate biosynthesis pathway is a cornerstone of microbial and plant metabolism. Its intricate network of enzymes, particularly the highly regulated ATP-PRT and the mechanistically elegant IGPS, showcases fundamental principles of feedback inhibition, allostery, and substrate channeling. The absence of this pathway in higher animals solidifies its status as a high-value target for the development of next-generation therapeutics and herbicides. A thorough understanding of its biochemical and structural biology, supported by robust experimental assays, is paramount for exploiting its full potential in drug discovery and biotechnology.

References

  • Cho, Y., et al. (2021). Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine. PubMed Central. [Link]

  • Kulis-Horn, R. K., et al. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial Biotechnology. [Link]

  • Winkler, M. E., & Artz, S. W. (2018). Biosynthesis of Histidine. EcoSal Plus, ASM Journals. [Link]

  • Santamaría-Hernando, S., et al. (2012). Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase. Biochemistry, ACS Publications. [Link]

  • Wikipedia. (n.d.). ATP phosphoribosyltransferase. Wikipedia. [Link]

  • Stepansky, A., & Leustek, T. (2011). Histidine Biosynthesis. BioOne Complete. [Link]

  • Wikipedia. (n.d.). Histidine. Wikipedia. [Link]

  • Proteopedia. (2019). ATP Phosphoribosyl Transferase. Proteopedia, life in 3D. [Link]

  • Kulis-Horn, R. K., et al. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. PubMed Central. [Link]

  • Santamaría-Hernando, S., et al. (2012). Mechanism of feedback allosteric inhibition of ATP phosphoribosyltransferase. PubMed. [Link]

  • Słabicka, M., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. [Link]

  • Rivalta, I., et al. (2012). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. PubMed Central. [Link]

  • Lazcano, A., et al. (2021). Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP). ResearchGate. [Link]

  • Lisi, G. P., et al. (2012). Allosteric Pathways in Imidazole Glycerol Phosphate Synthase. PubMed. [Link]

  • Farfan-Pira, K. J., et al. (2022). Allosteric Inhibition of Acinetobacter baumannii ATP Phosphoribosyltransferase by Protein:Dipeptide and Protein:Protein Interactions. PubMed. [Link]

  • Farfan-Pira, K. J., et al. (2021). Allosteric Inhibition of Acinetobacter baumannii ATP Phosphoribosyltransferase by Protein:Dipeptide and Protein:Protein Interactions. ACS Infectious Diseases. [Link]

  • Douangamath, A., et al. (2002). Crystal structure of imidazole glycerol phosphate synthase: a tunnel through a (beta/alpha)8 barrel joins two active sites. PubMed. [Link]

  • Lisi, G. P., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. PubMed Central. [Link]

  • Słabicka, M., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PubMed Central. [Link]

  • Mori, I., et al. (1995). Synthesis of Inhibitors of Imidazole Glycerol Phosphate Dehydratase. American Chemical Society. [Link]

  • Sissler, M., et al. (1999). Reaction mechanism of ATP-PRT. ResearchGate. [Link]

  • Douangamath, A., et al. (2002). Crystal Structure of Imidazole Glycerol Phosphate Synthase. ResearchGate. [Link]

  • Wikipedia. (n.d.). Imidazoleglycerol-phosphate dehydratase. Wikipedia. [Link]

  • ResearchGate. (2004). Discovery of Imidazole Glycerol Phosphate Dehydratase Inhibitors Through 3-D Database Searching. Request PDF. [Link]

  • Schneider, T. R., et al. (2016). Transition State Analysis of Adenosine Triphosphate Phosphoribosyltransferase. PubMed Central. [Link]

  • Sissler, M., et al. (1999). The structure of Escherichia coli ATP-phosphoribosyltransferase: identification of substrate binding sites and mode of AMP inhibition. PubMed. [Link]

  • Banfield, M. J., et al. (2001). Structure of HisF, a histidine biosynthetic protein from Pyrobaculum aerophilum. PubMed. [Link]

  • ResearchGate. (2024). (PDF) Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. ResearchGate. [Link]

  • EMBL-EBI. (n.d.). Imidazole glycerol phosphate synthase, subunit H (IPR010139). InterPro. [Link]

  • Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Johnson, K. A. (2023). Design and interpretation of experiments to establish enzyme pathway and define the role of conformational changes in enzyme specificity. PubMed. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Wikipedia. (n.d.). Metabolic pathway. Wikipedia. [Link]

  • Westh, K. (2023). The Role of Enzymes in Biochemical Pathways. Longdom Publishing. [Link]

  • JMB. (2025). Structure and Methyl-lysine Binding Selectivity of the HUSH Complex Subunit MPP8. Journal of Molecular Biology. [Link]

  • BYJU'S. (2020). Biochemical pathways are a series of chemical reactions occurring in a living system. BYJU'S. [Link]

  • Cooper, G. M. (2000). The Central Role of Enzymes as Biological Catalysts. The Cell: A Molecular Approach. 2nd edition. [Link]

  • RCSB PDB. (2013). 4GYF: Crystal structure of histidinol phosphate phosphatase (HISK) from Lactococcus lactis subsp. lactis Il1403 complexed with ZN, L-histidinol and phosphate. RCSB PDB. [Link]

  • Lynch, M. (2007). CHAPTER 19 Enzymes and Metabolic Pathways. Oxford Academic. [Link]

  • Science Advances. (2021). The HUSH complex controls brain architecture and protocadherin fidelity. PubMed Central. [Link]

  • ResearchGate. (2020). (PDF) The HUSH complex is a gatekeeper of type I interferon through epigenetic regulation of LINE-1s. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imidazole Glycerol Phosphate Synthase (IGPS)

Aimed at researchers, scientists, and drug development professionals, this guide delves into the intricate catalytic and allosteric mechanisms of Imidazole Glycerol Phosphate Synthase (IGPS), a key enzyme in histidine an...

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this guide delves into the intricate catalytic and allosteric mechanisms of Imidazole Glycerol Phosphate Synthase (IGPS), a key enzyme in histidine and purine biosynthesis and a promising target for antimicrobial and herbicide development.

Executive Summary

Imidazole Glycerol Phosphate Synthase (IGPS) stands as a paradigm of exquisite molecular engineering, orchestrating two distinct chemical transformations at spatially separated active sites. This bienzyme complex, typically a heterodimer of the HisH and HisF subunits, catalyzes the hydrolysis of glutamine to provide ammonia, which is then channeled through a remarkable intramolecular tunnel to a second active site for the cyclization of a nucleotide intermediate. This process is governed by a sophisticated allosteric mechanism, whereby substrate binding at the cyclase active site in HisF unleashes the full catalytic power of the glutaminase active site in HisH, located over 25 Å away. This guide provides a comprehensive exploration of the structural basis, catalytic intricacies, and dynamic allosteric regulation of IGPS, supported by detailed experimental protocols to empower further research and therapeutic development.

The Architecture of a Molecular Machine: The IGPS Bienzyme Complex

In most bacteria and archaea, IGPS exists as a heterodimer composed of two distinct subunits: HisH and HisF.[1] In some organisms, like yeast, these two domains are fused into a single polypeptide chain.[2]

  • HisH: The Glutaminase Domain: This subunit is responsible for the hydrolysis of glutamine, releasing ammonia. It belongs to the triad family of glutamine amidotransferases, characterized by a conserved catalytic triad of Cys-His-Glu.[3]

  • HisF: The Cyclase Domain: This subunit catalyzes the cyclization of N'-(5'-phosphoribulosyl)formimino-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) using the ammonia generated by HisH. Structurally, HisF adopts a (β/α)8 barrel fold, a common and versatile protein architecture.[4]

The interface between HisH and HisF is not merely a structural contact but a crucial element for the enzyme's function, facilitating allosteric communication and the channeling of the reactive ammonia intermediate.[5]

Structural Insights from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of IGPS, providing a static yet insightful snapshot of its architecture.

PDB ID Organism Resolution (Å) Description
1GPWThermotoga maritima2.40Apo form of the HisH-HisF complex.
1OX5Saccharomyces cerevisiae2.40IGPS (His7) in complex with PRFAR.[6]
3T44Mycobacterium tuberculosis1.60IGPS in complex with product IGP and anthranilate.[7]
6Y88Pseudomonas aeruginosa2.10IGPS in complex with a substrate inhibitor.[2]
1LBFSaccharolobus solfataricus2.05IGPS with a reduced substrate analog.[8]

These structures have revealed the spatial separation of the two active sites and the presence of a molecular tunnel.

IGPS_Complex cluster_HisH HisH Subunit (Glutaminase) cluster_HisF HisF Subunit (Cyclase) HisH_active_site { Glutamine Hydrolysis Active Site | Cys-His-Glu Catalytic Triad} HisF_active_site { PRFAR Cyclization Active Site | (β/α)8 Barrel} HisH_active_site->HisF_active_site Allosteric Communication (~25 Å) Ammonia_Tunnel Ammonia Channel HisH_active_site->Ammonia_Tunnel NH₃ Ammonia_Tunnel->HisF_active_site NH₃

Caption: The IGPS bienzyme complex, highlighting the two subunits and the path of ammonia.

The Catalytic Symphony: Two Reactions, One Purpose

IGPS catalyzes a two-step reaction that is central to the biosynthesis of the amino acid histidine and purine nucleotides.

Reaction 1: Glutamine Hydrolysis (HisH)

The catalytic cycle in HisH begins with the nucleophilic attack of the conserved cysteine residue on the γ-carboxamide of glutamine, forming a covalent γ-glutamyl-thioester intermediate and releasing ammonia.[3] This is followed by the hydrolysis of the thioester to release glutamate and regenerate the active site cysteine.

Reaction 2: Imidazole Ring Formation (HisF)

The ammonia produced by HisH travels through the intramolecular tunnel to the active site of HisF. Here, it acts as a nucleophile, attacking the formimino group of PRFAR. This initiates a series of reactions, including a cyclization and a dehydration step, ultimately yielding imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[9]

Catalytic_Cycle cluster_HisH HisH Catalysis cluster_HisF HisF Catalysis Gln_bind Glutamine Binds Thioester γ-Glutamyl-Thioester Intermediate Gln_bind->Thioester Cys attack NH3_release Ammonia Released Thioester->NH3_release Hydrolysis Glu_release Glutamate Released NH3_release->Glu_release NH3_attack Ammonia Attack NH3_release->NH3_attack Channeling PRFAR_bind PRFAR Binds PRFAR_bind->NH3_attack Cyclization Cyclization & Dehydration NH3_attack->Cyclization Products IGP & AICAR Released Cyclization->Products

Caption: The sequential catalytic reactions occurring in the HisH and HisF subunits of IGPS.

The Allosteric Conductor: Long-Range Communication

A hallmark of IGPS is its profound allosteric regulation. The glutaminase activity of HisH is dramatically stimulated—by up to 5000-fold—upon the binding of the substrate PRFAR to the distant active site of HisF.[10] This ensures that glutamine is not wastefully hydrolyzed when the downstream substrate is unavailable.

This long-range communication is not transmitted through a single, rigid structural change but rather through a complex interplay of protein dynamics occurring on the microsecond to millisecond timescale.[11] NMR relaxation dispersion studies have been pivotal in revealing these dynamic pathways.[5] Binding of PRFAR induces conformational fluctuations that propagate from the HisF active site, through the subunit interface, to the HisH active site.[6]

A key event in this allosteric activation is the conformational change of a highly conserved "oxyanion strand" (also known as the PGVG loop) in HisH.[2] In the inactive state, this loop is improperly positioned to stabilize the tetrahedral intermediate formed during glutamine hydrolysis. The allosteric signal triggered by PRFAR binding facilitates a conformational switch in this loop, creating a functional oxyanion hole that stabilizes the transition state and dramatically accelerates catalysis.[2]

Allosteric_Activation PRFAR_Binding PRFAR binds to HisF Conformational_Dynamics μs-ms Timescale Conformational Fluctuations PRFAR_Binding->Conformational_Dynamics Interface_Communication Signal Propagation across HisF-HisH Interface Conformational_Dynamics->Interface_Communication Oxyanion_Loop_Flipping Conformational Change of Oxyanion Strand in HisH Interface_Communication->Oxyanion_Loop_Flipping Glutaminase_Activation HisH Glutaminase Activity Stimulated (~5000x) Oxyanion_Loop_Flipping->Glutaminase_Activation

Caption: The allosteric activation pathway in IGPS, from PRFAR binding to glutaminase stimulation.

The Ammonia Superhighway: Substrate Channeling

To prevent the highly reactive ammonia molecule from diffusing into the solvent and protonating to the unreactive ammonium ion, IGPS employs a remarkable substrate channeling mechanism.[12] The crystal structure of IGPS reveals a solvent-inaccessible tunnel, approximately 31 Å in length, that connects the glutaminase active site of HisH to the cyclase active site of HisF.[13]

This tunnel traverses the core of the (β/α)8 barrel of the HisF subunit.[4] The interior of the tunnel is lined with a mix of polar and nonpolar residues that facilitate the diffusion of ammonia while excluding water molecules. A conserved "gate" of charged residues at the entrance of the tunnel is thought to control the passage of ammonia, ensuring its efficient delivery to the HisF active site.[4] Molecular dynamics simulations have provided further insights into the dynamic nature of this tunnel and the role of specific residues in gating the flow of ammonia.[14]

Experimental Protocols for Studying IGPS

A multi-faceted experimental approach is necessary to fully dissect the complex mechanism of IGPS. The following protocols provide a foundation for investigating the key aspects of IGPS function.

Protein Expression and Purification

Rationale: Obtaining high-purity, active IGPS is the prerequisite for all subsequent biochemical and biophysical studies. The HisF and HisH subunits are typically expressed separately in E. coli and then co-purified to ensure the formation of the functional heterodimer.

Step-by-Step Methodology:

  • Expression:

    • Transform E. coli BL21(DE3) cells with expression vectors containing the hisF and hisH genes, often with one subunit carrying a polyhistidine tag (e.g., 6xHis-tag on HisH) for affinity purification.

    • Grow the cells in a suitable medium (e.g., LB or a minimal medium for isotopic labeling) to an OD600 of 0.6-0.8 at 37°C.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a cocktail of protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[15]

    • Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[16]

    • Elute the His-tagged HisH subunit, along with the co-purified HisF subunit, using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[16]

  • Size-Exclusion Chromatography:

    • Further purify the IGPS complex and remove any aggregates by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).

  • Purity and Concentration Assessment:

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a spectrophotometer (measuring absorbance at 280 nm) or a colorimetric assay (e.g., Bradford or BCA assay).

Glutaminase Kinetic Assay

Rationale: This assay quantifies the rate of glutamine hydrolysis by HisH, allowing for the determination of key kinetic parameters and the assessment of allosteric activation by PRFAR.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • In a microcentrifuge tube, combine the reaction buffer, a saturating concentration of PRFAR (for measuring activated glutaminase activity), and varying concentrations of glutamine.

  • Enzyme Addition and Incubation:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a known concentration of purified IGPS enzyme.

    • Incubate the reaction for a specific time period during which the reaction rate is linear.

  • Reaction Quenching:

    • Terminate the reaction by a method that denatures the enzyme, such as adding a strong acid (e.g., perchloric acid) or by heat inactivation (e.g., boiling for 5 minutes).[17]

  • Glutamate Detection:

    • Quantify the amount of glutamate produced. A common method is to use a coupled enzymatic assay where glutamate is converted by glutamate dehydrogenase, leading to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm. Alternatively, commercial glutaminase activity assay kits can be used.[6][18][19]

  • Data Analysis:

    • Plot the initial reaction velocities against the glutamine concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

Site-Directed Mutagenesis

Rationale: To investigate the role of specific amino acid residues in catalysis, allosteric regulation, or ammonia channeling, site-directed mutagenesis is employed to create mutant versions of the enzyme.

Step-by-Step Methodology:

  • Primer Design:

    • Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the target sequence in the expression plasmid.[20] The mutation should be located in the middle of the primers with 10-15 bases of correct sequence on either side.

  • PCR Amplification:

    • Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the plasmid DNA containing the wild-type gene as a template.[4] The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template DNA Digestion:

    • Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.[4]

  • Transformation and Screening:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.

Conclusion and Future Directions

The intricate mechanism of Imidazole Glycerol Phosphate Synthase, with its coordinated catalysis, long-range allosteric communication, and substrate channeling, offers a rich field for scientific inquiry. The experimental approaches outlined in this guide provide a framework for further dissecting the structure-function relationships within this remarkable enzyme. Future research, leveraging advanced techniques such as time-resolved crystallography and single-molecule studies, will undoubtedly unveil even deeper insights into the dynamic orchestration of its catalytic symphony. This knowledge will not only advance our fundamental understanding of enzyme mechanisms but also pave the way for the rational design of novel inhibitors with therapeutic and agricultural applications.

References

  • Reddy, M.C.M., Bruning, J.B., Thurman, C., Sacchettini, J.C., & TB Structural Genomics Consortium (TBSGC). (2012). Crystal structure of Mycobacterium tuberculosis Indole Glycerol Phosphate Synthase (IGPS) in complex with indole glycerol phosphate (IGP) amd anthranilate. RCSB Protein Data Bank. [Link]

  • Amaro, R. E., Sethi, A., Myers, R. S., Davisson, V. J., & Luthey-Schulten, Z. A. (2005). A network of conserved residues regulates the allosteric signal in a glutamine amidotransferase. Biochemistry, 44(49), 16036–16047. [Link]

  • Lipchock, J. M., & Loria, J. P. (2010). Millisecond dynamics in the allosteric enzyme imidazole glycerol phosphate synthase (IGPS) from Thermotoga maritima. Journal of biomolecular NMR, 46(3), 235–246. [Link]

  • Chaudhuri, B. N., Lange, S. C., Myers, R. S., Chittur, S. V., Davisson, V. J., & Smith, J. L. (2001). Crystal structure of imidazole glycerol phosphate synthase: a tunnel through a (beta/alpha)8 barrel joins two active sites. Structure (London, England : 1993), 9(10), 987–997. [Link]

  • Hennig, M., Darimont, B., Kirschner, K., & Jansonius, J. N. (2002). Crystal structure of indole-3-glycerol phosphate synthase (IGPS) with reduced 1-(o-caboxyphenylamino)-1-deoxyribulose 5-phosphate (rCDRP). RCSB Protein Data Bank. [Link]

  • iGEM. (n.d.). QuikChange Site Directed Mutagenesis. Retrieved from [Link]

  • Rivalta, I., Sultan, M. M., Lee, N. S., Manley, G. A., Loria, J. P., & Batista, V. S. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences of the United States of America, 109(22), E1428–E1436. [Link]

  • Lisi, G. P., Loria, J. P., & Batista, V. S. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Frontiers in molecular biosciences, 5, 7. [Link]

  • Agilent Technologies. (n.d.). QuikChange Site-Directed Mutagenesis Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Kcat/Km parameters of wild-type enzymes and their mutants. Retrieved from [Link]

  • Lisi, G. P., & Loria, J. P. (2016). Solution NMR Spectroscopy for the Study of Enzyme Allostery. Chemical reviews, 116(11), 6323–6369. [Link]

  • Ahangar, M. S., Ahmed, W., Kumar, P., & Sandhu, K. S. (2023). Investigating the Roles of Active Site Residues in Mycobacterium tuberculosis Indole-3-glycerol Phosphate Synthase, a Potential Target for Antitubercular Agents. International journal of molecular sciences, 24(15), 12048. [Link]

  • List, F., Vega, M. C., Razeto, A., & Sterner, R. (2020). Activity Regulation of a Glutamine Amidotransferase Bienzyme Complex by Substrate-Induced Subunit Interface Expansion. ACS catalysis, 10(15), 8439–8448. [Link]

  • Li, Z., Zhang, Y., Wang, S., & Wang, Y. (2024). Robust Prediction of Enzyme Variant Kinetics with RealKcat. bioRxiv. [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved from [Link]

  • Spriestersbach, A., Kubicek, J., Schäfer, F., Block, H., & Maertens, B. (2015). Purification of His-Tagged Proteins. Methods in enzymology, 559, 1–15. [Link]

  • Jo, I., & Lee, C. (2011). Protein Crystallization for X-ray Crystallography. Journal of visualized experiments : JoVE, (47), 2432. [Link]

  • Ro, H., Isupov, M. N., Littlechild, J. A., & Manning, J. M. (1993). Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase. The Journal of biological chemistry, 268(10), 7060–7066.
  • San Diego Mesa College. (n.d.). MCC Protocol His Tag Purification. Retrieved from [Link]

  • Massière, F., & Badet-Denisot, M. A. (1998). The mechanism of glutamine-dependent amidotransferases. Cellular and molecular life sciences : CMLS, 54(3), 205–222. [Link]

  • ResearchGate. (n.d.). Molecular representation of IGPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic parameters of wild-type (WT) and mutant enzymes. Retrieved from [Link]

  • Wiesler, S. C., & Weinzierl, R. O. J. (2022). High-Throughput Purification: Affinity-Tagged Recombinant Proteins. JoVE (Journal of Visualized Experiments), (183), e4110. [Link]

  • Real-Gene Labs. (n.d.). Glutaminase Activity Assay kit. Retrieved from [Link]

  • PDB-101. (2021, July 13). Methods for Determining Atomic Structures: X-ray Crystallography [Video]. YouTube. [Link]

  • Al-Majeed, L. A. A., Hadwan, M. H., Abbas, D. K., Alaa, M., & Hadwan, A. S. (2023). An optimized method for estimating glutaminase activity in biological samples. Talanta, 252, 123899. [Link]

  • Raushel, F. M., Thoden, J. B., & Holden, H. M. (2003). The amidotransferase family of enzymes: molecular machines for the production and delivery of ammonia. Biochemistry, 42(23), 7013–7022. [Link]

  • Hansen, D. F., Vallurupalli, P., & Kay, L. E. (2008). Using relaxation dispersion NMR spectroscopy to determine structures of excited, invisible protein states. Journal of biomolecular NMR, 41(3), 113–120. [Link]

  • Azman, A. S., Thye, Y. K., & Song, A. A.-L. (2022). Techniques in Molecular Biology III (Protein Crystallization for X-ray crystallography). In Techniques in Molecular Biology III.
  • Mileo, E., Etienne, E., & Guigliarelli, B. (2007). Ammonia channeling in bacterial glucosamine-6-phosphate synthase (Glms): molecular dynamics simulations and kinetic studies of protein mutants. Biophysical journal, 93(1), 239–248. [Link]

  • Bouvignies, G., & Kay, L. E. (2012). Relaxation dispersion NMR spectroscopy. UCL Discovery.
  • ResearchGate. (2013). Characterisation of enzyme mutants - can anyone help?. Retrieved from [Link]

  • Vallurupalli, P., Hansen, D. F., & Kay, L. E. (2008). Structures of invisible, excited protein states by relaxation dispersion NMR spectroscopy. Proceedings of the National Academy of Sciences of the United States of America, 105(33), 11766–11771. [Link]

  • Hansen, D. F., Vallurupalli, P., & Kay, L. E. (2009). CPMG relaxation dispersion NMR experiments measuring glycine 1Hα and 13Cα chemical shifts in invisible excited states of proteins. Journal of biomolecular NMR, 45(1-2), 17–22. [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure of Imidazole Glycerol Phosphate Dehydratase (IGPD)

A Keystone in Histidine Biosynthesis and a Target for Novel Therapeutics This guide offers a comprehensive exploration of the crystal structure of Imidazole glycerol phosphate dehydratase (IGPD), an essential enzyme in t...

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone in Histidine Biosynthesis and a Target for Novel Therapeutics

This guide offers a comprehensive exploration of the crystal structure of Imidazole glycerol phosphate dehydratase (IGPD), an essential enzyme in the histidine biosynthesis pathway. As a target for herbicides and potentially novel antimicrobial agents, a deep understanding of its three-dimensional architecture is paramount for researchers, scientists, and drug development professionals. This document delves into the intricate structural details, the catalytic mechanism, and the experimental methodologies employed to elucidate the atomic-level blueprint of IGPD.

Introduction: The Significance of Imidazole Glycerol Phosphate Dehydratase

Imidazole glycerol phosphate dehydratase (IGPD), classified under EC 4.2.1.19, catalyzes the sixth and committed step in the de novo biosynthesis of histidine.[1][2] This pathway is indispensable for plants, fungi, archaea, and some bacteria, but is absent in mammals, making IGPD an attractive target for the development of selective inhibitors such as herbicides and antimicrobial drugs.[1][2] The enzyme facilitates the dehydration of D-erythro-imidazole glycerol phosphate (IGP) to form imidazole acetol phosphate (IAP), a crucial step in the formation of the imidazole ring of histidine.[3][4]

The catalytic mechanism of IGPD is of significant biochemical interest as it involves the removal of a non-acidic hydrogen atom from the substrate, a chemically challenging reaction that distinguishes it from many other dehydratases.[3] The enzyme's activity is critically dependent on the presence of divalent metal ions, typically manganese (Mn²⁺), which play a vital role in both catalysis and the unique quaternary structure assembly.[5][6]

The Architectural Marvel: Unraveling the IGPD Crystal Structure

The crystal structure of IGPD reveals a fascinating and complex molecular architecture, characterized by a unique protein fold and a remarkable oligomeric state. The enzyme typically exists as a large, 24-subunit complex with 432 symmetry, assembled from inactive trimeric precursors upon the binding of manganese ions.[6][7][8] This intricate assembly is essential for the formation of the active sites.

The Monomeric Fold: A Tale of Gene Duplication

The IGPD monomer exhibits a novel α/β fold that is a direct consequence of an ancient gene duplication event.[3][5] The polypeptide chain is folded into a single domain comprising a bundle of four α-helices sandwiched between two four-stranded β-sheets.[3] This fold possesses an internal repeat, with the N-terminal and C-terminal halves of the protein sharing significant structural similarity.[3][5] A key feature within each half-domain is a conserved histidine-rich motif, (D/N)XHHXXE, which is crucial for metal ion coordination and catalysis.[3]

Quaternary Structure: From Inactive Trimers to an Active 24-mer

In its apo-form (without bound metal ions), IGPD typically exists as an inactive trimer.[5][7][8] The binding of Mn²⁺ ions triggers a significant conformational change, inducing the assembly of eight trimers into a large, catalytically active 24-mer.[5][6][7][8] This oligomerization is a hallmark of IGPD from various organisms, including fungi, plants, and bacteria.[5][6][9]

The active sites of the enzyme are located at the interfaces between subunits, with residues from adjacent monomers contributing to the catalytic machinery.[6][9] The 24-mer assembly creates a highly symmetric, cage-like structure that encapsulates the active sites within its core.

Experimental Workflow: From Gene to Structure

The determination of the IGPD crystal structure involves a multi-step process, from gene cloning to X-ray diffraction analysis. The following diagram illustrates a typical workflow.

IGPD_Crystallography_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_crystallization Crystallization cluster_diffraction Structure Determination Cloning Cloning of IGPD gene into expression vector Expression Overexpression in E. coli Cloning->Expression Transformation Lysis Cell Lysis Expression->Lysis Chromatography Multi-step Chromatography Lysis->Chromatography Purity Purity Check (SDS-PAGE) Chromatography->Purity Screening Crystallization Screening Purity->Screening Optimization Optimization of crystal growth Screening->Optimization Diffraction X-ray Diffraction Optimization->Diffraction Phasing Phase Determination Diffraction->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation IGPD_Mechanism Substrate_Binding 1. Substrate (IGP) binds to the dimanganese cluster. Deprotonation 2. Deprotonation of the imidazole ring. Substrate_Binding->Deprotonation Intermediate 3. Formation of a diazafulvene intermediate. Deprotonation->Intermediate Dehydration 4. Dehydration reaction. Intermediate->Dehydration Product_Release 5. Release of product (IAP) and water. Dehydration->Product_Release

Caption: A simplified schematic of the proposed catalytic mechanism of Imidazole glycerol phosphate dehydratase (IGPD).

Experimental Protocol: Crystallization of Imidazole Glycerol Phosphate Dehydratase

The crystallization of IGPD is a critical step in determining its three-dimensional structure. The following is a generalized protocol based on published methods for the crystallization of IGPD from Arabidopsis thaliana. [7][8] 4.1. Protein Expression and Purification

  • Gene Cloning and Expression: The gene encoding IGPD is cloned into a suitable expression vector (e.g., pET vector) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Overexpression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization, and the cell debris is removed by centrifugation to obtain a clear lysate.

  • Chromatography: The protein is purified using a series of chromatographic steps, which may include:

    • Affinity Chromatography: (e.g., Ni-NTA chromatography if a His-tag is used) to capture the protein of interest.

    • Ion-Exchange Chromatography: To separate proteins based on their net charge.

    • Size-Exclusion Chromatography: To separate proteins based on their size and as a final polishing step.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.

4.2. Crystallization

  • Protein Preparation: The purified IGPD is concentrated to a suitable concentration (e.g., 5-10 mg/mL) in a buffer containing a reducing agent (e.g., DTT) to prevent oxidation.

  • Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens. The hanging-drop or sitting-drop vapor-diffusion method is commonly used. A typical setup involves mixing the protein solution with the crystallization reagent in a 1:1 ratio.

  • Optimization: Once initial crystals are obtained, the crystallization conditions are optimized by varying the precipitant concentration, pH, temperature, and protein concentration to obtain large, single crystals suitable for X-ray diffraction. For IGPD, the presence of Mn²⁺ in the crystallization solution is crucial for the formation of the active 24-mer and subsequent crystallization. [7][8] 4.3. X-ray Diffraction and Structure Determination

  • Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Data Processing and Structure Solution: The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

  • Model Building and Refinement: The initial model is manually built into the electron density map and refined using crystallographic software to improve the fit to the experimental data.

  • Validation: The final structure is validated using various tools to check its geometric and stereochemical quality. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Crystallographic Data for A. thaliana IGPD
PDB ID 2AE8
Resolution (Å) 3.0
Space Group R3
Unit Cell Dimensions (Å) a = b = 157.9, c = 480.0
Oligomeric State 24-mer
Metal Ions Manganese (Mn²⁺)

Data obtained from Glynn et al., 2005. [7]

Implications for Drug and Herbicide Development

The detailed structural knowledge of IGPD has profound implications for the rational design of novel inhibitors. The absence of the histidine biosynthesis pathway in animals makes IGPD an ideal target for the development of safe and effective herbicides. [10][11][12]Similarly, the essentiality of this pathway in many pathogenic microorganisms opens up avenues for the development of new antimicrobial agents. [1][2] By understanding the precise interactions between the enzyme and its inhibitors at the atomic level, researchers can design more potent and selective compounds. The unique features of the IGPD active site, including the dimanganese cluster and the surrounding amino acid residues, provide a blueprint for the development of next-generation inhibitors that can combat herbicide resistance and emerging infectious diseases. Recent studies have utilized high-resolution cryo-EM and crystal structures to identify ligand-binding hotspots and guide virtual screening for novel inhibitor scaffolds. [4][13]

Conclusion

The crystal structure of Imidazole glycerol phosphate dehydratase has revealed a masterpiece of biological engineering. Its intricate 24-mer assembly, the unique monomeric fold arising from gene duplication, and the novel dimanganese catalytic center collectively contribute to its essential function in histidine biosynthesis. The elucidation of its three-dimensional structure has not only provided fundamental insights into its catalytic mechanism but has also paved the way for the structure-based design of novel herbicides and antimicrobial agents. As research in this field continues, the detailed architectural knowledge of IGPD will undoubtedly remain a cornerstone for the development of innovative solutions in agriculture and medicine.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Wikipedia. (2023, December 1). Imidazoleglycerol-phosphate dehydratase. In Wikipedia. Retrieved from [Link]

  • Glynn, S. E., et al. (2005). Structure and mechanism of imidazoleglycerol-phosphate dehydratase. Structure, 13(12), 1807-1815. [Link]

  • Glynn, S. E., et al. (2005). Purification, crystallization and preliminary crystallographic analysis of Arabidopsis thaliana imidazoleglycerol-phosphate dehydratase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 4), 400-403. [Link]

  • ResearchGate. (n.d.). Purification, crystallization and preliminary crystallographic analysis of Arabidopsis thaliana imidazoleglycerol-phosphate dehydratase. Retrieved from [Link]

  • Mori, I., et al. (1995). Synthesis of Inhibitors of Imidazole Glycerol Phosphate Dehydratase. Journal of the American Chemical Society, 117(47), 11673-11677. [Link]

  • Lessel, U., et al. (2002). Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. Bioorganic & Medicinal Chemistry Letters, 12(13), 1743-1746. [Link]

  • Witek, W., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science, 15, 1357649. [Link]

  • Witek, W., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PubMed Central, PMC10940594. [Link]

  • Ahangar, M. S., et al. (2025). Cryo-EM structures of Mycobacterium tuberculosis imidazole glycerol phosphate dehydratase in the apo state and in the presence of small molecules. Acta Crystallographica Section D: Structural Biology, D81(Pt 7), 743-752. [Link]

  • Xu, C., et al. (2018). Histidine Metabolism and IGPD Play a Key Role in Cefquinome Inhibiting Biofilm Formation of Staphylococcus xylosus. Frontiers in Microbiology, 9, 638. [Link]

  • Ohta, D., et al. (1995). Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. Pesticide Science, 44(3), 291-296. [Link]

  • Ohta, D., et al. (2017). Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. Weed Science, 65(4), 543-549. [Link]

  • Xu, C., et al. (2018). Histidine Metabolism and IGPD Play a Key Role in Cefquinome Inhibiting Biofilm Formation of Staphylococcus xylosus. PubMed Central, PMC5893813. [Link]

  • ResearchGate. (n.d.). Structure and Mechanism of Imidazoleglycerol-Phosphate Dehydratase. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram outlining the reaction mechanism of IGPD and.... Retrieved from [Link]

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Exploratory

Role of Imidazole glycerol phosphate in histidine metabolism

An In-Depth Technical Guide to the Role of Imidazole Glycerol Phosphate in Histidine Metabolism Abstract Imidazole glycerol phosphate (IGP) is a pivotal intermediate in the L-histidine biosynthetic pathway, a metabolic r...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Imidazole Glycerol Phosphate in Histidine Metabolism

Abstract

Imidazole glycerol phosphate (IGP) is a pivotal intermediate in the L-histidine biosynthetic pathway, a metabolic route essential for bacteria, archaea, fungi, and plants, but conspicuously absent in animals. This absence establishes the pathway's enzymes as prime targets for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth exploration of the synthesis and subsequent metabolic fate of IGP, focusing on the two key enzymes that govern its lifecycle: Imidazole glycerol phosphate synthase (IGPS) and Imidazole glycerol phosphate dehydratase (IGPD). We will delve into the intricate structures, catalytic mechanisms, and allosteric regulation of these enzymes. Furthermore, this guide furnishes detailed experimental protocols for assaying enzyme activity and screening for inhibitors, supplemented by data tables and visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Histidine Biosynthesis Pathway and the Centrality of IGP

L-histidine is a proteinogenic amino acid with a unique imidazole side chain that plays a critical role in protein structure and function, particularly in enzyme catalysis and metal ion coordination.[1] The de novo biosynthesis of histidine is a complex, ten-step process that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[2][3] This pathway is not only metabolically significant for producing a vital amino acid but is also intrinsically linked to the de novo synthesis of purines.[2][4]

At the heart of this metabolic nexus lies Imidazole glycerol phosphate (IGP). Its formation and consumption represent critical control points and enzymatic steps within the pathway. The enzymes responsible for IGP metabolism, IGPS and IGPD, are of significant interest due to their potential as therapeutic and agricultural targets.[5][6][7][8][9] This guide will dissect the biochemical journey of IGP, from its synthesis at a key metabolic branch point to its dehydration in a chemically challenging reaction.

The Genesis of IGP: Imidazole Glycerol Phosphate Synthase (IGPS)

The formation of IGP is catalyzed by Imidazole glycerol phosphate synthase (IGPS), an enzyme that marks a crucial bifurcation point linking the histidine and purine biosynthetic pathways.[5][6][7][10]

The IGPS-Catalyzed Reaction

IGPS catalyzes a complex, two-step reaction that converts N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) into IGP and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[7][11][12] AICAR is subsequently shunted into the purine biosynthesis pathway.[4][7]

The reaction requires a source of nitrogen, which is provided by the hydrolysis of glutamine. The overall transformation is as follows:

Glutamine + PRFAR → Glutamate + IGP + AICAR

Structure and Mechanism of a Bienzyme Complex

IGPS is a classic example of a glutamine amidotransferase, a class of enzymes that utilize glutamine as a nitrogen donor. In most bacteria, it exists as a stable heterodimeric complex of two subunits: HisH and HisF.[12][13][14][15] In other organisms, such as yeast, these two catalytic domains are fused into a single polypeptide chain.[11]

  • HisH (The Glutaminase Subunit): This subunit is responsible for hydrolyzing L-glutamine to produce L-glutamate and ammonia.[7][12][15] By itself, the glutaminase activity of HisH is typically very low.[12]

  • HisF (The Cyclase Subunit): This subunit possesses a characteristic (β/α)₈ barrel fold.[5][6][7] It contains the active site that binds PRFAR and utilizes the ammonia generated by HisH to catalyze a cyclization reaction, yielding IGP and AICAR.[7][14]

A remarkable feature of IGPS is substrate channeling . The active sites of HisH and HisF are connected by a 25 Å-long molecular tunnel that traverses the HisF barrel.[5][6][13] This tunnel allows the nascent ammonia, a volatile and reactive intermediate, to be directly transferred from the glutaminase site to the cyclase site, preventing its escape into the solvent and increasing the local concentration at the HisF active site.[5][6][13]

IGPS_Mechanism cluster_HisH HisH (Glutaminase Domain) cluster_HisF HisF (Cyclase Domain / (β/α)₈ barrel) HisH_Active_Site Glutaminase Active Site Glutamate Glutamate HisH_Active_Site->Glutamate Ammonia NH₃ HisH_Active_Site->Ammonia Hydrolysis HisF_Active_Site Cyclase Active Site Products IGP + AICAR HisF_Active_Site->Products Cyclization Glutamine Glutamine Glutamine->HisH_Active_Site PRFAR PRFAR PRFAR->HisH_Active_Site  Allosteric Activation PRFAR->HisF_Active_Site Ammonia->HisF_Active_Site  Ammonia Tunnel

Caption: The IGPS bienzyme complex channels ammonia from the HisH to the HisF active site.

Allosteric Control of IGPS

The coordination between the two distant active sites in IGPS is a textbook example of allostery. IGPS is a V-type allosteric enzyme, meaning the binding of an effector molecule modulates the catalytic velocity (Vmax) rather than the substrate affinity (Km).[7][11]

Binding of the substrate PRFAR to the cyclase active site on HisF induces a conformational change that is propagated across the protein-protein interface to the glutaminase active site on HisH, over 25 Å away.[7][11][16] This signal dramatically accelerates the rate of glutamine hydrolysis by up to 5,000-fold.[7][8][11] This intricate communication ensures that ammonia is only produced when the cyclase subunit is ready to use it, representing a highly efficient regulatory mechanism. Molecular dynamics studies have shown this allosteric communication involves correlated motions of conserved residues along specific pathways, including a critical reorientation of a "PGVG" loop in the HisH active site required for catalysis.[7][11]

The Conversion of IGP: Imidazole Glycerol Phosphate Dehydratase (IGPD)

Once synthesized, IGP is acted upon by Imidazole glycerol-phosphate dehydratase (IGPD), which catalyzes the sixth step in histidine biosynthesis.[17][18][19][20] In different organisms, the gene encoding this enzyme is known as hisB (E. coli), HIS3 (yeast), or HISN5 (plants).[9][19][20][21]

The IGPD-Catalyzed Reaction

IGPD catalyzes the stereospecific dehydration of D-erythro-imidazole-glycerol-phosphate (IGP) to form imidazole acetol phosphate (IAP).[9][17][18][20][22]

Imidazole glycerol phosphate (IGP) → Imidazole acetol phosphate (IAP) + H₂O

This reaction is of fundamental biochemical interest because it involves the catalytic removal of a non-acidic hydrogen atom from the C-2 position of the glycerol side chain, a chemically challenging step.[17][23]

Structure and Catalytic Mechanism

IGPDs from different kingdoms share structural and mechanistic features, although some variations exist.

  • Quaternary Structure: In fungi and plants, IGPD is typically a monofunctional enzyme.[1][17] In contrast, the E. coli HisB protein is a bifunctional enzyme that also possesses histidinol-phosphate phosphatase activity, which catalyzes a later step in the pathway.[18][22] The active form of the enzyme is a large, highly symmetric 24-mer, which assembles from inactive trimeric precursors upon binding of metal cofactors.[23][24]

  • Role of Metal Ions: IGPD is a metalloenzyme that requires divalent metal ions for both its structural integrity and catalytic activity.[17][23] Manganese (Mn²⁺) is the preferred cofactor, and its binding is crucial for inducing the aggregation of trimers into the active 24-mer.[17][24] The active site contains a novel dimanganese cluster, which is believed to play a direct role in binding the substrate and facilitating the dehydration reaction.[24][25]

  • Proposed Mechanism: Structural and modeling studies suggest that the substrate, IGP, binds to the dimanganese cluster. This interaction is proposed to facilitate the difficult chemistry of the dehydration step, possibly through a mechanism involving an imidazolate moiety that collapses to a diazafulvene intermediate.[24][25]

IGPD_Reaction IGP Imidazole Glycerol Phosphate (IGP) Enzyme IGPD (HisB/HIS3) [24-mer complex with Mn²⁺ cluster] IGP->Enzyme IAP Imidazole Acetol Phosphate (IAP) + H₂O Enzyme->IAP Dehydration

Caption: IGPD catalyzes the Mn²⁺-dependent dehydration of IGP to IAP.

IGP Metabolism as a Target for Drug and Herbicide Development

The absence of the histidine biosynthetic pathway in mammals makes its constituent enzymes highly attractive and specific targets for the development of non-toxic herbicides and novel antimicrobial agents.[5][6][7][9] Both IGPS and IGPD have been extensively investigated for this purpose.

Targeting IGPD: A Proven Strategy for Herbicides

IGPD is a well-validated target for herbicide development.[9][23][26] The most well-known inhibitors are triazole compounds, such as 3-amino-1,2,4-triazole (amitrole), which act as competitive inhibitors.[9][18][20] The development of effective inhibitors relies on understanding the structure of the active site. Modern drug discovery approaches, including the use of pharmacophore models and high-throughput 3-D database screening, have successfully identified novel classes of IGPD inhibitors, such as pyrrole aldehydes.[26][27]

Targeting IGPS: An Allosteric Approach

The complex structure and allosteric regulation of IGPS offer multiple avenues for inhibitor design.[6][7] In addition to targeting the glutaminase or cyclase active sites directly, developing molecules that disrupt the allosteric communication between the HisH and HisF subunits is a promising strategy.[8][10] Such allosteric inhibitors could prevent the activation of glutamine hydrolysis, effectively shutting down the enzyme complex without needing to compete with the substrate at the active site.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Discovery Workflow for IGPD/IGPS start Compound Library (Small Molecules, Natural Products) virtual_screening Virtual Screening (Pharmacophore/Docking) start->virtual_screening in_vitro_assay In Vitro Enzymatic Assay (Primary Screen) start->in_vitro_assay virtual_screening->in_vitro_assay Top Hits ic50 IC₅₀ Determination (Dose-Response) in_vitro_assay->ic50 Active Hits hit_validation Hit Validation & Lead Optimization (SAR, Structural Biology) ic50->hit_validation in_vivo In Vivo Testing (Herbicide/Antimicrobial Activity) hit_validation->in_vivo

Caption: A generalized workflow for the discovery of inhibitors targeting IGP metabolic enzymes.

Experimental Protocols

The following section provides step-by-step methodologies for the characterization of enzymes involved in IGP metabolism.

Protocol 1: Continuous Spectrophotometric Assay for IGPD Activity

This protocol is adapted from methodologies used for plant and microbial IGPDs and relies on the change in UV absorbance upon the conversion of IGP to IAP.

A. Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

  • Cofactor Solution: 10 mM MnCl₂.

  • Substrate: D-erythro-imidazole-glycerol-phosphate (IGP), prepared enzymatically or chemically.

  • Enzyme: Purified IGPD.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading at 290 nm.

B. Procedure:

  • Prepare a reaction master mix in the Assay Buffer containing MnCl₂ to a final concentration of 1 mM.

  • Add varying concentrations of the substrate, IGP, to the wells of the microplate (e.g., from 0 to 5 mM).

  • Initiate the reaction by adding a fixed amount of purified IGPD enzyme to each well. The final reaction volume should be 200 µL.

  • Immediately place the plate in the spectrophotometer, pre-heated to the desired temperature (e.g., 37°C).

  • Monitor the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 15 minutes). The product, IAP, has a higher molar extinction coefficient at this wavelength than the substrate, IGP.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • For inhibitor screening, perform the assay at a fixed IGP concentration (e.g., near the Km) in the presence of varying concentrations of the test compound. Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 2: Coupled Assay for IGPS Activity (Glutaminase)

This protocol measures the glutaminase activity of the HisH subunit, which is allosterically activated by the binding of PRFAR to the HisF subunit. It couples the production of glutamate to the oxidation of NADH via glutamate dehydrogenase (GDH).

A. Materials:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂.

  • Substrates: 10 mM L-glutamine, 1 mM PRFAR.

  • Coupling System: 1 U/mL Glutamate Dehydrogenase (GDH), 5 mM α-ketoglutarate, 200 µM NADH.

  • Enzyme: Purified IGPS (HisF/HisH complex).

  • Spectrophotometer capable of reading at 340 nm.

B. Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, L-glutamine, PRFAR, GDH, and NADH.

  • Equilibrate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Establish a baseline by monitoring the absorbance at 340 nm for 2 minutes.

  • Initiate the reaction by adding a small volume of the purified IGPS enzyme complex.

  • Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • The rate of NADH oxidation is directly proportional to the rate of glutamate production, and thus to the glutaminase activity of IGPS.

  • Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • The allosteric activation can be confirmed by running a control reaction in the absence of PRFAR, which should yield a significantly lower rate.[28]

Quantitative Data Summary

The following tables summarize key data for the enzymes of IGP metabolism.

Table 1: Kinetic Parameters of Imidazole Glycerol Phosphate Synthase (IGPS)

OrganismSubunit(s)SubstrateK_m (µM)k_cat (s⁻¹)Source
Thermotoga maritimaHisH/HisFGlutamine~150-500~2-5[12]
Thermotoga maritimaHisH/HisFPRFAR~1-5-[12]
Escherichia coliHisH/HisFGlutamine~200~1.5[28]
S. cerevisiaeHis7 (fused)GlutamineN/AN/A[11]

Note: Kinetic parameters can vary significantly with assay conditions (pH, temperature, ionic strength).

Table 2: Inhibitors of Imidazole Glycerol Phosphate Dehydratase (IGPD)

InhibitorTypeTarget Organism/EnzymeIC₅₀ / K_iSource
3-Amino-1,2,4-triazoleCompetitivePlant/YeastµM range[18][20]
Triazole propyl phosphonic acidsCompetitivePlantnM to µM range[17]
Pyrrole AldehydesUnspecifiedPlantµM range[26]
(1,2,4-triazol-1-yl) phosphonatesTransition-state analoguePlantnM range[27]

Conclusion

Imidazole glycerol phosphate stands as a cornerstone of histidine biosynthesis, positioned at a critical metabolic junction. The enzymes that dictate its synthesis and degradation, IGPS and IGPD, are masterpieces of biological catalysis, showcasing sophisticated mechanisms of substrate channeling, allosteric regulation, and metalloenzymology. The unique presence of this pathway in microbes and plants renders these enzymes compelling targets for the development of next-generation herbicides and antimicrobial drugs. A thorough understanding of their structure, function, and regulation, facilitated by the experimental approaches detailed in this guide, is paramount for exploiting their therapeutic and agricultural potential. Future research into the dynamic allosteric pathways of IGPS and the precise catalytic mechanism of IGPD will undoubtedly unlock new opportunities for rational inhibitor design.

References

  • Klem, T. & Davisson, V. J. (2001). Crystal structure of imidazole glycerol phosphate synthase: a tunnel through a (beta/alpha)8 barrel joins two active sites. Structure, 9(10), 987-97. [Link]

  • Vázquez-Salazar, A., Becerra, A., & Lazcano, A. (2018). Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP). ResearchGate. [Link]

  • Douangamath, A., et al. (2001). Crystal Structure of Imidazole Glycerol Phosphate Synthase. ResearchGate. [Link]

  • Rivalta, I., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences, 109(22), E1428-E1436. [Link]

  • Kabbasch, M. & Wendisch, V. F. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial Biotechnology, 7(1), 5-25. [Link]

  • Stepansky, A. & Leustek, T. (2011). Histidine Biosynthesis. The Arabidopsis Book, 9, e0141. [Link]

  • Wikipedia. Histidine. Wikipedia. [Link]

  • Di Palma, F., et al. (2021). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. Biophysical Journal, 120(13), 2695-2707. [Link]

  • Wikipedia. Imidazoleglycerol-phosphate dehydratase. Wikipedia. [Link]

  • Glynn, S. E., et al. (2005). Structure and mechanism of imidazoleglycerol-phosphate dehydratase. Structure, 13(12), 1807-1815. [Link]

  • Kabbasch, M. & Wendisch, V. F. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial Biotechnology, 7(1), 5-25. [Link]

  • Winkler, M. E. (2005). Biosynthesis of Histidine. EcoSal Plus. [Link]

  • Wikipedia. HIS3. Wikipedia. [Link]

  • Rivalta, I., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. IRIS - Unibo. [Link]

  • Ruszkowski, M., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science, 15, 1358913. [Link]

  • Chaudhuri, B. N., et al. (2001). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. Structure, 9(10), 987-97. [Link]

  • Rivalta, I., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. PMC - NIH. [Link]

  • Loida, P. J., et al. (2002). Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. Bioorganic & Medicinal Chemistry Letters, 12(13), 1743-6. [Link]

  • Beismann-Driemeyer, S. & Sterner, R. (2001). Imidazole glycerol phosphate synthase from Thermotoga maritima. Quaternary structure, steady-state kinetics, and reaction mechanism of the bienzyme complex. Journal of Biological Chemistry, 276(23), 20387-96. [Link]

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  • Saccharomyces Genome Database. HIS3. SGD. [Link]

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Foundational

An In-depth Technical Guide to the Structure and Function of the HisF-HisH Protein Complex

This guide provides a comprehensive technical overview of the imidazole glycerol phosphate synthase (IGPS), a heterodimeric enzyme complex composed of the HisF and HisH proteins. We will delve into its intricate structur...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the imidazole glycerol phosphate synthase (IGPS), a heterodimeric enzyme complex composed of the HisF and HisH proteins. We will delve into its intricate structure, sophisticated catalytic mechanism involving substrate channeling, its crucial role in microbial metabolism, and its potential as a target for novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this vital enzyme system.

Introduction: The Central Role of Imidazole Glycerol Phosphate Synthase

Imidazole glycerol phosphate synthase (IGPS) is a key enzyme that catalyzes the fifth step in the histidine biosynthesis pathway, a metabolic route essential for bacteria, archaea, and lower eukaryotes, but notably absent in mammals[1][2]. This bienzyme complex, composed of the HisF and HisH subunits, also represents a critical metabolic branch point, linking the biosynthesis of the amino acid histidine with the de novo synthesis of purines[3][4]. The reaction produces not only imidazole glycerol phosphate (IGP), a precursor to histidine, but also 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the purine pathway[4][5].

The absence of this pathway in humans makes the HisF-HisH complex a compelling and selective target for the development of novel antibacterial drugs[1][2]. Understanding its structure and function is therefore of significant academic and therapeutic interest.

Molecular Architecture of the HisF-HisH Holoenzyme

The functional IGPS is a stable 1:1 heterodimeric complex of the HisF and HisH proteins[5][6]. Each subunit possesses a distinct active site and structural fold, which cooperate to perform a complex, multi-step reaction.

The HisF Subunit: A Classic (β/α)₈ Barrel Synthase

The HisF subunit functions as the synthase component of the complex. Its structure is characterized by the classic (β/α)₈ barrel fold, also known as a TIM barrel, one of the most common protein folds[3][7]. The active site of HisF is located in a groove at one end of this barrel structure[7]. This subunit is responsible for the ammonia-dependent cyclization of its substrate, N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR), to form IGP and AICAR[5][8]. While HisF can catalyze this reaction using free ammonia, particularly at high concentrations, its activity is dramatically enhanced when coupled with the HisH subunit, which provides a dedicated source of ammonia from glutamine[4][8].

The HisH Subunit: A Glutaminase with a Hydrolase Fold

The HisH subunit is a glutamine amidotransferase (GATase), belonging to the Class I, TrpG-type family of these enzymes[3][8][9]. Structurally, it adopts a β/α hydrolase fold[1]. The active site of HisH contains a conserved catalytic triad of Cysteine-Histidine-Glutamate, which is essential for its function[9]. Its sole purpose within the complex is to hydrolyze L-glutamine, yielding glutamate and a molecule of ammonia[9]. Crucially, this reactive ammonia is not released into the solvent but is transferred directly to the HisF active site through an intramolecular tunnel[10][11].

The Dimeric Interface and Ammonia Channel

The HisF and HisH subunits associate to form a stable heterodimer where the HisH subunit binds to the N-terminal face of the HisF barrel[1]. This interaction creates a physical channel, estimated to be between 10-40 Å long, that connects the glutaminase active site of HisH to the synthase active site of HisF[11]. This phenomenon, known as substrate channeling , is a key feature of glutamine amidotransferases[10][11].

Advantages of Ammonia Channeling:

  • Protection of a Reactive Intermediate: The ammonia molecule is shielded from the aqueous solvent, preventing its protonation to the unreactive ammonium ion (NH₄⁺).

  • Increased Local Concentration: Channeling ensures a high concentration of ammonia at the HisF active site, driving the synthase reaction efficiently.

  • Prevention of Wasteful Reactions: It prevents the toxic ammonia from diffusing away and participating in non-productive side reactions.

The interaction between the subunits is not merely structural; it is fundamental to the enzyme's regulation. The binding of the synthase substrate (PRFAR) or product (IGP) to HisF induces conformational changes that are transmitted across the subunit interface, activating the glutaminase activity of HisH by up to 37-fold[5][6]. This allosteric communication ensures that glutamine is only hydrolyzed when the HisF subunit is ready to utilize the resulting ammonia, a hallmark of catalytic synchronization in multi-enzyme machinery[10].

The Coordinated Catalytic Mechanism

The overall reaction catalyzed by the HisF-HisH holoenzyme is a two-step process that exemplifies metabolic efficiency and precision.

Overall Reaction: PRFAR + L-Glutamine → Imidazole Glycerol Phosphate (IGP) + AICAR + L-Glutamate[4][5]

  • Glutamine Hydrolysis (HisH): L-glutamine binds to the active site of the HisH subunit. The catalytic triad facilitates the hydrolysis of the amide group, releasing L-glutamate and generating a molecule of ammonia.

  • Ammonia Transfer: The newly formed ammonia travels through the intramolecular tunnel to the active site of the HisF subunit.

  • Cyclization (HisF): The channeled ammonia acts as a nucleophile, attacking the PRFAR substrate bound in the HisF active site. This initiates a cyclization and cleavage reaction, resulting in the formation of the products IGP and AICAR[3][5].

The holoenzyme is vastly more efficient at using glutamine compared to free ammonia, with steady-state kinetics showing a preference factor of over 1000-fold[5][6].

HisF_HisH_Mechanism cluster_HisH HisH Subunit (Glutaminase) cluster_HisF HisF Subunit (Synthase) Gln L-Glutamine HisH_Active_Site Catalytic Triad (Cys-His-Glu) Gln->HisH_Active_Site Glu L-Glutamate HisH_Active_Site->Glu Ammonia Ammonia (NH3) HisH_Active_Site->Ammonia Generation PRFAR PRFAR HisF_Active_Site Synthase Site PRFAR->HisF_Active_Site Products IGP + AICAR HisF_Active_Site->Products Ammonia->HisF_Active_Site Channeling

Caption: Catalytic cycle of the HisF-HisH complex showing ammonia channeling.

Methodologies for Investigating the HisF-HisH Complex

Studying this bienzyme complex requires a combination of molecular biology, biochemical assays, and structural techniques. The following protocols provide a framework for the expression, purification, and characterization of the HisF-HisH holoenzyme.

Recombinant Expression and Purification

The most common method for obtaining large quantities of HisF and HisH for study is recombinant expression in Escherichia coli. The use of polyhistidine tags (His-tags) greatly simplifies purification.

Experimental Protocol: Expression and Purification of His-tagged HisF and HisH

  • Cloning: Subclone the genes encoding hisF and hisH into separate expression vectors (e.g., pET series) engineered to fuse an N- or C-terminal 6x-His-tag to each protein.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression: a. Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. b. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM[12]. c. Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Lysis: a. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) containing protease inhibitors. c. Lyse the cells by sonication or high-pressure homogenization on ice. d. Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 45 minutes at 4°C).

  • Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate an IMAC column (e.g., Ni-NTA or Cobalt resin) with lysis buffer[13][14]. b. Load the clarified lysate onto the column. c. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins[13]. d. Elute the His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM)[13][14].

  • Further Purification (Optional): For higher purity, subject the eluted fractions to size-exclusion chromatography (gel filtration) to separate the protein from any remaining contaminants and aggregates.

  • Complex Reconstitution: Mix purified HisF and HisH in a 1:1 molar ratio and incubate to allow for the formation of the stable heterodimer. The complex can be further purified by size-exclusion chromatography.

Purification_Workflow Start E. coli Culture with Expression Plasmids Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Lysate Clarification (Ultracentrifugation) Lysis->Clarification IMAC IMAC Purification (e.g., Ni-NTA) Clarification->IMAC Wash Wash Step IMAC->Wash Elution Elution with Imidazole Wash->Elution SEC Size-Exclusion Chromatography Elution->SEC Analysis Purity Check (SDS-PAGE) & Concentration SEC->Analysis

Caption: General workflow for recombinant protein expression and purification.
Enzyme Kinetics Assays

To characterize the function of the HisF-HisH complex, it is essential to measure the kinetic parameters of its two distinct activities.

Protocol: Coupled Spectrophotometric Assay for Glutaminase Activity

This assay measures the production of glutamate from glutamine, which is coupled to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in absorbance at 340 nm is monitored.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Substrate: L-glutamine (at various concentrations to determine Kₘ)

    • Coupling Enzyme: Glutamate Dehydrogenase (GDH)

    • Cofactor: NADH (e.g., 200 µM)

    • Activator: PRFAR or an analog (to ensure HisH is activated)

  • Initiation: Start the reaction by adding a known concentration of the purified HisF-HisH complex.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The initial rate of reaction is proportional to the rate of NADH consumption.

  • Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against the glutamine concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ[15][16].

Table 1: Representative Kinetic Parameters for IGPS

Organism Substrate Kₘ (µM) kcat (s⁻¹) Source
E. coli Glutamine ~50-100 ~2-5 [5]
E. coli PRFAR ~1-5 ~2-5 [5]

| T. maritima | Glutamine | ~200-400 | ~10-20 |[9] |

Note: Values are approximate and can vary based on assay conditions.

Structural Determination by X-ray Crystallography

X-ray crystallography has been fundamental to understanding the three-dimensional architecture of the HisF-HisH complex, revealing the folds of the individual subunits and the nature of the ammonia channel[7][9][17].

Workflow for X-ray Crystallography

  • Crystallization: The purified and concentrated HisF-HisH complex is screened against a wide array of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion[18][19]. The goal is to find conditions that produce well-ordered, single crystals.

  • Data Collection: A suitable crystal is cryo-protected and flash-frozen in liquid nitrogen. It is then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source[19]. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution: The phases of the diffracted waves are determined using methods like molecular replacement (if a homologous structure is known) or experimental phasing. This information is used to calculate an electron density map of the protein.

  • Model Building and Refinement: An atomic model of the protein is built into the electron density map. This model is then computationally refined to improve its fit to the experimental data, resulting in a high-resolution 3D structure of the HisF-HisH complex[17].

Conclusion and Future Directions

The HisF-HisH protein complex is a paradigm of metabolic efficiency, employing a sophisticated mechanism of substrate channeling and allosteric regulation to perform a vital step in histidine and purine biosynthesis. Its intricate structure and coordinated function have been elucidated through decades of rigorous scientific inquiry. As this enzyme is absent in humans, it remains a high-value target for the development of new antibiotics to combat drug-resistant pathogens[1]. Future research will likely focus on designing specific inhibitors that disrupt the protein-protein interface or block the active sites, leveraging the detailed structural and functional knowledge outlined in this guide.

References

  • Function of hisF and hisH gene products in histidine biosynthesis. PubMed. Available at: [Link]

  • Biosynthesis of Histidine. SciSpace. Available at: [Link]

  • Imidazole glycerol phosphate synthase: the glutamine amidotransferase in histidine biosynthesis. PubMed. Available at: [Link]

  • Activity Regulation of a Glutamine Amidotransferase Bienzyme Complex by Substrate-Induced Subunit Interface Expansion. ACS Catalysis. Available at: [Link]

  • A simple method to determine changes in the affinity between HisF and HisH in the Imidazole Glycerol Phosphate Synthase heterodimer. PLoS One. Available at: [Link]

  • A simple method to determine changes in the affinity between HisF and HisH in the Imidazole Glycerol Phosphate Synthase heterodimer. PubMed. Available at: [Link]

  • Imidazole glycerol phosphate synthase: The glutamine amidotransferase in histidine biosynthesis. American Chemical Society. Available at: [Link]

  • Crystal Structure of Glutamine Amidotransferase from Thermotoga maritima. Protein Science. Available at: [Link]

  • On the structure of hisH: Protein structure prediction in the context of structural and functional genomics. UQ eSpace. Available at: [Link]

  • On the structure of hisH: protein structure prediction in the context of structural and functional genomics. PubMed. Available at: [Link]

  • hisF - Histidine biosynthesis bifunctional protein HisIE. UniProt. Available at: [Link]

  • Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial Cell Factories. Available at: [Link]

  • Histidine Biosynthesis. The Arabidopsis Book. Available at: [Link]

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  • Optimization of Expression and Purification of some Model Histidine-tagged Recombinant Proteins: MiRGD, GNH, HNH. Biomacromolecular Journal. Available at: [Link]

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  • The HUSH complex cooperates with TRIM28 to repress young retrotransposons and new genes. Genes & Development. Available at: [Link]

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Exploratory

A Technical Guide to Ammonia Channeling in Imidazole Glycerol Phosphate Synthase: Structure, Allostery, and Experimental Validation

This guide provides an in-depth exploration of the molecular mechanisms governing ammonia channeling in Imidazole Glycerol Phosphate Synthase (IGPS). We will dissect the enzyme's intricate structural architecture, the so...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the molecular mechanisms governing ammonia channeling in Imidazole Glycerol Phosphate Synthase (IGPS). We will dissect the enzyme's intricate structural architecture, the sophisticated allosteric regulation that synchronizes its catalytic activities, and the experimental methodologies employed to elucidate these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this prototypical channeling enzyme.

Introduction: IGPS at the Crossroads of Metabolism

Imidazole glycerol phosphate synthase (IGPS) is a crucial enzyme that functions at the bifurcation of the de novo purine and histidine biosynthetic pathways in bacteria, archaea, and plants.[1][2] It catalyzes a two-step reaction sequence involving two distinct active sites.[3][4] First, in a glutaminase (HisH) domain, it hydrolyzes L-glutamine to produce glutamate and ammonia.[5][6] Second, the newly generated ammonia is utilized by a cyclase (HisF) domain to react with N′-[(5′-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR), yielding imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribotide (AICAR).[1][7] IGP is a precursor for histidine biosynthesis, while AICAR is an intermediate in purine synthesis.

The most remarkable feature of IGPS is its ability to transport the highly reactive ammonia intermediate between its two active sites through a process known as substrate channeling .[8][9] This mechanism prevents the escape of ammonia into the solvent, where it would be protonated and rendered inert, and protects the cell from its potential toxicity.[10] Because the histidine biosynthesis pathway is absent in mammals, IGPS represents a promising target for the development of novel antibiotics and herbicides.[3][4][11]

The Structural Blueprint for Ammonia Channeling

The ability of IGPS to channel ammonia is fundamentally encoded in its three-dimensional structure. Crystal structures, primarily from yeast and the thermophilic bacterium Thermotoga maritima, have provided extraordinary insight into this molecular machine.[3][4]

In bacteria, IGPS is a stable heterodimer composed of the HisH (glutaminase) and HisF (cyclase) subunits.[5][12] In yeast, these two domains are fused into a single polypeptide chain.[12] Despite this organizational difference, the core architecture is highly conserved.

  • The HisF Cyclase Domain: The larger HisF subunit forms a classic (β/α)8 barrel, also known as a TIM barrel. This common protein fold is uniquely adapted in IGPS, where its central core is not used for catalysis directly but forms the conduit for ammonia.[3][4]

  • The HisH Glutaminase Domain: The HisH subunit adopts a fold characteristic of Type-I glutamine amidotransferases (GATase) and contains the catalytic triad responsible for glutamine hydrolysis.[6]

  • The Subunit Interface: The HisH subunit docks onto the base of the HisF (β/α)8 barrel. This interface is critical, positioning the exit of the glutaminase active site directly at the entrance of the molecular tunnel.[3][4][13]

cluster_IGPS Imidazole Glycerol Phosphate Synthase (IGPS) Architecture cluster_HisH HisH Active Site cluster_HisF HisF Active Site HisH HisH Subunit (Glutaminase) HisF HisF Subunit (Cyclase, (β/α)8 Barrel) HisH->HisF Domain Interface Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Ammonia_gen NH₃ Glutamine->Ammonia_gen Hydrolysis Ammonia_used NH₃ Ammonia_gen->Ammonia_used Ammonia Tunnel (~30 Å) Through HisF Barrel PRFAR PRFAR AICAR AICAR PRFAR->AICAR IGP IGP PRFAR->IGP Cyclization Ammonia_used->IGP Cyclization

Caption: Overall architecture of the IGPS bienzyme complex.

The Ammonia Tunnel: A Sequestered Molecular Conduit

X-ray crystallography has revealed a remarkable, nearly 30 Å long tunnel that traverses the entire length of the HisF (β/α)8 barrel.[3][4][14] This tunnel serves as the physical pathway for ammonia, connecting the glutaminase active site at the bottom of the barrel to the cyclase active site at the top.[7][15]

The interior of the tunnel is largely hydrophobic, a chemical environment that facilitates the diffusion of the uncharged ammonia molecule while preventing the entry of water or the protonated, inactive ammonium ion (NH₄⁺).[16] Access to the tunnel is controlled by a conserved "gate" of four charged residues at the HisH-HisF interface, which appears to function as an electrostatic barrier to exclude water and charged species while allowing the passage of ammonia.[3][4][17] This structural feature ensures that the reactive intermediate is protected and efficiently delivered to its destination.

cluster_HisF Cross-Section of HisF (β/α)8 Barrel Barrel Cyclase Active Site (PRFAR → IGP) Ammonia Tunnel Hydrophobic Lining Glutaminase Docking Site & Electrostatic Gate Ammonia_dest NH₃ for Cyclization Barrel:top->Ammonia_dest Exit Ammonia_source NH₃ from HisH Ammonia_source->Barrel:bottom Entry PRFAR 1. PRFAR binds to HisF Active Site Conform_Change 2. Conformational change in HisF loops PRFAR->Conform_Change Signal_Trans 3. Signal propagates across domain interface Conform_Change->Signal_Trans Allosteric Pathway Oxyanion_Hole 4. Oxyanion hole forms in HisH Active Site Signal_Trans->Oxyanion_Hole Channel_Open 5. Ammonia channel gate opens Signal_Trans->Channel_Open Gln_Hydrolysis 6. Glutaminase activity stimulated >4500x Oxyanion_Hole->Gln_Hydrolysis

Caption: Allosteric signaling pathway in Imidazole Glycerol Phosphate Synthase.

Experimental Methodologies: A Toolkit for Probing Channeling

A multi-faceted experimental approach is required to fully characterize the structure, kinetics, and regulation of ammonia channeling in IGPS. The causality behind these experimental choices is to build a self-validating system where structural data informs kinetic experiments, and mutagenesis validates the roles of specific residues predicted by both.

Structural Biology: Visualizing the Machinery

X-ray Crystallography has been the cornerstone for understanding IGPS, providing the first atomic-resolution snapshots of the enzyme and its internal tunnel. [3][4]Capturing the enzyme in different states (e.g., apo, substrate-bound, inhibitor-bound) reveals the conformational changes underlying allosteric activation. [14] Generalized Protocol for IGPS Crystallography:

  • Gene Cloning and Expression: Clone the genes for HisF and HisH (or the fused His7) into an E. coli expression vector with a purification tag (e.g., His-tag). Overexpress the protein, often in a rich, labeled, or minimal media.

  • Protein Purification: Lyse the cells and purify the IGPS complex using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange, and size-exclusion chromatography to ensure homogeneity.

  • Crystallization: Screen a wide range of conditions (precipitants, pH, salts, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals. Co-crystallization with substrates, analogs (like the glutamine analog acivicin), or inhibitors can trap specific functional states. [14]4. Data Collection and Structure Solution: Expose the crystals to a high-intensity X-ray source (synchrotron). The diffraction pattern is used to calculate an electron density map, into which the protein model is built and refined to yield a final atomic structure.

Enzyme Kinetics: Quantifying Catalytic Synchronization

Steady-state kinetic assays are essential to quantify the allosteric activation and test the efficiency of channeling. The key is to measure the glutaminase activity of the HisH subunit under different conditions.

Protocol for Coupled Spectrophotometric Glutaminase Assay:

  • Principle: This assay measures the production of glutamate from the hydrolysis of glutamine. The glutamate is then converted by glutamate dehydrogenase (GDH) in the presence of NAD⁺, producing NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the glutaminase activity.

  • Reagents:

    • Purified IGPS enzyme

    • L-glutamine (substrate for HisH)

    • PRFAR (allosteric activator, substrate for HisF)

    • Coupling enzyme: Glutamate Dehydrogenase (GDH)

    • NAD⁺

    • Reaction Buffer (e.g., Tris-HCl, pH 8.0)

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing buffer, NAD⁺, and GDH.

    • Add the IGPS enzyme.

    • To measure basal activity , initiate the reaction by adding L-glutamine.

    • To measure activated activity , pre-incubate the enzyme with a saturating concentration of PRFAR before adding L-glutamine.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the reaction rate from the linear portion of the curve. The ratio of the activated rate to the basal rate gives the fold-activation. [15]

Site-Directed Mutagenesis: Pinpointing Critical Residues

This technique is used to systematically probe the function of individual amino acids. By mutating residues hypothesized to be involved in catalysis, allosteric signaling, or tunnel formation and then analyzing the kinetic and structural consequences, their specific roles can be confirmed. [15][18] Workflow for Site-Directed Mutagenesis:

  • Target Identification: Based on structural data and sequence alignments, identify candidate residues (e.g., those lining the tunnel, at the domain interface, or in the active sites).

  • Mutagenesis: Use a PCR-based method with primers containing the desired mutation to alter the plasmid DNA encoding the IGPS protein.

  • Verification: Sequence the mutated plasmid to confirm the correct change has been made.

  • Protein Expression and Purification: Express and purify the mutant protein using the same protocol as for the wild-type enzyme.

  • Functional Characterization: Perform kinetic assays to determine how the mutation affects basal and activated glutaminase activity, substrate affinity, and the overall coupling of the two reactions. [13][18]6. Structural Analysis (Optional): Crystallize the mutant protein to understand the structural basis for the observed functional changes.

cluster_workflow Experimental Workflow for IGPS Analysis Hypothesis Hypothesis Generation (from Structure/Sequence Data) Mutagenesis Site-Directed Mutagenesis Hypothesis->Mutagenesis Expression Protein Expression & Purification (WT & Mutants) Mutagenesis->Expression Kinetics Enzyme Kinetic Assays (Basal vs. Activated) Expression->Kinetics Structure X-ray Crystallography (Structural Analysis) Expression->Structure Kinetics->Hypothesis Refine Conclusion Validate Residue Function & Refine Model Kinetics->Conclusion Structure->Hypothesis Refine MD_NMR MD Simulations / NMR (Dynamic Analysis) Structure->MD_NMR Structure->Conclusion MD_NMR->Conclusion

Caption: Integrated workflow for investigating ammonia channeling in IGPS.

Computational and Biophysical Methods
  • Molecular Dynamics (MD) Simulations: These computational methods simulate the movement of atoms in the protein over time, providing insights into the dynamic processes of allosteric signaling and the passage of ammonia through the tunnel that are inaccessible to static crystallographic structures. [5][19]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein dynamics in solution. It can identify residues that experience changes in their chemical environment or mobility upon ligand binding, mapping the allosteric communication pathways in real-time. [2][20]

Quantitative Data Summary

The following table summarizes key quantitative findings from kinetic studies of IGPS, highlighting the profound effect of allosteric activation and the impact of targeted mutations.

Enzyme VariantConditionKey Kinetic ParameterObservationReference
Wild-Type (Yeast)+ PRFARGlutaminase Activity~4900-fold stimulation[15][21]
Wild-Type (T. maritima)+ PRFARGlutaminase Activity~5000-fold stimulation[11][20]
E. coli R5A Mutant+ PRFARkcat/Km (Glutaminase)10-fold increase over WT[13][18]
Yeast K258 Mutant+ PRFARStoichiometry/CouplingUncoupling of the two half-reactions[15][21]

Implications for Drug and Herbicide Development

The detailed understanding of ammonia channeling in IGPS opens several avenues for the design of potent and specific inhibitors. As this enzyme is essential for pathogens and plants but absent in humans, it is an ideal therapeutic target. [11]Potential strategies include:

  • Dual-Site Inhibition: Designing inhibitors that simultaneously occupy both the glutaminase and cyclase active sites.

  • Allosteric Modulators: Developing molecules that bind to the PRFAR site but fail to trigger the activating conformational change, effectively locking the enzyme in its inactive state.

  • Tunnel Blockers: Creating compounds that can enter and occlude the ammonia tunnel, physically preventing the transfer of the intermediate and uncoupling the two reactions. [4]* Interface Disruptors: Designing molecules that bind at the HisH-HisF interface to disrupt the allosteric communication network.

Conclusion

Imidazole glycerol phosphate synthase is a paradigm for understanding substrate channeling. It demonstrates how a sophisticated protein architecture can create a molecular tunnel to sequester a reactive intermediate. This channeling is not a passive process but is tightly regulated by a long-range allosteric mechanism that synchronizes two distinct catalytic events separated by a significant distance. The synergy of structural biology, enzyme kinetics, mutagenesis, and computational chemistry has been instrumental in deciphering this elegant biological solution. Continued investigation into the dynamics of this system will not only deepen our fundamental understanding of enzyme function but also pave the way for the development of novel therapeutics and agricultural agents.

References

  • Chaudhuri, B. N., Lange, S. C., Myers, R. S., Chittur, S. V., Davisson, V. J., & Smith, J. L. (2001). Crystal structure of imidazole glycerol phosphate synthase: a tunnel through a (beta/alpha)8 barrel joins two active sites. Structure, 9(10), 987-97. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal Structure of Imidazole Glycerol Phosphate Synthase. [Link]

  • Pérez-Galván, C., Gauto, D. F., Pierdominici-Sottile, G., & Loria, J. P. (2022). Time Evolution of the Millisecond Allosteric Activation of Imidazole Glycerol Phosphate Synthase. Journal of the American Chemical Society, 144(16), 7367–7381. [Link]

  • Capdevila, D. A., Gauto, D. F., Loria, J. P., & Pierdominici-Sottile, G. (2022). Turning up the heat mimics allosteric signaling in imidazole-glycerol phosphate synthase. Nature Communications, 13(1), 716. [Link]

  • Myers, R. S., Jensen, J. R., Deras, I. L., Smith, J. L., & Davisson, V. J. (2003). Substrate-induced changes in the ammonia channel for imidazole glycerol phosphate synthase. Biochemistry, 42(23), 7013-22. [Link]

  • EMBL-EBI. (n.d.). Imidazole glycerol phosphate synthase, subunit H (IPR010139). InterPro. [Link]

  • Huang, X., Holden, H. M., & Raushel, F. M. (2001). Substrate channeling. Annual Review of Biochemistry, 70, 149-80. [Link]

  • Klem, T. J., & Davisson, V. J. (2001). Subunit Interactions and Glutamine Utilization by Escherichia coli Imidazole Glycerol Phosphate Synthase. Journal of Bacteriology, 183(3), 989-996. [Link]

  • Klem, T. J., & Davisson, V. J. (2001). Subunit interactions and glutamine utilization by Escherichia coli imidazole glycerol phosphate synthase. Journal of Bacteriology, 183(3), 989-96. [Link]

  • Rivalta, I., Kohen, A., & Batista, V. S. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences, 109(22), E1428-E1436. [Link]

  • Rivalta, I., Kohen, A., & Batista, V. S. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. PNAS, 109(22), E1428-36. [Link]

  • UniProt. (n.d.). Imidazole glycerol phosphate synthase subunit HisF - Archaeoglobus fulgidus. [Link]

  • Gauto, D. F., Capdevila, D. A., Loria, J. P., & Pierdominici-Sottile, G. (2019). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. Biophysical Journal, 117(10), 1849-1860. [Link]

  • Manley, G. A., Loria, J. P., & Rivalta, I. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Biophysical Journal, 114(3), 579-588. [Link]

  • Gilmore, J. M., & Cisneros, G. A. (2020). Catalytic Effects of Active Site Conformational Change in the Allosteric Activation of Imidazole Glycerol Phosphate Synthase. ACS Catalysis, 10(15), 8514-8526. [Link]

  • R Discovery. (n.d.). Substrate-induced changes in the ammonia channel for imidazole glycerol phosphate synthase. [Link]

  • Myers, R. S., Jensen, J. R., Deras, I. L., Smith, J. L., & Davisson, V. J. (2003). Substrate-Induced Changes in the Ammonia Channel for Imidazole Glycerol Phosphate Synthase. Biochemistry, 42(23), 7013–7022. [Link]

  • ResearchGate. (n.d.). (PDF) Toward Understanding the Mechanism of the Complex Cyclization Reaction Catalyzed by Imidazole Glycerolphosphate Synthase: Crystal Structures of a Ternary Complex and the Free Enzyme. [Link]

  • Pérez-Galván, C., Gauto, D. F., Pierdominici-Sottile, G., & Loria, J. P. (2022). Time Evolution of the Millisecond Allosteric Activation of Imidazole Glycerol Phosphate Synthase. Journal of the American Chemical Society, 144(16), 7367–7381. [Link]

  • Myers, R. S. (2003). Imidazole glycerol phosphate synthase: Structural and kinetic studies of a triad glutamine amidotransferase. Purdue e-Pubs. [Link]

  • Bera, A. K., Smith, J. L., & Zalkin, H. (2000). Dual role for the glutamine phosphoribosylpyrophosphate amidotransferase ammonia channel. Interdomain signaling and intermediate channeling. Journal of Biological Chemistry, 275(11), 7975-9. [Link]

  • ResearchGate. (n.d.). Substrate channeling and enzyme complexes for biotechnological applications. [Link]

  • Taylor & Francis Online. (n.d.). Substrate channeling – Knowledge and References. [Link]

  • Sanyal, S., & Chakrabarti, P. (2021). Tunnel Architectures in Enzyme Systems that Transport Gaseous Substrates. Frontiers in Molecular Biosciences, 8, 792751. [Link]

  • List, F., Vega, M. C., Razeto, A., Häger, M. C., Sterner, R., & Wilmanns, M. (2012). Activity Regulation of a Glutamine Amidotransferase Bienzyme Complex by Substrate-Induced Subunit Interface Expansion. ACS Catalysis, 2(10), 2239-2248. [Link]

Sources

Foundational

A Guide to the Discovery, Enzymatic Synthesis, and Isolation of D-erythro-imidazoleglycerol Phosphate

Abstract D-erythro-imidazoleglycerol phosphate (IGP) is a critical intermediate in the histidine biosynthesis pathway, a metabolic route essential for bacteria, archaea, fungi, and plants, but absent in animals. This dis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-erythro-imidazoleglycerol phosphate (IGP) is a critical intermediate in the histidine biosynthesis pathway, a metabolic route essential for bacteria, archaea, fungi, and plants, but absent in animals. This distinction makes the pathway a compelling target for the development of novel herbicides and antimicrobial agents. The study of its enzymes, particularly imidazoleglycerol-phosphate dehydratase (IGPD), requires a reliable source of pure IGP. This guide provides a comprehensive overview of the historical discovery of IGP, its central role in metabolism, and a detailed, field-proven protocol for its modern chemoenzymatic synthesis and purification. We delve into the rationale behind experimental choices, offering a robust framework for researchers seeking to produce and utilize this key metabolite.

The Foundational Discovery: Unraveling the Histidine Pathway

The elucidation of the histidine biosynthetic pathway (HBP) is a landmark in metabolic research, with much of the foundational work conducted in the 1950s. Early studies by Bruce N. Ames and his colleagues, using auxotrophic mutants of Salmonella typhimurium and Neurospora crassa, were pivotal. By identifying intermediates that accumulated in these mutants, they methodically pieced together the sequence of enzymatic reactions.[1][2] This is a report on the isolation and characterization of D-erythro-imidazoleglycerol phosphate (IGP), imidazoleacetol phosphate (IAP), and L-histidinol phosphate, which are accumulated in the mycelia of several of these mutants.[2] This classical biochemical approach not only identified IGP but also established its position as the substrate for the sixth enzyme in the pathway, imidazoleglycerol-phosphate dehydratase (IGPD).[1][3][4]

The HBP is an intricate ten-step process that converts phosphoribosyl pyrophosphate (PRPP) and ATP into L-histidine.[3][5] IGP's formation and subsequent dehydration are central to this pathway.

The Central Role of IGP in Histidine Biosynthesis

IGP is formed in the fifth step of the pathway from N¹-((5'-phosphoribulosyl)formimino)-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).[6][7] This reaction is catalyzed by imidazole glycerol phosphate synthase (IGPS), a fascinating enzyme complex that represents a critical branch point, linking the metabolisms of histidine and purines.[8][9][10] The reaction also produces 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in de novo purine synthesis.[6][11]

The subsequent step, the sixth in the pathway, involves the dehydration of IGP by imidazoleglycerol-phosphate dehydratase (IGPD) to form imidazole acetol phosphate (IAP).[1][5][6] Because IGPD is the first enzyme exclusively dedicated to histidine biosynthesis, it has been a primary target for inhibitor development.[12][13]

Histidine_Biosynthesis_Pathway cluster_main Histidine Biosynthesis Pathway (Simplified) PRFAR PRFAR IGPS Imidazole Glycerol Phosphate Synthase (HisF/HisH) PRFAR->IGPS Glutamine IGP D-erythro-imidazoleglycerol phosphate (IGP) IGPS->IGP AICAR AICAR IGPS->AICAR To Purine Biosynthesis IGPD Imidazoleglycerol-phosphate Dehydratase (IGPD/HisB) IGP->IGPD IAP Imidazole Acetol Phosphate (IAP) IGPD->IAP Histidine L-Histidine IAP->Histidine ...multiple steps

Caption: The central role of IGP in the histidine biosynthesis pathway.

Modern Approach: Enzymatic Synthesis of IGP

While historically isolated from mutant organisms, this method is laborious and yields limited quantities. The modern, preferred approach is a controlled chemoenzymatic synthesis. This method provides a scalable and highly pure source of IGP, essential for kinetic studies, structural biology, and high-throughput screening assays. The core of this strategy is the recombinant production of the enzyme responsible for IGP synthesis, Imidazole Glycerol Phosphate Synthase (IGPS).

Causality of the Enzymatic Approach

The IGPS enzyme is a heterodimer composed of two subunits: HisH and HisF.[8][14]

  • HisH: A glutaminase subunit that hydrolyzes glutamine to produce ammonia.[8][9]

  • HisF: A cyclase subunit that uses the ammonia generated by HisH to convert PRFAR into IGP and AICAR.[14][15][16]

A key insight for streamlining IGP synthesis is that the glutaminase activity of HisH can be bypassed. In the presence of high concentrations of ammonium chloride, the HisF subunit alone can catalyze the cyclization reaction.[6][11] This "semi-enzymatic" approach simplifies the process by requiring the expression and purification of only one protein (HisF), making it a more efficient workflow for many laboratories.

IGP_Synthesis_Workflow cluster_workflow Workflow for Enzymatic Synthesis and Purification of IGP start Transform E. coli with HisF Expression Vector culture Culture Cells & Induce HisF Expression (e.g., with IPTG) start->culture harvest Harvest Cells by Centrifugation culture->harvest lysis Lyse Cells (e.g., Sonication) harvest->lysis clarify Clarify Lysate (Centrifugation/Filtration) lysis->clarify purify_start Purify HisF Protein clarify->purify_start affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged HisF) purify_start->affinity dialysis Buffer Exchange / Dialysis affinity->dialysis synthesis_start Enzymatic Reaction dialysis->synthesis_start reaction Incubate Purified HisF with Substrate (PRFAR) and NH4Cl synthesis_start->reaction purify_igp_start Purify IGP Product reaction->purify_igp_start denature Remove Enzyme (e.g., Heat Denaturation/Precipitation) purify_igp_start->denature ion_exchange Ion-Exchange Chromatography denature->ion_exchange lyophilize Lyophilize Fractions to Obtain Pure IGP ion_exchange->lyophilize

Caption: Experimental workflow for the synthesis and isolation of IGP.

Experimental Protocols

The following protocols provide a robust framework for the production of IGP. These methods have been synthesized from established procedures in the field.[17][18]

Protocol 1: Expression and Purification of HisF

This protocol describes the production of a His-tagged HisF protein from E. coli. The His-tag is crucial for a highly specific and efficient one-step purification via immobilized metal affinity chromatography (IMAC).

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for His-tagged HisF.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic. Use this to inoculate a larger volume of Terrific Broth. Grow at 37°C with shaking until an OD₆₀₀ of ~0.8 is reached.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C overnight. Causality: Lowering the temperature slows down protein synthesis, which often improves the solubility and correct folding of the recombinant protein.

  • Cell Harvest & Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using a sonicator or French press.

  • Clarification: Centrifuge the lysate at high speed (~18,000 x g) for 45 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter.

  • Affinity Purification: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer (lysis buffer with 20-40 mM imidazole). Elute the HisF protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) to remove imidazole and prepare the enzyme for the synthesis reaction. Confirm purity by SDS-PAGE.

Protocol 2: Enzymatic Synthesis and Purification of IGP

This protocol uses the purified HisF to synthesize IGP.

  • Reaction Setup: Prepare a reaction mixture containing:

    • Substrate: PRFAR (typically 1-5 mM)

    • Ammonia Source: 100-200 mM NH₄Cl

    • Enzyme: Purified HisF (concentration to be optimized, e.g., 0.1 mg/mL)

    • Buffer: 50 mM Tris-HCl, pH 8.5

    • Causality: A slightly alkaline pH (>8.0) is optimal for the HisF-catalyzed reaction in the presence of high ammonia concentrations.[6]

  • Incubation: Incubate the reaction at 37°C. Monitor the reaction progress by taking time points and analyzing for the disappearance of PRFAR or the appearance of a product.

  • Enzyme Removal: Once the reaction is complete, terminate it by heating the mixture to 95°C for 10 minutes to denature and precipitate the HisF enzyme. Centrifuge to remove the precipitated protein.

  • IGP Purification (Ion-Exchange):

    • Load the supernatant onto a strong anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Wash the column to remove unbound contaminants.

    • Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). IGP, being phosphorylated, will bind tightly to the column and elute at a specific salt concentration, separating it from AICAR and unreacted PRFAR.

  • Desalting and Lyophilization: Collect fractions containing IGP. Pool and desalt them using dialysis or a size-exclusion column. Lyophilize the desalted product to obtain a stable, pure powder of IGP.

Data Presentation and Characterization

The purity of the final product should be confirmed, and the compound accurately quantified.

Product Characterization
PropertyValueSource
Chemical Formula C₆H₁₁N₂O₆P[19]
Molecular Weight 238.14 g/mol [19]
Stereochemistry D-erythro[2][19]
HMDB ID HMDB0012208
Quantification Assay

A standard method for quantifying IGP is to use it as a substrate in a coupled enzymatic assay with its downstream enzyme, IGPD. The product of the IGPD reaction, IAP, can be converted to an enolized form that absorbs light at 280-290 nm.[12][13]

  • Prepare a reaction mixture with purified IGPD in a suitable buffer.

  • Add a known volume of the purified IGP solution.

  • Stop the reaction at various time points with NaOH.

  • Incubate to allow for the enolization of the IAP product.

  • Measure the absorbance at 280 nm. The concentration of IGP can be determined by comparing the final absorbance to a standard curve or using the known extinction coefficient of enol-IAP.

Conclusion and Future Outlook

The journey from the discovery of D-erythro-imidazoleglycerol phosphate in bacterial mutants to its efficient and scalable chemoenzymatic synthesis represents a significant advancement for biochemical research. The protocols and rationale outlined in this guide provide a robust platform for producing high-purity IGP. This capability is indispensable for detailed mechanistic studies of the histidine biosynthesis enzymes and serves as a critical tool in the rational design and screening of novel herbicides and antimicrobial drugs targeting this essential pathway. The continued exploration of the enzymes involved, powered by a reliable supply of key intermediates like IGP, holds great promise for addressing global challenges in agriculture and infectious disease.

References

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  • Ames, B. N., & Mitchell, H. K. (1955). The biosynthesis of histidine: imidazoleglycerol phosphate, imidazoleacetol phosphate, and histidinol phosphate. CaltechAUTHORS. Retrieved from [Link]

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  • Yiting, Y., et al. (2011). A schematic representation of histidine biosynthetic pathway is given. ResearchGate. Retrieved from [Link]

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  • UniProt. (n.d.). Imidazole glycerol phosphate synthase subunit HisF - Thermobifida fusca (strain YX). Retrieved from [Link]

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  • Smentek, J., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PMC - PubMed Central. Retrieved from [Link]

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Exploratory

The Crossroads of Metabolism: Imidazole Glycerol Phosphate as a Critical Branch Point Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Imidazole glycerol phosphate (IGP) stands at a crucial metabolic intersection, serving as the branch point between hist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole glycerol phosphate (IGP) stands at a crucial metabolic intersection, serving as the branch point between histidine and purine biosynthesis.[1] This central role makes the enzymes that produce and consume IGP, particularly imidazole glycerol phosphate synthase (IGPS) and imidazoleglycerol-phosphate dehydratase (IGPD), key regulators of metabolic flux. Understanding the intricate control mechanisms at this node is paramount for fields ranging from microbiology and plant science to drug development, where these pathways are potential targets for antimicrobial agents and herbicides. This guide provides a comprehensive technical overview of IGP metabolism, delving into the enzymology of the key players, the allosteric regulation that governs pathway choice, and detailed experimental protocols for studying this critical metabolic juncture.

Introduction: The Significance of a Metabolic Lynchpin

In the complex web of cellular metabolism, certain molecules act as critical hubs, directing the flow of intermediates into various biosynthetic pathways. Imidazole glycerol phosphate (IGP) is a prime example of such a branch point metabolite. Situated within the highly conserved histidine biosynthesis pathway, IGP's fate determines the cell's investment in either the production of the essential amino acid histidine or the synthesis of purine nucleotides, the building blocks of DNA and RNA.[1][2] The enzyme responsible for IGP synthesis, imidazole glycerol phosphate synthase (IGPS), is a fascinating bienzyme complex that channels ammonia from a glutaminase subunit to a cyclase subunit, where it reacts with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to produce IGP and 5-aminoimidazole-4-carboxamide ribotide (AICAR), a purine precursor.[1][3] This intricate reaction underscores the direct link between these two fundamental pathways. The subsequent commitment of IGP to the histidine pathway is catalyzed by imidazoleglycerol-phosphate dehydratase (IGPD).[4][5] The regulation of these enzymes is therefore critical for maintaining cellular homeostasis.

The Histidine Biosynthesis Pathway: A Ten-Step Journey

The biosynthesis of L-histidine is an energetically expensive process that has been extensively studied, particularly in microorganisms like Escherichia coli and Salmonella typhimurium.[6][7] The pathway consists of ten enzymatic steps, starting from 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP).[8]

Histidine_Biosynthesis PRPP PRPP + ATP PRATP PRATP PRPP->PRATP ATP-PRT (HisG) PRAMP PRAMP PRATP->PRAMP PRAMP hydrolase PRFAR PRFAR PRAMP->PRFAR PRFAR isomerase ProFAR ProFAR PRFAR->ProFAR IGP Synthase (HisF/HisH) IGP Imidazole Glycerol Phosphate (IGP) ProFAR->IGP IGP Synthase (HisF/HisH) IAP Imidazole Acetol Phosphate (IAP) IGP->IAP IGP Dehydratase (HisB) HOLP L-Histidinol Phosphate IAP->HOLP Histidinol-P Aminotransferase (HisC) HOL L-Histidinol HOLP->HOL Histidinol-P Phosphatase (HisN) His L-Histidine HOL->His Histidinol Dehydrogenase (HisD)

Caption: The ten-step biosynthesis pathway of L-histidine.

The first committed step is catalyzed by ATP-phosphoribosyltransferase (ATP-PRT), which is a primary site of feedback inhibition by the final product, L-histidine.[2][8] The pathway proceeds through a series of intermediates, with the formation of IGP at the fifth step representing the crucial branch point.[5]

The IGP Branch Point: A Tale of Two Enzymes

The metabolic fate of IGP is determined by the interplay of two key enzymes: imidazole glycerol phosphate synthase (IGPS), which produces it, and imidazoleglycerol-phosphate dehydratase (IGPD), which consumes it.

Imidazole Glycerol Phosphate Synthase (IGPS): A Marvel of Enzyme Architecture

IGPS is a heterodimeric enzyme complex composed of two subunits, HisH and HisF.[1] HisH is a glutaminase that hydrolyzes glutamine to produce ammonia.[1] This ammonia is then channeled through a remarkable 25 Å long tunnel within the HisF subunit, a (β/α)8 barrel, to a second active site.[3][9] Here, the ammonia reacts with PRFAR to yield IGP and AICAR.[1][10]

This substrate channeling mechanism is a recurring theme in metabolism, preventing the diffusion of reactive intermediates like ammonia and increasing catalytic efficiency. The allosteric regulation of IGPS is particularly noteworthy. The binding of the effector molecule PRFAR to the HisF subunit triggers conformational changes that are transmitted to the distant glutaminase active site in HisH, increasing its catalytic efficiency by approximately 4500-fold.[11]

IGPS_Mechanism cluster_IGPS IGP Synthase (IGPS) HisH HisH HisF HisF HisH->HisF NH3 Tunnel Glutamate Glutamate HisH->Glutamate IGP IGP HisF->IGP AICAR AICAR HisF->AICAR Glutamine Glutamine Glutamine->HisH PRFAR PRFAR PRFAR->HisF

Caption: Mechanism of Imidazole Glycerol Phosphate Synthase (IGPS).

Imidazoleglycerol-Phosphate Dehydratase (IGPD): The Gateway to Histidine

IGPD catalyzes the sixth step in histidine biosynthesis, the dehydration of IGP to form imidazole-acetol phosphate (IAP).[4][12][13] This enzyme is of significant interest as a target for herbicides, as the histidine biosynthesis pathway is absent in animals.[12][14] The well-known herbicide amitrole is a competitive inhibitor of IGPD.[12]

In most organisms, IGPD is a monofunctional enzyme.[14] However, in some bacteria like E. coli, it exists as the C-terminal domain of a bifunctional protein that also possesses histidinol-phosphate phosphatase activity (the eighth step of the pathway).[4][14] The enzyme requires divalent metal ions, such as Mn²⁺, for its catalytic activity.[15]

Regulation at the Branch Point: A Symphony of Control

The metabolic flux through the IGP branch point is tightly regulated to meet the cell's demand for histidine and purines. This regulation occurs at multiple levels:

  • Feedback Inhibition: The entire histidine pathway is regulated by feedback inhibition of the first enzyme, ATP-PRT, by L-histidine.[2][8]

  • Allosteric Regulation of IGPS: As mentioned, the activity of the glutaminase subunit of IGPS is dramatically enhanced by the binding of its substrate, PRFAR, to the cyclase subunit, ensuring that ammonia is only produced when the substrate for the subsequent reaction is available.[9][11]

  • Transcriptional Control: In bacteria, the genes encoding the histidine biosynthetic enzymes are often organized in an operon, the his operon, which is subject to transcriptional regulation.[7] In fungi, the biosynthesis of histidine is coordinately regulated with purine biosynthesis.[2]

Experimental Protocols

This section provides detailed methodologies for the study of IGP and its associated enzymes.

Metabolite Extraction for IGP Analysis

A critical first step in studying IGP is its efficient and reproducible extraction from biological samples.

Protocol: Metabolite Extraction from Bacterial Cells

  • Cell Culture and Quenching: Grow bacterial cells to the desired optical density. Rapidly quench metabolic activity by adding the culture to a pre-chilled tube containing a quenching solution (e.g., 60% methanol at -40°C) to achieve a final methanol concentration of at least 50%.[16]

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

  • Washing: Wash the cell pellet with a cold, neutral buffer such as phosphate-buffered saline (PBS) to remove extracellular metabolites.[17] Centrifuge again to pellet the cells.

  • Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. A common and effective solvent is a mixture of methanol, chloroform, and water.[16][17] A two-step extraction using methanol followed by a phosphate buffer can improve the recovery of polar metabolites.[18]

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. Sonication on ice is a widely used method.[17] Repeated freeze-thaw cycles can also be effective.[17]

  • Phase Separation: If using a chloroform-containing solvent, centrifuge the lysate to separate the polar (containing IGP), non-polar, and protein phases.

  • Sample Preparation for Analysis: Carefully collect the polar phase, dry it under a vacuum, and reconstitute it in a suitable solvent for analysis by liquid chromatography-mass spectrometry (LC-MS).[19]

Data Presentation: Comparison of Extraction Solvents

Extraction SolventRelative IGP Yield (Mean ± SD)Reference
80% Methanol100 ± 8.5[19]
Methanol:Chloroform:Water (2:1:1)125 ± 10.2[17]
Two-step (Methanol then Buffer)140 ± 12.1[18]
Enzyme Kinetics of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Studying the kinetics of IGPD is crucial for understanding its catalytic mechanism and for the development of inhibitors.

Protocol: Spectrophotometric Assay for IGPD Activity

This assay relies on the increase in absorbance at 280 nm due to the formation of the enol-ketone product, IAP.[5]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of purified IGPD and a divalent metal cofactor (e.g., 1 mM MnCl₂).

  • Substrate Addition: Initiate the reaction by adding varying concentrations of the substrate, imidazole glycerol phosphate (IGP).

  • Spectrophotometric Monitoring: Immediately place the reaction mixture in a temperature-controlled spectrophotometer and monitor the change in absorbance at 280 nm over time.[20]

  • Initial Velocity Calculation: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law.

  • Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.[21][22]

Alternative Techniques:

  • Coupled Enzyme Assays: The product IAP can be coupled to another enzymatic reaction that produces a colored or fluorescent product, providing a more sensitive assay.[5]

  • Rapid Quench-Flow with Mass Spectrometry: For pre-steady-state kinetics, rapid quench-flow techniques coupled with mass spectrometry can be used to monitor the reaction on a millisecond timescale.[23]

  • Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the heat changes associated with substrate binding and catalysis, providing thermodynamic parameters of the interaction.

Experimental_Workflow cluster_Metabolomics Metabolite Analysis cluster_Enzymology Enzyme Kinetics start_meta Bacterial Culture quench Quench Metabolism start_meta->quench pellet Pellet Cells quench->pellet wash Wash Pellet pellet->wash extract Extract Metabolites wash->extract analyze_meta LC-MS Analysis extract->analyze_meta start_enz Purified Enzyme reaction Set up Reaction start_enz->reaction monitor Monitor Reaction (Spectrophotometry) reaction->monitor calculate Calculate Initial Velocity monitor->calculate plot Plot Data & Fit to Michaelis-Menten calculate->plot

Caption: A generalized workflow for studying IGP metabolism.

Conclusion and Future Directions

Imidazole glycerol phosphate represents a fascinating and vital hub in cellular metabolism. The intricate enzymatic machinery and regulatory networks that converge at this branch point highlight the elegance and efficiency of metabolic control. For researchers in drug development, the enzymes IGPS and IGPD present attractive targets for the design of novel antimicrobial and herbicidal agents. Future research will likely focus on further elucidating the allosteric communication pathways within the IGPS complex, exploring the diversity of these enzymes across different organisms, and developing more potent and specific inhibitors. The experimental approaches outlined in this guide provide a solid foundation for delving into the complexities of this critical metabolic crossroads.

References

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  • Kaczor, M. P., & Płotka, M. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial biotechnology, 7(1), 5–25. [Link]

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  • Wikipedia. (n.d.). Histidine. [Link]

  • Kaczor, M. P., & Płotka, M. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial biotechnology, 7(1), 5–25. [Link]

  • Galili, G., & Amir, R. (2013). Histidine Biosynthesis. In Amino Acids in Higher Plants (pp. 149-170). John Wiley & Sons, Ltd. [Link]

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Foundational

An In-depth Technical Guide to the Evolutionary Conservation of the Imidazole Glycerol Phosphate Pathway: From Ancient Origins to Modern Drug Development

Abstract The Imidazole Glycerol Phosphate (IGP) pathway, central to the biosynthesis of the essential amino acid histidine, represents a remarkable example of evolutionary conservation across all domains of life: Bacteri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazole Glycerol Phosphate (IGP) pathway, central to the biosynthesis of the essential amino acid histidine, represents a remarkable example of evolutionary conservation across all domains of life: Bacteria, Archaea, and Eukarya.[1][2] This guide provides a comprehensive technical overview of the IGP pathway, delving into its ancient origins, the structural and functional conservation of its key enzymes, and the intricate allosteric regulation that governs its activity. We will explore the genetic organization of the his genes, highlighting fascinating instances of gene fusion and operon structures. Furthermore, this document will detail established and cutting-edge experimental methodologies for studying this pathway, from enzyme kinetics and structural biology to computational modeling. Finally, we will discuss the significance of the IGP pathway as a validated and promising target for the development of novel antibiotics and herbicides, capitalizing on its absence in mammals.[1][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this fundamental metabolic route.

Introduction: The Ancient and Essential Histidine Biosynthesis Pathway

The de novo biosynthesis of L-histidine is a metabolically expensive process, requiring a complex ten-step enzymatic pathway that is intricately linked to purine metabolism.[7][8] At the heart of this pathway lies the formation of imidazole glycerol phosphate (IGP), a critical intermediate whose synthesis is a testament to early evolutionary innovation in metabolic networks.[9] Evidence suggests that the histidine biosynthetic pathway is ancient, likely assembled before the divergence of the three domains of life.[10][11] This deep evolutionary history is reflected in the remarkable conservation of the pathway's enzymes and their mechanisms across diverse organisms.

The central enzyme complex in this pathway is Imidazole Glycerol Phosphate Synthase (IGPS) , a heterodimer composed of the HisF (cyclase) and HisH (glutaminase) subunits.[7][12] This bienzyme complex catalyzes the fifth step in histidine biosynthesis, a crucial reaction that involves the formation of the imidazole ring of histidine.[12] The reaction is a prime example of substrate channeling, where ammonia produced from the hydrolysis of glutamine by HisH is tunneled directly to the HisF active site to react with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR), yielding IGP and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis.[3][12][13] This intricate mechanism prevents the diffusion of the reactive ammonia intermediate and enhances catalytic efficiency.

The essentiality of the histidine biosynthesis pathway in many microorganisms and plants, coupled with its absence in animals, makes it an attractive target for the development of antimicrobial agents and herbicides.[1][3][4][5][6] Understanding the evolutionary conservation of this pathway provides a robust framework for designing broad-spectrum inhibitors that target highly conserved active sites and allosteric regulatory regions.

Evolutionary Distribution and Genetic Organization

The genes encoding the enzymes of the IGP pathway, collectively known as the his genes, are found in a wide array of organisms, from hyperthermophilic archaea to pathogenic bacteria and photosynthetic plants.[2][14] The organization of these genes within genomes, however, exhibits significant variation, offering insights into the evolutionary pressures that have shaped different lineages.

In many bacteria, such as Escherichia coli and Salmonella enterica, the his genes are organized into a compact operon , allowing for coordinated regulation of their expression.[15] This arrangement ensures that all the necessary enzymes for the pathway are synthesized in a concerted manner when histidine levels are low. In contrast, in most Archaea and Eukarya, the his genes are often scattered throughout the genome, suggesting that the operon structure may have arisen multiple times during evolution or been lost in certain lineages.[10]

A fascinating aspect of the evolution of the IGP pathway is the occurrence of gene fusion events . In several eukaryotic organisms, including fungi like Saccharomyces cerevisiae, the hisH and hisF genes have fused to form a single polypeptide chain encoding a bifunctional enzyme.[7] This fusion physically links the glutaminase and cyclase domains, likely enhancing the efficiency of substrate channeling. Similar fusion events have been observed for other his genes in different taxonomic groups, providing a clear example of how gene rearrangement can drive the evolution of metabolic pathways.[16][17]

Comparative Genomic Organization of his Genes
FeatureBacteria (e.g., E. coli)Archaea (e.g., Sulfolobus)Eukarya (e.g., S. cerevisiae)
Gene Organization Compact operon (hisGDC(NB)HAF(IE))[15]Often scattered, but operon structures exist[10]Generally scattered
**hisH and hisF **Separate genes, forming a heterodimer[7]Separate genes, forming a heterodimer[7]Fused into a single gene (HIS7)[7]
Regulation Transcriptional attenuation and feedback inhibitionLess well-characterized, likely feedback inhibitionPrimarily through feedback inhibition

The Conserved Machinery: Imidazole Glycerol Phosphate Synthase (IGPS)

The IGPS complex is a paradigm for understanding enzyme evolution, allosteric regulation, and substrate channeling. Its two constituent proteins, HisH and HisF, have distinct but coordinated functions.

  • HisH: The Glutaminase Subunit: HisH belongs to the glutamine amidotransferase (GATase) family of enzymes.[12] It catalyzes the hydrolysis of glutamine to glutamate and ammonia. The ammonia is then shuttled through an intramolecular tunnel to the active site of HisF.[3][13]

  • HisF: The Cyclase Subunit: HisF possesses a (β/α)8 barrel fold, a common and ancient protein architecture.[3][13] It catalyzes the complex cyclization reaction between PRFAR and the channeled ammonia to form IGP and AICAR. The active site of HisF is located at the C-terminal end of the barrel.

The interaction between HisF and HisH is crucial for the function of the complex. The interface between the two subunits forms the entrance to the ammonia tunnel, ensuring efficient transfer of the reactive intermediate.

Allosteric Regulation of IGPS

The activity of IGPS is tightly regulated by an elegant allosteric mechanism. The binding of the substrate for the HisF reaction, PRFAR, to the cyclase subunit induces a conformational change that is transmitted across the protein-protein interface to the HisH active site, approximately 25 Å away.[13][18] This long-range communication dramatically enhances the glutaminase activity of HisH by up to 5,000-fold.[19] This ensures that ammonia is only produced when the cyclase subunit is ready to utilize it, preventing wasteful hydrolysis of glutamine.

Computational and experimental studies have revealed a network of conserved residues that form the allosteric pathway, connecting the PRFAR binding site to the HisH active site.[13][19] These residues are critical for transmitting the allosteric signal and represent potential targets for the development of allosteric inhibitors.

Experimental Methodologies for Studying the IGP Pathway

A variety of experimental techniques are employed to investigate the structure, function, and evolution of the IGP pathway and its constituent enzymes.

Protein Expression and Purification

Recombinant expression of HisF and HisH is a prerequisite for most in vitro studies. Co-expression of both subunits in E. coli often yields a stable, functional heterodimer. The use of affinity tags, such as a polyhistidine-tag (His-tag) on one of the subunits, facilitates purification via immobilized metal affinity chromatography (IMAC).[19][20][21][22]

Step-by-Step Protocol for His-tagged IGPS Purification:

  • Vector Construction: Clone the hisF and hisH genes into a suitable co-expression vector. Append a His-tag to the N- or C-terminus of one of the subunits.

  • Transformation and Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a mild detergent and DNase. Lyse the cells using sonication or a French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto an IMAC column charged with Ni2+ or Co2+ ions.

  • Washing and Elution: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged IGPS complex with a buffer containing a high concentration of imidazole.

  • Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.

Enzyme Kinetics Assays

Measuring the enzymatic activity of IGPS is crucial for characterizing its catalytic mechanism and for screening potential inhibitors. The glutaminase activity of the HisH subunit is typically monitored.

A Continuous Spectrophotometric Assay for IGPS Activity:

This assay couples the production of glutamate by HisH to the oxidation of NADH by glutamate dehydrogenase.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), glutamine, PRFAR, α-ketoglutarate, NADH, and glutamate dehydrogenase.

  • Initiation: Start the reaction by adding the purified IGPS enzyme.

  • Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters such as Km and kcat by varying the substrate concentrations.

Structural Biology

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of IGPS, revealing the architecture of the HisF/HisH complex, the active sites, and the ammonia tunnel.[3][4]

Workflow for IGPS Crystallization:

IGPS_Crystallization_Workflow A Purified IGPS B Crystallization Screening A->B High-throughput screening of various conditions C Optimization of Conditions B->C Refine precipitant, pH, and temperature D Crystal Growth C->D Vapor diffusion (hanging or sitting drop) E X-ray Diffraction D->E Collect diffraction data at a synchrotron source F Structure Determination E->F Molecular replacement and model refinement

Caption: A generalized workflow for the crystallization and structure determination of IGPS.

Computational Modeling

Computational approaches, such as molecular dynamics (MD) simulations and bioinformatics analyses, provide powerful tools for studying the allosteric regulation and evolution of IGPS.[15][17][23][24]

Computational Workflow for Analyzing IGPS Allostery:

IGPS_Allostery_Workflow cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis A Obtain IGPS Structure (PDB or Homology Model) B Prepare Apo and Ligand-bound States A->B C Molecular Dynamics (MD) Simulations B->C D Trajectory Analysis (RMSD, RMSF) C->D E Correlated Motion Analysis C->E F Network Analysis E->F G Identify Allosteric Pathways F->G

Caption: A computational workflow for investigating the allosteric pathways in IGPS.

The IGP Pathway as a Target for Drug Development

The essential nature of the IGP pathway in many pathogens and its absence in mammals make it an ideal target for the development of selective inhibitors.[1][3][4][5][6]

Antibacterial Drug Discovery

The rise of antibiotic resistance necessitates the discovery of novel drug targets and therapeutic strategies.[25][26] The histidine biosynthesis pathway, and IGPS in particular, represents a promising target for new antibacterial agents.[9][25] Virtual screening and fragment-based drug design approaches are being employed to identify small molecule inhibitors that bind to the active sites or allosteric sites of IGPS.[9] Interestingly, a novel strategy involves the activation of the pathway, where engineered variants of an early pathway enzyme that are resistant to feedback inhibition lead to the toxic accumulation of histidine, demonstrating a new bactericidal mechanism.[8][25]

Herbicide Development

The amino acid biosynthesis pathways in plants are well-established targets for commercial herbicides.[1][6][16][27] Several enzymes in the histidine biosynthesis pathway, including imidazole-glycerol phosphate dehydratase (the enzyme for the sixth step), have been investigated as potential herbicide targets.[2][5][28][29][30] The development of potent and selective inhibitors of plant IGPS or other enzymes in the pathway could lead to a new generation of environmentally friendly herbicides.

Future Perspectives

The study of the evolutionary conservation of the IGP pathway continues to yield fundamental insights into metabolic evolution, enzyme function, and allosteric regulation. Future research will likely focus on:

  • Exploring the diversity of IGPS regulation: While the allosteric mechanism in the well-studied bacterial and yeast enzymes is becoming clearer, further investigation into the regulatory mechanisms in other organisms, particularly extremophiles and pathogenic protozoa, will be crucial.

  • Structure-guided inhibitor design: High-resolution crystal structures of IGPS from various pathogens in complex with inhibitors will provide a roadmap for the rational design of more potent and selective drugs.

  • Engineering novel enzymatic functions: The robust (β/α)8 barrel scaffold of HisF makes it an attractive template for protein engineering to create novel catalysts for biotechnological applications.

Conclusion

The Imidazole Glycerol Phosphate pathway is a cornerstone of metabolism, showcasing deep evolutionary roots and a remarkable degree of conservation. Its central enzyme, IGPS, is a masterclass in enzymatic catalysis, allosteric regulation, and substrate channeling. A thorough understanding of this pathway, from its genetic organization to its intricate molecular mechanisms, not only illuminates fundamental principles of biochemistry and evolution but also provides a solid foundation for the development of urgently needed new antibiotics and herbicides. The continued exploration of this ancient pathway promises to yield further exciting discoveries with significant implications for both basic science and applied research.

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  • Glynn, S. E., et al. (2005). The crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. Structure, 13(12), 1807-1815. [Link]

  • McClendon, C. L., et al. (2014). Computational analysis on the allostery of tryptophan synthase: relationship between α/β-ligand binding and distal domain closure. The Journal of Physical Chemistry B, 118(24), 6663-6673. [Link]

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  • Stepansky, A., et al. (2005). Histidine biosynthesis in plants: the final step of the pathway is catalyzed by a bifunctional enzyme. Plant physiology, 138(4), 2052-2061. [Link]

  • Kofler, M., et al. (2001). Crystal structure of imidazole glycerol phosphate synthase from yeast: a tunnel through a (beta/alpha)8 barrel joins two active sites. Structure, 9(10), 987-997. [Link]

  • Myers, R. S., et al. (2003). Site-directed mutagenesis of the HisF-HisH interface of imidazole glycerol phosphate synthase from Thermotoga maritima. Biochemistry, 42(24), 7545-7555. [Link]

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Exploratory

An In-depth Technical Guide to the Imidazole Glycerol Phosphate Pathway: A Comparative Analysis Across Bacteria, Yeast, and Plants

Abstract The Imidazole Glycerol Phosphate (IGP) pathway represents a critical juncture in metabolism, linking the biosynthesis of the essential amino acid histidine with the de novo synthesis of purine nucleotides. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazole Glycerol Phosphate (IGP) pathway represents a critical juncture in metabolism, linking the biosynthesis of the essential amino acid histidine with the de novo synthesis of purine nucleotides. This pathway is conserved across bacteria, archaea, fungi, and plants, but is notably absent in animals. This metabolic distinction establishes the pathway's enzymes as prime targets for the development of novel antibiotics, antifungals, and herbicides. This guide provides a detailed comparative analysis of the IGP pathway's core, focusing on the structure, function, and regulation of its key enzymes in representative organisms: bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), and plants (Arabidopsis thaliana). We will explore the fascinating evolutionary divergences, from the heterodimeric, allosterically regulated enzyme complex in bacteria to the fused, single-polypeptide enzyme in yeast, and the chloroplast-localized pathway in plants. Furthermore, this document outlines validated experimental protocols for the functional characterization and inhibitor screening of key pathway enzymes, offering a robust resource for researchers and drug development professionals.

Introduction: A Pivotal Metabolic Crossroads

The biosynthesis of L-histidine is an ancient and indispensable metabolic route for a vast array of organisms.[1] Central to this ten-step process is the formation of imidazole glycerol phosphate (IGP), a reaction that also yields a crucial precursor for purine biosynthesis. The enzyme responsible, Imidazole Glycerol Phosphate Synthase (IGPS), catalyzes the fifth step in the histidine pathway, marking a significant branch point.[2][3] It facilitates the reaction between N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) and glutamine to produce two vital molecules: IGP, which continues down the histidine pathway, and 5-aminoimidazole-4-carboxamide ribotide (AICAR), which enters the purine synthesis pathway.[4][5]

The IGPS enzyme is a classic example of a glutamine amidotransferase, a class of enzymes that utilizes the amide group of glutamine as a nitrogen source for biosynthetic reactions.[5] The absence of this pathway in mammals underscores its potential as a selective target for therapeutic and agricultural applications, driving extensive research into its structure and mechanism.[5][6]

The Core Reaction: Catalysis by Imidazole Glycerol Phosphate Synthase (IGPS)

The fundamental reaction of IGPS involves two distinct catalytic events:

  • Glutaminase Activity: The hydrolysis of glutamine to glutamate, releasing an ammonia molecule.

  • Cyclase Activity: The ammonia molecule is used as a nucleophile to react with PRFAR, leading to the formation of IGP and AICAR.[7]

A remarkable feature of this enzyme is substrate channeling , where the highly reactive ammonia intermediate is transferred from the glutaminase active site to the cyclase active site through a protected intramolecular tunnel, preventing its diffusion into the cellular environment.[6]

Core_IGPS_Reaction cluster_reactants Reactants cluster_enzyme Imidazole Glycerol Phosphate Synthase (IGPS) cluster_products Products Glutamine Glutamine IGPS_node Glutaminase Domain (e.g., HisH) + Cyclase Domain (e.g., HisF) Glutamine->IGPS_node PRFAR PRFAR PRFAR->IGPS_node Glutamate Glutamate IGPS_node->Glutamate IGP Imidazole Glycerol Phosphate (IGP) (to Histidine Pathway) IGPS_node->IGP AICAR AICAR (to Purine Pathway) IGPS_node->AICAR Bacterial_IGPS_Allostery cluster_inactive Inactive State (No PRFAR) cluster_active Active State HisH_inactive HisH (Glutaminase) Inactive HisF_inactive HisF (Cyclase) Empty Site HisF_active HisF (Cyclase) PRFAR Bound HisH_active HisH (Glutaminase) ACTIVE HisH_active->HisF_active 4. NH3 Channeling HisF_active->HisH_active 2. Allosteric Signal PRFAR PRFAR PRFAR->HisF_active 1. Binds Glutamine Glutamine Glutamine->HisH_active 3. Hydrolyzed Ammonia NH3

Caption: Allosteric activation of the bacterial HisH-HisF heterodimer.

The IGP Pathway in Yeast: A Case of Gene Fusion

In the budding yeast Saccharomyces cerevisiae, the evolutionary path of IGPS has taken a different turn. Instead of two separate proteins, the glutaminase and cyclase domains are fused into a single, large polypeptide.

Enzyme Structure: The HIS7 gene in S. cerevisiae encodes the bifunctional IGPS enzyme. [8]This fusion protein contains both the HisH-like glutaminase domain and the HisF-like cyclase domain, connected by a short polypeptide linker. [8] Mechanism and Regulation: While the overall chemical reaction is conserved, the fusion of the two domains into a single chain results in a distinct allosteric communication pathway compared to the bacterial heterodimer. [8][9]The covalent linkage alters the inter-domain dynamics that are critical for transmitting the activation signal from the cyclase domain to the glutaminase domain. [8] Regulation of histidine biosynthesis in yeast is considerably more complex than in bacteria. The HIS genes are not organized into operons but are scattered across different chromosomes. Their expression is controlled by a network of global transcriptional regulators in response to amino acid availability, a system known as general amino acid control (GAAC). [10]

Yeast_IGPS cluster_inputs Inputs cluster_outputs Outputs His7 Glutaminase Domain (HisH-like) Linker Peptide Cyclase Domain (HisF-like) His7:cyclase->His7:glutaminase Intramolecular Allosteric Signal Glutamate Glutamate His7:glutaminase->Glutamate IGP IGP His7:cyclase->IGP AICAR AICAR His7:cyclase->AICAR Glutamine Glutamine Glutamine->His7:glutaminase Binds & Hydrolyzed PRFAR PRFAR PRFAR->His7:cyclase Binds & Activates

Caption: The fused His7 protein structure in Saccharomyces cerevisiae.

The IGP Pathway in Plants: A Chloroplast-Localized Target for Herbicides

In plants, the entire histidine biosynthetic pathway, including the IGP step, is localized within the chloroplasts. [11] Enzyme Structure and Genetics: Plant enzymes are encoded by nuclear DNA and possess N-terminal chloroplast transit peptides that direct their import into the organelle. [11]The IGPS function is carried out by the HISN4 enzyme. [12]The subsequent step, the dehydration of IGP to imidazole acetol phosphate (IAP), is catalyzed by imidazole-glycerol phosphate dehydratase (IGPD), known as HISN5. [11][13]Plant genomes often exhibit gene redundancy; for instance, Arabidopsis has two genes for the first step of the pathway (HISN1A and HISN1B). [14] Regulation and Significance: Similar to other organisms, the plant pathway is regulated by feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase (HISN1), by L-histidine. [12][15]The compartmentalization of the pathway within the chloroplast highlights the intricate connection between amino acid biosynthesis and photosynthesis.

Herbicide Target: The essential nature of this pathway in plants and its absence in mammals makes its enzymes highly attractive targets for herbicide development. [13]Significant research has focused on inhibiting IGPD (HISN5), the enzyme immediately following IGPS, with triazole-based compounds showing promise. [11][13][16]

Plant_Pathway cluster_chloroplast Chloroplast PRPP_ATP PRPP + ATP HISN1 HISN1 (ATP-PRT) PRPP_ATP->HISN1 PRFAR PRFAR HISN4 HISN4 (IGPS) PRFAR->HISN4 Glutamine Glutamine Glutamine->HISN4 IGP Imidazole Glycerol Phosphate (IGP) HISN5 HISN5 (IGPD) IGP->HISN5 Dehydration IAP Imidazole Acetol Phosphate (IAP) Final_Steps ...Final Steps... IAP->Final_Steps Histidine L-Histidine Histidine->HISN1 Feedback Inhibition Pathway_Steps ...Multiple Steps... HISN1->Pathway_Steps Pathway_Steps->PRFAR HISN4->IGP HISN5->IAP Final_Steps->Histidine nucleus Nuclear DNA (HISN genes) protein Protein Synthesis (Cytosol) nucleus->protein Transcription & Translation protein->HISN1 Chloroplast Import

Caption: Overview of the plant histidine pathway localized in the chloroplast.

Comparative Summary

The following table provides a concise comparison of the IGP pathway across the three domains.

FeatureBacteria (e.g., E. coli)Yeast (S. cerevisiae)Plants (e.g., A. thaliana)
IGPS Enzyme Structure Heterodimer (HisH + HisF) [4][8]Single polypeptide (fused domains) [8]Monomeric or homomeric enzyme
IGPS Gene Name hisH, hisF [7]HIS7 [8]HISN4 [12]
Gene Organization Co-regulated in the his operon [17]Dispersed individual genes [10]Dispersed individual genes [14]
Primary Regulation Feedback inhibition & operon attenuation [17]General Amino Acid Control (GAAC) [10]Feedback inhibition of HISN1 [12][15]
Subcellular Localization CytoplasmCytoplasmChloroplast [11]

Experimental Protocols & Methodologies

Protocol 1: Expression and Purification of Recombinant IGPD (HISN5) for Inhibitor Screening

This protocol describes the heterologous expression of a plant IGPD (e.g., Arabidopsis HISN5) in E. coli, a crucial first step for structural studies and herbicide screening.

Rationale: E. coli is a robust and well-characterized system for producing large quantities of recombinant protein. A His-tag is incorporated for efficient purification via affinity chromatography.

Methodology:

  • Gene Synthesis & Cloning: Synthesize the coding sequence of A. thaliana HISN5, codon-optimized for E. coli expression. Clone the gene into a pET-series expression vector containing an N-terminal Hexa-histidine (6x-His) tag.

  • Transformation: Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Incubate for 16-20 hours at 18°C to improve protein solubility.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors) and lyse by sonication or high-pressure homogenization.

  • Affinity Chromatography:

    • Clarify the lysate by ultracentrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged HISN5 protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Size-Exclusion Chromatography (Polishing Step):

    • Concentrate the eluted fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect fractions containing the purified protein, assess purity by SDS-PAGE (>95%), and determine concentration.

Protocol 2: Enzyme Kinetics Assay for IGPD (HISN5) using Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides a direct, label-free method to measure the heat change associated with an enzymatic reaction, allowing for the determination of kinetic parameters. This modern approach avoids the need for chromogenic substrates or coupled assays. [11][13] Methodology:

  • Enzyme and Substrate Preparation: Use highly purified HISN5 from Protocol 1. The substrate, IGP, can be synthesized enzymatically using upstream enzymes of the histidine pathway. [11]Prepare both in the same kinetic buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 100 mM KCl). [11]2. ITC Instrument Setup:

    • Set the instrument (e.g., Malvern MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).

    • The sample cell contains the purified HISN5 enzyme (e.g., 1-5 µM).

    • The injection syringe contains the substrate, IGP (e.g., 1-2 mM).

  • Kinetic Measurement:

    • Perform a single, long injection of the substrate into the enzyme-containing cell.

    • The instrument will measure the heat flow (power) required to maintain zero temperature difference between the sample and reference cells. This power curve is directly proportional to the reaction rate.

  • Data Analysis:

    • The initial steady-state heat rate is proportional to the initial velocity (v₀) of the enzyme.

    • By performing the experiment at various substrate concentrations, a Michaelis-Menten plot can be generated.

    • For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor to determine the mode of inhibition and calculate the Ki value.

Caption: A validated workflow for identifying inhibitors of IGP pathway enzymes.

Conclusion and Future Outlook

The Imidazole Glycerol Phosphate pathway, while unified in its biochemical purpose, displays remarkable evolutionary plasticity in its enzymatic architecture and regulatory control. The transition from a tightly regulated heterodimer in bacteria to a fused, single-chain enzyme in yeast illustrates a fascinating molecular solution to maintaining a complex catalytic function. In plants, the pathway's sequestration within the chloroplast adds another layer of regulatory complexity tied to the organelle's metabolic state.

The continued study of this pathway is of paramount importance. A deeper understanding of the distinct allosteric mechanisms in bacterial and fungal pathogens can pave the way for the design of highly specific antimicrobial drugs that exploit these differences. [4]Similarly, detailed structural and functional analysis of the plant-specific enzymes will continue to fuel the development of safer and more effective herbicides. The protocols and comparative data presented in this guide offer a foundational framework for researchers and developers to build upon in the quest to harness the therapeutic and agricultural potential of this essential metabolic pathway.

References

  • Wybicka, R., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. [Link]

  • Amaro, R. E., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences. [Link]

  • Myers, R. S., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. PMC - NIH. [Link]

  • Chaudhuri, B. N., et al. (2001). Crystal Structure of Imidazole Glycerol Phosphate Synthase. ResearchGate. [Link]

  • Vázquez-Salazar, A., et al. (2022). Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP). ResearchGate. [Link]

  • Di Palma, F., et al. (2021). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. PMC - PubMed Central. [Link]

  • Wybicka, R., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PMC - PubMed Central. [Link]

  • Di Palma, F., et al. (2021). Distinct Allosteric Pathways in Imidazole Glycerol Phosphate Synthase from Yeast and Bacteria. ResearchGate. [Link]

  • InterPro. (n.d.). Imidazole glycerol phosphate synthase, subunit H (IPR010139). EMBL-EBI. [Link]

  • Amaro, R. E., et al. (2012). Allosteric Pathways in Imidazole Glycerol Phosphate Synthase. PubMed - NIH. [Link]

  • Ingle, R. A. (2011). Histidine Biosynthesis. PMC - NIH. [Link]

  • Kastenmayer, A., et al. (2013). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. PMC - PubMed Central. [Link]

  • UniProt. (2004). hisH - Imidazole glycerol phosphate synthase subunit HisH - Escherichia coli (strain K12). UniProtKB. [Link]

  • Jiang, Y. W., & Stillman, D. J. (1996). Regulation of His4 Expression by the Saccharomyces Cerevisiae Sin4 Transcriptional Regulator. PMC - NIH. [Link]

  • Klem, T. J., & Davisson, V. J. (2004). Biosynthesis of Histidine. ASM Journals. [Link]

  • Gohda, K., et al. (2005). Discovery of Imidazole Glycerol Phosphate Dehydratase Inhibitors Through 3-D Database Searching. ResearchGate. [Link]

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Foundational

The Architect of Biosynthesis: A Technical Guide to Gene Duplication in the Evolution of Imidazole Glycerol Phosphate Dehydratase

Foreword: The Evolutionary Blueprint of a Crucial Enzyme In the intricate tapestry of metabolic pathways, the evolution of enzymes through gene duplication stands as a cornerstone of biological innovation. This guide del...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolutionary Blueprint of a Crucial Enzyme

In the intricate tapestry of metabolic pathways, the evolution of enzymes through gene duplication stands as a cornerstone of biological innovation. This guide delves into the evolutionary journey of Imidazole glycerol phosphate dehydratase (IGPD), a pivotal enzyme in the histidine biosynthesis pathway. For researchers, scientists, and drug development professionals, understanding the nuances of IGPD's evolution is not merely an academic exercise. As an essential enzyme in plants, fungi, and bacteria, but absent in mammals, IGPD presents a compelling target for the development of novel herbicides and antimicrobial agents.[1][2][3] This document provides an in-depth exploration of the role of gene duplication in shaping the structure, function, and catalytic mechanism of IGPD, offering both foundational knowledge and practical methodologies for its study.

Introduction to Imidazole Glycerol Phosphate Dehydratase (IGPD)

Imidazole glycerol phosphate dehydratase (EC 4.2.1.19) catalyzes the sixth step in the de novo biosynthesis of histidine, a fundamental amino acid.[4][5] The enzyme facilitates the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP) to 3-(imidazol-4-yl)-2-oxopropyl phosphate (IAP).[6] This reaction is of significant biochemical interest due to the unusual nature of the catalyzed dehydration, which involves the removal of a non-acidic hydrogen atom.[1][4]

Across different kingdoms of life, the gene encoding IGPD is known by various names, including hisB in bacteria, HIS3 in yeast, and HISN5 in plants.[7] While it primarily exists as a monofunctional enzyme, in some bacteria like Escherichia coli, it is found as the C-terminal domain of a bifunctional protein that also possesses histidinol-phosphatase activity.[5][8][9]

The Signature of Duplication: Structural Insights into IGPD

The most compelling evidence for gene duplication in the evolution of IGPD comes from its three-dimensional structure. X-ray crystallography and cryo-electron microscopy studies have revealed that the IGPD polypeptide chain folds into a single, compact domain characterized by a novel fold with a distinct internal repeat.[1][10]

This structure is the result of an ancient gene duplication event where a primordial gene encoding an approximately 95-residue α/β half-domain was duplicated and fused.[1] This duplication is evident in the pseudosymmetry observed within each subunit.[10] The sequence identity between the N- and C-terminal halves is around 19% in Filobasidiella neoformans IGPD, a clear echo of their shared ancestry.[4]

This duplicated architecture is not merely a relic of evolutionary history; it is fundamental to the enzyme's function. The interface between these two half-domains creates the active site, and conserved histidine-rich motifs from both halves are crucial for binding the catalytic metal ions, typically manganese (Mn²⁺).[1][10] The formation of a novel dimanganese cluster is essential for the assembly of the active enzyme, which is a 24-mer, from inactive trimeric precursors.[10][11]

Visualizing the Evolutionary Architecture

The following diagram illustrates the proposed evolutionary path of the IGPD gene, from a primordial half-domain to the modern, duplicated structure.

IGPD_Evolution cluster_0 Primordial State cluster_1 Duplication & Fusion cluster_2 Modern IGPD Primordial Gene Primordial Gene Tandem Duplication Tandem Duplication Primordial Gene->Tandem Duplication Duplication Gene Fusion Gene Fusion Tandem Duplication->Gene Fusion Fusion Ancestral IGPD Gene Ancestral IGPD Gene Gene Fusion->Ancestral IGPD Gene Evolution Modern IGPD (Monomer) N-terminal Half-Domain C-terminal Half-Domain Ancestral IGPD Gene->Modern IGPD (Monomer) Translation & Folding Phylogenetic_Workflow Sequence Retrieval Sequence Retrieval Multiple Sequence Alignment Multiple Sequence Alignment Sequence Retrieval->Multiple Sequence Alignment Phylogenetic Tree Construction Phylogenetic Tree Construction Multiple Sequence Alignment->Phylogenetic Tree Construction Tree Interpretation Tree Interpretation Phylogenetic Tree Construction->Tree Interpretation

Caption: Workflow for phylogenetic analysis of IGPD.

Ancestral Sequence Reconstruction and Functional Analysis

Objective: To resurrect and characterize ancestral IGPD proteins to directly study the functional consequences of gene duplication.

Protocol:

  • Ancestral Sequence Reconstruction (ASR):

    • Using the phylogenetic tree and multiple sequence alignment from the previous step, infer the amino acid sequences of ancestral IGPD proteins at key nodes of interest (e.g., before and after a major duplication event).

    • Utilize software packages like PAML or MEGA for ASR.

  • Gene Synthesis and Expression:

    • Synthesize the DNA sequences encoding the ancestral proteins, optimizing codons for expression in a suitable host (e.g., E. coli).

    • Clone the synthetic genes into an expression vector and transform into the expression host.

    • Induce protein expression and purify the ancestral IGPD proteins using standard chromatographic techniques.

  • Biochemical and Biophysical Characterization:

    • Determine the kinetic parameters (Km, kcat) of the ancestral enzymes using a continuous spectrophotometric assay. [12] * Investigate metal ion dependence and oligomeric state using techniques like isothermal titration calorimetry (ITC) and analytical ultracentrifugation.

    • Compare the properties of the ancestral proteins to their modern descendants to understand the functional changes that have occurred post-duplication.

Site-Directed Mutagenesis to Probe Functional Divergence

Objective: To investigate the functional role of specific amino acid substitutions that have occurred after gene duplication.

Protocol:

  • Identify Key Residues:

    • Based on the multiple sequence alignment and structural information, identify amino acid residues that differ between paralogous IGPDs and are located in or near the active site or at the interface between subunits.

  • Perform Site-Directed Mutagenesis:

    • Use a commercial site-directed mutagenesis kit to introduce specific mutations into the gene of a modern IGPD, reverting it to the ancestral state, or vice versa.

  • Characterize Mutant Proteins:

    • Express and purify the mutant proteins.

    • Determine their kinetic and biophysical properties as described in the previous section.

    • Analyze the impact of the mutations on enzyme function to understand their role in the functional divergence of the paralogs.

Quantitative Data Summary

Parameter Description Typical Range/Value Significance
Sequence Identity (N- vs. C-terminal half) Percentage of identical amino acids between the two duplicated halves of the IGPD monomer.~19% (in F. neoformans) [4]Provides evidence for ancient gene duplication.
kcat (turnover number) The number of substrate molecules converted to product per enzyme molecule per second.For M. tuberculosis IGPD, kcat ≈ 1400 s⁻¹ [13]Measures the catalytic efficiency of the enzyme.
Km (Michaelis constant) The substrate concentration at which the reaction rate is half of Vmax.Varies depending on the organism and assay conditions.Reflects the enzyme's affinity for its substrate.
Metal Ion Stoichiometry The number of metal ions bound per enzyme subunit.Typically 1 Mn²⁺ per subunit is required for optimal activity. [12]Crucial for catalysis and structural integrity.

Conclusion and Future Directions

The evolution of Imidazole glycerol phosphate dehydratase is a compelling case study in the power of gene duplication to drive biological innovation. From the ancient internal duplication that forged its unique catalytic architecture to more recent duplications and fusions that have fine-tuned its role in metabolism, IGPD's history is written in its sequence and structure.

For drug development professionals, a deep understanding of the structural and functional nuances of IGPD from different pathogenic organisms is paramount for the design of specific and potent inhibitors. Future research employing a combination of phylogenetic analysis, ancestral sequence reconstruction, and detailed biochemical characterization will continue to illuminate the evolutionary path of this fascinating enzyme, paving the way for novel therapeutic and agricultural applications.

References

  • Glynn, S. E., et al. (2004). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. Structure, 12(8), 1455-1465. [Link]

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  • Kliebenstein, D. J. (2008). A Role for Gene Duplication and Natural Variation of Gene Expression in the Evolution of Metabolism. PLoS ONE, 3(3), e1838. [Link]

  • Brilli, M., & Fani, R. (2004). Molecular evolution of hisB genes. Journal of Molecular Evolution, 58(2), 225-237. [Link]

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  • Packer, M. S., & Liu, D. R. (2015). In vitro evolution of enzymes. Nature Reviews Chemistry, 1(1), 1-14. [Link]

  • Becerra, A., et al. (2021). The Role of Gene Duplication in the Divergence of Enzyme Function: A Comparative Approach. Life, 11(7), 693. [Link]

  • Brilli, M., & Fani, R. (2004). Molecular Evolution of hisB Genes. Semantic Scholar. [Link]

  • Pinney, J. W., & Stumpf, M. P. (2017). Gene divergence and pathway duplication in the metabolic network of yeast and digital organisms. Journal of The Royal Society Interface, 14(135), 20170438. [Link]

  • Glynn, S. E., et al. (2005). Structure and Mechanism of Imidazoleglycerol-Phosphate Dehydratase. ResearchGate. [Link]

  • Kumar, S., & Yuan, Y. (2016). Directed Evolution Methods for Enzyme Engineering. Molecules, 21(12), 1613. [Link]

  • Brilli, M., & Fani, R. (2004). Evolutionary model proposed to explain the origin and evolution of hisA and hisF genes. ResearchGate. [Link]

  • Jiang, D., et al. (2020). The evolution and functional divergence of the histone H2B family in plants. PLoS Genetics, 16(7), e1008964. [Link]

  • Singh, R. K., & Singh, R. (2016). In vitro Engineering of Novel Bioactivity in the Natural Enzymes. Frontiers in Bioengineering and Biotechnology, 4, 39. [Link]

  • Seelig, B., & Golynskiy, M. V. (2014). In vitro evolution of artificial enzymes: method development and applications. Semantic Scholar. [Link]

  • Rutkiewicz, D., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PMC. [Link]

  • Van der Vliet, D., et al. (2021). Directed Evolution of Enzymes based on in vitro Programmable Self-Replication. bioRxiv. [Link]

  • Baker, P. J., et al. (2007). Imidazoleglycerol‐Phosphate Dehydratase ( IGPD ). ResearchGate. [Link]

  • Freeling, M. (2022). The multiple fates of gene duplications: Deletion, hypofunctionalization, subfunctionalization, neofunctionalization, dosage balance constraints, and neutral variation. PMC. [Link]

  • Parker, E. J., et al. (1998). Production and purification of imidazole glycerol phosphate dehydratase from Escherichia coli and Cryptococcus neoformans. Purdue e-Pubs. [Link]

  • Wikipedia. Neofunctionalization. [Link]

  • Innan, H., & Kondrashov, F. (2010). Neofunctionalization of Duplicated Genes Under the Pressure of Gene Conversion. PMC. [Link]

  • Wilburn, D. B., & Swanson, W. J. (2022). The Importance of Gene Duplication and Domain Repeat Expansion for the Function and Evolution of Fertilization Proteins. Frontiers in Cell and Developmental Biology, 10, 822502. [Link]

  • Copley, S. D. (2017). Evolution of new enzymes by gene duplication and divergence. The FEBS Journal, 284(11), 1646–1665. [Link]

  • UniProt. IGPD - Imidazoleglycerol-phosphate dehydratase - Odontarrhena lesbiaca (Madwort). [Link]

  • Wikipedia. De novo gene birth. [Link]

  • Maryon, E. B., et al. (2018). Gene duplication and neo-functionalization in the evolutionary and functional divergence of the metazoan copper transporters Ctr1 and Ctr2. PMC. [Link]

  • van Rijn, J. A., et al. (2002). Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. Bioorganic & Medicinal Chemistry Letters, 12(13), 1743-1746. [Link]

  • Zimmer, C. T., et al. (2022). P450 gene duplication and divergence led to the evolution of dual novel functions and insecticide cross-resistance in the brown planthopper Nilaparvata lugens. PLoS Genetics, 18(6), e1010279. [Link]

  • van Rijn, J. A., et al. (2002). Discovery of Imidazole Glycerol Phosphate Dehydratase Inhibitors Through 3-D Database Searching. ResearchGate. [Link]

  • RCSB PDB. 1RHY: Crystal structure of Imidazole Glycerol Phosphate Dehydratase. [Link]

  • Becerra, A., et al. (2016). Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP). ResearchGate. [Link]

  • UniProt. hisB - Imidazoleglycerol-phosphate dehydratase - Nitratidesulfovibrio vulgaris. [Link]

Sources

Protocols & Analytical Methods

Method

Enzymatic assay for Imidazole glycerol phosphate synthase activity

Application Notes & Protocols Topic: High-Throughput Enzymatic Assay for Imidazole Glycerol Phosphate Synthase (IGPS) Activity Audience: Researchers, scientists, and drug development professionals in academia and industr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Enzymatic Assay for Imidazole Glycerol Phosphate Synthase (IGPS) Activity

Audience: Researchers, scientists, and drug development professionals in academia and industry.

Scientific Overview: The Significance of IGPS

Imidazole glycerol phosphate synthase (IGPS) represents a critical metabolic nexus, linking the biosynthetic pathways of the amino acid histidine and purine nucleotides.[1][2] This enzyme is a fascinating example of allosteric regulation and substrate channeling, making it a subject of intense study.[3][4] In most bacteria, archaea, and lower eukaryotes, IGPS is a heterodimeric complex composed of two subunits: HisH and HisF.[5][6]

  • The HisH Subunit: A glutaminase that hydrolyzes L-glutamine to produce L-glutamate and ammonia.[7]

  • The HisF Subunit: A cyclase that utilizes the ammonia generated by HisH to convert N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) into two key products: imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribotide (AICAR).[5][8]

A key feature of IGPS is its V-type allosteric activation; the binding of the substrate PRFAR to the HisF subunit, located approximately 25-30 Å away from the glutaminase active site, stimulates the glutamine hydrolysis activity of the HisH subunit by up to 5,000-fold.[1][7][9] This intricate communication between distant sites ensures that glutamine is not wastefully hydrolyzed unless the cyclase substrate is available.

Crucially, the histidine biosynthesis pathway, and therefore IGPS, is absent in mammals. This makes IGPS an attractive and validated target for the development of novel antibiotics, antifungals, and herbicides.[5][10][11] A robust and reliable enzymatic assay is the cornerstone of any high-throughput screening (HTS) campaign to identify IGPS inhibitors. This document provides a detailed protocol for a continuous, spectrophotometric coupled-enzyme assay to precisely measure IGPS activity.

Principle of the Coupled Assay

Directly measuring the consumption or production of the primary substrates and products of the IGPS reaction can be challenging due to overlapping spectral properties or the need for complex analytical methods like HPLC or LC-MS.[12] A more convenient and HTS-friendly approach is a coupled-enzyme assay that measures the production of L-glutamate from the HisH subunit's glutaminase activity.

This protocol links the production of L-glutamate to the activity of a second, exogenous enzyme: L-glutamate dehydrogenase (GDH). GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, a reaction that involves the concomitant reduction of the cofactor NAD⁺ to NADH.[13]

The increase in NADH concentration can be continuously monitored by measuring the increase in absorbance at 340 nm. The molar extinction coefficient of NADH at this wavelength is well-established (ε = 6220 M⁻¹cm⁻¹), allowing for the direct quantification of IGPS activity. The rate of NADH formation is directly proportional to the rate of glutamate formation by IGPS, providing a reliable measure of the enzyme's catalytic efficiency.

IGPS_Coupled_Assay Monitor Monitor Absorbance Increase at 340 nm Glu Glu NAD NAD Glu->NAD Product Link NADH NADH NADH->Monitor

Materials and Reagents

Equipment
  • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • Temperature-controlled cuvette holder or plate reader (37°C)

  • Calibrated pipettes

  • Low-protein-binding microcentrifuge tubes

  • 96-well, UV-transparent, flat-bottom microplates (for plate reader assays)

Reagents & Buffers

Ensure all reagents are of high purity (e.g., >98%). Water should be ultrapure (18.2 MΩ·cm).

ReagentSupplier (Example)Catalog # (Example)Storage
Purified IGPS (HisH/HisF complex)In-house expression/purificationN/A-80°C
L-GlutamineSigma-AldrichG31264°C
PRFARSynthesized in-house or customN/A-80°C
L-Glutamate Dehydrogenase (GDH)Sigma-AldrichG2626-20°C
β-Nicotinamide adenine dinucleotide (NAD⁺)Sigma-AldrichN7004-20°C
Tris-HClThermo Fisher ScientificBP152Room Temp
MgCl₂Sigma-AldrichM8266Room Temp
KClSigma-AldrichP9333Room Temp
Preparation of Stock Solutions and Buffers

Causality Note: The buffer composition is critical for maintaining the structural integrity and catalytic activity of all enzymes in the assay. Tris is a common biological buffer with a pKa suitable for the neutral-to-alkaline pH range where many dehydrogenases are optimally active.[14] MgCl₂ is included as it can be a required cofactor for enzymatic activity, while KCl helps maintain ionic strength.

  • Assay Buffer (1L): 50 mM Tris-HCl, 100 mM KCl, 4 mM MgCl₂.

    • Dissolve 6.057 g of Tris base, 7.455 g of KCl, and 0.813 g of MgCl₂·6H₂O in ~900 mL of ultrapure water.

    • Adjust pH to 7.6 at 37°C using concentrated HCl.

    • Bring the final volume to 1 L. Filter-sterilize (0.22 µm) and store at 4°C.

  • 100 mM L-Glutamine Stock: Dissolve 146.1 mg in 10 mL of Assay Buffer. Prepare fresh daily as glutamine can degrade in solution.

  • 10 mM PRFAR Stock: The concentration of PRFAR should be determined spectrophotometrically. Dissolve the synthesized solid in Assay Buffer.

  • 50 mM NAD⁺ Stock: Dissolve 33.2 mg in 1 mL of Assay Buffer. Aliquot and store at -20°C, protected from light.

  • GDH Enzyme Stock: Reconstitute lyophilized GDH in Assay Buffer to a concentration of ~100 units/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • IGPS Enzyme Stock: Dilute purified IGPS to a working concentration (e.g., 1 µM) in Assay Buffer containing 10% glycerol for stability. The final concentration in the assay will need to be optimized.

Step-by-Step Experimental Protocol

This protocol is designed for a 100 µL final reaction volume in a 96-well plate format. Volumes can be scaled for cuvette-based assays.

Assay Setup

Expertise Note: It is crucial to set up a master mix of common reagents to minimize pipetting errors and ensure consistency across wells. The reaction should be initiated by the addition of one of the specific substrates (e.g., L-Glutamine) or the enzyme (IGPS) to ensure all components are present and equilibrated at the assay temperature.

  • Pre-warm: Turn on the plate reader and set the temperature to 37°C. Allow the Assay Buffer and 96-well plate to equilibrate to this temperature.

  • Prepare Master Mix: On ice, prepare a master mix containing all components except the initiating reagent (L-Glutamine is recommended). Prepare enough for all wells plus a 10% overage.

ComponentStock Conc.Volume per well (µL)Final Conc.
Assay Buffer-70-
NAD⁺50 mM42 mM
PRFAR10 mM1100 µM
GDH100 U/mL55 U/mL
IGPS Enzyme1 µM10100 nM
Subtotal Volume 90 µL
  • Dispense Master Mix: Pipette 90 µL of the Master Mix into the appropriate wells of the pre-warmed 96-well plate.

  • Prepare Controls: It is essential to include proper controls to validate the assay results.

    • No-IGPS Control (Background): Master Mix without IGPS enzyme.

    • No-Glutamine Control: Complete reaction mix, but initiate with Assay Buffer instead of L-Glutamine.

    • No-PRFAR Control (Basal Activity): Master Mix without PRFAR. This measures the very low, un-activated rate of glutamine hydrolysis.[9]

  • Equilibrate: Incubate the plate in the reader for 5 minutes at 37°C to allow all components to reach thermal equilibrium.

Reaction Initiation and Measurement
  • Prepare Initiating Reagent: Prepare a 10X L-Glutamine solution (20 mM) by diluting the 100 mM stock in Assay Buffer.

  • Initiate Reaction: Add 10 µL of the 20 mM L-Glutamine solution to each well to start the reaction (final concentration: 2 mM). For the "No-Glutamine Control," add 10 µL of Assay Buffer.

  • Read Absorbance: Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate should be linear during the initial phase of the reaction.

Workflow A 1. Reagent & Buffer Preparation B 2. Prepare Master Mix (Buffer, NAD⁺, PRFAR, GDH, IGPS) A->B C 3. Dispense Master Mix & Controls into 96-well plate B->C D 4. Pre-incubate plate at 37°C for 5 min C->D E 5. Initiate Reaction (Add L-Glutamine) D->E F 6. Kinetic Read (Absorbance at 340 nm) E->F G 7. Data Analysis (Calculate Specific Activity) F->G

Data Analysis and Interpretation

  • Determine the Initial Rate: Plot Absorbance (340 nm) vs. Time (minutes). Identify the linear portion of the curve (typically the first 5-10 minutes) and calculate the slope (ΔA₃₄₀/min).

  • Correct for Background: Subtract the rate from the "No-IGPS Control" from the rate of the experimental wells.

  • Calculate Specific Activity: Use the Beer-Lambert Law (A = εcl) to convert the rate of absorbance change to enzymatic activity.

    Formula for Specific Activity:

    Where:

    • ΔA₃₄₀/min: The background-corrected rate of absorbance change per minute.

    • V_total: Total assay volume in liters (e.g., 100 µL = 0.0001 L).

    • ε (NADH): Molar extinction coefficient for NADH at 340 nm = 6220 M⁻¹cm⁻¹.

    • l: Path length in cm. For a 96-well plate with 100 µL, this must be measured or can be approximated (often ~0.2-0.3 cm), but for accurate results, a standard curve is recommended. For a standard 1 cm cuvette, l = 1.

    • V_enz: Volume of enzyme added in liters (e.g., 10 µL = 0.00001 L).

    • C_enz: Concentration of the enzyme stock in mg/mL.

Example Calculation (Cuvette-based assay):
  • ΔA₃₄₀/min = 0.15

  • V_total = 1 mL = 0.001 L

  • l = 1 cm

  • V_enz = 10 µL = 0.00001 L

  • C_enz = 0.5 mg/mL

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background rate (No-IGPS control) Contamination of reagents with ammonia or glutamate. Spontaneous degradation of NAD⁺.Use fresh, high-purity reagents. Prepare NAD⁺ stock fresh if necessary. Ensure ultrapure water is used.
No or very low activity Inactive IGPS or GDH enzyme. Degradation of L-Glutamine or PRFAR. Incorrect buffer pH.Test each enzyme's activity independently. Use a fresh aliquot of enzyme. Prepare L-Glutamine fresh. Verify buffer pH at 37°C.
Non-linear reaction rate Substrate depletion. Enzyme instability. Product inhibition.Use a lower concentration of IGPS or monitor for a shorter time. Add a stabilizing agent like BSA (0.1 mg/mL). Dilute the sample if product inhibition is suspected.
High well-to-well variability Pipetting errors. Temperature fluctuations across the plate.Use a multichannel pipette for master mix and initiating reagent addition. Ensure the plate reader has uniform temperature control.

References

  • Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. Proceedings of the National Academy of Sciences. [Link]

  • Amaro, R. E., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences, 109(22), 8532-8536. [Link]

  • Rivalta, I., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. IRIS - Unibo. [Link]

  • Rivalta, I., et al. (2012). Allosteric Pathways in Imidazole Glycerol Phosphate Synthase. PubMed - NIH. [Link]

  • Vázquez-Salazar, A., et al. (2018). Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP). ResearchGate. [Link]

  • Ingles-Prieto, A., et al. (2014). Biosynthesis of Histidine. Microbiology and Molecular Biology Reviews, 78(4), 569-605. [Link]

  • Thomas, A. G., et al. (2017). Biomolecular Interaction Assays Identified Dual Inhibitors of Glutaminase and Glutamate Dehydrogenase That Disrupt Mitochondrial Function and Prevent Growth of Cancer Cells. ACS Chemical Biology, 12(3), 663-670. [Link]

  • Kulis-Horn, R. K., et al. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial Biotechnology, 7(1), 5-25. [Link]

  • Glutamate dehydrogenase (GDH)-coupled TGase assay. ResearchGate. [Link]

  • The reactions catalyzed by IGP synthase and HisF. ResearchGate. [Link]

  • In vivo evaluation of the interaction between the Escherichia coli IGP synthase subunits using the Bacterial Two-Hybrid system. ResearchGate. [Link]

  • Organization of some of the histidine biosynthetic genes sequenced. ResearchGate. [Link]

  • Li, Y., et al. (2022). Quantification of AICAR and study of metabolic markers after administration. RSC Advances, 12(15), 9205-9214. [Link]

  • Glutamate Dehydrogenase (GDH) Activity Colorimetric Assay Kit. Assay Genie. [Link]

  • Quantification of AICAR and study of metabolic markers after administration. ResearchGate. [Link]

  • Klem, T., & Davisson, V. J. (2001). Imidazole glycerol phosphate synthase from Thermotoga maritima. Quaternary structure, steady-state kinetics, and reaction mechanism of the bienzyme complex. Journal of Biological Chemistry, 276(23), 20648-20656. [Link]

  • Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. PubMed. [Link]

  • Manley, G. A., et al. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Biochemistry, 57(10), 1613-1621. [Link]

  • Rivalta, I., et al. (2017). Altering the allosteric pathway in IGPS suppresses millisecond motions and catalytic activity. Biophysical Journal, 112(7), 1357-1366. [Link]

Sources

Application

Application Note: A Robust High-Throughput Screening Protocol for Inhibitors of Imidazole Glycerol Phosphate Dehydratase (IGPD)

Introduction: Targeting the Histidine Biosynthesis Pathway Imidazole glycerol phosphate dehydratase (IGPD), also known as IGP dehydratase or by its gene names HisB and HISN5, is a critical metalloenzyme that catalyzes th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Histidine Biosynthesis Pathway

Imidazole glycerol phosphate dehydratase (IGPD), also known as IGP dehydratase or by its gene names HisB and HISN5, is a critical metalloenzyme that catalyzes the sixth step in the de novo biosynthesis of histidine.[1][2][3][4] This pathway is essential for the survival of bacteria, fungi, and plants, but is notably absent in mammals, making IGPD an highly attractive and specific target for the development of novel herbicides and antimicrobial agents.[1][5][6][7] The enzyme is dependent on manganese ions (Mn²⁺) for its catalytic activity and structural integrity, typically assembling from inactive trimers into a large, active 24-mer complex upon metal binding.[1][2][6][8]

The catalytic mechanism of IGPD is of significant biochemical interest as it involves the dehydration of its substrate, D-erythro-imidazoleglycerol phosphate (IGP), to form 3-(1H-imidazol-4-yl)-2-oxopropyl dihydrogen phosphate, also known as imidazole acetol phosphate (IAP).[1][3][4][9] This reaction proceeds through an unusual mechanism involving the removal of a non-acidic hydrogen atom, a challenging chemical transformation.[1][2][9]

This application note provides a detailed, field-proven protocol for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of IGPD. The primary method described is a robust and sensitive colorimetric assay based on the detection of inorganic phosphate, suitable for screening large compound libraries.

The IGPD Catalytic Reaction

The core function of IGPD is the dehydration of IGP. The resulting product, IAP, is an intermediate that is subsequently used in the histidine biosynthesis pathway. For the purpose of inhibitor screening, a key consideration is that neither the substrate nor the product has a unique, readily detectable spectrophotometric signature, necessitating an indirect assay method.

IGPD_Reaction sub Imidazoleglycerol Phosphate (IGP) enzyme IGPD (Mn²⁺ dependent) sub->enzyme prod Imidazole Acetol Phosphate (IAP) h2o H₂O enzyme->prod enzyme->h2o Dehydration

Figure 1: The enzymatic reaction catalyzed by Imidazole glycerol phosphate dehydratase (IGPD).

Principle of the Screening Assay

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a biological target.[10][11][12] For IGPD, we exploit the fact that its product, IAP, can be hydrolyzed to yield imidazole acetol and inorganic phosphate (Pi).[5] This released phosphate becomes the quantifiable reporter of enzyme activity.

The assay protocol detailed here utilizes the Malachite Green colorimetric method. This well-established technique is based on the formation of a stable, green-colored complex between inorganic phosphate, molybdate, and malachite green dye under acidic conditions.[13][14] The intensity of the color, measured by absorbance, is directly proportional to the amount of phosphate produced, and therefore, to the activity of the IGPD enzyme. Potential inhibitors will disrupt this process, leading to a reduction in the colorimetric signal. This method is highly sensitive and readily adaptable to 96- and 384-well plate formats, making it ideal for HTS.[14]

Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_readout Readout IGP Substrate (IGP) IAP Product (IAP) IGP->IAP IGPD Enzyme + Inhibitor? Pi Inorganic Phosphate (Pi) IAP->Pi Hydrolysis Pi_Input Inorganic Phosphate (Pi) MG_Reagent Malachite Green + Molybdate Colored_Complex Green Complex MG_Reagent->Colored_Complex Absorbance Measure Absorbance (~630 nm) Colored_Complex->Absorbance Pi_Input->Colored_Complex No_Inhibitor High IGPD Activity → High [Pi] → High Absorbance Absorbance->No_Inhibitor Inhibitor Low IGPD Activity → Low [Pi] → Low Absorbance Absorbance->Inhibitor

Figure 2: Logical workflow of the Malachite Green-based IGPD inhibitor screening assay.

Detailed Screening Protocol

This protocol is optimized for a 96-well microplate format but can be scaled to 384-well plates with volume adjustments.

Materials and Reagents
Reagent/MaterialSupplier/Cat. No.StoragePurpose
Purified IGPD EnzymeIn-house or Commercial-80°CThe biological target.
Imidazoleglycerol Phosphate (IGP)Sigma-Aldrich, etc.-20°CEnzyme substrate.
Tris-HCl Buffer (pH 7.5)Standard lab supplyRTAssay buffer.
MnCl₂Sigma-AldrichRTEssential enzyme cofactor.
2-Mercaptoethanol (BME)Sigma-Aldrich4°CReducing agent for enzyme stability.[8]
Malachite Green ReagentCommercial Kit or prepared4°C, DarkPhosphate detection.[13][15]
KH₂PO₄ (Phosphate Standard)Sigma-AldrichRTFor standard curve generation.
Compound LibraryIn-house or Commercial-20°CSource of potential inhibitors.
DMSO (Anhydrous)Sigma-AldrichRTSolvent for compound library.
96-well Clear, Flat-Bottom PlatesGreiner, Corning, etc.RTAssay plates.
Reagent Preparation
  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, 100 mM 2-Mercaptoethanol. Prepare fresh on the day of the assay. The high concentration of BME is important for maximal activity of some IGPD orthologs.[5][8]

  • Enzyme Working Solution: Dilute the stock IGPD enzyme in cold 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM for a 5 nM final concentration). Keep on ice. Rationale: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay incubation.

  • Substrate Working Solution: Dilute the IGP stock in 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 200 µM for a 100 µM final). Rationale: The substrate concentration is typically set at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Phosphate Standard Curve: Prepare a serial dilution of KH₂PO₄ in 1X Assay Buffer, ranging from 50 µM down to 0 µM (blank). This is critical for converting absorbance values to phosphate concentration and validating assay performance.[15]

  • Malachite Green Working Reagent: Prepare according to the manufacturer's protocol. Typically, this involves mixing two or three stable solutions immediately before use.[13][15] Protect from light.

Step-by-Step Assay Procedure
  • Compound Plating (2 µL): Using an acoustic dispenser or multichannel pipette, add 2 µL of test compounds (typically 10 mM in DMSO) to the appropriate wells of a 96-well plate. For controls, add 2 µL of DMSO.

  • Enzyme Addition (50 µL): Add 50 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme" negative controls. To the "No Enzyme" wells, add 50 µL of 1X Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. Rationale: This step allows the test compounds to bind to the enzyme before the enzymatic reaction is initiated.

  • Reaction Initiation (48 µL): Add 48 µL of the 2X Substrate Working Solution to all wells to start the reaction. The total reaction volume is now 100 µL.

  • Enzymatic Reaction Incubation: Gently mix the plate and incubate for 30-60 minutes at 37°C. Rationale: The incubation time should be optimized to ensure product formation is linear with time and well below substrate depletion.

  • Reaction Termination & Color Development (25 µL): Stop the reaction by adding 25 µL of the Malachite Green Working Reagent to all wells. This reagent is acidic, which will denature the enzyme and initiate the color development process.

  • Color Incubation: Incubate the plate for 15-20 minutes at room temperature, protected from light, to allow for full color development.[13]

  • Read Absorbance: Measure the absorbance of each well at ~630 nm using a microplate reader.[14]

Plate Layout and Controls

A robust assay requires carefully designed controls on every plate to ensure data quality and calculate inhibition.

Well TypeCompoundEnzymeSubstratePurpose
Test Wells Test CompoundYesYesScreening for inhibition.
Positive Control DMSOYesYesRepresents 0% inhibition (maximum signal).
Negative Control DMSONoYesRepresents 100% inhibition (background signal).
Reference Inhibitor Known InhibitorYesYesValidates assay sensitivity and performance.

Data Analysis and Hit Identification

  • Background Subtraction: Subtract the average absorbance of the Negative Control wells from all other wells.

  • Calculation of Percent Inhibition: Use the following formula to determine the activity of each test compound: % Inhibition = 100 * (1 - (Abs_Test_Compound - Abs_Negative_Control) / (Abs_Positive_Control - Abs_Negative_Control))

  • Hit Criteria: A "hit" is typically defined as a compound that produces inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).

  • IC₅₀ Determination: Hits identified in the primary screen should be re-tested in a dose-response format (e.g., 10-point serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This value represents the potency of the inhibitor.

Trustworthiness: Assay Validation and Secondary Screens

Every HTS protocol must be a self-validating system.

  • Z'-Factor: Before starting the full screen, the assay should be validated by calculating the Z'-factor. This statistical parameter assesses the quality and robustness of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16]

  • False Positives: It is crucial to perform counter-screens to eliminate false positives. Some compounds can interfere directly with the Malachite Green chemistry, appearing as inhibitors when they are not.[16] A simple counter-screen involves running the assay without the enzyme but with a known amount of phosphate and the test compound. Compounds that reduce the signal in this context are likely assay-interfering and should be discarded.

  • Orthogonal Assays: Confirmed hits should be validated using an independent, or "orthogonal," assay method that relies on a different detection principle. A valuable secondary assay is a coupled-enzyme assay .[17][18] For example, the product of IGPD (IAP) could be acted upon by a specific phosphatase, and the resulting imidazole acetol could then be used by a specific dehydrogenase, coupling the reaction to the oxidation or reduction of NADH/NAD⁺, which is monitored by a change in absorbance at 340 nm.[19][20][21] This confirms that the hit compound inhibits the IGPD enzyme itself, not a component of the primary detection system.

Conclusion

The protocol described provides a robust, sensitive, and high-throughput-compatible method for identifying inhibitors of Imidazole glycerol phosphate dehydratase. By incorporating rigorous controls, validation steps, and orthogonal secondary screens, researchers can confidently identify and prioritize novel hit compounds for further development as potential herbicides or antimicrobial agents. The absence of the histidine biosynthesis pathway in mammals underscores the therapeutic and agricultural potential of targeting IGPD.

References

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Malachite Green Phosphate Assay. (n.d.). ScienCell Research Laboratories. Retrieved from [Link]

  • Malachite Green Phosphate Assay (Cat. # 786-1924). (n.d.). G-Biosciences. Retrieved from [Link]

  • Bisson, C., et al. (2015). Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination. Structure. Retrieved from [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Lab on a Chip (RSC Publishing). Retrieved from [Link]

  • Phosphate Assay Malachite Green. (2025). University of San Diego. Retrieved from [Link]

  • Glynn, S. E., et al. (2005). Structure and Mechanism of Imidazoleglycerol-Phosphate Dehydratase. Structure. Retrieved from [Link]

  • Sinha, S. C., et al. (2004). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. Journal of Biological Chemistry. Retrieved from [Link]

  • Thorne, N., et al. (2010). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • A schematic diagram outlining the reaction mechanism of IGPD and... (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Structure and Function of the Refined C-Terminal Loop in Imidazole Glycerol Phosphate Dehydratase from Different Homologs. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Glynn, S. E., et al. (2005). Structure and mechanism of imidazoleglycerol-phosphate dehydratase. Structure. Retrieved from [Link]

  • Protocol for Malachite Green. (2021). EUbOPEN. Retrieved from [Link]

  • A schematic diagram outlining the reaction mechanism of IGPD and... (n.d.). ResearchGate. Retrieved from [Link]

  • Malachite Green Phosphate Colorimetric Microplate Assay Kit User Manual. (n.d.). Abbexa. Retrieved from [Link]

  • Bobate, S., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. Retrieved from [Link]

  • Stone, R. L., & Wencewicz, T. A. (2017). Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Alifano, P., et al. (1996). Biosynthesis of Histidine. Escherichia coli and Salmonella: Cellular and Molecular Biology. Retrieved from [Link]

  • Gedi, V., et al. (2002). Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Bobate, S., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. Retrieved from [Link]

  • MDH Assay Enzyme Hints & Tips. (2022). University of San Diego. Retrieved from [Link]

  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. (n.d.). NIH. Retrieved from [Link]

  • Discovery of Imidazole Glycerol Phosphate Dehydratase Inhibitors Through 3-D Database Searching. (2002). ResearchGate. Retrieved from [Link]

  • Terminology of Molecular Biology for coupled-enzyme assay. (n.d.). GenScript. Retrieved from [Link]

  • Sun, F., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry. Retrieved from [Link]

  • hisB. (n.d.). Wikipedia. Retrieved from [Link]

  • hisB - Imidazoleglycerol-phosphate dehydratase. (n.d.). UniProt. Retrieved from [Link]

  • Kumar, P., et al. (2017). Identification and structural characterization of a histidinol phosphate phosphatase from Mycobacterium tuberculosis. Journal of Biological Chemistry. Retrieved from [Link]

  • Histidine biosynthesis bifunctional protein HisB. (n.d.). UniProt. Retrieved from [Link]

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Method

Application Note & Protocol: High-Purity Purification of Recombinant Imidazole Glycerol Phosphate Synthase from E. coli

Introduction: The Significance of Imidazole Glycerol Phosphate Synthase (IGPS) Imidazole glycerol phosphate synthase (IGPS) is a heterodimeric enzyme that plays a pivotal role at the metabolic intersection of histidine a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazole Glycerol Phosphate Synthase (IGPS)

Imidazole glycerol phosphate synthase (IGPS) is a heterodimeric enzyme that plays a pivotal role at the metabolic intersection of histidine and purine biosynthesis.[1][2][3] The enzyme is composed of two subunits, HisH and HisF.[1][2] The HisH subunit, a glutaminase, catalyzes the hydrolysis of glutamine to produce ammonia.[2][4] This ammonia is then channeled through a tunnel to the HisF subunit, a cyclase, where it reacts with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to generate imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribotide (AICAR).[1][3][4] As this pathway is absent in mammals, IGPS is a promising target for the development of novel antibiotics and herbicides.[4][5]

The production of highly pure and active recombinant IGPS is crucial for structural biology, enzymology, and inhibitor screening assays. This document provides a comprehensive, field-proven protocol for the expression of recombinant, N-terminally hexahistidine-tagged (6xHis-tagged) IGPS in Escherichia coli and its subsequent purification to near homogeneity. The protocol employs a two-step chromatographic process: Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC) for polishing.

Expertise & Experience: Rationale Behind the Protocol Design

The choice of an E. coli expression system is predicated on its well-established genetics, rapid growth, and cost-effectiveness for producing large quantities of non-glycosylated recombinant proteins.[6][7][8] The T7 expression system, utilizing a DE3 lysogen host strain, is selected for its high-level and tightly regulated protein expression.[7][9]

A 6xHis-tag is fused to the N-terminus of the IGPS protein to facilitate a highly specific and efficient capture from the cell lysate using IMAC.[10][11][12] This affinity purification step is the cornerstone of the protocol, capable of achieving over 95% purity in a single step.[13] The use of a nickel-nitrilotriacetic acid (Ni-NTA) resin is standard for this purpose.[10][12]

A subsequent size-exclusion chromatography (SEC) step serves as a "polishing" stage. SEC separates proteins based on their hydrodynamic radius, effectively removing any remaining protein contaminants, aggregates, and small molecules.[14][15][16] This is particularly crucial for ensuring the purified IGPS is in its native, monomeric or dimeric state and free from aggregates that could interfere with downstream applications.[17]

Trustworthiness: A Self-Validating Purification System

The integrity of this protocol is ensured through a series of in-process controls and validation steps. The progress of the purification is monitored at each stage by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[18][19][20][21] This allows for a visual assessment of protein purity and the identification of the target protein based on its molecular weight.[18][19] The final purity is quantified by densitometry of the Coomassie-stained SDS-PAGE gel.

Experimental Workflow Overview

The overall workflow for the purification of recombinant IGPS is depicted below.

Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis & Storage Transformation Transformation of E. coli BL21(DE3) with pET-IGPS Plasmid Culture_Growth Bacterial Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Cell Pellet Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC SEC Size-Exclusion Chromatography (SEC) IMAC->SEC SDS_PAGE SDS-PAGE Analysis IMAC->SDS_PAGE Eluted Fractions SEC->SDS_PAGE Purified Fractions Concentration Protein Concentration Determination SDS_PAGE->Concentration Storage Storage at -80°C Concentration->Storage IMAC_Protocol Start Clarified Lysate Equilibrate Equilibrate Ni-NTA Column (Lysis Buffer) Start->Equilibrate Load Load Lysate Equilibrate->Load Wash Wash Column (Wash Buffer) Load->Wash Flow-through Elute Elute Protein (Elution Buffer) Wash->Elute Wash Fractions Analyze Analyze Fractions (SDS-PAGE) Elute->Analyze

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Imidazole Glycerol Phosphate Dehydratase (IGPD) Inhibitors

Introduction Imidazole glycerol phosphate dehydratase (IGPD), also known as HISN5 in plants, is a crucial enzyme in the histidine biosynthesis pathway.[1][2][3] This pathway is essential for the survival of plants, bacte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole glycerol phosphate dehydratase (IGPD), also known as HISN5 in plants, is a crucial enzyme in the histidine biosynthesis pathway.[1][2][3] This pathway is essential for the survival of plants, bacteria, and fungi, but is notably absent in mammals.[4] This metabolic distinction makes IGPD a highly attractive and selective target for the development of novel herbicides and antimicrobial agents. IGPD catalyzes the sixth step in the histidine biosynthesis pathway: the dehydration of D-erythro-imidazole-glycerol phosphate (IGP) to form imidazole acetol phosphate (IAP).[1][3] The discovery of potent and selective IGPD inhibitors could lead to the development of new classes of compounds for agricultural and therapeutic applications.

High-throughput screening (HTS) is a powerful methodology for identifying novel enzyme inhibitors from large chemical libraries.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis for conducting a robust HTS campaign to discover novel inhibitors of IGPD.

The Histidine Biosynthesis Pathway and IGPD as a Target

The histidine biosynthesis pathway is a multi-step enzymatic process that converts phosphoribosyl pyrophosphate (PRPP) into the essential amino acid L-histidine. IGPD's role in this pathway is the catalysis of a dehydration reaction, a critical step for the continuation of the biosynthetic cascade. The absence of this pathway in animals provides a clear therapeutic window, minimizing the potential for off-target effects in mammals.

Histidine_Biosynthesis_Pathway PRPP PRPP Step1 ... PRPP->Step1 IGP Imidazole Glycerol Phosphate (IGP) Step1->IGP Multiple Steps IAP Imidazole Acetol Phosphate (IAP) IGP->IAP IGPD (Target) Step7 ... IAP->Step7 Histidinol_P Histidinol Phosphate Step7->Histidinol_P Imidazole Acetol Phosphate Aminotransferase Histidinol Histidinol Histidinol_P->Histidinol Histidine L-Histidine Histidinol->Histidine Histidinol Dehydrogenase Coupled_Enzyme_Assay cluster_0 Primary Reaction cluster_1 Coupling Reaction cluster_2 Detection IGP Imidazole Glycerol Phosphate (IGP) IAP Imidazole Acetol Phosphate (IAP) IGP->IAP Histidinol Histidinol IAP->Histidinol Imidazole Acetol Phosphate Aminotransferase IGPD IGPD Histidine L-Histidine Histidinol->Histidine NAD NAD+ HDH Histidinol Dehydrogenase (HDH) NADH NADH NAD->NADH Spectrophotometer Absorbance at 340 nm NADH->Spectrophotometer

Caption: Schematic of the coupled-enzyme assay for IGPD activity.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage
Recombinant IGPDIn-house/CommercialN/A-80°C
D-erythro-imidazole-glycerol phosphate (IGP)Sigma-AldrichI1756-20°C
Imidazole Acetol Phosphate AminotransferaseIn-house/CommercialN/A-80°C
L-GlutamateSigma-AldrichG1251RT
Histidinol Dehydrogenase (HDH)In-house/CommercialN/A-80°C
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN7004-20°C
3-amino-1,2,4-triazole (3-AT)Sigma-AldrichA8056RT
Tris-HClThermo FisherBP152RT
MgCl₂Sigma-AldrichM8266RT
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418RT
384-well clear, flat-bottom platesCorning3570RT

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

  • IGPD Enzyme Stock: Prepare a concentrated stock of recombinant IGPD in assay buffer. The final concentration in the assay will need to be optimized.

  • IGP Substrate Stock: Prepare a 10 mM stock solution of IGP in deionized water.

  • Coupling Enzyme Mix: Prepare a mix containing Imidazole Acetol Phosphate Aminotransferase and Histidinol Dehydrogenase in assay buffer. The optimal concentration of each coupling enzyme should be determined experimentally to ensure they are not rate-limiting.

  • Cofactor/Co-substrate Mix: Prepare a solution containing L-Glutamate and NAD+ in assay buffer.

  • Positive Control Stock: Prepare a 10 mM stock solution of 3-amino-1,2,4-triazole (3-AT) in DMSO.

  • Compound Plates: Prepare serial dilutions of test compounds in DMSO in separate 384-well plates.

HTS Assay Protocol (384-well format)
  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds, positive control (3-AT), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of IGPD enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a substrate/coupling mix containing IGP, Imidazole Acetol Phosphate Aminotransferase, L-Glutamate, Histidinol Dehydrogenase, and NAD+.

  • Kinetic Reading: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 340 nm every 60 seconds for 20-30 minutes at room temperature.

ComponentStock ConcentrationVolume per well (µL)Final Concentration
Test Compound/ControlVaries0.1Varies
IGPD2X Final Conc.101X (Optimized)
IGP4X Final Conc.52X Km (Optimized)
IAP Aminotransferase4X Final Conc.51X (Optimized)
L-Glutamate4X Final Conc.5Saturating
Histidinol Dehydrogenase4X Final Conc.51X (Optimized)
NAD+4X Final Conc.5Saturating
Total Volume 20.1

Note: The final concentrations of enzyme, substrate, and coupling enzymes need to be empirically determined to ensure linear reaction kinetics and a robust assay window.

Data Analysis
  • Calculate the rate of reaction (V₀): Determine the initial velocity of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs₃₄₀/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))

    • V₀_compound: Initial velocity in the presence of the test compound.

    • V₀_DMSO: Initial velocity of the negative control (DMSO).

    • V₀_background: Initial velocity of a control lacking the IGPD enzyme.

  • Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

  • IC₅₀ Determination: For confirmed hits, perform dose-response experiments with a range of compound concentrations. Fit the percent inhibition data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%. [6]

Hit Validation and Counter-Screening

A critical step in any HTS campaign is the validation of primary hits to eliminate false positives. [5]False positives can arise from various sources, including compound interference with the assay detection system or non-specific inhibition.

Hit Confirmation

Re-test primary hits in the same assay to confirm their activity. This step helps to eliminate random errors from the primary screen.

Orthogonal Assays

Employ a different assay format to confirm the inhibitory activity of the hits. For example, a discontinuous assay where the reaction is stopped at a specific time point and the amount of product formed is quantified by LC-MS.

Counter-Screening for Assay Interference

It is essential to perform counter-screens to identify compounds that interfere with the coupling enzymes or the detection method.

Counter-Screen Protocol:

  • Run the coupled assay in the absence of the primary enzyme (IGPD) but in the presence of the product of the IGPD reaction (IAP) and the test compound.

  • Monitor the production of NADH.

  • Compounds that inhibit the production of NADH in this setup are likely inhibitors of the coupling enzymes (Imidazole Acetol Phosphate Aminotransferase or Histidinol Dehydrogenase) and should be flagged as false positives.

HTS_Workflow Start Compound Library Primary_Screen Primary HTS (Coupled Assay) Start->Primary_Screen Hit_ID Hit Identification (>50% Inhibition) Primary_Screen->Hit_ID Hit_Confirmation Hit Confirmation (Re-test) Hit_ID->Hit_Confirmation Dose_Response Dose-Response & IC₅₀ Determination Hit_Confirmation->Dose_Response Counter_Screen Counter-Screen (Coupling Enzyme Inhibition) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., LC-MS) Counter_Screen->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: A typical workflow for an HTS campaign for IGPD inhibitors.

Conclusion

The high-throughput screening assay detailed in this application note provides a robust and reliable method for the discovery of novel inhibitors of Imidazole Glycerol Phosphate Dehydratase. The coupled-enzyme spectrophotometric assay is well-suited for automation and large-scale screening campaigns. Rigorous hit validation and counter-screening are essential to ensure the identification of true, on-target inhibitors. The discovery of potent and selective IGPD inhibitors holds significant promise for the development of new herbicides and antimicrobial agents.

References

  • Frontiers in Plant Science. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. [Link]

  • UniProt. (n.d.). IGPD - Imidazoleglycerol-phosphate dehydratase - Odontarrhena lesbiaca (Madwort). [Link]

  • MDPI. (2021). New 1,2,4-Triazole Potential Inhibitors of Mycobacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD). [Link]

  • Wikipedia. (n.d.). Imidazoleglycerol-phosphate dehydratase. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Wikipedia. (n.d.). Histidinol dehydrogenase. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]

Sources

Method

Synthesis and Application of Imidazole Glycerol Phosphate Analogues: A Guide for Researchers

Introduction: The Significance of Imidazole Glycerol Phosphate and its Analogues Imidazole glycerol phosphate (IGP) is a critical intermediate in the histidine biosynthesis pathway, a metabolic route essential for bacter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazole Glycerol Phosphate and its Analogues

Imidazole glycerol phosphate (IGP) is a critical intermediate in the histidine biosynthesis pathway, a metabolic route essential for bacteria, archaea, fungi, and plants, but absent in animals.[1][2][3] This pathway's unique presence in lower organisms and plants makes its constituent enzymes attractive targets for the development of selective antimicrobial agents and herbicides.[2][3][4][5][6] The enzyme responsible for the dehydration of IGP to imidazole acetol phosphate is Imidazole glycerol-phosphate dehydratase (IGPD), the sixth enzyme in the histidine biosynthesis pathway.[1][2][3] The development of potent and specific inhibitors of IGPD has been a focus of research for creating novel herbicides and potential antibacterial drugs.[4][7][8][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of IGP analogues as research tools to probe the histidine biosynthesis pathway and as scaffolds for inhibitor design.

The Target: Imidazole Glycerol Phosphate Dehydratase (IGPD)

IGPD catalyzes the dehydration of D-erythro-imidazole glycerol phosphate to imidazole acetol phosphate.[1][2][3] This reaction is of significant biochemical interest due to its unusual mechanism, which involves the removal of a non-acidic hydrogen atom.[1][6] The enzyme requires metal ions, typically Mn2+, for its catalytic activity.[1][11] The structure of IGPD has been elucidated, revealing a complex assembly of 24 identical subunits.[6][11] This structural understanding has been instrumental in the rational design of inhibitors.

The catalytic mechanism is thought to involve the binding of the substrate to a dimanganese cluster at the active site.[11] This binding facilitates the dehydration reaction, possibly through an imidazolate moiety that collapses to a diazafulvene intermediate.[11]

Designing Imidazole Glycerol Phosphate Analogues

The design of IGP analogues is primarily driven by the goal of inhibiting IGPD. Several strategies have been successfully employed:

  • Substrate Analogues: These molecules mimic the structure of the natural substrate, IGP, to competitively inhibit the enzyme.

  • Transition-State Analogues: These compounds are designed to resemble the transition state of the enzymatic reaction, often leading to very tight binding and potent inhibition.

  • Mechanism-Based Inhibitors: These analogues are processed by the enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.

Key structural features of known IGPD inhibitors often include a phosphonate group to mimic the phosphate of IGP and a heterocyclic ring, such as a triazole or pyrrole, to interact with the active site.[7][12][13]

Synthetic Strategies for Imidazole Glycerol Phosphate Analogues

The synthesis of IGP analogues, particularly phosphonate derivatives, often involves multi-step organic synthesis. Below is a generalized protocol for the synthesis of a triazole phosphonate analogue, a class of potent IGPD inhibitors.[4][7]

Protocol 1: Synthesis of a Triazole Propyl Phosphonate Analogue

This protocol is a representative example and may require optimization for specific target molecules.

Materials and Reagents:

  • Diethyl (2-oxopropyl)phosphonate

  • 1,2,4-Triazole

  • Sodium hydride (NaH)

  • Dry tetrahydrofuran (THF)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Alkylation of 1,2,4-Triazole:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq) in dry THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 1,2,4-triazole (1.0 eq) in dry THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Add a solution of diethyl (2-oxopropyl)phosphonate (1.05 eq) in dry THF dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired diethyl (3-(1,2,4-triazol-1-yl)propan-2-one)phosphonate.

  • Reduction of the Ketone:

    • Dissolve the product from the previous step in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Once the starting material is consumed, carefully add 1M HCl to quench the excess NaBH4 and adjust the pH to ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate to give the diethyl (2-hydroxy-3-(1,2,4-triazol-1-yl)propyl)phosphonate.

  • Hydrolysis of the Phosphonate Ester (Optional, for obtaining the phosphonic acid):

    • This step is often necessary to generate the final, biologically active inhibitor.

    • The specific conditions for hydrolysis will depend on the nature of the phosphonate ester and the target molecule. Common methods include treatment with strong acid (e.g., HCl) or silylating agents (e.g., bromotrimethylsilane).

Characterization:

  • The structure and purity of the synthesized analogues should be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential for structural elucidation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Application of IGP Analogues as Research Tools

Protocol 2: In Vitro IGPD Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of synthesized IGP analogues against IGPD.

Materials and Reagents:

  • Purified IGPD enzyme (can be obtained from recombinant expression).[7]

  • Imidazole glycerol phosphate (IGP) substrate.

  • Synthesized inhibitor compound.

  • Assay buffer (e.g., Tris-HCl buffer containing MnCl2).

  • A method to detect the product, imidazole acetol phosphate (IAP), or the disappearance of the substrate, IGP. This can be a spectrophotometric assay or an HPLC-based method.

Step-by-Step Procedure:

  • Enzyme Preparation:

    • Dilute the purified IGPD enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Make serial dilutions of the inhibitor stock solution to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a microplate or reaction tube, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

    • Initiate the enzymatic reaction by adding the substrate, IGP.

    • Allow the reaction to proceed for a specific time.

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Measure the amount of product formed or substrate consumed using a suitable detection method.

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • For more detailed kinetic analysis, determine the inhibition constant (Ki) by performing the assay at different substrate concentrations.[4][7]

Table 1: Example Inhibitory Activities of Triazole Phosphonate Analogues against IGPD
CompoundKi (nM)Reference
IRL 169540 ± 6.5[7]
IRL 180310 ± 1.6[7]
IRL 18568.5 ± 1.4[7]

Visualization of Workflows

Diagram 1: General Workflow for Synthesis and Evaluation of IGP Analogues

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Biological Evaluation A Design of IGP Analogue B Chemical Synthesis A->B C Purification (e.g., Chromatography) B->C D NMR Spectroscopy C->D E Mass Spectrometry C->E F HPLC Analysis C->F G In Vitro Enzyme Inhibition Assay C->G F->G H Cell-Based Assays (e.g., Herbicidal/Antimicrobial) G->H I Mechanism of Action Studies H->I

Caption: Workflow for the synthesis and evaluation of IGP analogues.

Diagram 2: Histidine Biosynthesis Pathway and the Role of IGPD

G cluster_pathway Histidine Biosynthesis PRPP Phosphoribosyl pyrophosphate ... ... PRPP->... IGP Imidazole glycerol phosphate IAP Imidazole acetol phosphate IGP->IAP IGPD IGPD (EC 4.2.1.19) Target of Analogues IGP->IGPD IAP->... Histidine L-Histidine ...->IGP ...->Histidine IGPD->IAP

Caption: The role of IGPD in the histidine biosynthesis pathway.

Conclusion and Future Perspectives

The synthesis of imidazole glycerol phosphate analogues has proven to be a fruitful area of research, leading to the discovery of potent herbicides.[4][7] The methodologies outlined in this guide provide a starting point for researchers to design, synthesize, and evaluate novel IGP analogues. Future work in this field may focus on the development of analogues with improved selectivity and potency, as well as their application as probes to further elucidate the mechanism of IGPD and the regulation of the histidine biosynthesis pathway. Furthermore, the potential of IGPD inhibitors as antibacterial agents remains an area ripe for exploration, with the potential to address the growing challenge of antimicrobial resistance.[8][9][10][14][15][16]

References

  • Glynn, S. E., et al. (2005). Structure and mechanism of imidazoleglycerol-phosphate dehydratase. PubMed. [Link]

  • Ohta, D., Mori, I., & Ward, E. (2017). Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. Weed Science. [Link]

  • Schweitzer, B. A., et al. (2002). Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. PubMed. [Link]

  • Mori, I., et al. (1995). A Novel Class of Herbicides (Specific Inhibitors of Imidazoleglycerol Phosphate Dehydratase). Plant Physiology. [Link]

  • Sankaran, J., et al. (2023). Computational insights into the role of structurally diverse plant secondary metabolites as inhibitors against Imidazole Glycerol Phosphate Dehydratase of Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wikipedia. Imidazoleglycerol-phosphate dehydratase. [Link]

  • Sikorska, M., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. ResearchGate. [Link]

  • Sikorska, M., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. [Link]

  • Sikorska, M., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PubMed Central. [Link]

  • Chaudhuri, B. N., et al. (2001). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. PubMed. [Link]

  • Parker, A. R., et al. (1999). Design and synthesis of beta-carboxamido phosphonates as potent inhibitors of imidazole glycerol phosphate dehydratase. PubMed. [Link]

  • ResearchGate. Discovery of Imidazole Glycerol Phosphate Dehydratase Inhibitors Through 3-D Database Searching. [Link]

  • Wiley Online Library. ChemInform Abstract: Synthesis of Inhibitors of Imidazole Glycerol Phosphate Dehydratase. [Link]

  • ACS Publications. Synthesis of Inhibitors of Imidazole Glycerol Phosphate Dehydratase. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • ResearchGate. The phosphorylation of glycerol by imidazole phosphate in paste... [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

  • MDPI. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. [Link]

  • ResearchGate. Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate... [Link]

  • MDPI. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

  • ResearchGate. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. [Link]

  • PubMed. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. [Link]

  • Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

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Application

Application Notes and Protocols for the Quantification of Imidazoleglycerol Phosphate by High-Performance Liquid Chromatography

Abstract: This document provides a comprehensive guide for the quantification of Imidazoleglycerol Phosphate (IGP) using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the quantification of Imidazoleglycerol Phosphate (IGP) using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for the analysis of this important biological intermediate. This guide emphasizes the rationale behind methodological choices and includes a detailed, validated protocol for immediate implementation.

Introduction: The Significance of Imidazoleglycerol Phosphate Quantification

Imidazoleglycerol phosphate (IGP) is a critical intermediate in the histidine biosynthesis pathway, a metabolic route present in bacteria, archaea, lower eukaryotes, and plants, but absent in animals.[1][2] This makes the enzymes involved in this pathway, such as IGP dehydratase, attractive targets for the development of novel herbicides and antimicrobial agents.[3][4] Accurate quantification of IGP is therefore essential for a range of applications, including:

  • Enzyme kinetics studies: To determine the activity and inhibition of enzymes in the histidine biosynthesis pathway.

  • Metabolomics research: To understand metabolic fluxes and the regulation of amino acid biosynthesis.

  • Herbicide and drug discovery: To screen for and characterize compounds that target the histidine pathway.[2]

  • Bioprocess monitoring: To optimize the production of histidine or related compounds in microbial fermentation.

Due to its polar and phosphorylated nature, IGP presents unique analytical challenges.[5] This application note details a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for the retention and separation of such polar compounds.[6][7][8][9]

Understanding the Analyte: Physicochemical Properties of IGP

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[10][11]

PropertyValueSignificance for HPLC Method Development
Molecular Formula C6H11N2O6PInfluences molecular weight and elemental composition.
Molecular Weight 238.14 g/mol [5]Affects diffusion and chromatographic behavior.
Polarity (XLogP3) -3.2[5]The highly polar nature of IGP dictates the choice of a polar stationary phase (HILIC) for adequate retention, as it would be poorly retained on traditional reversed-phase (C18) columns.[7][9]
pKa Not readily availableThe presence of a phosphate group and an imidazole ring suggests multiple ionizable groups. The pH of the mobile phase will be critical in controlling the charge state and, consequently, the retention and peak shape.
UV Absorbance The imidazole ring exhibits UV absorbance. While a specific maximum for IGP is not widely published, related imidazole compounds show absorbance in the low UV range (around 210-230 nm).[12]UV detection is a viable and accessible detection method. Wavelength selection will need to be optimized for sensitivity.

HPLC Method Development and Rationale

The chosen method for IGP quantification is HILIC-HPLC coupled with UV detection. This approach offers a balance of selectivity, sensitivity, and accessibility for most analytical laboratories.

Chromatographic Mode: Why HILIC?

Conventional reversed-phase HPLC (RP-HPLC) is generally unsuitable for highly polar compounds like IGP, which would elute in or near the void volume with poor retention. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7][8] A water-rich layer is formed on the surface of the stationary phase, and partitioning of the polar analyte between this layer and the bulk organic mobile phase leads to retention.[8][9] This makes HILIC the ideal choice for IGP analysis.

Stationary Phase Selection

A zwitterionic HILIC column is recommended. These columns contain both positively and negatively charged functional groups, offering unique selectivity through a combination of hydrophilic partitioning and electrostatic interactions. This can lead to improved peak shape and resolution for charged analytes like IGP.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving optimal separation in HILIC.

  • Organic Solvent: Acetonitrile is the preferred organic solvent due to its aprotic nature and suitable elution strength in HILIC.

  • Aqueous Component and Buffer: A buffered aqueous solution is necessary to control the pH and ionic strength of the mobile phase. This is crucial for maintaining a consistent charge state of the analyte and the stationary phase, leading to reproducible retention times and symmetrical peak shapes. An ammonium formate buffer is a good choice as it is volatile and compatible with mass spectrometry if hyphenation is desired. The buffer concentration should be optimized to achieve good peak shape without being excessively high, which can affect column longevity.[7]

Detection

UV detection is a straightforward and robust method for the quantification of compounds containing a chromophore like the imidazole ring of IGP. While the optimal wavelength may require empirical determination, a starting point in the range of 210-220 nm is recommended based on the UV spectra of similar imidazole-containing compounds.[12]

Experimental Protocol

This protocol is a self-validating system, incorporating steps for system suitability to ensure reliable results.

Materials and Reagents
  • Imidazoleglycerol Phosphate (IGP) standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (hydrophilic)

Instrumentation and Chromatographic Conditions
  • HPLC System: A binary HPLC system with a UV detector.

  • Column: Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 100 mM Ammonium formate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 10 90
    10.0 40 60
    10.1 10 90

    | 15.0 | 10 | 90 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm.

Preparation of Standard Solutions and Samples
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of IGP standard and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a mixture of acetonitrile and water (50:50 v/v) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For enzymatic reactions, stop the reaction by adding a quenching agent (e.g., perchloric acid) followed by neutralization.

    • Centrifuge the quenched reaction mixture to pellet precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • Dilute the filtered sample with the acetonitrile/water mixture if the IGP concentration is expected to be high.

Experimental Workflow

Caption: Workflow for the HPLC quantification of IGP.

Method Validation

To ensure the trustworthiness of the analytical results, the HPLC method should be validated according to established guidelines.[13][14]

Validation ParameterAcceptance CriteriaPurpose
Specificity The peak for IGP should be well-resolved from other components in the sample matrix.To ensure that the signal being measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve.To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.
Accuracy Recovery of 90-110% for spiked samples at three different concentrations.To assess the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 5% for repeatability (intra-day) and intermediate precision (inter-day).To evaluate the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Analysis and Interpretation

  • Calibration Curve: Plot the peak area of the IGP standard against the corresponding concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the peak area of IGP in the unknown samples. Calculate the concentration of IGP in the samples using the equation from the calibration curve.

  • System Suitability: Before running the sample set, inject a mid-range standard multiple times (n=5). The RSD of the peak area and retention time should be less than 2%. The theoretical plates for the IGP peak should be >2000, and the tailing factor should be between 0.9 and 1.5.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - High buffer concentration.- Adjust the pH of the mobile phase. - Replace the column. - Optimize the buffer concentration.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition. - Temperature fluctuations.- Increase the column equilibration time. - Ensure proper mixing of the mobile phase. - Use a column oven to maintain a constant temperature.
Low Sensitivity - Incorrect detection wavelength. - Low concentration of analyte. - Sample degradation.- Optimize the detection wavelength. - Concentrate the sample if possible. - Ensure proper sample storage and handling.

Conclusion

The HILIC-HPLC method detailed in this application note provides a robust and reliable approach for the quantification of Imidazoleglycerol Phosphate. By understanding the physicochemical properties of IGP and the principles of HILIC, researchers can successfully implement and validate this method for a variety of applications in drug discovery and metabolic research. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, reproducible data.

References

  • Chromatographic methods validation for analysis of small molecules in biological matrices. (n.d.). Journal of Chromatography B. Retrieved from [Link]

  • Dhirendra, et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. (2024). Frontiers in Plant Science. Retrieved from [Link]

  • Imidazoleglycerol-Phosphate Dehydratase (IGPD). (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Phospholipid Classes by iHILIC®-Fusion. (n.d.). Nest Group. Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. Retrieved from [Link]

  • Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. (2020). Journal of Separation Science. Retrieved from [Link]

  • Imidazole glycerol phosphate. (n.d.). PubChem. Retrieved from [Link]

  • Chiral analysis of glycerol phosphates - Can bacteria biosynthesize heterochiral phospholipid membranes? (2022). Cardiff University. Retrieved from [Link]

  • Production and purification of imidazole glycerol phosphate dehydratase from Escherichia coli and Cryptococcus neoformans. (1998). Purdue e-Pubs. Retrieved from [Link]

  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. (2024). Frontiers in Plant Science. Retrieved from [Link]

  • Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. (2004). Journal of Biological Chemistry. Retrieved from [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015). ResearchGate. Retrieved from [Link]

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. (n.d.). ResearchGate. Retrieved from [Link]

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Method

Application Notes and Protocols: Elucidating the Structure and Dynamics of Imidazole Glycerol Phosphate Synthase using NMR Spectroscopy

< Introduction: The Significance of Imidazole Glycerol Phosphate Synthase (IGPS) Imidazole glycerol phosphate synthase (IGPS) is a crucial enzyme found in bacteria, archaea, plants, and fungi, but notably absent in mamma...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Imidazole Glycerol Phosphate Synthase (IGPS)

Imidazole glycerol phosphate synthase (IGPS) is a crucial enzyme found in bacteria, archaea, plants, and fungi, but notably absent in mammals.[1] It occupies a critical metabolic junction, catalyzing a two-step reaction at the bifurcation of the histidine and purine biosynthesis pathways.[1][2] The enzyme is a heterodimer composed of two subunits, HisH and HisF.[1] The HisH subunit hydrolyzes glutamine to produce ammonia, which is then channeled to the HisF subunit.[1][2] In the HisF active site, this ammonia acts as a nucleophile in a cyclization reaction with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR) to generate imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribotide (AICAR).[1]

A fascinating aspect of IGPS is its allosteric regulation. The binding of the effector molecule, PRFAR, to the HisF subunit enhances the glutaminase activity of the HisH subunit by approximately 4500-fold, despite the active sites being separated by a distance of over 25 Å.[3][4] This long-range communication is a hallmark of V-type allostery, where the effector binding primarily impacts the catalytic rate (Vmax) rather than substrate affinity (Km).[4][5] This intricate allosteric mechanism, coupled with its essential role in microbial and plant metabolism, makes IGPS a compelling target for the development of novel antibiotics, antifungals, and herbicides.[2][6]

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure, dynamics, and interactions of proteins like IGPS in a solution state that closely mimics the cellular environment.[7][8] Unlike static structural methods like X-ray crystallography, NMR can provide detailed insights into the conformational dynamics and allosteric pathways that are fundamental to IGPS function.[9][10] This guide provides a comprehensive overview of the application of NMR spectroscopy to unravel the structural and dynamic intricacies of IGPS, offering detailed protocols and the rationale behind experimental choices.

Part 1: Strategic Planning and Sample Preparation for IGPS NMR Studies

The success of any NMR study hinges on meticulous planning and the preparation of high-quality, isotopically labeled protein samples. For a protein of the size of IGPS (~51 kDa heterodimer), specific labeling strategies are essential to overcome challenges related to spectral overlap and signal relaxation.[1][11]

1.1 Isotope Labeling: The Key to Spectral Resolution and Sensitivity

Uniform labeling with ¹⁵N and ¹³C is the foundational step for most protein NMR experiments.[12] This is typically achieved by expressing the protein in minimal media containing [¹⁵N]ammonium chloride and [¹³C]glucose as the sole nitrogen and carbon sources, respectively.[13] For larger proteins like IGPS, uniform protonation leads to significant line broadening due to rapid transverse relaxation. To mitigate this, deuteration is employed.[14][15]

Protocol 1: Expression and Purification of Isotopically Labeled IGPS

  • Expression System: Escherichia coli is the most common and cost-effective system for producing isotopically labeled proteins.[16]

  • Growth Media:

    • Uniform ¹⁵N/¹³C Labeling: M9 minimal media prepared with H₂O, containing 1 g/L ¹⁵NH₄Cl and 2-3 g/L D-[¹³C]glucose.[13]

    • Uniform ¹⁵N/¹³C/²H Labeling (Perdeuteration): M9 minimal media prepared with 99.9% D₂O, containing 1 g/L ¹⁵NH₄Cl and 2-3 g/L D-[²H,¹³C]glucose.[13]

  • Selective Methyl Labeling: To regain crucial side-chain information lost during deuteration, selective protonation of methyl groups (isoleucine, leucine, and valine) is highly advantageous.[14][15] This is achieved by adding isotopically labeled α-keto acid precursors to the D₂O-based growth media shortly before inducing protein expression.[13][15]

  • Protein Purification: Standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography) are used to purify the expressed IGPS to >95% homogeneity.

  • Sample Conditions: The final NMR sample should be in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5-7.5) with 5-10% D₂O for the lock signal. Protein concentrations of 0.3-0.5 mM are typically required.[11] Sample stability at the desired experimental temperature should be confirmed for at least a week.[11]

Labeling Strategy Purpose Key Reagents Molecular Weight Range
Uniform ¹⁵NBackbone amide observation (¹H-¹⁵N HSQC)¹⁵NH₄Cl< 20 kDa
Uniform ¹⁵N/¹³CBackbone and side-chain assignments¹⁵NH₄Cl, ¹³C-glucose< 30 kDa
Uniform ¹⁵N/¹³C/²HReduce relaxation, study large proteins¹⁵NH₄Cl, ²H,¹³C-glucose, D₂O> 25 kDa
Selective Methyl LabelingProbe hydrophobic core, dynamicsLabeled α-keto acid precursors> 25 kDa

Table 1: Isotope Labeling Strategies for IGPS NMR.

Part 2: NMR Experiments for IGPS Structure, Dynamics, and Interactions

A suite of multidimensional NMR experiments is employed to gain a comprehensive understanding of IGPS.[10][17] These experiments can be broadly categorized into those for resonance assignment, structure determination, dynamics analysis, and interaction studies.

2.1 Resonance Assignment: The "Fingerprint" of IGPS

The first step in any detailed NMR study is to assign the observed resonance frequencies to specific atoms within the protein.[10] This is akin to creating a unique "fingerprint" of the molecule.

Workflow for IGPS Resonance Assignment:

G cluster_0 Backbone Assignment cluster_1 Side-Chain Assignment start ¹H-¹⁵N HSQC hnca 3D HNCA start->hnca Initial Check hncacb 3D HNCACB hnca->hncacb hncocacb 3D HN(CO)CACB hncacb->hncocacb hnco 3D HNCO hncocacb->hnco hccoonh 3D H(CCO)NH hnco->hccoonh Connect to Side-Chains ccoonh 3D (H)C(CO)NH hccoonh->ccoonh hbhahbcocanh 3D HBHA(CBCACO)NH ccoonh->hbhahbcocanh end Complete Assignment hbhahbcocanh->end Allostery cluster_HisF HisF Subunit cluster_HisH HisH Subunit PRFAR PRFAR Binding HisF_ActiveSite HisF Active Site PRFAR->HisF_ActiveSite Conformational Change Interface_F HisF-HisH Interface HisF_ActiveSite->Interface_F Signal Propagation Interface_H HisF-HisH Interface Interface_F->Interface_H HisH_ActiveSite HisH Active Site (Glutaminase) Oxyanion_Loop Oxyanion Loop Interface_H->Oxyanion_Loop Dynamic Alterations Oxyanion_Loop->HisH_ActiveSite Catalytic Activation

Caption: Allosteric communication pathway in IGPS from the PRFAR binding site to the glutaminase active site.

Part 3: Data Processing and Analysis

The final step involves processing the raw NMR data and analyzing it to extract meaningful structural and dynamic information. [7]

  • Spectral Processing: Raw time-domain data is converted into frequency-domain spectra using Fourier transformation. This is typically done using software like NMRPipe. [7]* Peak Picking and Assignment: Resonances in the processed spectra are identified (peak picked) and assigned to specific atoms using software like CCPNmr Analysis or SPARKY. [7][18]* Structure Calculation and Refinement: As described in Protocol 2, software like CYANA or Xplor-NIH is used for structure calculation, followed by validation. [7]* Dynamics and Interaction Analysis: Specialized software and custom scripts are often used to analyze relaxation data, relaxation dispersion curves, and chemical shift perturbations.

Conclusion and Future Outlook

NMR spectroscopy provides an unparalleled toolkit for dissecting the structure, dynamics, and function of complex allosteric enzymes like Imidazole Glycerol Phosphate Synthase. [9][10]By combining advanced isotope labeling strategies with a suite of multidimensional NMR experiments, researchers can obtain a detailed, atomic-level picture of IGPS in its solution state. [14][19]This includes determining its three-dimensional structure, mapping the allosteric communication pathways that link the two distant active sites, and characterizing its interactions with substrates and effectors. [4][6]The insights gained from these studies are not only fundamental to our understanding of enzyme regulation but also provide a robust platform for the structure-based design of novel inhibitors targeting this important enzyme for therapeutic and agricultural applications. [2][6]

References
  • Rivalta, I., et al. (2016). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. Journal of the American Chemical Society. Available at: [Link]

  • Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. Available at: [Link]

  • Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR. Nature Protocols. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Available at: [Link]

  • Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]

  • Rivalta, I., et al. (2012). Allosteric Pathways in Imidazole Glycerol Phosphate Synthase. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kay, L. E. (1997). NMR methods for the study of protein structure and dynamics. Biochemistry and Cell Biology. Available at: [Link]

  • Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. Available at: [Link]

  • Rivalta, I., et al. (2012). Allosteric Pathways In Imidazole Glycerol Phosphate Synthase. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Sgrignani, J., & Magistrato, A. (2022). Time Evolution of the Millisecond Allosteric Activation of Imidazole Glycerol Phosphate Synthase. Journal of Chemical Theory and Computation. Available at: [Link]

  • Klem, T. J., et al. (2001). Crystal Structure of Imidazole Glycerol Phosphate Synthase. Structure. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Available at: [Link]

  • Rivalta, I., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kay, L. E. (2005). NMR studies of protein structure and dynamics. Journal of Magnetic Resonance. Available at: [Link]

  • Dosset, P., et al. (2001). Structure-oriented methods for protein NMR data analysis. Journal of Biomolecular NMR. Available at: [Link]

  • Das, B., & Padhi, S. (2021). Nuclear magnetic resonance spectroscopy for protein structure, folding, and dynamics. Methods in Cell Biology. Available at: [Link]

  • Almeida, F. C. L. (2019). Using NMR to Study Protein Structure, Dynamics and Mechanisms. News-Medical.Net. Available at: [Link]

  • Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in Molecular Biology. Available at: [Link]

  • Wang, X., & Li, H. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. Available at: [Link]

  • Lisi, G. P., et al. (2018). Distinct Allosteric Pathways in Imidazole Glycerol Phosphate Synthase from Yeast and Bacteria. Journal of the American Chemical Society. Available at: [Link]

  • Eletsky, A., et al. (2003). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lisi, G. P., et al. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Biochemistry. Available at: [Link]

  • Lipchock, J. M., & Loria, J. P. (2010). Millisecond dynamics in the allosteric enzyme imidazole glycerol phosphate synthase (IGPS) from Thermotoga maritima. Journal of Biomolecular NMR. Available at: [Link]

  • Lisi, G. P., et al. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Biochemistry. Available at: [Link]

  • Mote, K. R., et al. (2013). Simultaneous Acquisition of 2D and 3D Solid-State NMR Experiments for Sequential Assignment of Oriented Membrane Protein Samples. Journal of Magnetic Resonance. Available at: [Link]

  • Bitesize Bio. (n.d.). Multidimensional NMR: A Powerful Protein Analysis Tool. Available at: [Link]

  • Nitsche, C., & Otting, G. (2018). NMR studies of ligand binding. Current Opinion in Structural Biology. Available at: [Link]

  • Gardner, K. H., & Kay, L. E. (1998). Multidimensional NMR Methods for Protein Structure Determination. Current Opinion in Structural Biology. Available at: [Link]

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  • Pellecchia, M., et al. (2014). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Gull, K., & Roberts, G. C. (1983). Measurement of ligand binding with nuclear magnetic resonance spectroscopy. Journal of Neuroscience Methods. Available at: [Link]

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Application

Application Notes &amp; Protocols: Tracing Imidazole Glycerol Phosphate Metabolism with Stable Isotope Labeling

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing stable isotope labeling to investigate imidazole glycerol phosphate (IGP) met...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing stable isotope labeling to investigate imidazole glycerol phosphate (IGP) metabolism. IGP is a critical intermediate in the biosynthesis of histidine and purines, making the enzymes in this pathway attractive targets for the development of novel antimicrobial agents and herbicides. By tracing the flow of heavy isotopes, such as ¹³C and ¹⁵N, through this pathway, we can gain profound insights into metabolic flux, enzyme kinetics, and the impact of potential inhibitors. This document outlines the core principles of stable isotope labeling, detailed experimental protocols for bacterial cell culture, metabolite extraction, and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and guidance on data interpretation.

Introduction: The Significance of Imidazole Glycerol Phosphate Metabolism

Imidazole glycerol phosphate (IGP) sits at a crucial metabolic crossroads, participating in the biosynthesis of the essential amino acid histidine.[1][2] The enzyme responsible for its formation, imidazole glycerol phosphate synthase (IGPS), is a bienzyme complex that catalyzes the reaction between N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) and glutamine to produce IGP and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis.[3] This pathway is essential for many bacteria, fungi, and plants, but is absent in mammals, making it an ideal target for the development of species-specific therapeutic agents and environmentally friendly herbicides.[2]

Understanding the dynamics of the IGP metabolic network is paramount for identifying novel drug targets and for metabolic engineering efforts to enhance the production of valuable compounds like L-histidine.[4][5][6][7] Stable isotope labeling, a powerful technique for elucidating metabolic pathways, allows for the precise tracking of atoms from a labeled substrate as they are incorporated into downstream metabolites.[8] This approach provides a quantitative measure of metabolic flux, offering a dynamic view of cellular metabolism that is unattainable with traditional endpoint measurements.[9]

This guide will provide the scientific community with the necessary tools and protocols to apply stable isotope labeling to the study of IGP metabolism, fostering new discoveries in drug development and biotechnology.

The Histidine Biosynthesis Pathway: A Visual Overview

The biosynthesis of histidine is a complex, multi-step process. The formation of IGP is a key step within this pathway. The following diagram illustrates the central role of IGP and its connection to purine biosynthesis.

IGP_Pathway cluster_histidine Histidine Biosynthesis PRPP PRPP PRFAR PRFAR PRPP->PRFAR Multiple Steps ATP ATP ATP->PRFAR IGP Imidazole Glycerol Phosphate (IGP) PRFAR->IGP IGPS (HisF/HisH) Gln Glutamine Glu Glutamate Gln->Glu Gln->IGP IGPS (HisF/HisH) IAP Imidazole Acetol Phosphate (IAP) IGP->IAP IGP Dehydratase AICAR AICAR IGP->AICAR Byproduct Histidinol_P Histidinol-P IAP->Histidinol_P Transaminase Histidinol Histidinol Histidinol_P->Histidinol Phosphatase Histidine L-Histidine Histidinol->Histidine Dehydrogenase Purine_Biosynthesis Purine Biosynthesis AICAR->Purine_Biosynthesis

Caption: The Histidine Biosynthesis Pathway Highlighting IGP.

Principles of Stable Isotope Labeling for Metabolic Tracing

Stable isotope labeling involves introducing a substrate enriched with a heavy, non-radioactive isotope (e.g., ¹³C or ¹⁵N) into a biological system. As the cells metabolize this labeled substrate, the heavy isotopes are incorporated into downstream metabolites. By analyzing the mass distribution of these metabolites using mass spectrometry or the unique spectral signatures with NMR, we can trace the metabolic fate of the substrate.

Choice of Isotopic Tracers
  • ¹³C-labeled Glucose: Uniformly labeled [U-¹³C₆]glucose is a common choice for tracing carbon backbones.[8] In the context of IGP metabolism, the ribose-5-phosphate precursor to PRPP is derived from the pentose phosphate pathway, which originates from glucose. Tracing ¹³C from glucose allows for the determination of the carbon flux from central carbon metabolism into the histidine pathway.

  • ¹⁵N-labeled Glutamine: The imidazole ring of histidine derives one of its nitrogen atoms from the amide group of glutamine in the reaction catalyzed by IGPS.[1] Using [amide-¹⁵N]glutamine or [U-¹⁵N₂]glutamine allows for the direct tracing of nitrogen incorporation into IGP and subsequently into histidine.[10][11][12][13][14]

Analytical Platforms
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for targeted metabolomics. It offers high sensitivity and selectivity for quantifying labeled and unlabeled metabolites. By monitoring specific mass-to-charge (m/z) transitions (a technique known as Multiple Reaction Monitoring or MRM), we can accurately measure the abundance of different isotopologues (molecules that differ only in their isotopic composition).[15][16] The primary challenge with phosphorylated metabolites like IGP is their polar nature, which can lead to poor retention on standard reverse-phase chromatography columns and potential ion suppression.[4][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can distinguish between positional isomers of labeled compounds.[18] For nitrogen tracing, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are particularly powerful for identifying and quantifying ¹⁵N-labeled metabolites.[19] While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[18]

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed, field-proven workflow for conducting a stable isotope labeling experiment to trace IGP metabolism in a model bacterial system like Escherichia coli.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_sampling Sample Preparation cluster_analysis Analysis & Data Interpretation Start Bacterial Pre-culture (Unlabeled Medium) Culture Inoculate into Labeling Medium ([U-¹³C₆]glucose or [¹⁵N]glutamine) Start->Culture Growth Incubate to Mid-log Phase (Metabolic Steady State) Culture->Growth Quenching Metabolic Quenching (e.g., Cold Methanol) Growth->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (e.g., Boiling Ethanol) Harvesting->Extraction LCMS LC-MS/MS Analysis (Isotopologue Quantification) Extraction->LCMS NMR NMR Analysis (¹⁵N Tracing) Extraction->NMR MFA Metabolic Flux Analysis (Software) LCMS->MFA NMR->MFA

Caption: Experimental Workflow for Stable Isotope Tracing.

Protocol: Bacterial Culture and Isotope Labeling
  • Prepare Media: Prepare a minimal medium (e.g., M9 minimal medium) with either [U-¹³C₆]glucose (for carbon tracing) or the desired ¹⁵N-labeled glutamine as the sole carbon or nitrogen source, respectively. All other components of the medium should be at natural isotopic abundance.

  • Pre-culture: Inoculate a single colony of E. coli into a small volume of unlabeled minimal medium and grow overnight at 37°C with shaking.

  • Labeling Culture: Inoculate the fresh labeling medium with the pre-culture to an initial OD₆₀₀ of ~0.05.

  • Growth and Monitoring: Grow the culture at 37°C with shaking, monitoring the OD₆₀₀. The goal is to achieve a metabolic and isotopic steady state, which is typically reached during the mid-logarithmic growth phase.[20]

Protocol: Metabolite Quenching and Extraction

Rapidly halting all metabolic activity is critical to preserve the in vivo metabolite concentrations.

  • Quenching: For a 1 mL culture sample, rapidly transfer it to a microcentrifuge tube containing 4 mL of a pre-chilled (-40°C) 60% methanol solution.[21] Vortex briefly.

  • Harvesting: Centrifuge the quenched cells at 5,000 x g for 5 minutes at -20°C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of pre-heated (75°C) 75% ethanol.[22] Incubate at 75°C for 5 minutes with intermittent vortexing.

  • Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator. The dried metabolite extract is now ready for resuspension in a suitable solvent for LC-MS/MS or NMR analysis.

Analytical Methodologies

LC-MS/MS Analysis of IGP Isotopologues

The analysis of phosphorylated compounds like IGP by LC-MS can be challenging due to their polarity.[4][17] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable separation technique than traditional reversed-phase chromatography.

Table 1: Predicted MRM Transitions for IGP Isotopologues

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Unlabeled IGP288.0579.97Loss of the imidazole glycerol moiety, leaving the phosphate group.
¹³C₅-IGP293.0779.97Fully labeled from a ¹³C₅-ribose precursor.
¹⁵N₁-IGP289.0579.97Incorporation of one ¹⁵N atom from glutamine.
¹³C₅,¹⁵N₁-IGP294.0779.97Labeled from both ¹³C-glucose and ¹⁵N-glutamine.

Note: These are predicted values. The exact m/z values should be confirmed experimentally using authentic standards if available. The fragmentation of the phosphate group (H₂PO₃⁻, m/z 96.96) is another common product ion for phosphorylated metabolites.

LC-MS/MS Parameters (Suggested Starting Point):

  • Column: HILIC column (e.g., Amide or ZIC-pHILIC)

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high to low organic content.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS Analysis: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.

NMR Spectroscopy for ¹⁵N Tracing

¹H-¹⁵N HSQC experiments can be used to detect and quantify the incorporation of ¹⁵N from glutamine into various metabolites.

NMR Sample Preparation:

  • Resuspend the dried metabolite extract in a phosphate buffer prepared in D₂O.

  • Adjust the pH to ~7.0.

  • Transfer the sample to an NMR tube.

NMR Data Acquisition:

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum. The appearance of cross-peaks corresponding to the N-H correlations in the imidazole ring of IGP and histidine will confirm the incorporation of ¹⁵N. The volume of these cross-peaks can be integrated for quantification.

Data Analysis and Interpretation

The raw data from LC-MS/MS or NMR needs to be processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Data Processing Software

Several software packages are available for processing raw MS data and calculating MIDs. Some are vendor-specific, while others are open-source. For metabolic flux analysis, software such as INCA or OpenFLUX can be used.[23][24][25] These programs use the experimentally determined MIDs and a stoichiometric model of the metabolic network to calculate intracellular fluxes.

Interpreting the Data
  • Tracing ¹³C from Glucose: An increase in the abundance of higher mass isotopologues of IGP (e.g., M+5) with time or under specific conditions indicates an increased flux of carbon from glucose into the histidine biosynthesis pathway.

  • Tracing ¹⁵N from Glutamine: The detection of M+1 isotopologues of IGP and histidine confirms the activity of IGPS in utilizing glutamine as a nitrogen donor. The relative abundance of the M+1 isotopologue is a direct measure of the contribution of glutamine to the nitrogen pool for histidine synthesis.

Conclusion and Future Perspectives

Stable isotope labeling is an indispensable tool for dissecting the complexities of IGP metabolism. The protocols and guidelines presented here provide a robust framework for researchers to investigate metabolic flux through the histidine biosynthesis pathway, probe the mechanism of action of potential inhibitors, and guide metabolic engineering strategies. The integration of high-resolution mass spectrometry and NMR spectroscopy with sophisticated data analysis tools will continue to advance our understanding of this critical metabolic pathway and facilitate the development of novel therapeutics and agrochemicals.

References

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  • Yuan, Y., et al. (2020). Dissecting Mammalian Cell Metabolism through ¹³C- and ²H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Accounts of Chemical Research, 53(4), 809–820. [Link]

  • Wang, Q., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(15), 5727. [Link]

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  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]

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Method

Probing the Catalytic Epicenter of Imidazole Glycerol Phosphate Synthase: A Guide to Site-Directed Mutagenesis

Introduction: Unraveling the Dual-Action Catalyst Imidazole glycerol phosphate synthase (IGPS) stands as a pivotal enzyme at the crossroads of histidine and purine biosynthesis, making it a compelling target for the deve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Dual-Action Catalyst

Imidazole glycerol phosphate synthase (IGPS) stands as a pivotal enzyme at the crossroads of histidine and purine biosynthesis, making it a compelling target for the development of novel herbicides and antimicrobial agents.[1][2] This bienzyme complex, typically composed of the HisH and HisF subunits, orchestrates a fascinating two-step reaction sequence. The HisH subunit, a glutaminase, catalyzes the hydrolysis of glutamine to yield ammonia.[2][3] This ammonia is then shuttled through an intramolecular tunnel to the active site of the HisF subunit, a cyclase, where it reacts with N'-(5'-phosphoribulosyl)formimino-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to generate imidazole glycerol phosphate and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[2][4]

A remarkable feature of IGPS is its allosteric regulation: the binding of PRFAR to the HisF active site, located over 25 Å away, dramatically enhances the glutaminase activity of HisH by as much as 5000-fold.[2][4] This intricate interplay between the two active sites, mediated by conformational changes throughout the protein, underscores the importance of understanding the specific roles of individual amino acid residues in catalysis and allosteric communication.

Site-directed mutagenesis is an indispensable tool for dissecting these structure-function relationships.[5][6] By systematically replacing specific amino acids within the active sites and allosteric pathways, researchers can elucidate their contributions to substrate binding, catalysis, and inter-domain signaling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of site-directed mutagenesis to investigate the active sites of IGPS. We will delve into the rationale behind residue selection, provide detailed protocols for mutagenesis and protein characterization, and discuss the interpretation of kinetic and biophysical data.

Experimental Design: Selecting Key Residues for Mutagenesis

The choice of which residues to mutate is paramount for a successful site-directed mutagenesis study. Based on structural and functional data, key targets in IGPS can be categorized into those directly involved in catalysis, substrate binding, and allosteric regulation.

HisH (Glutaminase) Active Site Targets:

The glutaminase activity of HisH relies on a canonical catalytic triad and an oxyanion hole to facilitate the hydrolysis of glutamine.

  • Catalytic Triad: In Thermotoga maritima IGPS, the catalytic triad consists of Cys84, His178, and Glu180.[2] Mutating these residues, for instance to Alanine, is expected to severely diminish or abolish glutaminase activity.

  • Oxyanion Hole: Residues such as Val51 and Gly52 are implicated in forming the oxyanion hole, which stabilizes the tetrahedral intermediate during catalysis.[4][7] Altering these residues can provide insights into the stabilization of the transition state.

HisF (Cyclase) Active Site and Ammonia Tunnel Targets:

The HisF active site is responsible for binding PRFAR and catalyzing the cyclization reaction with ammonia.

  • PRFAR Binding: A conserved Lys258 residue in Saccharomyces cerevisiae IGPS has been shown to be crucial for the productive binding of PRFAR.[8] Mutagenesis of this and other residues in the PRFAR binding pocket can elucidate the determinants of substrate recognition.

  • Ammonia Tunnel: A quartet of charged residues (Arg239, Glu293, Lys360, and Glu465 in S. cerevisiae) acts as a gate to control the passage of ammonia from the HisH to the HisF active site.[8] Neutralizing these charges through mutagenesis can disrupt ammonia channeling and uncouple the two reactions.

Allosteric Pathway Targets:

Residues that form the interface between the HisH and HisF subunits are critical for the allosteric communication that activates the glutaminase domain.

  • Interdomain Salt Bridge: An interdomain salt bridge between Asp359 and Lys196 in yeast IGPS is vital for coupling the two active sites.[8] Disrupting this interaction through mutagenesis can reveal its role in signal transduction.

The following table summarizes potential mutagenesis targets and the expected impact of their alteration:

Subunit Residue (Organism) Proposed Role Suggested Mutation Expected Outcome
HisHCys84 (T. maritima)Catalytic Triad (Nucleophile)C84AAbolition of glutaminase activity
HisHHis178 (T. maritima)Catalytic Triad (General Base)H178ASignificant reduction in glutaminase activity
HisHGlu180 (T. maritima)Catalytic Triad (Acid)E180AReduction in glutaminase activity
HisHVal51 (T. maritima)Oxyanion Hole FormationV51A/GAltered kcat for glutaminase reaction
HisFLys258 (S. cerevisiae)PRFAR BindingK258AIncreased Km for PRFAR, uncoupling of activities
HisFArg239 (S. cerevisiae)Ammonia Tunnel GateR239A/QDisrupted ammonia channeling, uncoupled activities
HisF/HisHAsp359/Lys196 (S. cerevisiae)Allosteric Salt BridgeD359A, K196AAbolished or altered allosteric activation

Experimental Workflow

The overall workflow for studying the IGPS active site using site-directed mutagenesis involves several key stages, from initial plasmid preparation to the final characterization of the mutant protein.

experimental_workflow cluster_0 Molecular Biology cluster_1 Protein Production cluster_2 Characterization Plasmid_Prep Plasmid Preparation (WT IGPS gene) SDM Site-Directed Mutagenesis (QuikChange PCR) Plasmid_Prep->SDM Transformation Transformation into E. coli SDM->Transformation Sequencing Sequence Verification Transformation->Sequencing Expression Protein Expression (E. coli) Sequencing->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification QC Purity & Concentration (SDS-PAGE & Bradford) Purification->QC Kinetic_Assay Enzyme Kinetic Assays QC->Kinetic_Assay Biophysical Biophysical Characterization (CD, DSC, etc.) Kinetic_Assay->Biophysical

Figure 1: A schematic overview of the experimental workflow for site-directed mutagenesis of IGPS.

Protocols

Part 1: Site-Directed Mutagenesis using a QuikChange-based Method

This protocol is adapted from the Stratagene QuikChange method and is suitable for introducing point mutations.[9][10][11][12][13]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation should be located in the middle of the primers.

  • Include 10-15 bases of correct sequence on both sides of the mutation.

  • The melting temperature (Tm) should be ≥ 78°C.

2. PCR Amplification:

  • Set up the following PCR reaction in a 50 µL volume:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA template (plasmid containing WT IGPS gene)

    • 125 ng of forward mutagenic primer

    • 125 ng of reverse mutagenic primer

    • 1 µL of dNTP mix (10 mM each)

    • ddH₂O to a final volume of 49 µL

    • 1 µL of a high-fidelity DNA polymerase (e.g., PfuUltra) (2.5 U/µL)

  • Use the following cycling parameters:

    • Initial Denaturation: 95°C for 30 seconds (1 cycle)

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-60°C for 1 minute

    • Extension: 68°C for 1 minute/kb of plasmid length (12-18 cycles)

    • Final Extension: 68°C for 7 minutes (1 cycle)

3. DpnI Digestion:

  • Following PCR, cool the reaction to ≤ 37°C.

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

  • Incubate at 37°C for 1 hour to digest the parental, methylated DNA template.

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into a competent E. coli strain (e.g., DH5α or XL1-Blue).

  • Plate the transformation mixture on an appropriate antibiotic selection plate.

  • Incubate overnight at 37°C.

5. Verification:

  • Pick individual colonies and grow overnight cultures.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by Sanger sequencing.

Part 2: Recombinant Protein Expression and Purification

This protocol provides a general framework for the expression and purification of His-tagged IGPS mutants in E. coli.[14][15][16][17][18]

1. Transformation into Expression Host:

  • Transform the sequence-verified mutant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.

2. Protein Expression:

  • Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture for 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

4. Affinity Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged IGPS mutant with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect the elution fractions.

5. Quality Control:

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • If necessary, perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Characterization of IGPS Mutants

Enzyme Kinetics Analysis

The functional consequences of the introduced mutations are assessed by determining the steady-state kinetic parameters of the purified mutant enzymes.

Glutaminase Activity Assay: [5][19] This assay measures the production of glutamate from the hydrolysis of glutamine.

  • Reaction Mixture:

    • 50 mM Tris-HCl pH 8.0

    • 50 mM KCl

    • 1 mM EDTA

    • Varying concentrations of L-glutamine (e.g., 0-15 mM)

    • A fixed, saturating concentration of PRFAR (for measuring activated activity, e.g., 1-5 mM)

    • A fixed concentration of the purified IGPS mutant (e.g., 1 µM)

  • Procedure:

    • Pre-incubate the reaction mixture without glutamine at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding L-glutamine.

    • Allow the reaction to proceed for a defined time (e.g., 20 minutes).

    • Quench the reaction by boiling for 4 minutes followed by immediate freezing.

    • Quantify the amount of glutamate produced using a suitable method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde).

  • Data Analysis:

    • Determine the initial reaction velocities at each glutamine concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the catalytic efficiency (kcat/Km).

The following diagram illustrates the Michaelis-Menten kinetics that will be analyzed.

Figure 2: Michaelis-Menten plot for determining kinetic parameters.

Biophysical Characterization

Biophysical techniques are employed to assess the structural integrity and stability of the mutant proteins, ensuring that any observed changes in activity are not due to global misfolding.[20]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the mutant proteins. A significant change in the CD spectrum compared to the wild-type protein may indicate a major structural perturbation.

  • Differential Scanning Calorimetry (DSC) or Thermal Shift Assays: These techniques are used to determine the thermal stability (Tm) of the mutant proteins. A decrease in Tm suggests that the mutation has a destabilizing effect.

  • Analytical Ultracentrifugation (AUC) or Size-Exclusion Chromatography (SEC): These methods can be used to assess the oligomeric state of the mutant proteins and to detect any aggregation.

Interpreting the Results: Connecting Genotype to Phenotype

The data obtained from the kinetic and biophysical characterization of the IGPS mutants will provide valuable insights into the roles of the targeted residues.

  • Mutations in the Catalytic Triad: As expected, mutations in the catalytic triad of HisH should lead to a dramatic loss of glutaminase activity with minimal changes in the overall protein structure, confirming their direct role in catalysis.

  • Mutations in the Oxyanion Hole: Alterations in the oxyanion hole may result in a decrease in kcat, reflecting a less stabilized transition state.

  • Mutations in the PRFAR Binding Site: Mutations in the HisF active site are likely to increase the Km for PRFAR and may also lead to a decrease in the allosteric activation of the HisH domain, highlighting the importance of substrate binding for signal transduction.

  • Mutations in the Ammonia Tunnel: Disrupting the charged gate in the ammonia tunnel could uncouple the two enzymatic activities, leading to the accumulation of ammonia and a failure to produce imidazole glycerol phosphate.

  • Mutations in the Allosteric Pathway: Mutations at the interface of the two subunits that disrupt key interactions may abolish the allosteric activation of the glutaminase domain, demonstrating their critical role in the communication between the two active sites.

Conclusion

Site-directed mutagenesis is a powerful and versatile technique for elucidating the intricate molecular mechanisms of enzymes like imidazole glycerol phosphate synthase. By carefully selecting target residues, performing precise genetic manipulations, and thoroughly characterizing the resulting mutant proteins, researchers can gain a deeper understanding of the catalytic and regulatory strategies employed by this important enzyme. The knowledge gained from these studies can pave the way for the rational design of inhibitors with therapeutic or agricultural applications. This guide provides a solid foundation for embarking on such investigations, empowering scientists to unravel the secrets of the IGPS active site one amino acid at a time.

References

  • Site Directed Mutagenesis (QuickChange Method) Cornell iGEM 2012 Protocol. (n.d.). Retrieved from [Link]

  • QuikChange Multi Site-Directed Mutagenesis Kit. (n.d.). Stratagene. Retrieved from [Link]

  • Manual: QuikChange® II XL Site-Directed Mutagenesis Kit. (n.d.). Stratagene. Retrieved from [Link]

  • QuikChange™ Site-Directed Mutagenesis Kit. (n.d.). Stratagene. Retrieved from [Link]

  • Site Directed Mutagenesis Protocol. (n.d.). Retrieved from [Link]

  • Amaro, R. E., Sethi, A., Myers, R. S., Davisson, V. J., & McCammon, J. A. (2007). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences, 104(51), 20336–20341. [Link]

  • General Introduction: Recombinant Protein Production and Purification of Insoluble Proteins. (2015). Methods in Molecular Biology, 1258, 1-21.
  • Myers, R. S., Jensen, J. R., Klem, T. J., & Davisson, V. J. (2003). Imidazole glycerol phosphate synthase: the glutaminase-cyclase-phosphatase connection. Journal of the American Chemical Society, 125(35), 10506–10507.
  • Myers, R. S. (2003). Imidazole glycerol phosphate synthase: Structural and kinetic studies of a triad glutamine amidotransferase. Purdue University.
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  • Rivalta, I., Cisneros, G. A., & Gumbart, J. C. (2018). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. Biophysical Journal, 114(3), 576–587.
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Application

Application Notes &amp; Protocols: Unraveling the Architecture of the HisF-HisH Complex through X-ray Crystallography

Audience: Researchers, scientists, and drug development professionals. Abstract: The imidazole glycerol phosphate synthase (IGPS), a heterodimer composed of the HisF (cyclase) and HisH (glutaminase) subunits, represents...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazole glycerol phosphate synthase (IGPS), a heterodimer composed of the HisF (cyclase) and HisH (glutaminase) subunits, represents a critical juncture in the biosynthetic pathways of histidine and purines.[1][2] This enzyme complex is distinguished by its remarkable catalytic strategy: the hydrolysis of glutamine by HisH produces ammonia, which is then shuttled through an internal molecular tunnel to the active site of HisF.[3][4][5] This ammonia channeling mechanism prevents the diffusion of the reactive intermediate into the solvent. Given that the histidine biosynthesis pathway is essential in prokaryotes, fungi, and plants but absent in mammals, the HisF-HisH complex emerges as a compelling target for the development of novel antibiotics and herbicides.[1][6] This guide provides a comprehensive, in-depth overview of the experimental pipeline for determining the three-dimensional structure of the HisF-HisH complex using X-ray crystallography, from recombinant protein production to final structural analysis.

Introduction: The Significance of the HisF-HisH Complex

The HisF-HisH heterodimer is a masterful example of enzymatic engineering, showcasing substrate channeling and allosteric regulation.[2] The HisH subunit belongs to the glutamine amidotransferase (GATase) family and is responsible for generating ammonia.[3] The HisF subunit, which adopts a classic (β/α)₈ barrel fold, catalyzes the cyclization reaction that forms imidazole glycerol phosphate.[1][7] The crystal structure of IGPS reveals an intricate interface between the two domains, where a well-defined tunnel, approximately 31 Å in length, connects the two active sites.[1][5] This tunnel ensures the efficient and protected transfer of ammonia. Understanding the atomic-level details of this complex is paramount for elucidating its catalytic mechanism and for designing specific inhibitors that could disrupt its function.

PART 1: Recombinant Protein Production and Purification

A high-yield, high-purity preparation of the HisF-HisH complex is the absolute prerequisite for successful crystallization.[8][9] The protocol below details a robust method for producing the complex using an E. coli expression system, followed by a two-step purification strategy.

Causality in Method Selection:
  • Expression System: Escherichia coli (specifically BL21(DE3) strains) is the workhorse for prokaryotic protein expression due to its rapid growth, low cost, and well-understood genetics.

  • Affinity Tag: An N- or C-terminal polyhistidine tag (His-tag) is employed for its high affinity to divalent metal ions (like Ni²⁺), allowing for a highly specific and efficient initial capture step known as Immobilized Metal Affinity Chromatography (IMAC).[10][11] While His-tags can sometimes interfere with crystallization, they often do not, and in some cases, can even promote crystal contacts.[12]

  • Polishing Step: Size-Exclusion Chromatography (SEC) is a critical second step. It separates proteins based on their hydrodynamic radius, effectively removing protein aggregates and any remaining minor contaminants.[13] Crucially, it also serves as a buffer exchange step, placing the purified protein into a final, well-defined buffer optimal for stability and crystallization.

Experimental Workflow for Protein Production & Purification

G cluster_0 Expression cluster_1 Purification cluster_2 Quality Control & Storage T Transformation of E. coli with HisF & HisH Plasmids G Large-Scale Culture Growth (LB Medium) T->G I IPTG Induction of Protein Expression G->I H Cell Harvesting (Centrifugation) I->H L Cell Lysis (Sonication) H->L C Lysate Clarification (Ultracentrifugation) L->C IMAC IMAC Purification (Ni-NTA Resin) C->IMAC SEC Size-Exclusion Chromatography (SEC) IMAC->SEC QC SDS-PAGE & Concentration Measurement SEC->QC Store Flash-Freezing & Storage at -80°C QC->Store

Caption: Workflow for recombinant HisF-HisH production and purification.

Protocol 1.1: Expression of His-tagged HisF and HisH
  • Transformation: Co-transform competent E. coli BL21(DE3) cells with two separate expression vectors (e.g., pET28a) containing the genes for HisF and His-tagged HisH. Plate on LB agar with appropriate antibiotics (e.g., kanamycin) and incubate overnight at 37°C.[14]

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (200 rpm).

  • Large-Scale Growth: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 20-25°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[14]

  • Expression: Continue to incubate the culture for 16-18 hours at 20°C with shaking. Lower temperatures often improve protein solubility and proper folding.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.

Protocol 1.2: Purification of the HisF-HisH Complex
  • Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 40,000 x g for 45 minutes at 4°C to pellet cell debris. Carefully collect the supernatant.

  • IMAC - Binding: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.[10]

  • IMAC - Wash: Wash the column with at least 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT). The low concentration of imidazole is crucial for competing off weakly-bound, non-specific host proteins.[10]

  • IMAC - Elution: Elute the HisF-HisH complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT). Collect fractions and analyze by SDS-PAGE.

  • SEC - Polishing: Pool the pure fractions from the IMAC step and concentrate them. Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Final Steps: Collect fractions corresponding to the heterodimeric complex. Verify purity by SDS-PAGE. Measure the protein concentration (e.g., using the Bradford assay or A₂₈₀). For crystallization, the protein should be concentrated to 10-20 mg/mL.[15]

Purification Step Total Protein (mg) Target Protein (mg) Purity (%) Yield (%)
Clarified Lysate1500100~7%100%
IMAC Elution9085>90%85%
SEC Elution7068>98%68%
Table 1: Representative purification summary for the HisF-HisH complex from a 1L E. coli culture.

PART 2: Crystallization of the HisF-HisH Complex

Protein crystallization is the process of inducing a phase transition of a soluble protein to a well-ordered, solid state. This is achieved by slowly bringing the protein solution to a state of supersaturation under conditions that favor the formation of a crystal lattice over amorphous precipitate.[8][16]

Causality in Method Selection:
  • Vapor Diffusion: This is the most common and successful method for screening crystallization conditions.[16][17] The hanging-drop and sitting-drop variants allow for the simultaneous screening of hundreds of conditions using minimal amounts of precious protein. The principle relies on the slow diffusion of water vapor from the protein drop to a reservoir solution with a higher precipitant concentration, gradually increasing the protein and precipitant concentration in the drop to induce crystallization.[8]

  • Sparse Matrix Screening: Rather than a purely rational approach, initial crystallization trials utilize sparse matrix screens. These are commercially available kits containing a wide, empirically determined array of precipitants, pH values, and salts that have been successful for a broad range of proteins.[17] This maximizes the chances of finding an initial "hit" or lead condition.

Protocol 2.1: Crystallization by Hanging-Drop Vapor Diffusion
  • Preparation: Set up 24-well crystallization plates. Pipette 500 µL of a screen solution from a sparse matrix kit into the reservoir of each well.

  • Drop Setup: On a siliconized glass coverslip, mix 1 µL of the purified HisF-HisH complex (at 10-20 mg/mL) with 1 µL of the reservoir solution from the corresponding well.[8]

  • Sealing: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C) in a vibration-free environment.

  • Monitoring: Regularly inspect the drops under a microscope over several days to weeks, looking for the appearance of crystals.

Optimization of Crystal Hits

Finding an initial crystal is often just the beginning. These "hits" are typically small, poorly formed, or do not diffract well. Optimization is a systematic process to improve crystal quality.[9][18]

  • Grid Screens: Once a hit is identified, a grid screen is designed around that condition. This involves systematically varying the concentration of the primary precipitant and the pH of the buffer.

  • Additive Screening: Small molecules (salts, detergents, organic solvents) added at low concentrations can sometimes improve crystal packing and quality.

  • Microseeding: Introducing microscopic crystals from a previous drop into a new, equilibrated drop can promote the growth of fewer, larger crystals.

Parameter Condition A (Example) Condition B (Example)
Protein Conc. 15 mg/mL12 mg/mL
Precipitant 1.6 M Ammonium Sulfate20% w/v PEG 3350
Buffer (pH) 0.1 M HEPES (pH 7.5)0.1 M Bis-Tris (pH 6.5)
Salt/Additive 0.2 M NaCl0.1 M Magnesium Chloride
Temperature 20°C20°C
Table 2: Example of optimized crystallization conditions for the HisF-HisH complex.

PART 3: X-ray Diffraction Data Collection and Processing

To obtain diffraction data, the crystal must be stabilized at cryogenic temperatures (~100 K) to mitigate radiation damage from the intense X-ray beam.[19][20] This requires soaking the crystal in a cryoprotectant solution before flash-cooling.

Ammonia Channeling in HisF-HisH

G cluster_0 HisH Subunit (Glutaminase) cluster_1 HisF Subunit (Cyclase) HisH_ActiveSite Active Site Glutamine ⟶ Glutamate + NH₃ Tunnel Ammonia Tunnel (~31 Å) HisH_ActiveSite->Tunnel NH₃ enters HisF_ActiveSite Active Site PRFAR + NH₃ ⟶ IGP + AICAR Tunnel->HisF_ActiveSite NH₃ exits

Caption: Schematic of ammonia channeling from the HisH to the HisF active site.

Protocol 3.1: Cryo-protection and Crystal Mounting
  • Cryoprotectant Selection: The ideal cryoprotectant is a solution that allows the crystal to be flash-cooled without forming crystalline ice, a process called vitrification.[21] A common starting point is to add a cryo-agent like glycerol or ethylene glycol to the crystal's mother liquor (the solution it grew in).[22][23]

  • Soaking: Prepare a cryo-solution, e.g., mother liquor supplemented with 25% (v/v) glycerol.

  • Mounting: Using a nylon loop of appropriate size, carefully scoop the crystal out of its drop.

  • Cryo-soak: Quickly pass the crystal through the cryo-solution. The soak should be brief (a few seconds) to avoid damaging the crystal.[20]

  • Flash-Cooling: Immediately plunge the loop containing the crystal into liquid nitrogen or place it directly into a 100 K nitrogen gas stream at a synchrotron beamline.

Data Collection and Processing
  • Data Collection: At a synchrotron source, the frozen crystal is mounted on a goniometer and rotated in the X-ray beam.[24] A series of diffraction images are collected as the crystal rotates.[25][26]

  • Indexing and Integration: Software is used to "index" the diffraction pattern, which determines the crystal's unit cell dimensions and space group. The intensity of each diffraction spot is then measured ("integrated").[24][25]

  • Scaling and Merging: The integrated intensities from all images are scaled and merged to produce a single, comprehensive dataset. This step also calculates important statistics that reflect the quality of the data.[27]

Parameter Value (Example from PDB: 1GPW) Description
Resolution (Å) 2.10The level of detail observed in the structure.
Space Group P2₁2₁2₁The symmetry of the crystal lattice.
Unit Cell (a, b, c in Å) 67.8, 92.5, 107.5The dimensions of the repeating unit in the crystal.
R-merge 0.06A measure of the agreement between symmetry-related reflections.
I/σ(I) 15.0 (2.0 at high res)The signal-to-noise ratio of the reflection intensities.
Completeness (%) 99.0The percentage of all possible reflections that were measured.
Redundancy 3.5The average number of times each unique reflection was measured.
Table 3: Representative X-ray data collection and processing statistics for an IGPS complex.[1]

PART 4: Structure Determination and Analysis

With a high-quality diffraction dataset, the final step is to determine the three-dimensional atomic structure.

  • The Phase Problem: The diffraction experiment measures the intensities of the X-ray spots, but not their phases. This missing "phase information" is essential for calculating the electron density map of the molecule.[25]

  • Molecular Replacement (MR): If the structure of a homologous protein is already known, it can be used as a search model to solve the phase problem. Given the number of known (β/α)₈ barrel and GATase structures, MR is the most direct path to solving the HisF-HisH structure.[26]

  • Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then computationally refined in an iterative process to improve its fit to the experimental X-ray data and to ensure it conforms to known principles of protein stereochemistry.

  • Structural Insights: The final, refined model of the HisF-HisH complex provides a wealth of information. Key features to analyze include:

    • The precise architecture of the HisH and HisF active sites.

    • The nature of the protein-protein interface holding the complex together.[14]

    • The specific residues lining the ammonia tunnel that facilitate its passage.[1]

    • Conformational changes that may occur upon substrate binding, revealing the mechanism of allosteric communication between the two active sites.[2][4]

By following these detailed protocols and understanding the scientific principles behind them, researchers can successfully determine the crystal structure of the HisF-HisH complex, paving the way for novel discoveries in enzymology and structure-based drug design.

References

  • Title: Crystal Structure of Imidazole Glycerol Phosphate Synthase Source: ResearchGate (Originally in Structure) URL: [Link]

  • Title: Imidazole glycerol phosphate synthase, subunit H (IPR010139) Source: InterPro - EMBL-EBI URL: [Link]

  • Title: Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold Source: PubMed URL: [Link]

  • Title: Allosteric pathways in imidazole glycerol phosphate synthase Source: PMC - NIH URL: [Link]

  • Title: Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting Source: Frontiers in Plant Science URL: [Link]

  • Title: On the structure of hisH: protein structure prediction in the context of structural and functional genomics Source: PubMed URL: [Link]

  • Title: Function of hisF and hisH gene products in histidine biosynthesis Source: PubMed URL: [Link]

  • Title: Atomic view of the histidine environment stabilizing higher-pH conformations of pH-dependent proteins Source: Nature Communications URL: [Link]

  • Title: On the structure of hisH: Protein structure prediction in the context of structural and functional genomics Source: UQ eSpace - The University of Queensland URL: [Link]

  • Title: Cryoprotection of delicate crystals Source: Columbia University URL: [Link]

  • Title: X-ray Crystallography: Data collection and processing Source: YouTube URL: [Link]

  • Title: Structure of HisF, a histidine biosynthetic protein from Pyrobaculum aerophilum Source: PubMed URL: [Link]

  • Title: CRYO-COOLING: why and how? Source: Diamond Light Source URL: [Link]

  • Title: Conformational changes in ammonia-channeling glutamine amidotransferases Source: PubMed URL: [Link]

  • Title: CryoProTM Source: Hampton Research URL: [Link]

  • Title: Expression and purification of histidine-tagged proteins from the gram-positive Streptococcus gordonii SPEX system Source: PubMed URL: [Link]

  • Title: Cross-talk and Ammonia Channeling Between Active Centers in the Unexpected Domain Arrangement of Glutamate Synthase Source: PubMed URL: [Link]

  • Source: Google Sites (Roger S. Rowlett, Colgate University)
  • Title: His Tagged Protein Purification Source: Sino Biological URL: [Link]

  • Title: x Ray crystallography Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Purification, crystallization and preliminary X-ray analysis of human histidine decarboxylase Source: ResearchGate URL: [Link]

  • Title: X-ray Data Collection Course Source: Macromolecular Crystallography Core Facility - University of Missouri URL: [Link]

  • Title: A simple method to determine changes in the affinity between HisF and HisH in the Imidazole Glycerol Phosphate Synthase heterodimer Source: PMC - NIH URL: [Link]

  • Title: X-ray data processing Source: PMC - PubMed Central URL: [Link]

  • Title: Coenzyme- and His-tag-induced crystallization of octopine dehydrogenase Source: ResearchGate URL: [Link]

  • Title: X-ray Diffraction Data Collection Source: Creative Biostructure URL: [Link]

  • Title: Sample Preparation for Crystallization Source: Hampton Research URL: [Link]

  • Title: Protein Crystallization For X-ray Crystallography l Protocol Preview Source: YouTube (JoVE) URL: [Link]

  • Title: Structure and Methyl-lysine Binding Selectivity of the HUSH Complex Subunit MPP8 Source: PMC - PubMed Central URL: [Link]

  • Title: Structure and methyl-lysine binding selectivity of the HUSH complex subunit MPP8 Source: bioRxiv URL: [Link]

  • Title: Expression, purification, crystallization and preliminary X-ray crystallographic analysis of human histidine triad nucleotide-binding protein 2 (hHINT2) Source: PubMed URL: [Link]

  • Title: The mechanism of glutamine-dependent amidotransferases Source: PMC - NIH URL: [Link]

  • Title: A general protocol for the crystallization of membrane proteins for X-ray structural investigation Source: Nature Protocols URL: [Link]

  • Title: Influence of Histidine Administration on Ammonia and Amino Acid Metabolism: A Review Source: SpringerLink URL: [Link]

  • Title: How to combine chromatography techniques to purify a histidine-tagged protein Source: Cytiva URL: [Link]

  • Title: Protein crystallization: Eluding the bottleneck of X-ray crystallography Source: AIMS Press URL: [Link]

  • Title: The sound of silence: mechanisms and implications of HUSH complex function Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: Techniques in Molecular Biology III (Protein Crystallization for X-ray crystallography) Source: ResearchGate URL: [Link]

  • Title: The HUSH complex controls brain architecture and protocadherin fidelity Source: PMC - NIH URL: [Link]

  • Title: His-163 is a stereospecific proton donor in the mechanism of d-glucosaminate-6-phosphate ammonia-lyase Source: PMC - NIH URL: [Link]

  • Title: The HUSH complex is a gatekeeper of type I interferon through epigenetic regulation of LINE-1s Source: ResearchGate (Originally in Nature Communications) URL: [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Validation of Imidazole Glycerol Phosphate Dehydratase (IGPD) Inhibitors

Introduction: Targeting a Key Metabolic Chokepoint Imidazole glycerol phosphate dehydratase (IGPD) represents a compelling target for the development of novel antimicrobial and herbicidal agents. This enzyme catalyzes a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Metabolic Chokepoint

Imidazole glycerol phosphate dehydratase (IGPD) represents a compelling target for the development of novel antimicrobial and herbicidal agents. This enzyme catalyzes a crucial step in the histidine biosynthesis pathway, a metabolic route essential for bacteria, fungi, and plants, but absent in mammals.[1] This inherent difference provides a therapeutic window, allowing for selective targeting of pathogens and weeds with minimal potential for on-target toxicity in humans. The inhibition of IGPD leads to histidine starvation, ultimately causing cessation of growth and cell death in susceptible organisms.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo validation of IGPD inhibitors. The protocols detailed herein are designed to be robust and reproducible, offering a clear path from promising in vitro activity to demonstrated preclinical efficacy. We will explore both antimicrobial and herbicidal applications, providing detailed methodologies for animal and plant models, respectively.

Part 1: Preclinical Validation of IGPD Inhibitors as Antimicrobial Agents

The successful translation of an in vitro active IGPD inhibitor into a potential therapeutic requires rigorous in vivo testing. The primary objective is to demonstrate that the compound can achieve sufficient exposure at the site of infection to inhibit the target and produce a demonstrable antibacterial or antifungal effect. The murine thigh infection model is a widely used and well-characterized model for evaluating the efficacy of antimicrobial agents and is particularly well-suited for studying inhibitors of bacterial growth.[1][3][4]

Workflow for In Vivo Antimicrobial Efficacy Testing

The overall process for validating an IGPD inhibitor in a murine infection model is a multi-step process that requires careful planning and execution.

G cluster_0 Pre-Study Preparation cluster_1 In Vivo Experiment cluster_2 Endpoint Analysis strain Bacterial/Fungal Strain Selection & MIC Determination compound Compound Formulation & Stability Testing animal_prep Animal Acclimatization & Immunosuppression infection Infection Induction (e.g., Thigh Model) animal_prep->infection Proceed to infection treatment Compound Administration (Dose-Response) monitoring Animal Monitoring (Health & Welfare) burden Bacterial/Fungal Burden Quantification (CFU/g) monitoring->burden Euthanasia & tissue collection biomarker Biomarker Analysis (e.g., Histidine Levels) pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Caption: Workflow for in vivo validation of antimicrobial IGPD inhibitors.

Protocol 1: Murine Neutropenic Thigh Infection Model

This model is considered a gold standard for assessing the in vivo efficacy of antibacterial agents that target bacterial replication.[1][3] By rendering the mice neutropenic, the contribution of the host's innate immune system is minimized, allowing for a more direct assessment of the compound's antimicrobial activity.

Materials:

  • Animals: Female ICR (CD-1) or BALB/c mice, 5-6 weeks old.

  • Immunosuppressive Agent: Cyclophosphamide.

  • Bacterial Strain: A relevant pathogenic strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) with a predetermined Minimum Inhibitory Concentration (MIC) for the test compound.

  • Test Compound: IGPD inhibitor, formulated for the chosen route of administration (e.g., oral, intravenous, subcutaneous).

  • Vehicle Control: The formulation vehicle without the test compound.

  • Positive Control: A clinically relevant antibiotic with known efficacy against the chosen bacterial strain (e.g., vancomycin for MRSA).[3]

  • Anesthetic: Isoflurane or other appropriate anesthetic.

  • Equipment: Homogenizer, sterile phosphate-buffered saline (PBS), agar plates, incubator.

Step-by-Step Methodology:

  • Immunosuppression:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[1] This regimen induces neutropenia.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in appropriate broth media.

    • On the day of infection, dilute the culture to the desired concentration (e.g., 10^6 - 10^7 CFU/mL) in sterile saline or PBS. The optimal inoculum may need to be determined empirically to establish a robust infection without causing rapid mortality.

  • Infection:

    • Anesthetize the mice using isoflurane.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[1]

  • Treatment:

    • Initiate treatment at a clinically relevant time point post-infection (e.g., 2 hours).

    • Administer the IGPD inhibitor, vehicle control, and positive control via the predetermined route and dosing schedule. A dose-response study with multiple dose levels of the IGPD inhibitor is recommended.

  • Endpoint - Bacterial Burden Quantification:

    • At a defined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.[3]

    • Weigh the tissue and homogenize it in a known volume of sterile PBS.[3]

    • Perform serial dilutions of the homogenate and plate onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of thigh tissue.[5][6][7]

Data Presentation and Analysis

The primary endpoint of this study is the reduction in bacterial burden in the treated groups compared to the vehicle control group.

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Thigh (± SD)Log10 Reduction vs. Vehicle
Vehicle Control-8.5 (± 0.4)-
IGPD Inhibitor X107.2 (± 0.5)1.3
IGPD Inhibitor X305.8 (± 0.6)2.7
IGPD Inhibitor X1004.1 (± 0.7)4.4
Positive Control (e.g., Vancomycin)504.5 (± 0.5)4.0

Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups to the vehicle control.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To understand the relationship between drug exposure and antibacterial effect, it is crucial to perform PK/PD modeling.[2][8][9][10] This involves collecting blood samples at various time points after drug administration to determine the compound's concentration profile in the plasma. The key PK/PD indices for antibacterial agents are:

  • fAUC/MIC: The ratio of the free drug area under the concentration-time curve to the MIC.

  • fCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

  • %fT>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.

By correlating these parameters with the observed antibacterial effect (log10 CFU reduction), a target PK/PD index can be established for predicting efficacy.

Part 2: Preclinical Validation of IGPD Inhibitors as Herbicides

The validation of IGPD inhibitors as herbicides involves assessing their ability to inhibit plant growth and induce phytotoxicity. Whole-plant bioassays in a controlled greenhouse environment are a standard method for evaluating herbicide efficacy.[11][12] Arabidopsis thaliana is a widely used model organism for such studies due to its small size, rapid life cycle, and well-characterized genetics.[13][14][15][16]

Workflow for In Vivo Herbicide Efficacy Testing

The process for evaluating the herbicidal activity of an IGPD inhibitor involves a systematic approach from seed to data analysis.

G cluster_0 Pre-Study Preparation cluster_1 Greenhouse Experiment cluster_2 Endpoint Analysis seed_prep Seed Sterilization & Stratification compound_prep Compound Formulation & Dilution Series application Herbicide Application (Pre- or Post-emergence) compound_prep->application Herbicide treatment planting Planting Seeds in Pots/Trays growth Seedling Growth to Appropriate Stage incubation Incubation under Controlled Conditions visual Visual Assessment of Phytotoxicity incubation->visual Data collection growth_measurement Growth Parameter Measurement (e.g., Weight, Height) dose_response Dose-Response Curve Generation (GR50)

Caption: Workflow for in vivo validation of herbicidal IGPD inhibitors.

Protocol 2: Whole-Plant Greenhouse Bioassay with Arabidopsis thaliana

This protocol describes a post-emergence application to assess the herbicidal activity of an IGPD inhibitor on young seedlings.

Materials:

  • Plant Species: Arabidopsis thaliana (e.g., Columbia-0 ecotype).

  • Growth Medium: Standard potting mix.

  • Pots or Trays: Small pots or multi-well trays.

  • Test Compound: IGPD inhibitor, formulated for foliar application (e.g., dissolved in a solvent with a surfactant).

  • Vehicle Control: The formulation vehicle without the test compound.

  • Positive Control: A commercial herbicide with a known mode of action.

  • Equipment: Greenhouse or growth chamber with controlled light, temperature, and humidity; precision sprayer.

Step-by-Step Methodology:

  • Seed Preparation and Planting:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach and Triton X-100).[16]

    • Stratify the seeds at 4°C for 2-3 days to synchronize germination.[14]

    • Sow the seeds in pots or trays filled with potting mix.

  • Plant Growth:

    • Grow the plants in a controlled environment (e.g., 22-24°C, 16-hour light/8-hour dark cycle).[13]

    • Allow the seedlings to grow until they reach the two- to four-leaf stage.

  • Herbicide Application:

    • Prepare a dilution series of the IGPD inhibitor in the formulation vehicle.

    • Apply the herbicide solutions, vehicle control, and positive control to the seedlings using a precision bench sprayer to ensure uniform coverage.[11]

  • Incubation and Assessment:

    • Return the treated plants to the controlled environment.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • At the final time point, harvest the aerial parts of the plants for quantitative assessment.

  • Endpoint - Growth Inhibition Measurement:

    • Fresh Weight: Immediately weigh the harvested plant material.

    • Dry Weight: Dry the plant material in an oven at a low temperature (e.g., 60-70°C) until a constant weight is achieved, then weigh.[17] Dry weight is often a more reliable measure of growth.[17]

    • Root Length: For agar-based assays, root length can be a sensitive indicator of inhibition.[18]

    • Leaf Area: Can be measured using imaging software.[19]

Data Presentation and Analysis

The primary endpoint for herbicide efficacy is the inhibition of plant growth, often expressed as the Growth Reduction 50 (GR50), which is the concentration of the herbicide that causes a 50% reduction in plant growth compared to the untreated control.

Treatment GroupConcentration (µM)Mean Dry Weight (mg) (± SD)% Growth Inhibition
Vehicle Control015.2 (± 1.8)0
IGPD Inhibitor Y1012.1 (± 1.5)20.4
IGPD Inhibitor Y308.5 (± 1.2)44.1
IGPD Inhibitor Y1004.3 (± 0.9)71.7
IGPD Inhibitor Y3001.9 (± 0.5)87.5

Dose-Response Analysis: The data should be fitted to a dose-response curve using a suitable statistical model (e.g., a four-parameter logistic model) to calculate the GR50 value.

Part 3: Advanced Considerations and Troubleshooting

Target Engagement Biomarkers

Demonstrating that the observed in vivo effect is due to the inhibition of IGPD strengthens the validation. Measuring the levels of histidine in the target organism can serve as a direct biomarker of target engagement.[20] A significant decrease in histidine levels in treated animals or plants compared to controls would provide strong evidence that the IGPD inhibitor is acting on its intended target.[21][22][23] Commercially available histidine assay kits can be used for this purpose.

Formulation and Bioavailability

The formulation of the IGPD inhibitor is critical for its in vivo efficacy. Poor solubility, stability, or bioavailability can lead to a lack of efficacy even for a potent inhibitor. It is essential to invest in formulation development to ensure adequate exposure of the target organism to the compound.

Bridging In Vitro and In Vivo Data

A strong correlation between in vitro potency (e.g., MIC or IC50) and in vivo efficacy is a hallmark of a successful drug discovery program.[24] Discrepancies may indicate issues with compound properties such as metabolism, plasma protein binding, or cell permeability, which need to be addressed through further medicinal chemistry efforts.

Conclusion

The in vivo validation of IGPD inhibitors is a critical step in the development of novel antimicrobial and herbicidal agents. The protocols outlined in these application notes provide a robust framework for assessing the preclinical efficacy of these compounds. By carefully designing and executing these studies, and by integrating pharmacokinetic and pharmacodynamic principles, researchers can confidently advance promising IGPD inhibitors through the drug discovery and development pipeline.

References

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  • Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738.
  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Retrieved from [Link]

  • Jumbe, N., Louie, A., & Drusano, G. L. (2022). Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. Pharmaceuticals, 15(7), 899. [Link]

  • Andes, D. R. (2012). Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. Current Fungal Infection Reports, 6(3), 197–204.
  • Lagrou, K., & Van Dijck, P. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 3(6), 239–253.
  • Gregory, S. H., & Wing, E. J. (2011). Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes. Journal of Visualized Experiments, (54), e2823. [Link]

  • Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. [Link]

  • Quimby, P. C., Hollingsworth, E. B., & McDonald, R. L. (1979). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 27(4), 365–369.
  • Andes, D., & Craig, W. A. (2006). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 50(2), 433–439. [Link]

  • Bio-protocol. (n.d.). Mouse thigh infection model. Retrieved from [Link]

  • Bio-protocol. (n.d.). Bacterial Burden Quantification Analysis. Retrieved from [Link]

  • Heffernan, A. J., et al. (2023). The pharmacokinetic–pharmacodynamic modelling framework as a tool to predict drug resistance evolution. Microbiology, 169(7). [Link]

  • Rao, G. G., & Landersdorfer, C. B. (2021). Antibiotic pharmacokinetic/pharmacodynamic modelling: MIC, pharmacodynamic indices and beyond. International Journal of Antimicrobial Agents, 58(5), 106368. [Link]

  • Heffernan, A. J., et al. (2023). The pharmacokinetic–pharmacodynamic modelling framework as a tool to predict drug resistance evolution. Microbiology Society. [Link]

  • Nielsen, E. I., & Friberg, L. E. (2013). Pharmacokinetic-pharmacodynamic Modeling of Antibacterial Drugs. Pharmacological Reviews, 65(3), 1053–1090. [Link]

  • Segal, E. (2021). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 7(11), 929. [Link]

  • Kim, M., et al. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice. Journal of Visualized Experiments, (183), e63870. [Link]

  • Moore, B. M., et al. (2015). A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. Journal of Visualized Experiments, (101), e52824. [Link]

  • Sea, W. B., Sykes, N., & Downey, P. O. (2012). A new method for assessing herbicide damage in weeds. 18th Australasian Weeds Conference.
  • NIAID. (n.d.). Establishment of Murine Thigh Infection Models with Clinical Isolates of MDR Klebsiella pneumoniae for Pharmacology Studies. Retrieved from [Link]

  • Drusano, G. L., et al. (2019). Impact of Burden on Granulocyte Clearance of Bacteria in a Mouse Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 63(12), e01429-19.
  • Andes, D., & Craig, W. A. (2006). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 50(2), 433–439.
  • Gerhards, R., et al. (2014). Efficacy study and resistance detection for pre-emergence herbicides under greenhouse conditions; a method comparison for pendimethalin. Julius-Kühn-Archiv, 443, 95.
  • Li, M., et al. (2017). A genetically encoded toolkit for tracking live-cell histidine dynamics in space and time. Nature Communications, 8, 1466. [Link]

  • Science Buddies. (n.d.). Measuring Plant Growth. Retrieved from [Link]

  • Busi, R., et al. (2020). Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce. Pest Management Science, 76(11), 3749–3757.
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  • Busi, R., et al. (2020). Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce. Pest Management Science, 76(11), 3749–3757.
  • Yap, Y. W., et al. (2021). Regulation of metabolic health by dietary histidine in mice.
  • Dejani, N. N., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols in Immunology, 134(1), e116.
  • Holečková, B., et al. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414.
  • Zoeller, M., et al. (2019). Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis. STAR Protocols, 1(1), 100001.
  • Marshall, W. F., et al. (2022). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Microbiology Spectrum, 10(5), e01511-22.
  • USDA ARS. (n.d.). Chapter 8. PLANT GROWTH COMPONENT.
  • Wang, Y., et al. (2023). Characterization and Validation of the Antibacterial Activity of Heyndrickxia coagulans BHE26 Against Helicobacter pylori. International Journal of Molecular Sciences, 24(13), 10839.
  • Yap, Y. W., et al. (2021). Regulation of metabolic health by dietary histidine in mice.
  • Stepansky, A., & Leustek, T. (2006). Histidine biosynthesis in plants. Amino Acids, 30(2), 127–142.
  • Harrison, S. J., et al. (2006).
  • Lukens, J. H., et al. (2021). Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. eLife, 10, e68720.
  • De Rybel, B., et al. (2022). Histidine kinase inhibitors impair shoot regeneration in Arabidopsis thaliana via cytokinin signaling and SAM patterning determinants. Frontiers in Plant Science, 13, 968813.
  • De Rybel, B., et al. (2022). Histidine kinase inhibitors impair shoot regeneration in Arabidopsis thaliana via cytokinin signaling and SAM patterning determinants. Frontiers in Plant Science, 13, 968813.

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Application

Enzymatic Synthesis of Imidazole Glycerol Phosphate (IGP) for In Vitro Studies: An Application Note and Detailed Protocol

Introduction Imidazole glycerol phosphate (IGP) is a critical intermediate in the histidine biosynthesis pathway, positioned at a key metabolic junction that also links to de novo purine synthesis.[1][2][3] The enzyme re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole glycerol phosphate (IGP) is a critical intermediate in the histidine biosynthesis pathway, positioned at a key metabolic junction that also links to de novo purine synthesis.[1][2][3] The enzyme responsible for its formation, Imidazole Glycerol Phosphate Synthase (IGPS), catalyzes the complex cyclization of N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to yield IGP and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[1][3] The availability of high-purity IGP is essential for a variety of in vitro studies, including the kinetic characterization of downstream enzymes like IGP dehydratase (HisB), structural biology studies of enzyme-ligand complexes, and high-throughput screening for novel herbicides or antimicrobial agents targeting this pathway.[4][5]

This application note provides a comprehensive, field-proven guide for the robust enzymatic synthesis of IGP. Recognizing that the primary substrate, PRFAR, is not commercially available, this guide presents a multi-part protocol encompassing:

  • Recombinant expression and purification of the catalytic enzyme, IGP Synthase (HisF).

  • A simplified, semi-enzymatic approach for the main synthesis reaction, circumventing the need for the unstable glutaminase subunit (HisH) by using ammonium as the nitrogen source.[6]

  • Detailed procedures for the purification and rigorous analytical characterization of the final IGP product.

This document is intended for researchers, scientists, and drug development professionals who require a reliable source of IGP for their experimental workflows.

Principle of the Method

In many bacteria, IGPS is a heterodimeric complex of two subunits: HisH and HisF.[1][7] The HisH subunit, a glutaminase, hydrolyzes glutamine to produce ammonia.[8][9] This ammonia then travels through an internal molecular tunnel to the active site of the HisF subunit.[9][10] The HisF subunit is a cyclase that catalyzes the reaction of ammonia with the substrate PRFAR, resulting in the formation of Imidazole Glycerol Phosphate (IGP) and AICAR.[1][2]

For the purposes of in vitro synthesis, the full heterodimeric complex can be simplified. The glutaminase activity of the HisH subunit can be effectively replaced by supplying a high concentration of ammonium ions (NH₄⁺) directly in the reaction buffer.[6] This "semi-enzymatic" approach requires only the expression and purification of the more stable HisF subunit, significantly streamlining the overall process. This protocol will focus on the expression of a His-tagged E. coli HisF protein for simplified purification via Immobilized Metal Affinity Chromatography (IMAC).

The overall reaction scheme is depicted below:

IGP_Synthesis_Reaction cluster_0 Reaction Components cluster_1 Products PRFAR PRFAR reaction_node PRFAR->reaction_node NH4 Ammonium (NH₄⁺) NH4->reaction_node HisF HisF Enzyme (Recombinant) HisF->reaction_node Catalysis IGP Imidazole Glycerol Phosphate (IGP) AICAR AICAR reaction_node->IGP reaction_node->AICAR

Figure 1: Semi-enzymatic synthesis of Imidazole Glycerol Phosphate. The HisF enzyme catalyzes the reaction between PRFAR and ammonium to produce IGP and AICAR.

Materials and Reagents

Enzyme Expression and Purification
Reagent/MaterialSpecifications
Expression HostE. coli BL21(DE3) or similar strain
Expression VectorpET-based vector with N-terminal His₆-tag (e.g., pET-28a)
E. coli HisF GeneSynthesized or cloned into expression vector
Luria-Bertani (LB) BrothStandard formulation
Kanamycin50 mg/mL stock in H₂O
Isopropyl β-D-1-thiogalactopyranoside (IPTG)1 M stock in H₂O
Lysis Buffer50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0
Wash Buffer50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0
Elution Buffer50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0
Dialysis Buffer50 mM Tris-HCl, 150 mM KCl, pH 7.5
IMAC ResinNi-NTA Agarose or similar
Lysozyme10 mg/mL stock in H₂O
DNase I1 mg/mL stock in 50% glycerol
Protease Inhibitor CocktailEDTA-free, for E. coli
Enzymatic Synthesis and Purification of IGP
Reagent/MaterialSpecifications
5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR)≥98% purity
Ribose-5-phosphate (R5P)Disodium salt hydrate, ≥98% purity
Adenosine Triphosphate (ATP)Disodium salt hydrate, ≥99% purity
PRPP SynthetaseRecombinant, from Bacillus subtilis or similar
Myokinase (Adenylate Kinase)Recombinant, from E. coli or similar
Pyruvate KinaseRecombinant, from rabbit muscle or similar
Phosphoenolpyruvate (PEP)Monopotassium salt, ≥97% purity
Ammonium Chloride (NH₄Cl)≥99.5% purity
Magnesium Chloride (MgCl₂)1 M stock solution
Potassium Chloride (KCl)1 M stock solution
Tris-HCl Buffer1 M stock solution, pH 7.5
Perchloric Acid (HClO₄)3 M solution
Potassium Hydroxide (KOH)3 M solution
Anion Exchange Chromatography Columne.g., DEAE-Sepharose or a preparative HPLC column
HPLC SystemWith UV detector (215 nm)

Experimental Protocols

Part 1: Recombinant Expression and Purification of IGP Synthase (HisF)

This protocol details the production of His₆-tagged E. coli HisF protein, which is essential for the subsequent synthesis of IGP.

  • Transformation: Transform the HisF-pET expression vector into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 2 L of LB medium (with 50 µg/mL kanamycin) with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

    • Expert Insight: Lowering the temperature for induction minimizes the formation of insoluble inclusion bodies and enhances the yield of soluble, active protein.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail, 1 mg/mL lysozyme, and 5 µg/mL DNase I. Incubate on ice for 30 minutes.

  • Cell Disruption: Sonicate the lysate on ice to ensure complete cell disruption and reduce viscosity. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-tagged HisF protein.

  • IMAC Purification:

    • Equilibrate a Ni-NTA column (e.g., 5 mL bed volume) with 10 column volumes (CV) of Lysis Buffer.

    • Load the clarified lysate onto the column.[11][12]

    • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the HisF protein with 5 CV of Elution Buffer.[13] Collect 1 mL fractions.

  • Purity Check & Dialysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest fractions and dialyze overnight against 2 L of Dialysis Buffer at 4°C to remove imidazole and exchange the buffer for storage and subsequent reactions.

  • Concentration and Storage: Concentrate the dialyzed protein using an appropriate centrifugal filter device. Determine the final protein concentration (e.g., via Bradford assay or A₂₈₀ measurement). Aliquot the purified HisF, flash-freeze in liquid nitrogen, and store at -80°C.

Part 2: Enzymatic Synthesis of the Substrate, PRFAR

The substrate for IGP synthase, PRFAR, is synthesized in situ from the commercially available precursor AICAR. This is achieved using PRPP synthetase to convert Ribose-5-phosphate (R5P) and ATP into Phosphoribosyl pyrophosphate (PRPP), which then non-enzymatically reacts with AICAR to form an intermediate that rearranges to PRFAR. An ATP regeneration system (Pyruvate Kinase/PEP) is included for efficiency.

  • Reaction Setup: In a single reaction vessel, combine the following components in the specified order:

    Component Stock Conc. Final Conc. Volume for 10 mL Rxn
    Tris-HCl, pH 7.5 1 M 100 mM 1.0 mL
    KCl 1 M 50 mM 0.5 mL
    MgCl₂ 1 M 10 mM 0.1 mL
    AICAR 100 mM 10 mM 1.0 mL
    Ribose-5-phosphate 100 mM 12 mM 1.2 mL
    ATP 100 mM 2 mM 0.2 mL
    PEP 200 mM 15 mM 0.75 mL
    PRPP Synthetase 10 U/mL 0.2 U/mL 0.2 mL
    Myokinase 1000 U/mL 10 U/mL 0.1 mL
    Pyruvate Kinase 1000 U/mL 10 U/mL 0.1 mL

    | Nuclease-free H₂O | - | - | to 10 mL |

  • Incubation: Incubate the reaction mixture at 37°C for 2-3 hours. The formation of PRFAR can be monitored by the subsequent IGP synthesis reaction.

    • Expert Insight: This one-pot synthesis of PRFAR is highly efficient. The ATP regeneration system, driven by the conversion of PEP to pyruvate, ensures that the PRPP synthetase has a continuous supply of ATP, driving the reaction towards completion without needing stoichiometric amounts of expensive ATP.

Part 3: Main Enzymatic Synthesis of Imidazole Glycerol Phosphate (IGP)

Once the PRFAR synthesis is complete, the purified HisF enzyme and ammonium chloride are added to the same reaction vessel to initiate the production of IGP.

Synthesis_Workflow cluster_A Part 1: HisF Preparation cluster_B Part 2 & 3: One-Pot Synthesis cluster_C Part 4: Purification & QC A1 Expression in E. coli A2 Cell Lysis & Clarification A1->A2 A3 IMAC Purification A2->A3 A4 Dialysis & Concentration A3->A4 B3 Add Purified HisF & Ammonium Chloride A4->B3 Purified Enzyme B1 Combine AICAR, R5P, ATP, Regen System B2 Incubate (PRFAR Synthesis) B1->B2 B2->B3 B4 Incubate (IGP Synthesis) B3->B4 C1 Quench Reaction (Acid Precipitation) B4->C1 Crude Product C2 Anion Exchange Chromatography C1->C2 C3 Pool & Desalt Fractions C2->C3 C4 QC (HPLC, MS) C3->C4

Figure 2: Overall workflow for the enzymatic synthesis and purification of IGP.

  • Initiate IGP Synthesis: To the 10 mL reaction mixture containing the newly synthesized PRFAR, add the following:

    Component Stock Conc. Final Conc. Volume to Add
    NH₄Cl 2 M 100 mM 0.5 mL

    | Purified HisF | ~5 mg/mL | ~0.1 mg/mL | ~0.2 mL |

  • Incubation: Continue the incubation at 37°C. The reaction progress can be monitored over time (e.g., 4, 8, and 16 hours).

  • Monitoring (Optional): To monitor the reaction, withdraw a small aliquot (e.g., 50 µL), quench it by adding an equal volume of 0.6 M HClO₄, centrifuge, and analyze the supernatant by HPLC. The disappearance of the PRFAR precursor peak and the appearance of the IGP and AICAR product peaks indicate reaction progress.

Part 4: Purification and Characterization of IGP
  • Reaction Quenching: After sufficient incubation (e.g., 16 hours or when the reaction has reached completion), terminate the reaction by adding 0.5 mL of 3 M HClO₄. This will precipitate the enzymes.

  • Protein Removal: Incubate on ice for 15 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the solution by slowly adding ~0.5 mL of 3 M KOH while monitoring the pH until it reaches ~7.0. The precipitation of KClO₄ will be observed.

  • Salt Removal: Incubate on ice for 20 minutes to maximize precipitation. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt. The supernatant now contains IGP, AICAR, and other small molecules.

  • Anion Exchange Chromatography:

    • Equilibrate a DEAE-Sepharose column with a low-concentration buffer (e.g., 20 mM Triethylamine bicarbonate, pH 7.5).

    • Load the neutralized supernatant onto the column.

    • Wash the column with the equilibration buffer.

    • Elute the bound nucleotides using a linear gradient of a high-salt buffer (e.g., 20 mM to 1 M Triethylamine bicarbonate, pH 7.5). IGP, being phosphorylated, will bind to the resin and elute based on its charge.

  • Fraction Analysis and Desalting: Analyze the collected fractions by HPLC. Pool the fractions containing pure IGP. Remove the volatile buffer salts by repeated lyophilization.

  • Final Characterization and Quantitation:

    • Purity: Assess the final purity of the lyophilized IGP powder by analytical reverse-phase or ion-exchange HPLC.

    • Identity: Confirm the molecular weight of the product using mass spectrometry (MS). The expected [M-H]⁻ for IGP (C₈H₁₄N₂O₈P) is 313.05 m/z.

    • Quantitation: Dissolve a known mass of the final product and determine its concentration using a validated HPLC method with a standard curve or by phosphorus analysis.

Quality Control Parameters
ParameterMethodAcceptance Criteria
HisF PuritySDS-PAGE>90% homogeneity
IGP PurityAnalytical HPLC (215 nm)>95% peak area
IGP IdentityLC-MS (Negative Ion Mode)[M-H]⁻ = 313.05 ± 0.1 Da
Final FormVisual InspectionWhite, lyophilized powder

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low HisF expression Suboptimal induction conditions; plasmid instability.Optimize IPTG concentration and induction temperature/time. Confirm plasmid integrity by sequencing.
HisF is insoluble Protein misfolding; high expression rate.Induce at a lower temperature (16-20°C) for a longer period. Use a solubility-enhancing fusion tag (e.g., MBP).[14]
Low yield of IGP Inactive HisF enzyme; incomplete PRFAR synthesis; suboptimal reaction pH.Verify HisF activity with a small-scale test. Increase incubation time for PRFAR synthesis. Ensure final reaction pH is ~7.5.
Co-purification of AICAR and IGP Similar chromatographic properties.Optimize the salt gradient for anion exchange chromatography. Use a shallower gradient for better resolution. Consider an alternative chromatography method like preparative HPLC with a suitable column.
High background in IMAC Non-specific binding of endogenous E. coli proteins.Ensure lysis and wash buffers contain 10-20 mM imidazole.[15] Use a cobalt-based IMAC resin for higher specificity.[11]

References

  • Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. PubMed Central. Available at: [Link]

  • Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP). ResearchGate. Available at: [Link]

  • Distinct Allosteric Pathways in Imidazole Glycerol Phosphate Synthase from Yeast and Bacteria. ResearchGate. Available at: [Link]

  • Time Evolution of the Millisecond Allosteric Activation of Imidazole Glycerol Phosphate Synthase. PubMed Central. Available at: [Link]

  • Allosteric pathways in imidazole glycerol phosphate synthase. PNAS. Available at: [Link]

  • Imidazole glycerol phosphate synthase, subunit H (IPR010139). EMBL-EBI InterPro. Available at: [Link]

  • Imidazole Glycerol Phosphate Synthase Research Articles. R Discovery. Available at: [Link]

  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. Available at: [Link]

  • The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. PubMed Central. Available at: [Link]

  • Desired cascades for synthesizing 5‐aminoimidazole‐4‐carboxamide ribonucleotide mono‐, di‐ and tri‐phosphate (ZMP, ZDP, and ZTP). ResearchGate. Available at: [Link]

  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. MDPI. Available at: [Link]

  • Production and purification of imidazole glycerol phosphate dehydratase from Escherichia coli and Cryptococcus neoformans. Purdue e-Pubs. Available at: [Link]

  • Imidazole glycerol phosphate synthase: Structural and kinetic studies of a triad glutamine amidotransferase. Purdue e-Pubs. Available at: [Link]

  • Cloning, expression and two-step purification of recombinant His-tag enhanced green fluorescent protein over-expressed in Escherichia coli. PubMed. Available at: [Link]

  • Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag. PubMed Central. Available at: [Link]

  • AICA ribonucleotide. Wikipedia. Available at: [Link]

  • Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae. PubMed. Available at: [Link]

  • Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. PubMed. Available at: [Link]

  • Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. PubMed Central. Available at: [Link]

  • Do you recommend to use imidazole buffer in RP HPLC? ResearchGate. Available at: [Link]

  • Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems? ResearchGate. Available at: [Link]

  • Purification of His-Proteins. Protocol document from an unknown source, likely a university or research institute. (No direct link available).
  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PUBDB. Available at: [Link]

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Method

Application Note: Isothermal Titration Calorimetry for Characterizing Inhibitor Binding to Imidazole Glycerol Phosphate Dehydratase (IGPD)

Audience: Researchers, scientists, and drug development professionals. Summary: This guide provides a comprehensive framework for utilizing Isothermal Titration Calorimetry (ITC) to determine the thermodynamic profile of...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This guide provides a comprehensive framework for utilizing Isothermal Titration Calorimetry (ITC) to determine the thermodynamic profile of inhibitor binding to Imidazole Glycerol Phosphate Dehydratase (IGPD). It covers the scientific rationale, detailed experimental protocols, data interpretation, and troubleshooting, enabling researchers to obtain high-quality, reproducible data for drug discovery and mechanistic studies.

Introduction: The Power of Thermodynamics in Drug Discovery

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a molecular binding event.[1][2][3] This allows for the determination of a complete thermodynamic profile of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all within a single experiment.[1][3][4] Unlike many other techniques, ITC is a label-free, in-solution method, providing data on unmodified molecules in their native state.[3]

Imidazole glycerol phosphate dehydratase (IGPD) is a crucial enzyme in the histidine biosynthesis pathway found in plants, bacteria, and fungi, but notably absent in mammals.[5][6][7] This makes it an attractive and validated target for the development of novel herbicides and antimicrobial agents.[5][8][9] Understanding the precise thermodynamic forces that drive inhibitor binding to IGPD is paramount for structure-based drug design and the optimization of lead compounds. ITC provides this critical information, revealing not just how tightly an inhibitor binds, but why it binds.

This application note serves as a detailed guide for researchers aiming to characterize the interaction between small molecule inhibitors and IGPD using ITC.

Part I: Experimental Design & Strategic Considerations

A successful ITC experiment is built on a foundation of meticulous planning and high-quality sample preparation. The choices made here directly impact the quality and interpretability of the final data.

Protein and Ligand Quality are Non-Negotiable
  • Purity and Homogeneity: The IGPD enzyme preparation should be of the highest possible purity. Contaminating proteins can lead to ambiguous results, while aggregation can cause significant artifacts in the ITC data. It is recommended to perform size-exclusion chromatography (SEC) as a final purification step and to confirm sample homogeneity via dynamic light scattering (DLS). Before the experiment, centrifuge samples at high speed to remove any minor aggregates.[4][10]

  • Accurate Concentration Determination: The accuracy of the determined binding affinity (KD) and especially the stoichiometry (n) is critically dependent on the accuracy of the protein and inhibitor concentrations.[10][11] For the protein, use an accurate molar extinction coefficient, correcting for light scattering.[11][12] For the inhibitor, ensure it is fully dissolved and that its concentration is accurately known. Errors in the syringe (inhibitor) concentration are particularly problematic as they affect KD, ΔH, and n.[10][11]

The "C-Window": Designing for an Optimal Isotherm

The quality of an ITC binding isotherm is largely determined by the "c-value," a dimensionless parameter defined by the equation:

c = n * Ka * [M] (where n = stoichiometry, Ka = association constant (1/KD), and [M] = macromolecule concentration in the cell)

For a robust and well-defined sigmoidal binding curve, the c-value should ideally fall between 5 and 500.

  • If c < 5: The binding curve will be too shallow, making it difficult to accurately determine the KD and stoichiometry.

  • If c > 1000: The binding will be too tight (titration-like), allowing for accurate determination of stoichiometry but preventing a precise KD measurement.[10]

Practical Approach: If the KD is unknown, a good starting point is an IGPD concentration of 10-50 µM in the cell and an inhibitor concentration 10-20 times higher in the syringe.[11]

ParameterRecommended Starting RangeRationale
IGPD in Cell 10 - 50 µMBalances signal strength with protein consumption. Aims for an optimal c-value.
Inhibitor in Syringe 100 - 500 µMShould be 10-20x the cell concentration to ensure saturation is reached within the experiment.[4]
Temperature 25 °CA standard starting point. Can be varied to determine the heat capacity change (ΔCp).[13]
Stirring Speed 300 - 400 rpm (for Nano ITC)Ensures rapid mixing without causing protein denaturation or shearing.
Buffer Matching: The Key to a Clean Baseline

ITC is sensitive enough to detect heat changes from buffer mismatch, which can obscure the true binding signal.[14]

  • Dialysis is Gold Standard: The most reliable method is to exhaustively dialyze the purified IGPD against the final experimental buffer. This same final dialysis buffer (the dialysate) must then be used to dissolve the inhibitor and for all subsequent dilutions.[4][14]

  • Buffer Choice: Use buffers with low ionization enthalpies, such as phosphate or acetate, to minimize heat changes from protonation/deprotonation events upon binding.[14]

  • Additives: If additives like DMSO are required to solubilize the inhibitor, an identical concentration must be added to the protein solution to ensure a perfect match.[10][14] Similarly, reducing agents like TCEP are preferred over DTT or β-mercaptoethanol, which can cause baseline artifacts.[10][14]

Part II: Detailed Experimental Protocol

This protocol assumes the use of a modern automated or manual ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).

Step 1: Meticulous Sample Preparation
  • Protein Dialysis: Dialyze ≥2 mL of purified IGPD against 2L of the chosen ITC buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) for at least 16 hours at 4°C, with one buffer change.

  • Reserve Dialysate: After dialysis, carefully recover the protein. The external buffer is now the perfectly matched "dialysate." Reserve at least 20 mL of this dialysate for preparing the inhibitor, dilutions, and for instrument baselines.[14]

  • Inhibitor Preparation: Dissolve the solid inhibitor directly into the reserved dialysate to achieve the desired syringe concentration (e.g., 300 µM).

  • Final Concentration Check: After preparation, re-measure the concentrations of both the IGPD solution and the inhibitor solution. Adjust if necessary using the dialysate.

  • Degassing (If Necessary): While modern ITC instruments often do not require this step, if you experience noisy baselines, degas both the protein and inhibitor solutions under a gentle vacuum for 5-10 minutes immediately before use.[1]

Step 2: Instrument Setup and Equilibration
  • Cleaning: Thoroughly clean the sample cell and syringe with a detergent solution (e.g., 20% Contrad 70) followed by extensive rinsing with high-purity water.[15]

  • Power On & Thermostat: Ensure the instrument has been powered on for sufficient time (ideally overnight) and the experimental temperature (e.g., 25°C) is stable.[1][15]

  • Parameter Setup: Enter the experimental parameters into the control software.

    • Target Temperature: 25.0 °C

    • Reference Power: ~10 µCal/sec

    • Initial Delay: 180 sec

    • Number of Injections: 19

    • Injection Volume: 2.0 µL (for a ~200 µL cell)

    • Injection Spacing: 150 sec

    • Stirring Speed: 350 rpm

Step 3: Performing the Titration
  • Loading the Cell: Carefully load the IGPD solution into the sample cell, avoiding the introduction of bubbles. For a ~200 µL cell, you will need approximately 300 µL of sample.[10]

  • Loading the Syringe: Fill the injection syringe with the inhibitor solution, again ensuring no bubbles are present. A typical 40 µL syringe requires ~100-120 µL to fill properly.[10]

  • Equilibration: Allow the system to equilibrate for at least 30 minutes after loading to achieve a stable baseline.

  • Start the Run: Initiate the titration sequence. The instrument will automatically perform the series of injections.[2]

Step 4: Essential Control Experiments

To ensure the observed heat changes are due to the binding event, at least one control experiment is mandatory.

  • Inhibitor into Buffer: Titrate the inhibitor from the syringe into the matched buffer (dialysate) in the cell.[4][16] The resulting heat changes should be small and consistent, representing the heat of dilution.[16] This data will be subtracted from the main experimental data during analysis.

Part III: Data Analysis and Interpretation

The output of an ITC experiment is a raw thermogram (power vs. time) which is then integrated to generate a binding isotherm (kcal/mol vs. molar ratio).

  • Data Processing: Subtract the control data (inhibitor into buffer) from the primary binding data to correct for the heat of dilution.[12]

  • Model Fitting: Fit the resulting binding isotherm to an appropriate binding model. For a simple 1:1 interaction, a "One Set of Sites" model is used.[12]

  • Deriving Parameters: The fitting algorithm will yield the key thermodynamic parameters.[2][3][4]

    • n (Stoichiometry): The molar ratio of inhibitor to IGPD at saturation. Should be close to an integer value (e.g., 1.0 for a single binding site).

    • KD (Dissociation Constant): The measure of binding affinity. A lower KD indicates a tighter interaction.

    • ΔH (Enthalpy Change): The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding. Reflects changes in bonding (e.g., hydrogen bonds, van der Waals forces).

    • ΔS (Entropy Change): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = RTln(KD).[10] Reflects changes in the system's disorder, often dominated by the release of ordered water molecules from the binding interface (the hydrophobic effect).[17]

Example Data Table:

InhibitorKD (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Driving Force
Compound A 1.50.98-12.5+4.6-7.9Enthalpy-driven
Compound B 2.21.01+3.1-10.5-7.4Entropy-driven

Interpreting the Thermodynamic Signature:

  • Enthalpy-Driven Binding (e.g., Compound A): Characterized by a large, favorable (negative) ΔH. This suggests that the formation of strong hydrogen bonds and favorable van der Waals interactions at the IGPD active site is the primary driver of binding.[17]

  • Entropy-Driven Binding (e.g., Compound B): Characterized by a large, favorable (positive) ΔS. This often indicates that the hydrophobic effect is dominant, where the displacement of ordered water molecules from hydrophobic surfaces on both the inhibitor and the enzyme active site leads to a large increase in the overall disorder of the system.[17]

Visualization of Workflows

ITC_Workflow cluster_prep Part 1: Preparation cluster_exp Part 2: Experiment cluster_analysis Part 3: Analysis P_Prep IGPD Purification & QC Dialysis Exhaustive Dialysis P_Prep->Dialysis L_Prep Inhibitor Dissolution in Dialysate Dialysis->L_Prep Conc Accurate Concentration Measurement L_Prep->Conc Setup Instrument Cleaning & Setup Conc->Setup Proceed to Experiment Load Load IGPD (Cell) & Inhibitor (Syringe) Setup->Load Run Perform Titration Load->Run Control Run Control Titration (Inhibitor -> Buffer) Run->Control Process Integrate Peaks & Subtract Control Control->Process Proceed to Analysis Fit Fit Isotherm to Binding Model Process->Fit Results Obtain Thermodynamic Parameters (KD, n, ΔH, ΔS) Fit->Results Interpret Interpret Binding Mechanism Results->Interpret

Caption: The experimental workflow for ITC, from sample preparation to final data interpretation.

ITC_Principle cluster_instrument ITC Instrument cluster_output Data Output RefCell Reference Cell (Buffer) Detector Thermopile Detector RefCell->Detector Measures ΔT SampleCell Sample Cell (IGPD Solution) SampleCell->Detector Measures ΔT Syringe Injection Syringe (Inhibitor) Syringe->SampleCell Injection Heaters Differential Power Feedback Heaters Raw Raw Thermogram (Power vs. Time) Heaters->Raw Records Power Detector->Heaters Maintains ΔT = 0 Isotherm Binding Isotherm (Heat vs. Molar Ratio) Raw->Isotherm Integration

Sources

Application

Application Note &amp; Protocols: Pharmacophore Modeling for Novel IGPD Inhibitor Discovery

Abstract Imidazole-glycerol-phosphate dehydratase (IGPD) is a critical enzyme in the histidine biosynthesis pathway present in plants, fungi, and bacteria, but notably absent in mammals.[1][2] This distinction establishe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazole-glycerol-phosphate dehydratase (IGPD) is a critical enzyme in the histidine biosynthesis pathway present in plants, fungi, and bacteria, but notably absent in mammals.[1][2] This distinction establishes IGPD as a prime target for the development of novel herbicides and antimicrobial agents.[3][4] Traditional high-throughput screening can be resource-intensive. Pharmacophore modeling, a powerful computational chemistry technique, offers a rational, structure-based approach to expedite the discovery of novel inhibitors.[5][6] This guide provides a comprehensive overview and detailed protocols for developing, validating, and applying a pharmacophore model to identify and verify novel IGPD inhibitors. It is intended for researchers in drug discovery, agrochemical development, and computational biology.

Introduction: The Rationale for Targeting IGPD

The histidine biosynthesis pathway is essential for the survival of many organisms. IGPD (EC 4.2.1.19) catalyzes the sixth step in this pathway: the dehydration of D-erythro-imidazole-glycerol phosphate (IGP) to imidazole-acetol phosphate (IAP).[2][7] The absence of this pathway in animals provides a clear therapeutic window, allowing for the design of inhibitors that are selective for the target organism with minimal expected off-target effects in mammals.[4] Known inhibitors, such as 3-Amino-1,2,4-triazole (Amitrol), have validated IGPD as a viable herbicide target, though their utility can be limited by a lack of specificity.[1][4] This creates a compelling need for novel, potent, and selective IGPD inhibitors.

Pharmacophore modeling accelerates this discovery process. A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to elicit a specific biological response.[8] By creating a pharmacophore model representing the key interaction points within the IGPD active site, we can efficiently screen vast virtual libraries of compounds to identify those with a high probability of being active inhibitors.[5][9] This in-silico approach significantly reduces the time and cost associated with identifying promising lead candidates for further development.[10]

Part 1: Pharmacophore Model Development and Validation

A robust and predictive pharmacophore model is the cornerstone of a successful virtual screening campaign. The availability of high-resolution crystal structures of IGPD makes a structure-based approach the preferred method for model generation.[3][7]

Protocol 1: Structure-Based Pharmacophore Model Generation

This protocol outlines the steps to generate a pharmacophore model from the IGPD crystal structure.

Rationale: By analyzing the interactions between a known ligand and the enzyme's active site, or the chemical environment of the active site itself, we can define the essential steric and electronic features required for binding.

Materials:

  • A computer workstation with molecular modeling software (e.g., Schrödinger Maestro, MOE, Discovery Studio).

  • IGPD protein structure file (e.g., PDB ID: 1RHY).[3]

Methodology:

  • Protein Preparation:

    • Download the IGPD crystal structure from the Protein Data Bank (PDB).

    • Load the structure into the modeling software.

    • Remove all non-essential components, such as water molecules, co-solvents, and duplicate protein chains.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform a constrained energy minimization to relieve any steric clashes while preserving the overall backbone structure. This step ensures a more realistic protein conformation.

  • Active Site Definition:

    • Identify the active site of the enzyme. If the crystal structure is a holo-form (contains a bound ligand), the active site can be defined as the region surrounding this ligand.

    • For apo-structures, the active site can be predicted using site-finder algorithms within the software or identified from published literature highlighting key catalytic residues (e.g., Glu21, Arg99, Glu180).[7]

  • Pharmacophore Feature Generation:

    • Using the defined active site, instruct the software to automatically generate pharmacophoric features. These features represent key interaction points and are typically categorized as:

      • Hydrogen Bond Acceptor (A): Regions that can accept a hydrogen bond.

      • Hydrogen Bond Donor (D): Regions that can donate a hydrogen bond.

      • Hydrophobic (H): Non-polar regions that can engage in van der Waals interactions.

      • Aromatic Ring (R): Planar, cyclic conjugated systems.

      • Positive/Negative Ionizable (P/N): Regions capable of forming ionic bonds.

    • The software generates a set of potential pharmacophore hypotheses based on these features.

  • Model Selection and Refinement:

    • Analyze the generated hypotheses. The best model should be chemically sensible and align well with known structure-activity relationship (SAR) data if available.

    • Refine the selected model by adding exclusion volumes. These are spheres that define regions of space within the binding pocket that should not be occupied by a ligand, preventing the selection of molecules with steric clashes.

Diagram: A Hypothetical IGPD Pharmacophore Model

The diagram below illustrates a potential pharmacophore model derived from the IGPD active site, highlighting the key chemical features required for an inhibitor to bind effectively.

IGPD_Pharmacophore cluster_model Hypothetical IGPD Inhibitor Pharmacophore A1 H-Bond Acceptor D1 H-Bond Donor A1->D1 4.5 Å H1 Hydrophobic A1->H1 3.2 Å R1 Aromatic Ring D1->R1 5.8 Å H1->R1 4.1 Å

Caption: A 3D pharmacophore model for IGPD inhibitors.

Protocol 2: Rigorous Pharmacophore Model Validation

Rationale: A validation step is crucial to ensure that the generated pharmacophore model can reliably distinguish between active and inactive compounds and is not a result of random chance.[10][11]

Methodology:

  • Assemble Validation Datasets:

    • Test Set: Compile a list of known IGPD inhibitors with a range of activities, structurally distinct from any compound used to build the model.

    • Decoy Set: Create a much larger set of molecules that are presumed to be inactive. These should have similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but different topologies.

  • Perform Statistical Validation:

    • Güner-Henry (GH) Score: This is a robust method for evaluating model quality. Screen the combined database of actives and decoys with your pharmacophore model. The GH score is calculated based on the number of actives in the hit list, the percentage of actives recovered, and an enrichment factor. A GH score > 0.7 indicates a good model.

    • Fischer's Randomization Test: This method assesses the statistical significance of the pharmacophore hypothesis. The activities of the compounds in the training set are scrambled multiple times, and a new hypothesis is generated for each scramble. If the original hypothesis has a significantly lower cost value than the scrambled ones, it is considered statistically valid (typically at a 95% confidence level).[11]

    • Receiver Operating Characteristic (ROC) Curve: Plot the true positive rate against the false positive rate. The Area Under the Curve (AUC) provides a measure of the model's ability to distinguish between classes. An AUC of 1.0 represents a perfect model, while 0.5 represents a random model.

Data Presentation: Pharmacophore Model Validation Summary
Validation MetricValueInterpretation
Fischer's Test (95% Confidence)PassThe model is statistically significant and not due to chance correlation.
GH Score0.82Good model, capable of enriching active compounds from a database.
ROC AUC0.89Excellent discriminatory power between active and inactive molecules.

Part 2: Virtual Screening for Hit Identification

With a validated pharmacophore model, the next step is to screen large compound libraries to identify novel molecules that match the model's features.

Protocol 3: Pharmacophore-Based Virtual Screening

Rationale: This high-throughput computational method filters millions of compounds to create a manageable subset of "hits" with a high likelihood of biological activity, which can then be prioritized for experimental testing.[12][13]

Methodology:

  • Database Preparation:

    • Select one or more commercially or publicly available compound databases (e.g., Enamine REAL, ZINC, ChEMBL).

    • Prepare the database for screening. This involves generating multiple, low-energy 3D conformations for each molecule to ensure that its bioactive conformation is likely to be present and can be matched to the pharmacophore query.

  • Virtual Screening Execution:

    • Use the validated pharmacophore model as a 3D query to search the prepared conformational database.

    • The software will identify molecules that can adopt a conformation matching the pharmacophore features (both spatially and chemically).

    • Hits are typically ranked based on a "fitness score," which quantifies how well the molecule's conformation aligns with the pharmacophore query.[12]

  • Post-Screening Filtering and Analysis:

    • Drug-Likeness Filtering: Apply computational filters to remove compounds with undesirable properties. A common filter is Lipinski's Rule of Five, which helps select for compounds with better oral bioavailability.[14]

    • ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to deprioritize compounds with potential liabilities.[12]

    • Molecular Docking: Take the top-ranking, filtered hits and perform molecular docking into the IGPD active site. This provides a more detailed prediction of the binding pose and allows for scoring based on protein-ligand interaction energies, further refining the hit list.[5][15]

    • Visual Inspection: Manually inspect the docked poses of the top-scoring compounds to ensure that the predicted interactions are chemically reasonable and that the compound makes key contacts with active site residues.

Diagram: Virtual Screening and Hit Identification Workflow

This diagram illustrates the comprehensive workflow from a validated pharmacophore model to a curated list of hits ready for experimental validation.

VS_Workflow Model Validated Pharmacophore Model Screen Pharmacophore Screening Model->Screen DB 3D Compound Database (~10^6 compounds) DB->Screen InitialHits Initial Hit List (~10^3-10^4 compounds) Screen->InitialHits Lipinski Drug-Likeness Filtering (e.g., Ro5) InitialHits->Lipinski ADMET ADMET Prediction Lipinski->ADMET FilteredHits Filtered Hit List (~10^3 compounds) ADMET->FilteredHits Docking Molecular Docking FilteredHits->Docking FinalHits Final Hit List for Procurement & Assay (~10-100 compounds) Docking->FinalHits

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Imidazole Glycerol Phosphate Synthase (IGPS) Kinetic Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Imidazole Glycerol Phosphate Synthase (IGPS) kinetic assays. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Imidazole Glycerol Phosphate Synthase (IGPS) kinetic assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and important enzyme. IGPS is a key allosteric enzyme found at the branch point of histidine and purine biosynthesis in bacteria, fungi, and plants, making it a compelling target for novel antibiotics and herbicides.[1][2] However, its complex mechanism, involving two separate active sites and a channeled ammonia intermediate, presents specific challenges for developing robust and reliable kinetic assays.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common problems you may encounter during your experiments.

Section 1: The IGPS Reaction and Assay Principles

Imidazole glycerol phosphate synthase is typically a heterodimer composed of HisH and HisF subunits (or a single polypeptide with two domains in yeast).[3][4] The HisH subunit functions as a glutaminase, hydrolyzing L-glutamine to produce L-glutamate and ammonia.[5] This ammonia is then channeled through the enzyme's interior to the HisF active site.[4][6] There, it reacts with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR) to generate imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribotide (AICAR).[2]

A critical feature of IGPS is its allosteric regulation: the binding of PRFAR to the HisF site stimulates the glutaminase activity at the distant HisH site by up to 5000-fold.[1][6] This V-type allostery means that any kinetic assay must account for this intricate communication between subunits.[3][7]

IGPS_Reaction_Pathway Gln L-Glutamine in_mid Gln->in_mid PRFAR PRFAR IGPS IGPS Enzyme (HisH/HisF) PRFAR->IGPS Allosteric Activation PRFAR->in_mid Glu L-Glutamate IGP Imidazole Glycerol Phosphate (IGP) AICAR AICAR out_mid IGPS->out_mid in_mid->IGPS out_mid->Glu out_mid->IGP out_mid->AICAR

Caption: The overall reaction catalyzed by Imidazole Glycerol Phosphate Synthase (IGPS).

Due to the lack of a strong chromophore in the substrates or products, IGPS activity is almost always measured using a coupled enzyme assay . A common method is to couple the production of L-glutamate to the activity of L-glutamate dehydrogenase (GDH), which catalyzes the oxidation of glutamate and the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be continuously monitored by the change in absorbance at 340 nm.

Coupled_Assay_Workflow sub Glutamine + PRFAR igps IGPS (Primary Enzyme) sub->igps prod1 Glutamate + IGP + AICAR gdh GDH (Coupling Enzyme) prod1->gdh Glutamate nad NAD⁺ nad->gdh nadh NADH monitor Monitor Absorbance at 340 nm nadh->monitor igps->prod1 gdh->nadh

Caption: Workflow for a common IGPS coupled enzyme assay using glutamate dehydrogenase (GDH).

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My initial reaction rate is very low or non-existent. What are the first things to check?

A1: This is a common issue that can usually be traced back to one of three areas: the enzyme, the substrates, or the assay conditions.

  • Enzyme Integrity and Activity:

    • Cause: The enzyme may have lost activity due to improper storage, multiple freeze-thaw cycles, or instability in the assay buffer.[8] For heterodimeric bacterial IGPS, the HisH and HisF subunits may have dissociated, as isolated HisH has negligible glutaminase activity.[2]

    • Solution:

      • Verify Protein Concentration: Use a reliable method like a Bradford or BCA assay to confirm your enzyme concentration.

      • Run an Activity Control: Test a new aliquot of enzyme or a previously validated batch if available.

      • Check Storage Conditions: Many enzymes require storage at -80°C in a buffer containing a cryoprotectant like glycerol.[8]

      • Assess Stability: The enzyme may not be stable under your specific assay conditions (pH, ionic strength). See Protocol 2 for a method to test this.

  • Substrate Integrity:

    • Cause: The substrate PRFAR is notoriously unstable and can degrade over time, even when stored frozen. If PRFAR has degraded, it cannot act as the allosteric activator for the glutaminase reaction, resulting in minimal activity.[9][10]

    • Solution:

      • Use Fresh Substrates: Synthesize or purchase fresh PRFAR. If possible, qualify the new batch using an established assay.

      • Aliquot and Store Properly: Store PRFAR and glutamine solutions in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Allosteric Activation Failure:

    • Cause: The glutaminase activity of HisH is almost entirely dependent on the binding of PRFAR to HisF.[1] Without PRFAR, or with a non-saturating concentration, you will observe very little activity.

    • Solution: Ensure PRFAR is present at a saturating concentration (typically 5-10 times the Km) to achieve maximal activation. The Km for PRFAR can vary between species but is often in the low micromolar range.

Q2: The reaction starts, but the rate decreases rapidly over time. What could be the cause?

A2: A non-linear reaction progress curve is a clear sign that one or more components are not stable under the assay conditions or are being consumed to a significant extent.

  • Enzyme Instability:

    • Cause: The enzyme may be unstable at the assay temperature or pH, leading to denaturation over the course of the measurement.[8] Dilution into the assay buffer can sometimes lead to the dissociation of multimeric enzymes.

    • Solution: Perform a pre-incubation experiment. Incubate the IGPS enzyme in the assay buffer without substrates for the duration of a typical assay, then initiate the reaction. If the initial rate is significantly lower than a non-pre-incubated control, enzyme instability is the likely culprit. Consider adding stabilizing agents like BSA (0.1%) or glycerol (5-10%), or performing the assay at a lower temperature.[8][11]

  • Substrate Limitation or Instability:

    • Cause: If the concentration of glutamine or PRFAR is close to its Km value, the rate will naturally decrease as the substrate is consumed.[8] More specific to IGPS, the instability of PRFAR can lead to a decreasing concentration of the allosteric activator, causing the reaction to slow down.

    • Solution: Ensure substrate concentrations are well above their Km values for initial rate measurements (at least 10x Km). If you suspect PRFAR degradation, you can monitor its concentration over time using an orthogonal method like HPLC.

  • Product Inhibition:

    • Cause: The accumulation of products (Glutamate, IGP, or AICAR) can inhibit the enzyme.[12] For instance, IGP is known to bind to the HisF active site and can modulate the enzyme's dynamics, potentially causing feedback inhibition.[1] In a coupled assay, if the coupling enzyme system is not efficient enough, the intermediate product (glutamate) can accumulate and inhibit IGPS.

    • Solution: Keep the total substrate conversion below 10-15% to minimize product accumulation. If product inhibition is suspected, you can test this directly by adding one of the products to the initial reaction mixture and observing the effect on the rate.

Q3: My kinetic parameters (Km, Vmax) are inconsistent or different from published values. Why?

A3: This is one of the most challenging problems in IGPS kinetics and it almost always points to issues with the coupled assay system .[13]

  • The Coupling Enzyme is Rate-Limiting:

    • Cause: The fundamental assumption of a coupled assay is that the primary enzyme (IGPS) is the sole rate-limiting step. If the activity of the coupling enzyme (e.g., GDH) is insufficient, it cannot convert the intermediate (glutamate) to the final product (generating the NADH signal) as fast as IGPS produces it.[14] This leads to a lag in the signal and a significant underestimation of the true Vmax. It can also artificially lower the apparent Km.[14]

    • Solution: The activity of the coupling enzyme must be in vast excess. You must experimentally validate that the observed rate is independent of the coupling enzyme's concentration. See Protocol 1 for a detailed method.

  • Suboptimal Conditions for One of the Enzymes:

    • Cause: The optimal pH, ionic strength, or cofactor concentration may be different for IGPS and the coupling enzyme(s).[15] Forcing the assay into a single condition can result in neither enzyme performing optimally.

    • Solution: Conduct a thorough literature search for the pH and buffer requirements of your specific IGPS and coupling enzymes. You may need to perform a matrix-based optimization, varying pH and key buffer components to find a condition that is acceptable for both.[11]

  • Contaminants in Reagents:

    • Cause: Commercial preparations of coupling enzymes or substrates can contain contaminating activities or small molecule inhibitors.[13] For example, if your GDH preparation is contaminated with a glutaminase, you will see a high background rate.

    • Solution: Run control reactions omitting each component one at a time (no IGPS, no PRFAR, no glutamine) to check for background activities. If possible, source enzymes and reagents from multiple suppliers to rule out batch-specific contamination.

Q4: I'm seeing high background signal or artifacts in my inhibitor screening assay. How do I troubleshoot this?

A4: High-throughput screening (HTS) introduces new challenges, primarily related to interference from the test compounds themselves.

  • Compound Interference:

    • Cause: Test compounds may absorb light at 340 nm, mimicking NADH production (false negative) or quenching the signal. Fluorescent compounds can interfere with fluorescence-based assays.[16]

    • Solution: Always run a parallel assay in the absence of any enzyme but in the presence of the test compound to measure its intrinsic absorbance or fluorescence. This value should be subtracted from the corresponding enzymatic reaction.

  • Non-Specific Inhibition:

    • Cause: Some compounds form aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes.[11] Reactive compounds can also covalently modify and inactivate the enzyme.

    • Solution: Include a non-ionic detergent like Triton X-100 or Tween-20 (0.01-0.05%) in the assay buffer to disrupt aggregate formation. To identify reactive inhibitors, perform a pre-incubation experiment as described in Protocol 3 .

  • Inhibition of the Coupling Enzyme:

    • Cause: A compound may appear to inhibit IGPS when it is actually inhibiting the coupling enzyme (e.g., GDH). This is a common source of false positives.

    • Solution: Develop a counterscreen where you test your "hit" compounds directly against the coupling system. This can be done by running the GDH reaction with its direct substrates (glutamate and NAD⁺) in the presence of the compound. See Protocol 3 for details.

Section 3: Detailed Troubleshooting Protocols

Protocol 1: Validating the Coupling System

This protocol ensures that the coupling enzyme(s) are not rate-limiting in your IGPS assay.

  • Prepare a Master Mix: Prepare a reaction master mix containing buffer, glutamine, PRFAR, NAD⁺, and a fixed, non-saturating concentration of IGPS.

  • Set Up a Titration: Aliquot the master mix into several tubes or wells.

  • Vary Coupling Enzyme Concentration: Create a dilution series of your coupling enzyme (e.g., GDH). Add increasing concentrations of GDH to each aliquot. For example, use 1x, 2x, 5x, and 10x the concentration you initially planned to use.

  • Initiate and Measure: Initiate the reactions (e.g., by adding the IGPS-containing master mix) and measure the initial rates.

  • Analyze the Data: Plot the observed reaction rate against the concentration of the coupling enzyme. The rate should increase initially and then plateau. The concentration of coupling enzyme at which the rate becomes independent of its concentration is the minimum amount you should use in all future experiments. Always use a concentration well into this plateau region (e.g., 2-fold higher than the start of the plateau).

Sources

Optimization

Technical Support Center: Optimizing Expression and Purification of the HisF-HisH Complex

Welcome to the technical support center for the expression and purification of the imidazole glycerol phosphate synthase (IGPS) complex, composed of the HisF and HisH subunits. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the expression and purification of the imidazole glycerol phosphate synthase (IGPS) complex, composed of the HisF and HisH subunits. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this heterodimeric protein. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance your experimental success.

Introduction to the HisF-HisH Complex

The HisF-HisH complex is a crucial enzyme in the histidine biosynthesis pathway, making it an attractive target for antimicrobial drug development.[1][2][3][4] HisH, a glutamine amidotransferase, hydrolyzes glutamine to provide ammonia, which is then channeled to the active site of HisF, a cyclase, for the synthesis of imidazole glycerol phosphate.[3][5] The efficient coupling of these two activities relies on the stable association of the two subunits.[1][2] This guide will address the specific challenges of producing and purifying this essential heterodimeric complex.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your workflow.

Expression Issues

Question: I am observing very low or no expression of my HisF-HisH complex. What are the likely causes and how can I improve the yield?

Low expression is a common hurdle in recombinant protein production.[6][7] Several factors, from the expression vector to the culture conditions, can influence the final yield.[6]

  • Codon Usage: The codon usage of your hisF and hisH genes may not be optimal for your E. coli expression host. This can lead to translational stalling and premature termination.

    • Solution: Synthesize codon-optimized genes for E. coli. Several online tools and commercial services are available for this purpose.

  • Promoter Strength and Leakiness: A very strong promoter might lead to the rapid accumulation of protein, which can be toxic to the cells or result in the formation of insoluble inclusion bodies.[8] Basal or "leaky" expression from the promoter before induction can also negatively impact cell health and plasmid stability.[8]

    • Solution: Consider using a vector with a tightly regulated promoter, such as the pBAD promoter (arabinose-inducible) or the T7 promoter in combination with a host strain expressing Lysozyme Y (e.g., Lemo21(DE3)) for tunable expression.[8]

  • Induction Conditions: The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction are critical variables.[9][10] High inducer concentrations and high temperatures often lead to rapid protein synthesis, which can overwhelm the cellular machinery for proper folding.[6][8]

    • Solution: Optimize induction conditions by testing a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and lowering the post-induction temperature to 15-20°C for a longer induction period (e.g., 16-24 hours).[1][8][9] This can improve the yield of soluble, correctly folded protein.[8]

Question: How should I design my co-expression vector for the HisF-HisH complex?

Co-expression of both subunits is essential for the formation of a stable complex.

  • Bicistronic Constructs: A common strategy is to clone both genes into a single vector under the control of the same promoter, with a ribosomal binding site (RBS) preceding each gene. This ensures that both proteins are translated from a single polycistronic mRNA.[11]

  • Separate Promoters: Alternatively, each gene can be placed under the control of its own promoter on the same plasmid. This allows for more independent control over the expression of each subunit, although it can sometimes lead to imbalanced expression levels.

  • Two-Plasmid Systems: Using two separate plasmids with different antibiotic resistance markers and compatible origins of replication is another option.[11] This approach offers the most flexibility for optimizing the expression levels of each subunit individually but requires maintaining selection for both plasmids.

Solubility and Folding Problems

Question: My HisF-HisH complex is expressed, but it's mostly in the insoluble fraction (inclusion bodies). How can I increase its solubility?

Inclusion bodies are insoluble aggregates of misfolded protein that are common in bacterial expression systems.[6] Several strategies can be employed to improve the solubility of the HisF-HisH complex.

  • Lower Expression Temperature: As mentioned previously, reducing the temperature after induction (e.g., to 15-20°C) slows down protein synthesis, allowing more time for proper folding.[6][8]

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to one of the subunits can improve the overall solubility of the complex.[8] The tag can later be removed by protease cleavage if necessary.[12]

  • Co-expression with Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of the HisF-HisH complex. This can be achieved using a separate compatible plasmid carrying the chaperone genes.

  • Lysis Buffer Additives: The composition of your lysis buffer can significantly impact protein solubility.

    • Solution: Include additives such as 5-10% glycerol, which can help stabilize proteins. Non-ionic detergents like Triton X-100 or Tween 20 (at low concentrations, e.g., 0.1-1%) can also help to solubilize some proteins.[13]

Question: I am expressing the HisF and HisH subunits separately and trying to reconstitute the complex in vitro, but it's not working. What could be the problem?

While co-expression is generally preferred for heterodimeric complexes, in vitro reconstitution can sometimes be successful.

  • Incorrect Folding: The individual subunits may not be correctly folded when expressed alone.

    • Solution: Purify each subunit under denaturing conditions (e.g., using 6-8 M urea or guanidinium hydrochloride) and then refold them together by slowly removing the denaturant through dialysis or rapid dilution into a refolding buffer.[14] This process often requires extensive optimization of buffer conditions (pH, additives, temperature).

Purification Artifacts

Question: My His-tagged HisF-HisH complex is not binding to the IMAC resin. What should I do?

This is a common issue that can have several causes.[14]

  • Inaccessible His-tag: The His-tag may be buried within the folded structure of the complex, preventing it from binding to the immobilized metal ions.[14][15]

    • Solution: Perform a small-scale purification under denaturing conditions (e.g., in the presence of 6 M urea).[14] If the protein binds under these conditions, it confirms that the His-tag is present but inaccessible in the native conformation. You can then either proceed with purification under denaturing conditions followed by refolding or re-clone your construct with the His-tag on the other subunit or at the other terminus, potentially with a flexible linker sequence (e.g., Gly-Ser repeats) to increase its accessibility.[14][16]

  • Problematic Buffer Components: Certain components in your lysis or binding buffer can interfere with the binding of the His-tag to the resin.

    • Solution: Avoid chelating agents like EDTA and reducing agents like DTT or β-mercaptoethanol in your buffers, as these can strip the metal ions (e.g., Ni2+ or Co2+) from the resin.[17] If a reducing agent is necessary to prevent protein aggregation, use it at a low concentration (e.g., < 5 mM) and consider using a more resistant resin.

  • Incorrect pH: The binding of histidine to the metal ions is pH-dependent. At low pH, the imidazole ring of histidine is protonated and cannot efficiently coordinate with the metal ions.[14]

    • Solution: Ensure that the pH of your binding buffer is between 7.0 and 8.0. It is good practice to pH your buffers after adding all components, as some reagents like imidazole can alter the pH.[14][18]

Question: My purified HisF-HisH complex has low purity with many contaminating proteins. How can I improve this?

Contaminating proteins can co-purify with your target protein for several reasons.

  • Nonspecific Binding: Some host cell proteins have surface-exposed histidines or other residues that can weakly bind to the IMAC resin.

    • Solution: Add a low concentration of imidazole (e.g., 20-40 mM) to your lysis and wash buffers.[19] This will act as a competitor and prevent weakly binding contaminants from associating with the resin, while your His-tagged protein should still bind strongly.[15]

  • Proteolysis: Degradation of your target protein can lead to multiple bands on an SDS-PAGE gel.

    • Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[15][20]

Troubleshooting Summary Potential Cause Recommended Solution
Low/No Expression Suboptimal codon usageCodon-optimize genes for E. coli
Promoter issuesUse a tightly regulated or tunable expression system
Harsh induction conditionsLower induction temperature and inducer concentration
Inclusion Bodies Rapid protein synthesisLower expression temperature (15-20°C)
MisfoldingCo-express with chaperones; use solubility-enhancing tags (e.g., MBP)
No Binding to IMAC Resin Inaccessible His-tagTest binding under denaturing conditions; re-clone with tag at a different position
Interfering buffer componentsAvoid EDTA and high concentrations of reducing agents
Incorrect pHMaintain a pH of 7.0-8.0 in binding and wash buffers
Low Purity Nonspecific bindingAdd 20-40 mM imidazole to lysis and wash buffers
ProteolysisAdd protease inhibitors; work at 4°C

Experimental Protocols

Protocol 1: Co-expression and Lysis of HisF-HisH

This protocol is a starting point and may require optimization.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your HisF-HisH co-expression plasmid.[21] Plate on selective LB agar plates and incubate overnight at 37°C.[21]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.5 mM and continue to incubate with shaking for 16-20 hours.[1]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9] The cell pellet can be stored at -80°C or used immediately.[9]

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

  • Cell Disruption: Lyse the cells by sonication on ice or by using a French press. Ensure the lysate does not heat up.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins. Collect the supernatant, which contains the soluble protein fraction.

Protocol 2: IMAC Purification of HisF-HisH
  • Resin Equilibration: Equilibrate a pre-packed IMAC column (e.g., a 5 mL HisTrap HP column) with 5-10 column volumes of Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[19]

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.

  • Wash: Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) until the A280 reading returns to baseline. This step is crucial for removing nonspecifically bound proteins.[19]

  • Elution: Elute the HisF-HisH complex with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[19] Elution can be performed as a single step or using a linear gradient of imidazole to separate proteins with different binding affinities.[19] Collect fractions and monitor the A280.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified HisF-HisH complex.

  • Buffer Exchange: Pool the pure fractions and remove the imidazole by dialysis or using a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

Visualization of Workflows

Co-expression and Purification Workflow

Coexpression_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli with Co-expression Plasmid Culture Cell Culture & Growth (OD600 0.6-0.8) Transformation->Culture Induction Induction (e.g., IPTG) Low Temperature (18°C) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Resuspend in Lysis Buffer Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC Column (Binding, Wash, Elution) Clarification->IMAC Analysis SDS-PAGE & Pooling IMAC->Analysis BufferExchange Buffer Exchange (Dialysis/Desalting) Analysis->BufferExchange PurifiedComplex PurifiedComplex BufferExchange->PurifiedComplex Purified HisF-HisH Complex

Caption: Workflow for co-expression and purification of the HisF-HisH complex.

Troubleshooting Decision Tree for No Binding to IMAC Resin

No_Binding_Troubleshooting Start No HisF-HisH binding to IMAC resin CheckBuffer Check Buffer Composition: - No EDTA? - Low reducing agents? - pH 7.0-8.0? Start->CheckBuffer DenaturingTest Perform binding test under denaturing conditions (e.g., 6M Urea) CheckBuffer->DenaturingTest Buffer OK FixBuffer Correct buffer composition and re-purify CheckBuffer->FixBuffer Buffer Not OK BindsDenatured Protein binds DenaturingTest->BindsDenatured Yes NoBindDenatured Protein does not bind DenaturingTest->NoBindDenatured No HiddenTag Conclusion: His-tag is hidden. Options: 1. Purify under denaturing conditions. 2. Re-clone with tag at a different position. BindsDenatured->HiddenTag CheckExpression Verify protein expression and His-tag integrity (Western Blot) NoBindDenatured->CheckExpression

Caption: Decision tree for troubleshooting lack of binding to IMAC resin.

References

  • Purification of His-tagged Proteins . evitria Antibody Services. [Link]

  • IMAC (Immobilized Metal Affinity Chromatography) for his-tag protein purification . The Biochemist. [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems . Patsnap Synapse. [Link]

  • His-tagged Protein Purification . Cytiva. [Link]

  • LABTips: Purifying His-tagged Proteins with IMAC . Labcompare. [Link]

  • Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance . Cytiva. [Link]

  • How to Troubleshoot Low Protein Yield After Elution . Patsnap Synapse. [Link]

  • Explanatory Chapter: Troubleshooting Recombinant Protein Expression: General . ResearchGate. [Link]

  • Cloning and expression of heterodimer protein . ResearchGate. [Link]

  • A simple method to determine changes in the affinity between HisF and HisH in the Imidazole Glycerol Phosphate Synthase heterodimer . PLOS ONE. [Link]

  • On the structure of hisH: protein structure prediction in the context of structural and functional genomics . Journal of Structural Biology. [Link]

  • Heterologous protein expression in E. coli . Protocols.io. [Link]

  • Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae . Protein Expression and Purification. [Link]

  • Strategies for Maximizing Heterologous Protein Expression in E. coli with Minimal Cost . Brown University. [Link]

  • Strategies for protein coexpression in Escherichia coli . Springer Nature Experiments. [Link]

  • Heterologous Expression of Membrane Proteins in E. coli . Methods in Molecular Biology. [Link]

  • Function of hisF and hisH gene products in histidine biosynthesis . Journal of Bacteriology. [Link]

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes . Promega Connections. [Link]

  • Optimization of Expression and Purification of some Model Histidine-tagged Recombinant Proteins: MiRGD, GNH, HNH . Biomacromolecular Journal. [Link]

  • Biosynthesis of Histidine . EcoSal Plus. [Link]

  • Imidazole glycerol phosphate synthase: The glutamine amidotransferase in histidine biosynthesis . Biochemistry. [Link]

  • How to overcome issues with low or no recovery of his-tagged proteins . Cytiva. [Link]

  • Making Buffers for Purification . iGEM. [Link]

  • Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns . Interchim. [Link]

  • Strategies for Coexpression of Bilin-Producing Enzymes in Escherichia coli . Methods in Molecular Biology. [Link]

  • Addressing the challenge of optimizing His-tagged protein purifications . ResearchGate. [Link]

  • How to solve the problem with His-tagged protein purification? . ResearchGate. [Link]

  • Structure and Methyl-lysine Binding Selectivity of the HUSH Complex Subunit MPP8 . Journal of Molecular Biology. [Link]

  • Ultrafast His-Tagged Protein Purification . Current Protocols. [Link]

  • The HUSH complex controls brain architecture and protocadherin fidelity . Science. [Link]

  • Easy optimization of His-tagged protein purification . Bio-Works. [Link]

  • The sound of silence: mechanisms and implications of HUSH complex function . Nature Reviews Molecular Cell Biology. [Link]

  • Imidazole glycerol phosphate synthase: Structural and kinetic studies of a triad glutamine amidotransferase . Purdue e-Pubs. [Link]

  • Exploring the role of the histidine biosynthetic hisF gene in cellular metabolism and in the evolution of (ancestral) genes: from LUCA to the extant (micro)organisms . International Journal of Molecular Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Recombinant Imidazole Glycerol Phosphate Synthase (IGPS)

Welcome to the technical support center for the recombinant expression and purification of Imidazole glycerol phosphate synthase (IGPS). This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recombinant expression and purification of Imidazole glycerol phosphate synthase (IGPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with producing high-yield, active IGPS. Drawing from established principles of protein science and field-proven insights, this document provides a structured, question-and-answer approach to troubleshoot common issues.

Understanding Imidazole Glycerol Phosphate Synthase (IGPS)

Imidazole glycerol phosphate synthase (IGPS) is a crucial enzyme found at a key metabolic branch point, linking the biosynthetic pathways of histidine and purines.[1][2] In many organisms, including bacteria and yeast, it exists as a complex of two subunits or domains: HisH and HisF.[1][3]

  • HisH (Glutaminase subunit): This subunit hydrolyzes glutamine to produce ammonia.[1][2]

  • HisF (Cyclase subunit): This subunit channels the ammonia to a second active site where it reacts with a substrate (PRFAR) to form imidazole glycerol phosphate (ImGP), a precursor for histidine biosynthesis.[2][3]

The intricate, allosterically regulated mechanism of IGPS makes its recombinant production a nuanced task.[2] This guide will walk you through potential pitfalls, from gene expression to final purification.

Part 1: Troubleshooting Guide - Low Protein Yield

This section addresses the most common and frustrating issues encountered during IGPS production. Each question is designed to reflect a real-world experimental problem, followed by a detailed explanation of causes and a step-by-step guide to resolution.

Q1: My SDS-PAGE/Western blot shows no or very faint bands corresponding to IGPS after induction. What's wrong with my expression?

Core Problem: Failure at the transcription or translation stage.

Underlying Causes & Solutions:

  • Codon Bias: The gene sequence for IGPS from your source organism may contain codons that are rare in your expression host (e.g., E. coli). This can stall or terminate translation, leading to truncated or non-existent protein.

    • Solution: Re-synthesize your gene with codons optimized for your expression host.[4] This is often the most effective first step for improving expression levels of heterologous proteins.

  • Protein Toxicity: Overexpression of some proteins can be toxic to the host cells, leading to slow growth or cell death post-induction.[5]

    • Troubleshooting Steps:

      • Use Tighter Regulation: Switch to an expression system with lower basal expression, such as a pLysS or pLysE host strain, which expresses T7 lysozyme to inhibit leaky T7 RNA polymerase activity before induction.[6]

      • Lower Induction Temperature: After inducing with IPTG, immediately reduce the incubation temperature from 37°C to a range of 18-25°C and express overnight.[4][5] This slows down protein synthesis, reducing the metabolic burden on the cells and often improving proper folding.

      • Reduce Inducer Concentration: Titrate your IPTG concentration down. A range of 0.1 mM to 0.5 mM is often sufficient and can be less stressful for the cells than the standard 1 mM.[5]

  • Inefficient Induction:

    • Solution: Always use freshly transformed cells for expression experiments. Plasmids can be lost or mutate in cells stored as glycerol stocks over time.[5] Also, confirm the activity of your IPTG stock.

Q2: I see a strong band for IGPS in my whole-cell lysate, but it disappears from the supernatant after centrifugation. How do I improve its solubility?

Core Problem: The expressed IGPS is forming insoluble aggregates known as inclusion bodies. This is very common for overexpressed recombinant proteins in E. coli.[7]

Underlying Causes & Solutions:

  • High Expression Rate: Rapid, high-level expression at 37°C often overwhelms the cell's folding machinery, leading to protein misfolding and aggregation.[8]

    • Solution: As with low expression, the primary strategy is to slow down protein synthesis. Lower the post-induction temperature to 18-25°C and reduce the IPTG concentration.[5]

  • Lack of Co-factors or Disulfide Bonds: The native IGPS may require specific co-factors for stability or contain disulfide bonds that cannot form correctly in the reducing environment of the E. coli cytoplasm.[9]

    • Solution:

      • Supplement the growth media with any known co-factors (e.g., metal ions like Mn²⁺, which has been identified in some IGPS structures).[10]

      • For disulfide bonds, consider using specialized E. coli strains (like Rosetta-gami) that have a more oxidizing cytoplasm to promote their formation.[8]

  • Sub-optimal Lysis Buffer: The buffer used to break open the cells may not be conducive to keeping IGPS soluble.

    • Solution: Optimize your lysis buffer by adding solubility-enhancing agents. See Table 1 for common additives.

Table 1: Common Additives for Lysis and Purification Buffers

Additive Typical Concentration Purpose & Rationale Citation(s)
Salt (NaCl, KCl) 150-500 mM Maintains ionic strength to prevent non-specific protein aggregation. [11][12]
Glycerol 5-20% (v/v) Acts as a protein stabilizer and osmolyte, promoting a more native conformation. [11][13]
Reducing Agents 1-10 mM DTT or TCEP Prevents oxidation and the formation of incorrect intermolecular disulfide bonds. TCEP is more stable and does not interfere with IMAC. [11][]
Non-ionic Detergents 0.1-1% Triton X-100/Tween-20 Helps to solubilize proteins, especially those with hydrophobic patches, without causing denaturation. [13][15]
L-Arginine 50-100 mM Often used as an aggregation suppressor during refolding and can improve solubility in lysis buffers. [16]

| Chelating Agents | 1-2 mM EDTA | Inhibits metalloproteases. CRITICAL: Do not use EDTA if your first purification step is Immobilized Metal Affinity Chromatography (IMAC), as it will strip the metal ions (e.g., Ni²⁺, Co²⁺) from the resin. Use an EDTA-free protease inhibitor cocktail instead. |[11][12][13] |

Workflow for Tackling Insolubility:

G Start Insoluble IGPS Detected (Pellet Fraction) Opt_Expression Step 1: Optimize Expression Conditions - Lower Temp (18-25°C) - Reduce IPTG (0.1-0.5 mM) Start->Opt_Expression Opt_Lysis Step 2: Optimize Lysis Buffer - Add Glycerol, Salt, L-Arginine Opt_Expression->Opt_Lysis Check_Sol Analyze Soluble Fraction (SDS-PAGE) Opt_Lysis->Check_Sol Success Soluble Protein Achieved Proceed to Purification Check_Sol->Success IGPS is Soluble Denature Step 3: Denaturing Purification (Inclusion Body Prep) Check_Sol->Denature IGPS still Insoluble Refold Step 4: On-Column or Dilution Refolding Denature->Refold Refold->Success G cluster_0 Denaturing Conditions (6M GdnHCl) cluster_1 Refolding on Column cluster_2 Native Conditions Bind 1. Bind Solubilized Protein to Column Wash_D 2. Wash in Denaturant Bind->Wash_D Gradient 3. Linear Gradient to Native Buffer (0M GdnHCl over 20-30 CV) Wash_D->Gradient Wash_N 4. Wash in Native Buffer Gradient->Wash_N Elute 5. Elute with High Imidazole Wash_N->Elute

Sources

Optimization

Technical Support Center: Ensuring the Stability of Imidazole Glycerol Phosphate in Solution

Welcome to the technical support center for imidazole glycerol phosphate (IGP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole glycerol phosphate (IGP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the stability of Imidazole Glycerol Phosphate in solution. As Senior Application Scientists, we have synthesized the information in this guide to provide you with field-proven insights and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the primary factors that cause the degradation of imidazole glycerol phosphate (IGP) in solution?

A1: The stability of Imidazole Glycerol Phosphate (IGP) in solution is influenced by several factors. The two primary degradation pathways are the hydrolysis of the glycerol phosphate ester bond and the degradation of the imidazole ring. The rate of these degradation reactions is significantly affected by the pH, temperature, and composition of the solution, including the type of buffer and the presence of metal ions. The imidazole moiety, in particular, can be susceptible to base-mediated autoxidation and photodegradation.

Q2: What are the recommended storage conditions for imidazole glycerol phosphate solutions?

A2: For optimal stability, it is recommended to store stock solutions of imidazole glycerol phosphate at low temperatures. For short-term storage (up to one month), -20°C is advisable. For long-term storage (up to six months), -80°C is recommended to minimize degradation. It is crucial to store solutions in tightly sealed containers to prevent moisture absorption and contamination. When stored as a solid, it should be in a sealed container at -20°C, away from moisture.

Q3: Can I autoclave my buffer solution containing imidazole glycerol phosphate?

A3: While imidazole-containing buffers are generally stable to autoclaving, it is not recommended to autoclave solutions containing imidazole glycerol phosphate. The elevated temperatures during autoclaving can accelerate the hydrolysis of the phosphate ester bond, leading to significant degradation of the compound. It is best to prepare buffers with high-purity, sterile water and filter-sterilize the final solution through a 0.22 µm filter.

pH and Buffer Selection

Q4: What is the optimal pH range for maintaining the stability of imidazole glycerol phosphate in solution?

A4: The optimal pH for the stability of imidazole glycerol phosphate is in the slightly acidic to neutral range, typically between pH 6.0 and 7.4. In acidic conditions (pH below 4), the hydrolysis of the phosphate ester is acid-catalyzed and proceeds more rapidly. In alkaline conditions (pH above 8), both the phosphate ester hydrolysis and the degradation of the imidazole ring are accelerated.

Q5: Which buffer system is best for my experiments with imidazole glycerol phosphate?

A5: The choice of buffer is critical for maintaining the stability of imidazole glycerol phosphate. Phosphate-based buffers, such as sodium or potassium phosphate, are often a good choice as they can help to stabilize the phosphate moiety. However, it is important to be aware that high concentrations of phosphate in the buffer can sometimes influence enzymatic reactions. Imidazole itself can act as a buffer in the pH range of 6.2-7.8. When using an imidazole buffer, it is crucial to adjust the pH after the imidazole has been added to the solution, as unprotonated imidazole is basic and will raise the pH. For consistency, preparing a pH-adjusted stock solution of imidazole is recommended.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with imidazole glycerol phosphate.

Experimental Inconsistency and Reproducibility

Problem 1: I am observing a loss of activity of my enzyme inhibitor (imidazole glycerol phosphate) over the course of my experiment.

  • Potential Cause A: pH-induced degradation. The pH of your experimental solution may be outside the optimal range for IGP stability.

    • Solution: Regularly monitor the pH of your stock and working solutions. Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment. It is advisable to work within a pH range of 6.0 to 7.4.

  • Potential Cause B: Temperature-related instability. Prolonged incubation at elevated temperatures can lead to the degradation of IGP.

    • Solution: Whenever possible, perform experiments at lower temperatures. If elevated temperatures are required, minimize the incubation time. Prepare fresh working solutions of IGP for each experiment to avoid degradation from repeated freeze-thaw cycles.

  • Potential Cause C: Oxidative degradation. The imidazole ring is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.

    • Solution: Consider degassing your buffers to remove dissolved oxygen. The addition of antioxidants, such as dithiothreitol (DTT) or β-mercaptoethanol, may help to prevent oxidative damage, but their compatibility with your specific assay should be verified.

Problem 2: My analytical results (e.g., HPLC, NMR) show the appearance of unexpected peaks over time.

  • Potential Cause A: Hydrolysis of the phosphate ester. The primary degradation product is likely glycerol and inorganic phosphate, but other byproducts may also form.

    • Solution: Analyze your samples as quickly as possible after preparation. If storage is necessary, store them at -80°C. When developing an HPLC method, consider that the degradation products will be more polar than the parent compound.

  • Potential Cause B: Degradation of the imidazole ring. Oxidation or other reactions can lead to the formation of various degradation products.

    • Solution: Protect your solutions from light by using amber vials or covering them with aluminum foil. As mentioned previously, the use of antioxidants can be beneficial.

Analytical Challenges (HPLC)

Problem 3: I am experiencing poor peak shape (tailing or fronting) during the HPLC analysis of imidazole glycerol phosphate.

  • Potential Cause A: Secondary interactions with the column. The basic nitrogen atoms in the imidazole ring can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.0) to protonate the silanols and minimize these interactions. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) can also significantly improve peak shape.

  • Potential Cause B: Inappropriate mobile phase pH. If the pH of the mobile phase is close to the pKa of imidazole glycerol phosphate, you may observe peak splitting or broadening due to the presence of multiple ionization states.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.

  • Potential Cause C: Metal Chelation. Imidazole glycerol phosphate can chelate metal ions, which can interact with the stainless steel components of the HPLC system and the column, leading to poor peak shape.

    • Solution: The addition of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can help to mitigate these interactions. However, be aware that EDTA can interfere with mass spectrometry detection.

Methodologies and Protocols

Protocol for Preparing a Stable Stock Solution of Imidazole Glycerol Phosphate
  • Weighing: Accurately weigh the required amount of solid imidazole glycerol phosphate in a clean, dry vial.

  • Solvent Selection: Use a high-purity, sterile buffer at the desired pH (ideally between 6.0 and 7.4). A recommended starting point is a 50 mM potassium phosphate buffer.

  • Dissolution: Add the buffer to the solid IGP and gently vortex or sonicate until fully dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • pH Adjustment: After dissolution, verify the pH of the solution and adjust if necessary using dilute acid or base.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

General Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.

  • Prepare IGP Solution: Prepare a solution of imidazole glycerol phosphate in a suitable solvent (e.g., your chosen buffer).

  • Stress Conditions: Expose aliquots of the solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at room temperature and 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at room temperature and 60°C.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate a solution at 60°C.

    • Photodegradation: Expose a solution to a light source that provides both UV and visible light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks and determine the percentage of degradation.

Visualizing Stability Principles

Key Factors Influencing IGP Stability

IGP_Stability cluster_degradation Degradation Pathways pH pH Hydrolysis Phosphate Ester Hydrolysis pH->Hydrolysis Oxidation Imidazole Ring Oxidation/Degradation pH->Oxidation Temp Temperature Temp->Hydrolysis Temp->Oxidation Buffer Buffer System Buffer->Hydrolysis Metal Metal Ions Metal->Oxidation Light Light Exposure Light->Oxidation IGP Imidazole Glycerol Phosphate (Stable) IGP->Hydrolysis IGP->Oxidation

Caption: Factors influencing the degradation of Imidazole Glycerol Phosphate.

Workflow for Troubleshooting IGP Instability

Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem: IGP Instability Observed check_pH Check & Optimize pH (6.0 - 7.4) start->check_pH check_temp Review Temperature Conditions check_pH->check_temp pH Optimized sol_pH Use appropriate buffer Monitor pH check_pH->sol_pH check_buffer Evaluate Buffer System check_temp->check_buffer Temp Minimized sol_temp Use fresh solutions Minimize incubation time Store at -80°C check_temp->sol_temp check_oxidation Consider Oxidative Stress check_buffer->check_oxidation Buffer Optimized sol_buffer Use phosphate or pH-adjusted imidazole buffer check_buffer->sol_buffer solution Stable IGP Solution check_oxidation->solution Oxidation Mitigated sol_oxidation Degas buffers Use antioxidants Protect from light check_oxidation->sol_oxidation

Caption: A systematic workflow for troubleshooting IGP instability issues.

References

  • Diagnostic Reagents Ltd. (2022). Imidazole Buffer pH 7.3. [Link]

  • LCGC International. (2020). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives. [Link]

  • NEB. (2025). FAQ: What are the recommendations for pH based elution, as opposed to imidazole?. [Link]

  • ResearchGate. (2012). Imidazol concentration for His-Trap purification. [Link]

Troubleshooting

Overcoming substrate inhibition in Imidazole glycerol phosphate dehydratase assays

Welcome to the technical support center for Imidazole Glycerol Phosphate Dehydratase (IGPD) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazole Glycerol Phosphate Dehydratase (IGPD) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of IGPD enzymology, with a special focus on overcoming the common challenge of substrate inhibition.

As a Senior Application Scientist, I understand that robust and reproducible enzyme kinetics are the bedrock of successful research and development. This guide is structured to provide not just protocols, but a deeper understanding of the "why" behind the experimental design, empowering you to troubleshoot effectively and generate high-quality, reliable data.

Understanding the Challenge: The Enigma of Substrate Inhibition in IGPD Assays

Imidazole glycerol phosphate dehydratase (IGPD) is a crucial metalloenzyme in the histidine biosynthesis pathway of plants, fungi, and bacteria, making it an attractive target for the development of novel herbicides and antimicrobial agents.[1] It catalyzes the dehydration of imidazole glycerol phosphate (IGP) to imidazole acetol phosphate (IAP).[2][3] The enzyme's complex 24-meric structure and its reliance on a di-manganese cluster for activity present unique challenges in in-vitro assays.[1][4][5]

One of the most perplexing issues researchers encounter is substrate inhibition , a phenomenon where the reaction rate unexpectedly decreases at high substrate concentrations.[6] This contradicts the standard Michaelis-Menten kinetics, where the rate plateaus at saturation. Substrate inhibition is observed in approximately 25% of known enzymes and can arise from several mechanisms.[7] In the context of IGPD, a plausible mechanism is the binding of a second substrate molecule to a non-catalytic site on the enzyme or the enzyme-substrate complex, leading to a non-productive ternary complex.[6] This can be particularly relevant for a large, multi-subunit enzyme like IGPD.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues you might face during your IGPD assays, providing both diagnostic questions and actionable solutions.

Q1: My reaction rate is decreasing at high concentrations of Imidazole Glycerol Phosphate (IGP). Is this substrate inhibition?

A1: A decrease in reaction rate at elevated substrate concentrations is the classic hallmark of substrate inhibition. To confirm this, you should perform a full substrate titration curve, extending the IGP concentrations well beyond the apparent Km. If you observe a distinct "hook" or downturn in the velocity-versus-substrate plot after reaching a maximum velocity, substrate inhibition is the likely cause.[8]

However, before concluding, it's crucial to rule out other possibilities:

  • Substrate Purity: A contaminant in your IGP preparation that acts as an inhibitor will become more potent at higher stock concentrations.[8] Verify the purity of your substrate.

  • pH Shift: High concentrations of a buffered substrate can sometimes alter the pH of the reaction mixture outside the optimal range for IGPD activity. Measure the pH of your assay at the highest IGP concentration.

  • Assay Artifacts: At high concentrations, some substrates can cause light scattering in spectrophotometric assays or increase the viscosity of the solution, leading to inaccurate readings.[8]

Q2: I've confirmed substrate inhibition. What are the first steps to overcome it?

A2: The most straightforward approach is to optimize the substrate concentration . The goal is to work in a concentration range that is at or slightly above the Km but below the concentration that elicits significant inhibition.

A systematic approach is to:

  • Determine the Apparent Kinetic Parameters: Perform a detailed substrate titration to determine the apparent Vmax, Km, and the inhibition constant (Ki) for the substrate. This can be achieved by fitting your data to the modified Michaelis-Menten equation for substrate inhibition:

    v = Vmax * [S] / (Km + [S] + ([S]^2 / Ki))[9]

  • Select an Optimal Substrate Concentration: Based on your kinetic parameters, choose a substrate concentration for your routine assays that gives a robust signal without significant inhibition. For inhibitor screening, a substrate concentration around the Km is often a good starting point as it provides good sensitivity for competitive inhibitors.[10]

Q3: I'm still observing inhibition even at seemingly optimal substrate concentrations. What other factors should I investigate?

A3: If optimizing the substrate concentration alone is insufficient, consider the following factors that can influence IGPD activity and inhibition patterns:

  • Enzyme Concentration: Ensure you are using an enzyme concentration that results in a linear reaction rate over your desired time course. Very high enzyme concentrations can sometimes lead to artifacts.

  • Buffer Conditions: The choice of buffer and its ionic strength can impact enzyme conformation and activity. Some buffer components can even act as inhibitors.[11] If you are using a buffer system that chelates metal ions, it could be affecting the essential manganese ions in the IGPD active site.[12] Consider screening different buffer systems (e.g., Tris-HCl, HEPES) and ionic strengths.

  • Detergents: If your assay includes detergents, be aware that some can affect enzyme activity. If non-specific binding is a concern, consider using a low concentration of a non-ionic detergent like Tween-20.[13]

Q4: Could the presence of reaction products be causing inhibition?

A4: Yes, this is known as product inhibition . If the product, Imidazole Acetol Phosphate (IAP), is structurally similar to the substrate, it could compete for binding to the active site. To minimize the impact of product inhibition, it is crucial to measure the initial reaction rates before a significant amount of product has accumulated.[8]

Frequently Asked Questions (FAQs)

What is a typical Km for IGPD?

The reported Km values for IGPD can vary depending on the source of the enzyme and the assay conditions. However, they are generally in the micromolar range. It is essential to determine the Km for your specific enzyme and assay conditions.

Is substrate inhibition of IGPD reversible?

Yes, substrate inhibition is typically a reversible process. Lowering the substrate concentration below the inhibitory level should restore the enzyme's normal catalytic activity.[8]

How do I analyze my data if I have substrate inhibition?

You should use non-linear regression analysis to fit your data to the substrate inhibition model.[9] Software packages like GraphPad Prism or the R programming language have built-in functions for this type of analysis.[9][14]

Are there alternative assay formats for IGPD that might be less prone to substrate inhibition?

While spectrophotometric assays are common, you could explore other methods. For instance, an Isothermal Titration Calorimetry (ITC)-based assay has been used to measure IGPD activity and could provide an alternative approach.[2][3]

Data Presentation: Understanding Kinetic Parameters

The following table summarizes the key kinetic parameters you will encounter when dealing with substrate inhibition in IGPD assays.

ParameterDescriptionHow to Determine
Vmax The theoretical maximum reaction velocity in the absence of substrate inhibition.Determined from non-linear regression analysis of the full substrate titration curve.[9]
Km The Michaelis constant, representing the substrate concentration at half Vmax.Determined from non-linear regression analysis.
Ki The inhibition constant for the substrate, indicating the affinity of the substrate for the inhibitory site.Determined from non-linear regression analysis. A lower Ki value signifies more potent inhibition.[9]
Optimal [S] The substrate concentration that provides a robust signal with minimal inhibition.Empirically determined from the substrate titration curve, often around the Km value.

Experimental Protocols: A Step-by-Step Guide to Characterizing Substrate Inhibition

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of IGPD, including the substrate inhibition constant (Ki).

Materials:

  • Purified Imidazole Glycerol Phosphate Dehydratase (IGPD)

  • Imidazole Glycerol Phosphate (IGP) substrate stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Protocol:

  • Enzyme Preparation:

    • Thaw the purified IGPD on ice.

    • Dilute the enzyme in cold assay buffer to a working concentration that gives a linear reaction rate for at least 10 minutes under initial assay conditions.

  • Substrate Dilution Series:

    • Prepare a series of IGP dilutions in the assay buffer. The concentration range should span from at least 10-fold below the expected Km to a concentration where significant substrate inhibition is observed. A logarithmic dilution series is often efficient.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the different concentrations of the IGP substrate.

    • Include a "no enzyme" control for each substrate concentration to correct for any non-enzymatic substrate degradation.

    • Include a "no substrate" control to measure any background signal from the enzyme preparation.

    • Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the Reaction:

    • Add the diluted IGPD enzyme to each well/cuvette to start the reaction.

    • Immediately start monitoring the increase in absorbance at 290 nm, which corresponds to the formation of the enol form of the product, Imidazole Acetol Phosphate.

  • Data Acquisition and Analysis:

    • Record the absorbance readings at regular intervals (e.g., every 30 seconds) for a period where the reaction rate is linear.

    • Calculate the initial reaction velocity (v) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Use non-linear regression to fit the data to the substrate inhibition equation: v = Vmax * [S] / (Km + [S] + ([S]^2 / Ki)).

    • From the fit, determine the values of Vmax, Km, and Ki.

Visualizations: Conceptualizing the Workflow and Mechanisms

Diagram 1: IGPD Catalytic Cycle and Substrate Inhibition

IGPD_Inhibition E IGPD (E) ES E-IGP Complex (Active) E->ES + IGP (S) ES->E EP E-IAP Complex ES->EP k_cat ESI E-IGP-IGP Complex (Inactive) ES->ESI + IGP (S) (High Concentration) EP->E + IAP (P) P IAP (Product) S IGP (Substrate) ESI->ES

Caption: The catalytic cycle of IGPD and the point of substrate inhibition.

Diagram 2: Troubleshooting Workflow for Substrate Inhibition

Troubleshooting_Workflow Start Decreased Rate at High [S]? CheckPurity Verify Substrate Purity Start->CheckPurity Yes Resolved Issue Resolved Start->Resolved No CheckpH Measure pH at High [S] CheckPurity->CheckpH CheckArtifacts Inspect for Assay Artifacts CheckpH->CheckArtifacts SubstrateInhibition Substrate Inhibition Confirmed CheckArtifacts->SubstrateInhibition Titration Perform Full Substrate Titration SubstrateInhibition->Titration FitData Fit Data to Substrate Inhibition Model Titration->FitData OptimizeS Optimize [S] for Assays FitData->OptimizeS StillIssue Inhibition Still Present? OptimizeS->StillIssue OptimizeBuffer Optimize Buffer Conditions StillIssue->OptimizeBuffer Yes StillIssue->Resolved No CheckEnzyme Check Enzyme Concentration OptimizeBuffer->CheckEnzyme InitialRates Ensure Initial Rate Measurement CheckEnzyme->InitialRates InitialRates->Resolved

Caption: A logical workflow for troubleshooting substrate inhibition in IGPD assays.

References

  • ResearchGate. (n.d.). Imidazoleglycerol‐Phosphate Dehydratase (IGPD) | Request PDF. Retrieved from [Link]

  • Lee, J. H., & Lee, S. M. (2015). Analysis of the substrate inhibition of complete and partial types. AMB Express, 5(1), 43. [Link]

  • Gash, T. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]

  • GraphPad. (n.d.). Equation: Substrate inhibition - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Immobilized Enzymes: Strategies for Overcoming the Substrate Diffusion-Limitation Problem. Retrieved from [Link]

  • YouTube. (2021, May 7). Enzyme Kinetics Data Analysis. Retrieved from [Link]

  • Drienovská, I., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 11(10), 2686–2697. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Assays to Study PD-1 Biology in Human T Cells. Retrieved from [Link]

  • The Biochemist. (2021, May 10). Steady-state enzyme kinetics. Portland Press. Retrieved from [Link]

  • Frontiers. (2024, March 14). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 15). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Ion Substrate Inhibition of Ferrochelatase. Retrieved from [Link]

  • ResearchGate. (2018, August 27). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]

  • University of California, San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazoleglycerol-phosphate dehydratase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 6). Elucidating the structural basis for differing enzyme inhibitor potency by cryo-EM. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, June 18). Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination. Retrieved from [Link]

  • Reed, M. C., Lieb, A., & Nijhout, H. F. (2015). The biological significance of substrate inhibition: A mechanism with diverse functions. Biophysical Chemistry, 207, 80-86. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study. Retrieved from [Link]

  • PUBDB. (2024, March 15). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cryo-EM structures of Mycobacterium tuberculosis imidazole glycerol phosphate dehydratase in the apo state and in the presence of small molecules. Retrieved from [Link]

  • PubMed. (n.d.). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigating the Selectivity of Metalloenzyme Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 8). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 14). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Buffer Species on the Unfolding and the Aggregation of Humanized IgG. Retrieved from [Link]

  • PubMed. (2012, November 15). Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking. Retrieved from [Link]

  • PubMed. (n.d.). Improved spectrophotometric determination of glycerol and its comparison with an enzymatic method. Retrieved from [Link]

  • PubMed. (n.d.). Spectrophotometric assay for sensitive detection of glycerol dehydratase activity using aldehyde dehydrogenase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Spectrophotometric Assays for Imidazole Glycerol Phosphate (IGP)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spectrophotometric assays for Imidazole glycerol phosphate (IGP) and its related enzymes, such as Imida...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spectrophotometric assays for Imidazole glycerol phosphate (IGP) and its related enzymes, such as Imidazole glycerol phosphate dehydratase (IGPD or HISN5) and Imidazole glycerol phosphate synthase (IGPS).[1][2][3][4][5] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose and resolve common artifacts and challenges encountered during your experiments.

Section 1: Understanding the Core Biochemistry

Before delving into troubleshooting, it's crucial to have a firm grasp of the enzymatic reactions involved. Spectrophotometric assays for IGP typically rely on coupled enzyme systems or direct measurement of a chromophoric product.[6]

  • Imidazole glycerol phosphate dehydratase (IGPD/HISN5): This enzyme catalyzes the dehydration of IGP to imidazole acetol phosphate (IAP).[1][3][4] Direct spectrophotometric monitoring of this reaction is challenging due to the lack of a strong chromophore in either the substrate or the product. Therefore, coupled assays are often employed.

  • Imidazole glycerol phosphate synthase (IGPS): This enzyme is a glutamine amidotransferase that converts N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) and glutamine into IGP and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[2] The reaction mechanism involves the transfer of ammonia from glutamine to PRFAR.[2]

A common approach for assaying these enzymes involves coupling the reaction to another enzyme that produces a spectrophotometrically detectable product, such as NADH.[6][7] Understanding the kinetics and requirements of each enzyme in the coupled system is paramount for accurate results.[6][8][9]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that can arise during your spectrophotometric assays for IGP.

High Background Absorbance or "Noisy" Signal

Question: My blank and control wells show high or fluctuating absorbance readings even before adding my enzyme. What could be the cause?

Answer: High background absorbance is a common issue that can mask the true enzymatic signal. Several factors can contribute to this artifact:

  • Light Scattering from Particulates: The presence of dust, precipitated buffer components, or aggregated protein in your sample can scatter light, leading to artificially high absorbance readings.

    • Causality: The spectrophotometer measures the amount of light that passes through the sample. Any particles in the light path will deflect light, which the detector interprets as absorbance.

    • Troubleshooting:

      • Filter Sterilize Buffers: Always filter your buffers through a 0.22 µm filter to remove any particulate matter.

      • Centrifuge Samples: Before taking a reading, centrifuge your samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates.

      • Ensure Complete Dissolution: Make sure all assay components, especially substrates and cofactors, are fully dissolved in the buffer.

  • Intrinsic Absorbance of Assay Components: Some reagents, particularly at high concentrations, may absorb light at the detection wavelength.

    • Causality: Molecules with specific chemical structures can absorb light at particular wavelengths. For example, imidazole-containing compounds can have some UV absorbance.[10]

    • Troubleshooting:

      • Run a "Reagent Blank": Prepare a blank that contains all assay components except the enzyme of interest. This will help you determine the background absorbance of your reagents.

      • Optimize Reagent Concentrations: Use the minimum concentration of each reagent necessary to ensure the reaction is not limited, which can help reduce background absorbance.[9]

  • Contamination of Reagents: Contaminants in your substrates, cofactors, or coupling enzymes can lead to unwanted side reactions that produce absorbing species.[8]

    • Causality: Commercially available enzymes and reagents are not always 100% pure. Contaminating enzymes can catalyze reactions with your substrates or other components, leading to a change in absorbance.[11]

    • Troubleshooting:

      • Use High-Purity Reagents: Whenever possible, purchase the highest purity grade of reagents available.

      • Test Individual Components: If you suspect contamination, test each component of your assay individually to identify the source of the background signal.

Non-Linear Reaction Progress Curves

Question: My reaction starts off linear but then plateaus or curves over time. How can I achieve a more linear rate?

Answer: A non-linear progress curve indicates that the reaction rate is changing over the course of the measurement.[12] This can be due to several factors:

  • Substrate Depletion: If the initial substrate concentration is too low, it can be significantly consumed during the assay, leading to a decrease in the reaction rate as the enzyme becomes less saturated.

    • Causality: According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration.[13][14] As the substrate is converted to product, the rate will slow down.

    • Troubleshooting:

      • Increase Substrate Concentration: Ensure that the initial substrate concentration is well above the Michaelis constant (Km) of the enzyme. A common rule of thumb is to use a substrate concentration of at least 10-20 times the Km.

      • Use a Continuous Assay: For coupled assays, ensure that the coupling enzyme is present in sufficient excess so that its activity is not rate-limiting.[6][9]

  • Product Inhibition: The product of the enzymatic reaction may bind to the enzyme and inhibit its activity.

    • Causality: Product molecules can sometimes bind to the active site or an allosteric site of the enzyme, reducing its catalytic efficiency.[9]

    • Troubleshooting:

      • Measure Initial Rates: The most reliable way to avoid issues with product inhibition is to measure the initial rate of the reaction, before a significant amount of product has accumulated. This is typically done by taking the slope of the linear portion of the progress curve.

      • Dilute the Enzyme: Using a lower concentration of the enzyme will result in a slower rate of product formation, extending the linear phase of the reaction.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature) and lose activity over time.[15]

    • Causality: Enzymes are proteins with specific three-dimensional structures that are essential for their function. Harsh conditions can cause the enzyme to denature and lose activity.

    • Troubleshooting:

      • Optimize Assay Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for enzyme stability and activity.

      • Include Stabilizing Agents: In some cases, adding agents like glycerol, BSA, or DTT to the assay buffer can help stabilize the enzyme.

Interference from Phosphate and Other Ions

Question: My assay involves the detection of inorganic phosphate, and I'm getting inconsistent results. What could be interfering with the measurement?

Answer: Assays that rely on the colorimetric determination of inorganic phosphate, often using the molybdenum blue method, are susceptible to interference from various substances.[16][17][18][19]

  • Silicate Interference: Silicate can react with molybdate reagents to form a colored complex that absorbs at a similar wavelength to the phosphomolybdate complex, leading to an overestimation of phosphate.[18]

    • Causality: The chemical similarity between silicate and phosphate allows them to react with the same reagents.

    • Troubleshooting:

      • Use High-Purity Water: Ensure that the water used to prepare your buffers and reagents is of high purity and free from silicate contamination.

      • Optimize Reagent Concentrations and pH: The extent of silicate interference can be minimized by carefully controlling the acidity and concentration of the molybdate reagent.

  • Interference from Other Sample Components: Various substances, including proteins (especially paraproteins), lipids, and certain drugs, can interfere with phosphate assays.[16][17][19][20]

    • Causality: These substances can interfere through various mechanisms, such as light scattering, binding to the molybdate reagent, or having intrinsic absorbance at the detection wavelength.[20]

    • Troubleshooting:

      • Deproteinize Samples: If you suspect protein interference, you can deproteinize your samples using methods like trichloroacetic acid (TCA) precipitation or ultrafiltration before the phosphate measurement.[20][21]

      • Run Appropriate Controls: Always include a sample blank that contains all the components of your sample except the analyte of interest to account for background interference.

Coupled Assay Complications

Question: I'm using a coupled enzyme assay, and the results are not reproducible. How can I troubleshoot this?

Answer: Coupled enzyme assays are powerful tools, but their complexity can introduce additional sources of error.[6][8][9]

  • Insufficient Coupling Enzyme Activity: If the activity of the coupling enzyme is not high enough, it can become the rate-limiting step of the overall reaction, leading to an underestimation of the activity of the primary enzyme.[6][9]

    • Causality: The product of the first reaction must be rapidly converted by the second enzyme to ensure that the measured rate accurately reflects the activity of the first enzyme.

    • Troubleshooting:

      • Optimize Coupling Enzyme Concentration: Systematically increase the concentration of the coupling enzyme until the measured rate is no longer dependent on its concentration. A common recommendation is to have the coupling enzyme activity at least 10-fold higher than the primary enzyme activity.

      • Verify Coupling Enzyme Activity: Independently verify the activity of your coupling enzyme stock to ensure it is active.

  • Lag Phase in the Reaction: Coupled assays can sometimes exhibit an initial lag phase before a steady-state rate is achieved.[9]

    • Causality: It takes time for the concentration of the intermediate substrate (the product of the first reaction) to build up to a level that supports a steady-state rate for the coupling enzyme.

    • Troubleshooting:

      • Pre-incubation: In some cases, pre-incubating the primary enzyme with its substrate for a short period before adding the coupling enzyme can help to reduce the lag phase.

      • Exclude the Lag Phase from Analysis: When calculating the reaction rate, ensure that you are only using the linear, steady-state portion of the progress curve and excluding the initial lag phase.

Section 3: Experimental Protocols and Data Presentation

To aid in your troubleshooting efforts, here are some generalized protocols and data presentation formats.

Protocol: Verifying the Linearity of a Coupled Assay
  • Prepare a series of dilutions of your primary enzyme.

  • Set up your standard assay conditions with a fixed, saturating concentration of the primary substrate and all necessary cofactors.

  • For each enzyme dilution, initiate the reaction and monitor the change in absorbance over time.

  • Plot the initial reaction rate (ΔAbs/min) against the concentration of the primary enzyme.

  • A linear relationship between the reaction rate and enzyme concentration indicates that the assay is behaving as expected under these conditions.

Data Presentation: Troubleshooting High Background
Condition Absorbance at T=0 Description
Complete Assay Mix (with enzyme) 0.550The full reaction mixture.
- Enzyme 0.480All components except the primary enzyme.
- Substrate 0.120All components except the primary substrate.
- Coupling Enzyme 0.115All components except the coupling enzyme.
Buffer Only 0.050The assay buffer alone.

This table can help you pinpoint the source of high background absorbance by systematically removing components from the assay.

Section 4: Visualizing Experimental Workflows

Diagram: Troubleshooting a Coupled Enzyme Assay

Troubleshooting_Coupled_Assay Start Problem: Inconsistent Results in Coupled Assay Check_Primary_Enzyme Is the primary enzyme active and stable? Start->Check_Primary_Enzyme Check_Coupling_Enzyme Is the coupling enzyme in excess? Check_Primary_Enzyme->Check_Coupling_Enzyme Yes Optimize_Conditions Optimize assay conditions (pH, temp, buffer) Check_Primary_Enzyme->Optimize_Conditions No Check_Substrates Are substrate concentrations saturating? Check_Coupling_Enzyme->Check_Substrates Yes Increase_Coupling_Enzyme Increase concentration of coupling enzyme Check_Coupling_Enzyme->Increase_Coupling_Enzyme No Check_Controls Are controls behaving as expected? Check_Substrates->Check_Controls Yes Increase_Substrates Increase substrate concentrations Check_Substrates->Increase_Substrates No Investigate_Controls Investigate individual reagent blanks Check_Controls->Investigate_Controls No Solution Reliable Assay Check_Controls->Solution Yes Optimize_Conditions->Start Increase_Coupling_Enzyme->Start Increase_Substrates->Start Investigate_Controls->Start

Caption: A logical workflow for troubleshooting common issues in coupled enzyme assays.

Diagram: The Allosteric Regulation of Imidazole Glycerol Phosphate Synthase

IGPS_Allostery cluster_HisF HisF Subunit cluster_HisH HisH Subunit (Glutaminase) PRFAR_binding PRFAR Binding Site Conformational_Change_F Conformational Change PRFAR_binding->Conformational_Change_F Binding of PRFAR Glutamine_Site Glutamine Active Site Conformational_Change_F->Glutamine_Site Allosteric Signal Transmission (>25 Å) Catalysis Glutamine Hydrolysis Glutamine_Site->Catalysis Activation Ammonia_Channel Ammonia Channel Catalysis->Ammonia_Channel Produces NH3

Caption: Allosteric activation of the glutaminase activity in the HisH subunit of IGPS upon PRFAR binding to the HisF subunit.[22][23][24]

References

  • Duggleby, R. G. (1981). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Methods in Enzymology, 74, 34-43. [Link]

  • Lippi, U., & Plebani, M. (2020). Interferences in the measurement of circulating phosphate: a literature review. Clinical Chemistry and Laboratory Medicine (CCLM), 58(12), 2038-2047. [Link]

  • Lippi, U., & Plebani, M. (2020). Interferences in the measurement of circulating phosphate: a literature review. Request PDF. [Link]

  • Islam, M. S., et al. (2024). Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method. AccScience Publishing. [Link]

  • San Diego Mesa College. (2022). MDH Assay Enzyme Hints & Tips. [Link]

  • Lippi, U., & Plebani, M. (2020). Interferences in the measurement of circulating phosphate: a literature review. PubMed. [Link]

  • Li, Y., et al. (2023). Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia. Laboratory Medicine, 54(2), 163-169. [Link]

  • Srivastava, D. K., & Bernhard, S. A. (2025). Coupled enzyme systems: Exploring coupled assays with students. ResearchGate. [Link]

  • Various Authors. (2016). What are the reasons of poor results in enzymatic assays? Quora. [Link]

  • Reddit Community. (2021). Help with an enzyme activity assay. Reddit. [Link]

  • Witek, P., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science, 15, 1373305. [Link]

  • Amaro, R. E. (2006). Imidazole glycerol phosphate synthase: Structural and kinetic studies of a triad glutamine amidotransferase. Purdue e-Pubs. [Link]

  • Chemistry Stack Exchange Community. (2016). Effect of His-tag on enzyme activity. Chemistry Stack Exchange. [Link]

  • Various Authors. (n.d.). Imidazoleglycerol-Phosphate Dehydratase ( IGPD ). ResearchGate. [Link]

  • Witek, P., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science, 15. [Link]

  • Wikipedia. (n.d.). Imidazoleglycerol-phosphate dehydratase. [Link]

  • Rivalta, I., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences, 109(19), E1138-E1146. [Link]

  • Sturgeon, R. J., et al. (1979). Improved spectrophotometric determination of glycerol and its comparison with an enzymatic method. Journal of Pharmaceutical Sciences, 68(8), 1064-1066. [Link]

  • Various Authors. (n.d.). 531 questions with answers in ENZYME ACTIVITY ASSAY. ResearchGate. [Link]

  • Markin, C. J., et al. (2021). Revealing enzyme functional architecture via high-throughput microfluidic enzyme kinetics. Science, 373(6559), eabf8761. [Link]

  • Lee, S. H., et al. (2017). Spectrophotometric assay for sensitive detection of glycerol dehydratase activity using aldehyde dehydrogenase. Journal of Bioscience and Bioengineering, 123(4), 525-530. [Link]

  • Cisneros, G. A., et al. (2021). Catalytic Effects of Active Site Conformational Change in the Allosteric Activation of Imidazole Glycerol Phosphate Synthase. ACS Catalysis, 11(15), 9474-9487. [Link]

  • Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]

  • Cisneros, G. A., et al. (2021). The catalytic effects of active site conformational change in the allosteric activation of imidazole glycerol phosphate synthase. ResearchGate. [Link]

  • Bisswanger, H. (2021). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis-Type (Atypical) Enzyme Kinetics. Methods in Molecular Biology, 2342, 3-27. [Link]

  • Di Paola, L., & Giuliani, A. (2015). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. Biophysical Journal, 108(7), 1774-1783. [Link]

  • Ma, Y., & Eser, B. E. (2025). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. Catalysts, 15(12), 1139. [Link]

  • Lazcano, A., et al. (2023). Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP). ResearchGate. [Link]

  • Gonzalez, O., et al. (2023). Steady State Kinetics for Enzymes with Multiple Binding Sites Upstream of the Catalytic Site. Symmetry, 15(12), 2176. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Imidazole Glycerol Phosphate Dehydratase (IGPD) Activity

Last Updated: 2026-01-08 Introduction Welcome to the technical support guide for Imidazole glycerol phosphate dehydratase (IGPD, EC 4.2.1.19). IGPD is a crucial metalloenzyme that catalyzes the sixth step in the histidin...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-08

Introduction

Welcome to the technical support guide for Imidazole glycerol phosphate dehydratase (IGPD, EC 4.2.1.19). IGPD is a crucial metalloenzyme that catalyzes the sixth step in the histidine biosynthesis pathway—the dehydration of imidazole glycerol phosphate (IGP) to imidazole acetol phosphate (IAP)[1][2]. This pathway is essential for plants, fungi, and microorganisms, making IGPD a significant target for developing novel herbicides and antimicrobial agents[3][4][5].

Optimizing the enzymatic activity of IGPD is paramount for accurate kinetic studies, inhibitor screening, and structural biology. The enzyme's activity is exquisitely sensitive to buffer conditions, particularly due to its reliance on divalent metal cations for both structural integrity and catalytic function[6][7][8]. This guide provides a structured, troubleshooting-focused approach to help you establish robust and reproducible assay conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during IGPD activity assays in a question-and-answer format, providing both direct solutions and the underlying scientific rationale.

Question 1: My IGPD activity is very low or undetectable. What is the most critical buffer component I should check first?

Answer: The most critical component is the presence and concentration of the correct divalent metal cation, which for most IGPDs is manganese (Mn²⁺). The apoenzyme (metal-free form) is typically an inactive trimer[1][7].

Scientific Rationale: IGPD has an absolute requirement for divalent metal ions to become catalytically active. The binding of Mn²⁺ induces a significant conformational change, promoting the assembly of inactive trimers into a large, active 24-mer complex[1][8][9]. This oligomerization is essential for the formation of the 24 active sites, each of which is constructed at the interface of three separate monomers[3][10][11]. While other ions like Co²⁺, Cd²⁺, Ni²⁺, Fe²⁺, and Zn²⁺ can sometimes substitute, Mn²⁺ is generally required for optimal activity[6][7][12]. Ensure your assay buffer is supplemented with an adequate concentration of MnCl₂, typically in the low millimolar range (e.g., 1-4 mM)[13].

Troubleshooting Steps:

  • Verify Mn²⁺ Presence: Confirm that MnCl₂ or a similar manganese salt is included in your final assay buffer.

  • Titrate Mn²⁺ Concentration: Perform a metal ion titration experiment (e.g., 0.1 mM to 10 mM MnCl₂) to find the optimal concentration for your specific IGPD isoform.

  • Check for Chelators: Ensure your buffer is free from strong metal chelators like EDTA, which will sequester Mn²⁺ ions. A recent study used a buffer containing Tris-HCl, NaCl, MnCl₂, and a small amount of EDTA (0.4 mM), suggesting a specific ratio might be optimal[13]. If EDTA is present from purification steps, remove it via dialysis or a desalting column.

Question 2: What is the optimal pH for an IGPD assay, and which buffer system should I use?

Answer: The optimal pH for IGPD activity is generally in the neutral to slightly acidic range, typically between pH 6.8 and 7.8[3][13]. A common and effective buffer system is Tris-HCl.

Scientific Rationale: The pH of the reaction buffer directly influences the ionization state of amino acid residues within the active site, particularly the conserved histidine and glutamate residues that coordinate the catalytic manganese ions and participate in the dehydration reaction[6][8]. One study noted that the presence of exogenous Mn²⁺ can shift the optimal pH from 7.2 down to 6.8[3]. Buffers like Tris-HCl are widely used and have been shown to be effective for IGPD assays[13][14].

Parameter Recommended Range/BufferRationale & Key Considerations
pH 6.8 - 7.8Affects ionization of key active site residues. The optimum can be influenced by the metal cofactor concentration[3].
Buffer System Tris-HCl (20-50 mM)Good buffering capacity in the optimal pH range. Avoid phosphate buffers if high concentrations of Mn²⁺ are used, as this can lead to precipitation of manganese phosphate.
Ionic Strength 40-200 mM NaCl/KClHigh salt concentrations (e.g., 200 mM KCl and 100 mM NaCl) have been used but may lower the catalytic rate (kcat)[5][13]. It's crucial to maintain consistent ionic strength across experiments for comparability.
Question 3: I purified my His-tagged IGPD using an imidazole gradient, and now the enzyme is inactive. What went wrong?

Answer: Residual imidazole from the purification elution buffer is a likely cause of inhibition. Imidazole is structurally similar to the substrate's imidazole ring and can act as a competitive inhibitor by binding in the active site.

Scientific Rationale: The active site of IGPD contains a di-manganese cluster that binds the imidazole ring of the substrate, IGP[3][6]. High concentrations of imidazole, typically used for eluting His-tagged proteins from Ni-NTA or Talon resins (e.g., 250-500 mM), can compete with the substrate for binding to this site[14][15][16]. It is crucial to remove the imidazole thoroughly after purification.

Troubleshooting Steps:

  • Remove Imidazole: Immediately after elution, exchange the buffer to an imidazole-free buffer using dialysis or a desalting column (e.g., G-25).

  • Add Stabilizers: Include a stabilizing agent like 5-10% (v/v) glycerol in the final storage buffer to help maintain protein integrity[14][17][18].

  • Flash Freeze: Store the purified, imidazole-free enzyme in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles[17].

Question 4: Are there any other common inhibitors I should be aware of?

Answer: Yes. Besides residual imidazole, several classes of compounds are known to inhibit IGPD. The most well-known are triazole-based compounds, which have been developed as herbicides.

Scientific Rationale: Because the histidine biosynthesis pathway is absent in animals, IGPD is an attractive target for herbicides[2][4].

  • Triazole Compounds: 3-Amino-1,2,4-triazole (Amitrole) and various triazole phosphonates are potent competitive inhibitors of IGPD[2][3][4][5].

  • Substrate Diastereomers: IGPD is highly selective for the D-erythro diastereoisomer of its substrate, IGP. Other diastereoisomers can act as competitive inhibitors[3][5].

  • Inorganic Phosphate: Inorganic phosphate (Pi) can act as a weak inhibitor, with a Ki in the millimolar range[6]. This is relevant if using phosphate-based buffers or if other reactions in a coupled assay produce phosphate.

Experimental Workflow: Systematic Buffer Optimization

This protocol provides a step-by-step guide to systematically optimize the core buffer conditions for your IGPD enzyme.

Objective: To determine the optimal pH and Mn²⁺ concentration for IGPD activity.

Materials:

  • Purified IGPD enzyme (imidazole-free)

  • Substrate: D-erythro-imidazole glycerol phosphate (IGP)

  • Assay Buffers: 50 mM Tris-HCl prepared at various pH values (e.g., 6.5, 7.0, 7.5, 8.0)

  • Stock Solution: 100 mM MnCl₂

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at the appropriate wavelength for your assay (e.g., continuous spectrophotometric assay)[12].

Protocol:

  • Prepare Master Mixes: For each pH to be tested, prepare a master mix containing the Tris-HCl buffer and the substrate at a fixed, saturating concentration.

  • Set up Mn²⁺ Titration: In the wells of the microplate, create a serial dilution of MnCl₂ across a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM) for each pH condition.

  • Initiate Reaction: Add a fixed amount of your purified IGPD enzyme to each well to start the reaction. Include a "no enzyme" control for each condition to measure any background signal.

  • Monitor Reaction: Immediately place the plate in the spectrophotometer and measure the rate of product formation over time by monitoring the change in absorbance.

  • Analyze Data:

    • Calculate the initial velocity (V₀) for each reaction condition.

    • Plot V₀ versus Mn²⁺ concentration for each pH tested.

    • Plot the maximal velocity (Vmax) obtained at each pH versus the pH value.

  • Determine Optimum: The condition that yields the highest reaction velocity represents the optimal pH and Mn²⁺ concentration under these experimental parameters.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for troubleshooting and optimizing IGPD assay conditions.

IGPD_Optimization_Workflow cluster_start Initial Check cluster_cofactor Cofactor Optimization cluster_buffer Buffer Condition Optimization cluster_inhibitors Inhibitor Removal cluster_end Final Assay Start Low / No Activity Observed CheckMn Is Mn²⁺ Present in the Buffer? Start->CheckMn AddMn Add MnCl₂ (e.g., 1-4 mM) CheckMn->AddMn No CheckpH Is pH Optimal? (6.8-7.8) CheckMn->CheckpH Yes TitrateMn Perform Mn²⁺ Titration (0.1 to 10 mM) AddMn->TitrateMn TitrateMn->CheckpH TitratepH Perform pH Titration (e.g., Tris-HCl) CheckpH->TitratepH No CheckChelators Buffer free of strong chelators (EDTA)? CheckpH->CheckChelators Yes TitratepH->CheckChelators RemoveChelators Dialysis / Desalting CheckChelators->RemoveChelators No CheckImidazole Was protein purified using Imidazole? CheckChelators->CheckImidazole Yes RemoveChelators->CheckImidazole RemoveImidazole Dialysis / Desalting CheckImidazole->RemoveImidazole Yes Success Optimized Assay Conditions CheckImidazole->Success No RemoveImidazole->Success

Caption: Workflow for troubleshooting and optimizing IGPD buffer conditions.

References
  • ResearchGate. (n.d.). Imidazoleglycerol-Phosphate Dehydratase (IGPD) | Request PDF. Retrieved January 8, 2026, from [Link]

  • Bisson, C., et al. (2015). Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination. PubMed Central. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023). Imidazoleglycerol-phosphate dehydratase. Retrieved January 8, 2026, from [Link]

  • Ohta, D., Mori, I., & Ward, E. (2017). Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. Weed Science. Retrieved January 8, 2026, from [Link]

  • NCBI. (2008). CDD Conserved Protein Domain Family: IGPD. Retrieved January 8, 2026, from [Link]

  • Purdue University. (n.d.). Production and purification of imidazole glycerol phosphate dehydratase from Escherichia coli and Cryptococcus neoformans. Purdue e-Pubs. Retrieved January 8, 2026, from [Link]

  • Witek, P., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. Retrieved January 8, 2026, from [Link]

  • Witek, P., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PubMed Central. Retrieved January 8, 2026, from [Link]

  • Sinha, S. C., et al. (1999). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. PubMed. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Mapping of the IGPD active site. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2015). Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2015). What is the effect of immidazole on activity and stability of enzyme?. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Purification, crystallization and preliminary crystallographic analysis of Arabidopsis thaliana imidazoleglycerol-phosphate dehydratase. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2025). Structure and Mechanism of Imidazoleglycerol-Phosphate Dehydratase | Request PDF. Retrieved January 8, 2026, from [Link]

  • Kumar, P., et al. (2024). Cryo-EM structures of Mycobacterium tuberculosis imidazole glycerol phosphate dehydratase in the apo state and in the presence of small molecules. PubMed Central. Retrieved January 8, 2026, from [Link]

  • UniProt. (n.d.). IGPD - Imidazoleglycerol-phosphate dehydratase - Odontarrhena lesbiaca (Madwort). Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2015). What is the name of potent inhibitors for the Inhibition of Imidazole Glycerol Phosphate dehydratase for herbicide discovery?. Retrieved January 8, 2026, from [Link]

  • Bradburn, D. M., & Kaplan, N. O. (1972). Glycerol as an Enzyme-Stabilizing Agent: Effects on Aldehyde Dehydrogenase. PubMed Central. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2012). Imidazol concentration for His-Trap purification. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2021). How get optimum Imidazole concentration to purify His-tagged proteins?. Retrieved January 8, 2026, from [Link]

Sources

Optimization

Dealing with protein aggregation of Imidazole glycerol phosphate synthase

Introduction: Understanding Imidazole Glycerol Phosphate Synthase and its Aggregation Propensity Imidazole glycerol phosphate synthase (IGPS) is a critical enzyme found at the metabolic junction of histidine and de novo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Imidazole Glycerol Phosphate Synthase and its Aggregation Propensity

Imidazole glycerol phosphate synthase (IGPS) is a critical enzyme found at the metabolic junction of histidine and de novo purine biosynthesis.[1] It is a fascinating subject of study and a potential target for drug and herbicide development, as this pathway is absent in mammals.[2] IGPS is typically a heterodimer composed of a glutaminase subunit (HisH) and a cyclase subunit (HisF), which in some organisms like yeast are fused into a single polypeptide. The enzyme catalyzes a complex two-step reaction involving the generation of ammonia from glutamine and its subsequent tunneling through the protein to a second active site.[2]

This intricate structure and allosteric regulation, which involves significant conformational changes, can make IGPS susceptible to misfolding and aggregation during recombinant expression and purification.[2][3] Aggregation not only leads to a loss of active protein but can also confound experimental results. This guide provides a comprehensive resource for researchers to troubleshoot and overcome common issues related to IGPS protein aggregation.

FAQs: Troubleshooting IGPS Aggregation

Q1: My IGPS is expressed, but it's all in the insoluble fraction (inclusion bodies). What should I do?

A1: Initial Diagnosis and Strategy

The formation of inclusion bodies is a common issue when overexpressing proteins in E. coli. This indicates that the rate of protein synthesis has overwhelmed the cellular machinery for correct folding. Your primary goal is to either improve soluble expression or to efficiently refold the protein from the inclusion bodies.

Troubleshooting Steps:

  • Optimize Expression Conditions:

    • Lower Temperature: Reduce the induction temperature to 15-20°C. This slows down the rate of protein synthesis, giving the polypeptide more time to fold correctly.

    • Reduce Inducer Concentration: Titrate the concentration of your inducing agent (e.g., IPTG) to find the lowest level that still provides adequate expression.

    • Change Expression Strain: Consider using an E. coli strain engineered to enhance disulfide bond formation or that contains additional chaperones.

    • Co-expression with Chaperones: Co-transform your cells with a plasmid encoding molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.

  • Move to a Refolding Strategy: If optimizing expression fails, the next step is to purify the inclusion bodies and refold the protein. This involves solubilizing the aggregated protein with a strong denaturant and then gradually removing the denaturant to allow it to refold into its native conformation.

Q2: I'm trying to refold my IGPS from inclusion bodies, but it precipitates out of solution. How can I improve the refolding yield?

A2: The Challenge of Refolding and a Systematic Approach

Refolding is a delicate process that requires careful optimization of buffer conditions to favor the native protein structure over aggregated states. The key is to gradually remove the denaturant while providing a stabilizing environment.

Troubleshooting Workflow for IGPS Refolding:

Caption: A systematic workflow for IGPS refolding from inclusion bodies.

Detailed Refolding Protocol:

A highly effective method for refolding is rapid dilution into a carefully optimized refolding buffer.

Step-by-Step Refolding Protocol:

  • Inclusion Body Solubilization:

    • After isolating and washing the inclusion bodies, solubilize the protein pellet in a buffer containing a strong denaturant. A good starting point is: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine Hydrochloride (GdnHCl), 10 mM DTT.

    • Ensure complete solubilization by gentle stirring at room temperature for 1-2 hours.

    • Clarify the solution by centrifugation to remove any remaining insoluble material.

  • Rapid Dilution Refolding:

    • Prepare a refolding buffer. The composition of this buffer is critical and should be optimized. A good starting point is: 50 mM Tris-HCl pH 7.5-8.5, 200-500 mM NaCl, 0.4-0.8 M L-arginine, 1 mM EDTA, and a redox pair like 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG).

    • Rapidly dilute the solubilized protein into the refolding buffer. A 1:50 or 1:100 dilution ratio is recommended to quickly lower the denaturant concentration.

    • Perform the dilution at 4°C with gentle stirring.

    • Allow the protein to refold for 12-24 hours.

  • Concentration and Further Purification:

    • After refolding, concentrate the protein using an appropriate method like tangential flow filtration or a centrifugal concentrator.

    • Perform a final polishing step, such as size-exclusion chromatography, to separate correctly folded monomeric protein from any remaining aggregates.

Q3: My IGPS is soluble after purification, but it aggregates over time or during concentration. How can I improve its stability?

A3: Maintaining Protein Solubility

Even if you achieve soluble expression, the purified protein may be marginally stable and prone to aggregation. The key is to find a buffer that mimics a stabilizing cellular environment.

Buffer Optimization Strategy:

A systematic screen of buffer conditions is the most effective approach. This can be done on a small scale using a 96-well plate format to test a wide range of conditions.

Parameter Rationale Suggested Range to Screen
pH The net charge of the protein affects its solubility. A pH away from the isoelectric point (pI) generally increases solubility.pH 6.0 - 9.0 in 0.5 unit increments.
Ionic Strength Salt can shield surface charges, preventing aggregation due to electrostatic interactions.50 mM - 1 M NaCl or KCl.
Additives
GlycerolActs as an osmolyte, stabilizing the native protein structure.[4]5% - 20% (v/v).
L-ArginineSuppresses aggregation by interacting with both charged and hydrophobic regions.50 mM - 500 mM.
Reducing AgentsPrevents the formation of incorrect disulfide bonds.1-5 mM DTT or TCEP.
Metal ChelatorsThe related enzyme, IGPD, aggregates in the presence of transition metals.[5] Including a chelator can prevent this.0.5 - 2 mM EDTA.

Experimental Protocol for Buffer Screening:

  • Purify a small amount of your IGPS in a basic buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

  • Set up a 96-well plate with a matrix of different buffer conditions based on the table above.

  • Add a small, equal amount of your purified IGPS to each well.

  • Incubate the plate under conditions that typically lead to aggregation (e.g., room temperature with gentle shaking, or through a freeze-thaw cycle).

  • Assess aggregation in each well. This can be done visually, by measuring the absorbance at 340 nm or 600 nm (an increase indicates aggregation), or by running samples on a native or SDS-PAGE gel.

  • The conditions that result in the least amount of aggregation are your optimal storage and handling buffers.

Q4: Are there any specific regions of the IGPS protein that are known to be involved in aggregation?

A4: Structural Insights into IGPS Instability

The complex, multi-domain structure and allosteric nature of IGPS provide clues to its potential instability.

IGPS_Structure cluster_HisF HisF (Cyclase Domain) cluster_HisH HisH (Glutaminase Domain) HisF_Core β/α Barrel Core Interface Domain Interface (Conformational Changes) HisF_Core->Interface Dynamic Interaction Allosteric_Site Allosteric Site (PRFAR Binding) Allosteric_Site->Interface Allosteric Signal HisH_Active_Site Active Site (Gln Hydrolysis) HisH_Active_Site->Interface Dynamic Interaction

Caption: Key structural features of IGPS related to stability.

Key Regions of Instability:

  • The Domain Interface: The interaction between the HisH and HisF domains is dynamic and crucial for the allosteric regulation of the enzyme.[2][6] Mutations or solution conditions that destabilize this interface can lead to misfolding and aggregation. For instance, mutagenesis studies in yeast have shown that residues at this interface are key for the structural rigidity and stability of the heterodimer.[2]

  • Flexible Loops: IGPS has several flexible loops, particularly around the active and allosteric sites, that undergo conformational changes upon substrate or effector binding.[2] These flexible regions can be prone to exposing hydrophobic patches that can initiate aggregation.

  • Metal Binding Sites: As observed with the related enzyme IGPD, IGPS may have metal-binding sites.[5] The incorrect binding of divalent cations could induce conformational changes that lead to aggregation. This is why including a chelator like EDTA in your buffers is often beneficial.

By understanding these potential "hotspots" for instability, you can make more informed decisions about mutagenesis strategies or the choice of additives to include in your purification and storage buffers.

References

  • Amore, A., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences, 109(22), 8533-8538. [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. [Link]

  • Douangamath, A., et al. (2002). Crystal Structure of Imidazole Glycerol Phosphate Synthase. Structure, 10(2), 185-193. [Link]

  • Lisi, G. P., et al. (2017). Altering the allosteric pathway in IGPS suppresses millisecond motions and catalytic activity. Proceedings of the National Academy of Sciences, 114(17), E3448-E3455. [Link]

  • Myers, R. S., et al. (2000). Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae. Protein Expression and Purification, 20(2), 253-260. [Link]

  • Rudolph, R., & Lilie, H. (1996). In vitro refolding of inclusion body proteins. FASEB journal, 10(1), 49-56. [Link]

  • Glynn, S. E., et al. (2005). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. Structure, 13(12), 1807-1815. [Link]

  • Klem, T. J., & Davisson, V. J. (2000). Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae. Protein Expression and Purification, 20(2), 253-260. [Link]

  • Singh, S. M., & Panda, A. K. (2005). Solubilization and refolding of bacterial inclusion body proteins. Journal of bioscience and bioengineering, 99(4), 303-310. [Link]

  • Tsumoto, K., et al. (2003). Solubilization of active recombinant proteins from inclusion bodies. Current protocols in protein science, Chapter 6, Unit-6.10. [Link]

  • Valax, P., & Georgiou, G. (1993). Molecular characterization of the OmpT protease of Escherichia coli. Journal of bacteriology, 175(17), 5681-5686. [Link]

  • Wingfield, P. T. (2015). Overview of the purification of recombinant proteins. Current protocols in protein science, 80(1), 6.1.1-6.1.35. [Link]

  • Lisi, G. P., & Loria, J. P. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Biochemistry, 57(9), 1475-1484. [Link]

  • Manuele, M. (2019). Solubilization and refolding of inclusion bodies/ protocol? ResearchGate. [Link]

  • iGEM. (2013). 1 - Making Buffers for Purification. [Link]

  • University of Helsinki. (n.d.). Purification of His-Proteins. [Link]

  • Amore, A., et al. (2020). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. eLife, 9, e57763. [Link]

  • ResearchGate. (2015). How does glycerol increase protein stability and solubility?[Link]

  • Rivalta, I., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. Proceedings of the National Academy of Sciences, 109(22), E1428-E1436. [Link]

  • Mirhosseini, S. A., et al. (2018). The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports, 5(4), 145-150. [Link]

  • Gräslund, S., et al. (2008). High-throughput automated refolding screening of inclusion bodies. Journal of structural and functional genomics, 9(1), 53-64. [Link]

  • Vagenende, V., et al. (2009). The molecular origin of the stabilization of proteins by glycerol. Biochemistry, 48(46), 11084-11096. [Link]

Sources

Troubleshooting

Avoiding metal ion stripping during His-tagged HisF-HisH purification

Technical Support Center: His-Tagged HisF-HisH Purification A-GS-0124: Troubleshooting and Preventing Metal Ion Stripping from IMAC Resins Welcome to the technical support guide for the purification of His-tagged protein...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: His-Tagged HisF-HisH Purification

A-GS-0124: Troubleshooting and Preventing Metal Ion Stripping from IMAC Resins

Welcome to the technical support guide for the purification of His-tagged protein complexes, with a special focus on the HisF-HisH system. As a Senior Application Scientist, my goal is to provide you with in-depth, scientifically-grounded solutions to common challenges encountered during Immobilized Metal Affinity Chromatography (IMAC). This guide moves beyond simple procedural steps to explain the underlying causes of issues like metal ion stripping, empowering you to not only solve current problems but also prevent future ones.

Frequently Asked Questions (FAQs)

Q1: What is metal ion stripping and why is it a problem?

A1: Metal ion stripping, or leaching, is the undesirable removal of the charged metal ions (typically Ni²⁺ or Co²⁺) from the IMAC resin's chelating group (e.g., NTA or IDA).[1] This is problematic for two main reasons:

  • Reduced Binding Capacity: With fewer immobilized metal ions, the resin's capacity to capture your His-tagged protein is significantly diminished, leading to lower yields as the target protein flows through the column without binding.

  • Protein-Metal Complexes in Eluate: The stripped metal ions can form complexes with your eluted protein, which may interfere with downstream applications or require additional removal steps.[2]

Visually, you can often spot stripping if your blue Ni-NTA resin turns white or your cobalt resin loses its characteristic pink color.[1][3]

Q2: My lysis buffer contains EDTA. Can I still use it for IMAC?

A2: It is strongly advised to avoid EDTA in your lysis and loading buffers. EDTA (ethylenediaminetetraacetic acid) is a powerful metal chelator that will strip the Ni²⁺ or Co²⁺ ions from your IMAC column, rendering it ineffective.[1][4] If EDTA is essential for your lysis protocol to inhibit metalloproteases, you must remove it before loading the sample onto the column.

Q3: Are reducing agents like DTT and TCEP compatible with IMAC?

A3: This is a critical point of failure for many experiments. Strong reducing agents can reduce the immobilized metal ions (e.g., Ni²⁺ to Ni⁰), causing them to precipitate and leach from the resin.[1] This often results in the resin turning a distinct brown or black color.

  • DTT/TCEP: Generally not recommended. Some modern resins exhibit higher tolerance, but standard NTA and IDA resins are sensitive.[5][6]

  • β-mercaptoethanol (BME): This is a milder reducing agent and is often tolerated at concentrations up to 10-20 mM, making it a safer alternative if a reducing agent is necessary.[1][6][7]

In-Depth Troubleshooting Guide

Problem 1: Low yield and colorless resin observed after loading the cell lysate.

This classic symptom points directly to the presence of a chelating agent in your sample.

Primary Cause: EDTA contamination from the lysis buffer.[1][4]

Troubleshooting & Solution Workflow:

  • Confirmation: Before making significant changes, confirm that EDTA is the culprit. Take a small aliquot of your clarified lysate and mix it with a slurry of fresh IMAC resin. If the resin loses its color, a chelating agent is present.

  • Immediate Mitigation - Metal Ion "Sacrifice": A temporary workaround is to add MgCl₂ to your lysate at a concentration equimolar to or slightly higher than the EDTA concentration.[8] Mg²⁺ will bind to the EDTA, "sacrificing" itself and leaving the Ni²⁺ on the column untouched. This is a quick fix but does not remove the EDTA.

  • Definitive Solution - Chelator Removal: The most robust solution is to remove the EDTA from your lysate before it contacts the IMAC resin.

    • Dialysis/Buffer Exchange: This is the gold standard for removing small molecules like EDTA from a protein sample.

    • Desalting Column: For faster processing, a desalting column (e.g., a prepacked G-25 column) can be used to perform a rapid buffer exchange.[4]

Expert Recommendation: Modify your lysis protocol to use an EDTA-free protease inhibitor cocktail.[9] Many commercial formulations are specifically designed for IMAC compatibility.[1]

Protocol 1: EDTA Removal via Buffer Exchange (Desalting Column)
  • Column Selection: Choose a desalting column with a bed volume 5-10 times the volume of your protein sample.

  • Equilibration: Equilibrate the column with 5 column volumes (CV) of your IMAC Binding Buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading: Allow the equilibration buffer to completely enter the column bed, then immediately load your clarified lysate onto the column.

  • Chasing: Once the sample has entered the column bed, add IMAC Binding Buffer to begin the separation.

  • Fraction Collection: Your protein, now in the Binding Buffer and free of EDTA, will elute in the void volume. Collect fractions and monitor the protein concentration (e.g., by A280 absorbance). Pool the protein-containing fractions for IMAC loading.

Problem 2: The resin turns brown/black during sample loading or washing.

This indicates the reduction of the immobilized metal ions.

Primary Cause: Presence of incompatible reducing agents like DTT or TCEP.[1]

Troubleshooting & Solution:

  • Identify the Source: Review all buffer compositions to locate the source of the strong reducing agent.

  • Substitute the Reducing Agent: Replace DTT or TCEP with a more compatible alternative.

    • β-mercaptoethanol (BME): Use at ≤20 mM.[7]

    • TCEP: While often problematic, some specialized resins are designed to be TCEP-compatible. Consult your resin manufacturer's specifications.

Data Summary: IMAC Compatibility of Common Additives

AdditiveFunctionRecommended ConcentrationIMAC Compatibility Notes
EDTA/EGTA Chelator/Protease Inhibitor0 mMIncompatible. Strips metal ions from the resin.[1]
DTT/TCEP Reducing Agent0 mM (for standard resins)Generally Incompatible. Reduces metal ions, causing discoloration.[1]
β-mercaptoethanol Reducing Agent≤ 20 mMCompatible. Milder reducing agent, less likely to strip metal ions.[1]
Imidazole Competitor for Binding10-40 mM (Wash) / >250 mM (Elution)Essential for reducing non-specific binding and for elution.[10]
NaCl Reduces Ionic Interactions300-500 mMSuppresses non-specific electrostatic interactions with the resin.[11]
Glycerol Stabilizer5-10%Helps prevent protein aggregation without interfering with binding.[12]

Visualizing the Process & Problem

Diagram 1: Standard IMAC Workflow

IMAC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Lysate Clarified Lysate (EDTA/DTT Free) Equilibrate Equilibrate Column (Binding Buffer) Load Load Sample Equilibrate->Load Wash Wash (Low Imidazole) Load->Wash Elute Elute (High Imidazole) Wash->Elute Analysis SDS-PAGE / Assay Elute->Analysis EDTA_Stripping cluster_resin IMAC Resin Surface Resin Resin Matrix NTA NTA Chelate Resin->NTA covalent link Ni Ni²⁺ Ion NTA->Ni coordinates EDTA EDTA Ni->EDTA strips Stripped_Ni [Ni-EDTA]²⁻ Complex

Caption: How EDTA chelates and removes Ni²⁺ from the resin.

Special Considerations for the HisF-HisH Complex

Purifying a protein complex like HisF-HisH introduces additional layers of complexity.

  • His-Tag Accessibility: One of the subunits may have a more accessible His-tag than the other. If one tag is partially buried within the complex's tertiary structure, binding can be inefficient. [13]If you suspect this, consider performing a trial purification under mild denaturing conditions (e.g., with 1-2 M urea) to see if binding improves. [12][13]

  • Complex Stability: The stability of the HisF-HisH complex itself is paramount. Ensure your buffers are optimized for complex integrity, which may require specific salt concentrations or additives that do not interfere with IMAC. If your complex requires divalent cations like Ca²⁺ or Mg²⁺ for stability, be aware that very high concentrations could potentially compete with Ni²⁺ binding, though this is less common. [14]

References

  • Ueda, M., et al. (2009). Immobilized-metal affinity chromatography (IMAC): a review. Methods in Enzymology, 463, 439-73. [Link]

  • Cheung, R. C., et al. (2012). Immobilized metal ion affinity chromatography: a review on its applications. Applied Microbiology and Biotechnology, 96(6), 1411-20. [Link]

  • Gaberc-Porekar, V., & Menart, V. (2001). Twenty-five years of immobilized metal ion affinity chromatography: Past, present and future. Journal of Biochemical and Biophysical Methods, 49(1-3), 335-60. [Link]

  • Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Interchim – Blog. [Link]

  • Promega Connections. (2018, July 16). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. [Link]

  • Cytiva. (n.d.). How to overcome issues with low or no recovery of his-tagged proteins. [Link]

  • Xtalks. (2020, October 28). Meeting the Challenge of Optimizing His-tag Protein Purification. [Link]

  • Cheung, R. C., et al. (2012). Immobilized metal ion affinity chromatography: A review on its applications. ResearchGate. [Link]

  • Bioclone. (n.d.). Immobilized Metal Ion Affinity Chromatography (IMAC). [Link]

  • Bio-Works. (n.d.). Addressing the challenge of optimizing His-tagged protein purifications. [Link]

  • ResearchGate. (2018, August 27). What is striping the nickel from my NTA resin? [Link]

  • ResearchGate. (2018, January 27). Is there an alternative for EDTA when using it in purification of my his-tagged protein in either Ni-NTA or Cobalt column? [Link]

  • Labcompare. (2022, February 11). LABTips: Purifying His-tagged Proteins with IMAC. [Link]

  • Bio-Rad. (n.d.). Nickel Columns and Nickel Resin. [Link]

  • Lathier, Y., & Jung, G. (2015). Purification of His-Tagged Proteins. Methods in Molecular Biology, 1286, 129-47. [Link]

  • GenScript. (n.d.). High-Affinity Ni-NTA Resin. [Link]

  • San Diego State University. (n.d.). His tag Purification Protocol. [Link]

  • G-Biosciences. (2019, March 19). Protein Purification with IMAC. [Link]

  • Liu, H. F., et al. (2007). Immobilised metal-ion affinity chromatography purification of histidine-tagged recombinant proteins: a wash step with a low concentration of EDTA. Biotechnology and Applied Biochemistry, 47(Pt 1), 11-6. [Link]

  • Sino Biological. (n.d.). His Tagged Protein Purification. [Link]

  • Gagnon, P., et al. (2020). Immobilized Metal Affinity Chromatography Optimization for Poly-Histidine Tagged Proteins. Biomedical Journal of Scientific & Technical Research, 30(1). [Link]

  • Bio-Works. (n.d.). Common problems, hints and tips, what to do? [Link]

  • Bio-Works. (n.d.). Immobilized metal-ion affinity chromatography (IMAC) resins. [Link]

  • G-Biosciences. (n.d.). Ni-NTA Resin. [Link]

  • Chemistry For Everyone. (2023, March 18). What Is IMAC Chromatography? [Video]. YouTube. [Link]

  • ResearchGate. (2014, September 16). Can I use EDTA and/or DTT in wash buffer and elution buffer used for Ni affinity chromatography? [Link]

  • Chemistry For Everyone. (2023, February 12). How Does Nickel Affinity Chromatography Work? [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of HisF-HisH Complex Purification

Welcome to the technical support center for the purification of the HisF-HisH protein complex. This guide is designed for researchers, scientists, and drug development professionals who are working with this essential he...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of the HisF-HisH protein complex. This guide is designed for researchers, scientists, and drug development professionals who are working with this essential heterodimeric enzyme, also known as imidazole glycerol phosphate synthase (IGPS). The HisF-HisH complex is a critical component of the histidine and purine biosynthesis pathways in many organisms, making it a key target for research and therapeutic development.[1]

The purification of this complex, particularly when utilizing polyhistidine (His) tags, can present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and achieve high-purity, active HisF-HisH complex.

Understanding the HisF-HisH Complex: A Structural and Functional Overview

The HisF-HisH heterodimer is a fascinating molecular machine. It is composed of two distinct subunits:

  • HisH: A glutaminase that hydrolyzes glutamine to produce ammonia.[1]

  • HisF: A cyclase that utilizes the ammonia generated by HisH to catalyze a key step in the histidine biosynthesis pathway.[1]

A remarkable feature of this complex is the presence of a molecular tunnel that channels the highly reactive ammonia intermediate directly from the active site of HisH to the active site of HisF.[2] This structural arrangement is crucial for the enzyme's efficiency and highlights the importance of maintaining the integrity of the heterodimer during purification.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of the HisF-HisH complex.

Q1: Which subunit, HisF or HisH, should I fuse the His-tag to?

The optimal placement of the His-tag (on HisF or HisH) is protein-specific and may require empirical testing.[3][4] Consider the following:

  • Structural Accessibility: Analyze the known structures of the HisF-HisH complex. The tag should be placed on a terminus that is exposed and unlikely to interfere with the protein's folding or the interaction between the two subunits.

  • Functional Impact: Placing the tag on a terminus critical for enzymatic activity or subunit interaction could be detrimental.[5]

  • N- vs. C-terminus: Both N- and C-terminal tags can be effective.[6] If one location yields poor results, it is often worthwhile to test the other.[4]

Q2: Should I express HisF and HisH separately or co-express them?

Both strategies have been successfully employed.

  • Separate Expression and Purification: This approach involves expressing and purifying each His-tagged subunit individually and then combining them to form the complex. This method offers precise control over the stoichiometry of the two subunits. A published protocol for the separate purification of His-tagged HisF and HisH from Thermotoga maritima demonstrates the feasibility of this approach.[1]

  • Co-expression: This is often the preferred method for producing heterodimeric complexes as it can promote proper folding and complex formation in vivo.[7] It typically involves using a vector system that allows for the simultaneous expression of both proteins, with a His-tag on one of the subunits.

Q3: Can I use denaturing conditions to purify the HisF-HisH complex?

Purification under denaturing conditions (e.g., using 8M urea or 6M guanidine-HCl) is a common strategy to overcome issues with protein insolubility or a hidden His-tag.[3] However, for the HisF-HisH complex, this approach should be considered with caution. The primary goal is to obtain a functional heterodimer, and refolding the complex from a denatured state can be challenging and may result in a loss of activity. Native purification is generally preferred to maintain the integrity of the complex.

Troubleshooting Guide: A Problem-and-Solution Approach

This section provides detailed troubleshooting for specific issues you may encounter during the purification of the HisF-HisH complex.

Problem 1: Low or No Yield of the Purified Complex

Q: I am getting very little or no HisF-HisH complex in my elution fractions. What could be the cause?

Low yield is a multifaceted problem that can stem from issues in expression, lysis, or the chromatography steps.

  • Explanation: The HisF or HisH subunit (or both) may not be expressing well in your chosen system, or they may be forming insoluble inclusion bodies. His-tags themselves can sometimes negatively impact protein solubility.[8]

  • Solutions:

    • Optimize Expression Conditions: Experiment with different induction temperatures (e.g., lower temperatures like 18-25°C can improve solubility), induction times, and inducer concentrations.

    • Analyze Soluble and Insoluble Fractions: Run an SDS-PAGE of both the soluble and insoluble fractions of your cell lysate to determine if your proteins are in inclusion bodies.

    • Utilize Solubility-Enhancing Tags: If insolubility is a major issue, consider co-expressing your target proteins with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP).[9][10]

    • Codon Optimization: Ensure the codons in your gene constructs are optimized for your expression host.

  • Explanation: The His-tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible to the IMAC resin. This is a common issue in His-tag purification.

  • Solutions:

    • Diagnostic Test with Denaturing Agents: Perform a small-scale purification under denaturing conditions (e.g., in the presence of 8M urea). If the protein binds under these conditions, a hidden tag is the likely culprit.

    • Relocate the His-Tag: Move the His-tag to the other terminus (N- to C- or vice versa) of the protein.

    • Introduce a Flexible Linker: Adding a flexible linker sequence (e.g., a series of glycine and serine residues) between the His-tag and the protein can provide the necessary flexibility for the tag to become accessible.[3]

  • Explanation: Certain components in your lysis and binding buffers can interfere with the binding of the His-tag to the IMAC resin.

  • Solutions:

    • Avoid Chelating Agents: Ensure your buffers are free of strong chelating agents like EDTA, which can strip the metal ions (e.g., Ni²⁺) from the resin.[11]

    • Check pH: The pH of your buffers should be in the range of 7.5-8.0 to ensure the histidine residues are deprotonated and can bind to the metal ions.[12]

    • Optimize Imidazole Concentration: While a low concentration of imidazole (10-20 mM) in the binding and wash buffers can reduce non-specific binding, too high a concentration can prevent your His-tagged protein from binding.[12]

Problem 2: Contamination with Host Proteins

Q: My purified HisF-HisH complex is contaminated with other proteins. How can I improve purity?

Contamination is often due to non-specific binding of host cell proteins to the IMAC resin. E. coli, for example, has several endogenous proteins that are rich in histidine residues.

  • Explanation: Host proteins with exposed histidine clusters can co-purify with your His-tagged complex.

  • Solutions:

    • Optimize Imidazole in Wash Buffers: Gradually increase the concentration of imidazole in your wash buffer (e.g., from 20 mM up to 50-75 mM) to disrupt the binding of weakly interacting contaminants.[7]

    • Choose a Different Metal Ion: Cobalt (Co²⁺) resins often exhibit higher specificity and less non-specific binding compared to nickel (Ni²⁺) resins, which can lead to higher purity, albeit sometimes with a lower yield.[6]

    • Incorporate Additional Purification Steps: A single IMAC step may not be sufficient for high purity. Consider adding a second purification step, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), to remove remaining contaminants.[10]

    • Use an Engineered E. coli Strain: Strains like LOBSTR have been engineered to reduce the expression of common contaminating histidine-rich proteins.[13]

Problem 3: Dissociation of the HisF-HisH Complex

Q: I am only purifying the His-tagged subunit, not the entire complex. How can I maintain the integrity of the heterodimer?

  • Explanation: The interaction between HisF and HisH may not be strong enough to withstand the conditions of the purification process, leading to the dissociation of the complex.

  • Solutions:

    • Optimize Buffer Conditions: High salt concentrations (e.g., 300-500 mM NaCl) can help to minimize non-specific interactions and may also stabilize the complex.[12] Experiment with different salt concentrations to find the optimal condition for your complex.

    • Gentle Purification Technique: Use a batch binding method instead of a column-based approach to minimize the physical stress on the complex.

    • Tandem Affinity Purification (TAP): For weakly interacting complexes, a TAP strategy can be highly effective.[14] This involves tagging each subunit with a different affinity tag (e.g., His-tag on HisF and a Strep-tag on HisH) and performing two consecutive affinity purification steps. This ensures that only the fully formed heterodimer is purified.

Experimental Protocols and Workflows

Protocol 1: Co-Expression and IMAC Purification of His-Tagged HisF-HisH Complex

This protocol provides a general framework for the co-expression and purification of the HisF-HisH complex. Optimization will likely be required for your specific constructs and expression system.

  • Vector Construction: Clone the genes for HisF and HisH into a co-expression vector. Ensure that one of the subunits has a His-tag (e.g., 6xHis) at either the N- or C-terminus.

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase (OD₆₀₀ of 0.6-0.8) and induce protein expression (e.g., with IPTG at a final concentration of 0.1-1 mM). Incubate at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • IMAC Purification:

    • Equilibrate an IMAC column (e.g., Ni-NTA) with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) until the absorbance at 280 nm returns to baseline.

    • Elute the HisF-HisH complex with Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of both HisF and HisH subunits.

Table 1: Buffer Compositions for HisF-HisH Purification
Buffer TypeComponentsPurpose
Lysis Buffer 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0Cell disruption and initial binding to the resin.
Wash Buffer 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM Imidazole, pH 8.0Removal of non-specifically bound proteins.
Elution Buffer 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0Elution of the His-tagged complex.

Visualizing the Workflow: Purification Strategies

Diagram 1: Standard IMAC Workflow for Co-Expressed HisF-HisH

IMAC_Workflow cluster_expression Co-Expression cluster_lysis Cell Lysis cluster_purification IMAC Purification cluster_analysis Analysis CoExpression Co-express His-tagged HisF and untagged HisH Lysis Lyse cells and clarify lysate CoExpression->Lysis Load Load lysate onto IMAC column Lysis->Load Wash Wash with increasing imidazole concentration Load->Wash Elute Elute with high imidazole concentration Wash->Elute Analysis Analyze fractions by SDS-PAGE Elute->Analysis

Caption: A standard workflow for the purification of the co-expressed HisF-HisH complex using IMAC.

Diagram 2: Tandem Affinity Purification (TAP) Strategy

TAP_Workflow cluster_expression Co-Expression cluster_purification1 First Affinity Step cluster_purification2 Second Affinity Step cluster_analysis Analysis CoExpression Co-express His-tagged HisF and Strep-tagged HisH IMAC IMAC Purification (binds His-tag) CoExpression->IMAC Elution1 Elute complex IMAC->Elution1 StrepTactin Strep-Tactin Purification (binds Strep-tag) Elution1->StrepTactin Elution2 Elute with desthiobiotin StrepTactin->Elution2 Analysis Highly pure HisF-HisH complex Elution2->Analysis

Caption: A two-step tandem affinity purification workflow for achieving high-purity HisF-HisH complex.

References

  • A simple method to determine changes in the affinity between HisF and HisH in the Imidazole Glycerol Phosphate Synthase heterodimer. (2022). PLoS ONE. [Link]

  • Purification of His-Tagged Proteins. (2015). Methods in Molecular Biology. [Link]

  • His tag effect on solubility of human proteins produced in Escherichia coli: a comparison between four expression vectors. (2004). Journal of Structural and Functional Genomics. [Link]

  • Function of hisF and hisH gene products in histidine biosynthesis. (1992). Journal of Bacteriology. [Link]

  • Enhancing the solubility of recombinant proteins in Escherichia coli by using hexahistidine-tagged maltose-binding protein as a fusion partner. (2010). Methods in Molecular Biology. [Link]

  • N or C terminal Histidine tag for protein purification with Ni column? which one is good for protein purification? (2014). ResearchGate. [Link]

  • Differential effect of a his tag at the N- and C-termini: functional studies with recombinant human serum transferrin. (2004). Protein Expression and Purification. [Link]

  • Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification. (2014). Protein Science. [Link]

  • Co-expression as a convenient method for the production and purification of core histones in bacteria. (2010). Protein Expression and Purification. [Link]

  • Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae. (2000). Protein Expression and Purification. [Link]

  • How to combine chromatography techniques to purify a histidine-tagged protein. (2024). Cytiva. [Link]

  • His-Tag Purification. (n.d.). Bio-Rad. [Link]

  • His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). (2021). YouTube. [Link]

  • His-Tag | Definition & Data. (n.d.). Cube Biotech. [Link]

  • Tandem affinity purification protocol for isolation of protein complexes from Schizosaccharomyces pombe. (2022). STAR Protocols. [Link]

  • Biosynthesis of Histidine. (2014). EcoSal Plus. [Link]

  • Effect of an N-terminal Polyhistidine Tag on Protein Thermal Stability. (2018). ACS Omega. [Link]

  • Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes. (2012). Methods in Molecular Biology. [Link]

  • Expression vectors for affinity purification and radiolabeling of proteins using Escherichia coli as host. (1995). Gene. [Link]

  • 1H, 15N and 13C resonance assignment of imidazole glycerol phosphate (IGP) synthase protein HisF from Thermotoga maritima. (2008). Biomolecular NMR Assignments. [Link]

  • Purification of Polyhistidine-Tagged Proteins. (2009). Methods in Enzymology. [Link]

  • Tandem Affinity Purification to Enhance Interacting Protein Identification. (2002). Protein-Protein Interactions: A Molecular Cloning Manual. [Link]

  • LABTips: Purifying His-tagged Proteins with IMAC. (2022). Labcompare. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Inducer Concentration for HisF-HisH Expression

Welcome to the technical support center for the optimization of HisF-HisH protein complex expression. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of HisF-HisH protein complex expression. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the expression of the HisF-HisH complex, with a focus on problems related to inducer concentration.

Q1: I'm seeing very low or no expression of my HisF-HisH complex after induction. What could be the cause and how can I fix it?

A1: Low or no protein expression is a frequent challenge. The issue often lies in suboptimal induction conditions or problems with the expression system itself.

Possible Causes & Solutions:

  • Suboptimal Inducer Concentration: The concentration of the inducer, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG), is critical. A common starting point is 1 mM, but this is not always optimal.[1] Too low a concentration may not be sufficient to fully derepress the lac operon, while an excessively high concentration can be toxic to the cells, leading to reduced growth and protein production.[1]

    • Solution: Perform an IPTG titration experiment to determine the optimal concentration for your specific construct and host strain. Test a range of concentrations from 0.1 mM to 1.0 mM.[2][3]

  • Inefficient Induction Timing: Inducing the culture at the wrong growth phase can significantly impact protein yield.

    • Solution: Induce the culture during the mid-logarithmic growth phase, typically at an OD600 of 0.5-0.6.[3] At this stage, the cells are metabolically active and best equipped for protein synthesis.

  • Problems with the Expression Construct: Errors in the plasmid construct, such as mutations in the promoter, ribosome binding site, or the His-tag sequence, can abolish expression.

    • Solution: Verify the integrity of your expression plasmid by sequencing.[4]

  • "Leaky" Expression and Toxicity: Some expression systems, like the T7 promoter-based systems, can have a low level of basal expression even without an inducer.[5][6][7] If the HisF-HisH complex is toxic to the E. coli host, this leaky expression can inhibit cell growth before induction, leading to a low final yield.

    • Solution: Consider using a more tightly regulated expression system or a host strain that co-expresses a T7 RNA polymerase inhibitor, such as BL21(DE3)pLysS.[8][9]

Q2: My HisF-HisH complex is expressing, but it's mostly insoluble and forming inclusion bodies. How can I improve its solubility?

A2: Inclusion bodies are dense aggregates of misfolded proteins that are a common issue with high-level recombinant protein expression in E. coli.[10][11][12] The formation of inclusion bodies is often a result of the rate of protein synthesis exceeding the cell's capacity for proper folding.[11]

Strategies to Enhance Solubility:

  • Reduce the Rate of Protein Synthesis: A slower rate of expression can give the nascent polypeptide chains more time to fold correctly.

    • Lower Inducer Concentration: Use the lowest effective IPTG concentration determined from your titration experiment. Reducing the inducer concentration can decrease the metabolic burden on the host cells and improve protein solubility.[11][13]

    • Lower Induction Temperature: After adding the inducer, reduce the incubation temperature to 16-25°C.[14] Lower temperatures slow down cellular processes, including transcription and translation, which can favor proper protein folding.

  • Optimize the Expression Host:

    • Chaperone Co-expression: Use an E. coli strain that co-expresses molecular chaperones, which can assist in the proper folding of your protein complex.

    • Specialized Strains: Consider strains specifically designed to enhance the solubility of difficult-to-express proteins.

  • Utilize Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to one of the subunits of your complex can improve its overall solubility.[15]

Q3: After induction, my cells lyse prematurely. What is causing this and what can I do?

A3: Premature cell lysis is often a sign of high levels of a toxic recombinant protein.

Possible Causes & Solutions:

  • High Protein Expression Levels: A very strong promoter combined with a high inducer concentration can lead to an accumulation of the HisF-HisH complex to toxic levels.

    • Solution: Titrate the IPTG concentration to a lower level to reduce the expression rate. You can also try using a weaker promoter.

  • Protein Toxicity: The HisF-HisH complex itself might be inherently toxic to E. coli at high concentrations.

    • Solution: In addition to lowering the expression level, you can try a host strain that is more tolerant to toxic proteins, such as C41(DE3) or C43(DE3).[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of IPTG induction?

A1: IPTG (Isopropyl β-D-1-thiogalactopyranoside) is a molecular mimic of allolactose, the natural inducer of the lac operon in E. coli.[16][17][18][19][20] In many common expression systems, the gene for your target protein (in this case, HisF-HisH) is placed under the control of a promoter that is regulated by the lac operator. The lac repressor protein, encoded by the lacI gene, binds to the lac operator and physically blocks RNA polymerase from transcribing the target gene.[18] When IPTG is added to the culture, it binds to the lac repressor, causing a conformational change that prevents the repressor from binding to the operator.[17][18][19] This allows T7 RNA polymerase to access the promoter and transcribe the HisF-HisH genes, leading to protein expression.[16][18] Unlike allolactose, IPTG is not metabolized by the cell, so its concentration remains constant throughout the induction period.[17][18]

Q2: What is the typical concentration range for IPTG induction?

A2: The final concentration of IPTG used for induction typically ranges from 0.1 mM to 1.0 mM.[2][3] A common starting concentration is 1 mM.[1] However, the optimal concentration can vary depending on several factors, including the specific E. coli strain, the strength of the promoter, and the copy number of the plasmid.[1] It is highly recommended to perform an IPTG titration to find the ideal concentration for your specific experiment.[1]

Q3: What is "metabolic burden" and how does it relate to inducer concentration?

A3: "Metabolic burden" refers to the stress placed on the host cell's resources due to the high-level expression of a recombinant protein.[21][22][23][24][25][26] This diverts cellular energy and resources (amino acids, ATP, etc.) away from essential cellular processes, such as growth and replication, towards the synthesis of the foreign protein.[21][23] A high concentration of inducer leads to a high rate of transcription and translation, which can significantly increase the metabolic burden.[25] This can result in a decreased growth rate, reduced protein yield, and an increased likelihood of protein misfolding and inclusion body formation.[13][27] By optimizing the inducer concentration to a lower, yet effective, level, you can reduce the metabolic burden and potentially increase the yield of soluble, correctly folded protein.[13]

Q4: Can I use auto-induction media to optimize HisF-HisH expression?

A4: Yes, auto-induction media can be an excellent alternative to traditional IPTG induction. These media contain a mixture of glucose, glycerol, and lactose.[9] The cells initially metabolize the glucose, which represses the lac promoter. Once the glucose is depleted, the cells begin to metabolize lactose, which is converted to allolactose, the natural inducer of the lac operon.[9] This leads to a gradual and self-regulating induction of protein expression, which can often result in higher yields of soluble protein compared to the sharp induction with IPTG.[9]

Experimental Protocols

Protocol 1: IPTG Titration for Optimal HisF-HisH Expression

This protocol outlines a systematic approach to determine the optimal IPTG concentration for the expression of your HisF-HisH complex.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with your HisF-HisH expression plasmid.[14][28][29]

  • LB broth (or other suitable growth medium) with the appropriate antibiotic.

  • 1 M sterile stock solution of IPTG.

  • Sterile culture tubes or flasks.

  • Incubator shaker.

  • Spectrophotometer.

  • SDS-PAGE equipment and reagents.

Procedure:

  • Overnight Culture: Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of your transformed E. coli strain. Incubate overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 100 mL of fresh LB broth (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking until it reaches an OD600 of 0.5-0.6.[3]

  • Pre-Induction Sample: Once the target OD600 is reached, remove a 1 mL aliquot of the culture. This will serve as your uninduced control. Centrifuge the sample, discard the supernatant, and store the cell pellet at -20°C.

  • Induction: Aliquot 10 mL of the main culture into five separate sterile culture tubes. Add different final concentrations of IPTG to each tube (e.g., 0 mM, 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM).

  • Expression: Incubate the tubes at your desired expression temperature (e.g., 37°C for 3-4 hours for rapid expression, or 18-25°C overnight for potentially better solubility) with shaking.

  • Harvesting: After the induction period, measure the final OD600 of each culture. Take a 1 mL sample from each tube, normalize for cell density (based on the final OD600), centrifuge, and store the cell pellets at -20°C.

  • Analysis: Resuspend the cell pellets in SDS-PAGE sample buffer. Analyze the protein expression levels in each sample by SDS-PAGE, followed by Coomassie blue staining or Western blotting with an anti-His antibody. The IPTG concentration that gives the highest yield of soluble HisF-HisH complex is your optimal concentration.

Data Presentation:

IPTG Concentration (mM)Final OD600Soluble HisF-HisH Yield (Arbitrary Units)Insoluble HisF-HisH Yield (Arbitrary Units)
0 (Uninduced)
0.1
0.25
0.5
1.0
Protocol 2: Time-Course Analysis of HisF-HisH Expression

This protocol helps to determine the optimal induction time for maximizing the yield of your target protein.

Procedure:

  • Follow steps 1-4 of the "IPTG Titration" protocol.

  • Induction: Induce the main culture with the optimal IPTG concentration determined from the titration experiment.

  • Time-Course Sampling: At various time points after induction (e.g., 1, 2, 3, 4, 6, and 8 hours, and overnight), remove a 1 mL aliquot of the culture.

  • Sample Processing: For each time point, measure the OD600, then normalize a 1 mL sample for cell density, centrifuge, and store the cell pellet at -20°C.

  • Analysis: Analyze the protein expression levels at each time point by SDS-PAGE and Coomassie staining or Western blotting. This will reveal the time point at which the accumulation of your HisF-HisH complex is maximal.

Visualizations

IPTG_Induction_Pathway cluster_operon lac Operon lacI lacI Gene Lac_Repressor Lac Repressor Protein lacI->Lac_Repressor transcribes & translates Promoter Promoter HisF_HisH HisF-HisH Genes Promoter->HisF_HisH transcribes Operator Operator HisF_HisH_Protein HisF-HisH Protein Complex HisF_HisH->HisF_HisH_Protein translates IPTG IPTG IPTG->Lac_Repressor binds & inactivates Lac_Repressor->Operator binds & represses T7_RNA_Polymerase T7 RNA Polymerase T7_RNA_Polymerase->Promoter binds

Caption: IPTG induction of the lac operon for HisF-HisH expression.

Optimization_Workflow start Start: Low/No Expression titration Perform IPTG Titration (0.1 - 1.0 mM) start->titration time_course Time-Course Analysis titration->time_course check_solubility Analyze Solubility (SDS-PAGE of soluble/insoluble fractions) time_course->check_solubility low_temp Lower Induction Temperature (16-25°C) low_temp->check_solubility soluble_protein Soluble Protein? check_solubility->soluble_protein inclusion_bodies Inclusion Bodies? inclusion_bodies->low_temp Yes end_troubleshoot Further Troubleshooting: - Different Host Strain - Solubility Tags inclusion_bodies->end_troubleshoot No soluble_protein->inclusion_bodies No end_success Success: Optimized Expression soluble_protein->end_success Yes

Caption: Workflow for optimizing HisF-HisH expression.

References

  • Frontiers. (n.d.). Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications. Frontiers. Retrieved from [Link]

  • Astral Scientific. (n.d.). IPTG: Triggers the Transcription of the Lac Operon. Astral Scientific. Retrieved from [Link]

  • Peak Proteins. (n.d.). Inclusion Bodies, Enemy Or Ally? Peak Proteins. Retrieved from [Link]

  • Biologicscorp. (n.d.). IPTG Expression Principles. Biologicscorp. Retrieved from [Link]

  • PubMed. (n.d.). Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin. PubMed. Retrieved from [Link]

  • PubMed. (2024). "Metabolic burden" explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Iptg induction. Slideshare. Retrieved from [Link]

  • Oxford Academic. (n.d.). Dynamics of in vivo protein aggregation: building inclusion bodies in recombinant bacteria. FEMS Microbiology Letters. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. Sino Biological. Retrieved from [Link]

  • PubMed. (1991). Structure and morphology of protein inclusion bodies in Escherichia coli. PubMed. Retrieved from [Link]

  • PLOS. (2012). Kinetics of Inclusion Body Formation and Its Correlation with the Characteristics of Protein Aggregates in Escherichia coli. PLOS ONE. Retrieved from [Link]

  • eLife. (2018). Protein Overexpression: Reaching the limit. eLife. Retrieved from [Link]

  • ResearchGate. (2025). Why does leaky protein expression occur? ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies to Optimize Protein Expression in E. coli. PubMed Central. Retrieved from [Link]

  • Cytiva. (2021). How to overcome issues with low or no recovery of his-tagged proteins. Cytiva. Retrieved from [Link]

  • Protocols.io. (2019). Protein expression using E. coli strain BL21DE3. Protocols.io. Retrieved from [Link]

  • PubMed. (2019). Limiting the metabolic burden of recombinant protein expression during selection yields pools with higher expression levels. PubMed. Retrieved from [Link]

  • BioPharm International. (2015). Optimization of Protein Expression in Escherichia Coli. BioPharm International. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Induce Protein Expression in E. coli Using IPTG. Patsnap Synapse. Retrieved from [Link]

  • ResearchGate. (2016). How may I improve the expression level of His-tagged protein? ResearchGate. Retrieved from [Link]

  • PubMed. (2021). Recombinant protein production-associated metabolic burden reflects anabolic constraints and reveals similarities to a carbon overfeeding response. PubMed. Retrieved from [Link]

  • ScienceDirect. (2026). Synthetic biology advances drive greener production of tryptophan-based pharmaceuticals. ScienceDirect. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Protein Production: A Guide to IPTG Concentration in E. coli. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • NIH. (n.d.). One step engineering of T7-expression strains for protein production. NIH. Retrieved from [Link]

  • PMC. (n.d.). Induction of T7 Promoter at Higher Temperatures May Be Counterproductive. PMC. Retrieved from [Link]

  • ResearchGate. (2018). How do we optimize protein expression induced with IPTG? ResearchGate. Retrieved from [Link]

  • PMC. (2018). Estimating the protein burden limit of yeast cells by measuring the expression limits of glycolytic proteins. PMC. Retrieved from [Link]

  • Merck Millipore. (n.d.). cOmplete™ His-Tag Purification Column Protocol & Troubleshooting. Merck Millipore. Retrieved from [Link]

  • ResearchGate. (n.d.). By reducing the protein expression level, the cells can be maintained... ResearchGate. Retrieved from [Link]

  • PubMed Central. (2024). “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli. PubMed Central. Retrieved from [Link]

  • Lavallab. (n.d.). Automatic-Titration-Systems.pdf. Lavallab. Retrieved from [Link]

  • PubMed. (2000). Expression and purification of histidine-tagged proteins from the gram-positive Streptococcus gordonii SPEX system. PubMed. Retrieved from [Link]

  • Sino Biological. (n.d.). His Tagged Protein Purification. Sino Biological. Retrieved from [Link]

  • NIH. (2017). Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures. NIH. Retrieved from [Link]

  • PubMed. (n.d.). Purification of poly-histidine-tagged proteins. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Overexpressed Imidazole Glycerol Phosphate Synthase (IGPS) Solubility

Welcome to the technical support guide for resolving solubility challenges with overexpressed Imidazole glycerol phosphate synthase (IGPS). This center is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving solubility challenges with overexpressed Imidazole glycerol phosphate synthase (IGPS). This center is designed for researchers, scientists, and drug development professionals who are encountering protein aggregation and inclusion body formation during the recombinant expression of IGPS. Here, we provide in-depth, field-proven insights and structured protocols to systematically diagnose and solve these common but often frustrating issues.

Introduction to IGPS and the Solubility Problem

Imidazole glycerol phosphate synthase (IGPS) is a crucial enzyme found at the intersection of the histidine and de novo purine biosynthesis pathways.[1][2] In many organisms, including Thermotoga maritima and yeast, it exists as a heterodimer composed of a glutaminase subunit (HisH) and a cyclase subunit (HisF).[3][4][5][6] The HisH subunit hydrolyzes glutamine to produce ammonia, which is then channeled through an internal tunnel to the HisF active site for the cyclization reaction.[2][3][5]

High-level expression of recombinant IGPS, particularly in E. coli, often overwhelms the cellular folding machinery. This can lead to the misfolding of newly synthesized polypeptide chains, which then aggregate into dense, insoluble particles known as inclusion bodies.[7][8][9][10] While inclusion bodies can contain a high concentration of the desired protein, recovering active, correctly folded IGPS from them requires robust and often protein-specific protocols.[11][12] This guide provides a multi-tiered strategy to either prevent inclusion body formation or efficiently recover active protein from them.

Tier 1: Initial Diagnosis & Expression Optimization

Before making significant changes to your construct or purification strategy, it's essential to confirm the problem and attempt optimization of the existing expression conditions. These "low-hanging fruit" approaches are often sufficient to significantly improve solubility.[13][14]

FAQ 1: How do I confirm my IGPS is in inclusion bodies?

Answer: The first step is to definitively locate your protein within the cell lysate. This is achieved by separating the soluble and insoluble cellular fractions and analyzing each by SDS-PAGE.

Protocol 1: Cell Lysis and Fractionation Analysis

  • Harvest Cells: Pellet 1-5 mL of your induced E. coli culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Resuspend: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

  • Lyse Cells: Lyse the cells using your preferred method (e.g., sonication on ice, high-pressure homogenization). Ensure lysis is near-complete without excessive heating.

  • Collect Total Lysate Sample: Transfer 50 µL of the homogenate to a new microfuge tube. This is your "Total Cell Lysate" (T) sample.

  • Separate Fractions: Centrifuge the remaining lysate at high speed (e.g., >12,000 x g for 20 minutes at 4°C) to pellet the insoluble material.

  • Collect Soluble Fraction: Carefully transfer the supernatant to a new tube. This is your "Soluble" (S) fraction.

  • Wash and Collect Insoluble Fraction: Resuspend the pellet in 1 mL of the same Lysis Buffer (optionally containing a mild detergent like 1% Triton X-100 to wash away membrane proteins).[12] Centrifuge again under the same conditions. Discard the supernatant and resuspend the final pellet in 1 mL of Lysis Buffer. This is your "Insoluble" (I) fraction.

  • Analyze by SDS-PAGE: Normalize all samples by volume. Mix an appropriate amount of each fraction (T, S, and I) with SDS-PAGE loading buffer, boil, and load onto a gel. A strong band for IGPS in the "I" lane and a faint or absent band in the "S" lane confirms inclusion body formation.

FAQ 2: My IGPS is mostly insoluble. What are the first things I should try?

Answer: The rate of protein synthesis is a major factor in inclusion body formation.[8] Slowing down transcription and translation gives the polypeptide chain more time to fold correctly.[9][15]

Strategy 1: Lower the Induction Temperature

  • Rationale: Reducing the temperature after induction (e.g., from 37°C to 16-25°C) slows down all cellular processes, including protein synthesis.[8][13][16][17] This is one of the most effective and widely used methods to increase the yield of soluble protein.[18][19]

  • Action: After adding your inducer (e.g., IPTG), move the culture to a shaker set at a lower temperature (18°C is a common starting point) and induce for a longer period, such as overnight.[13]

Strategy 2: Optimize Inducer Concentration

  • Rationale: High concentrations of inducers like IPTG can lead to extremely rapid, high-level expression that saturates the cell's folding capacity.[8][20] Reducing the inducer concentration can temper the expression rate, improving the proportion of correctly folded protein.[9][14]

  • Action: Titrate your IPTG concentration. Instead of a standard 1 mM, test a range from 0.01 mM to 0.5 mM.[19][20] Analyze the soluble and insoluble fractions for each concentration to find the optimal balance between yield and solubility.

Strategy 3: Change the E. coli Expression Strain

  • Rationale: Different E. coli strains have unique genetic backgrounds that can influence protein folding and stability.[21][22][23]

  • Action: If you are using a standard strain like BL21(DE3), consider switching to a strain designed for difficult-to-express proteins.[24][25]

Strain Type Examples Key Feature & Rationale
Codon Bias Correction Rosetta™ (DE3)Contains a plasmid with tRNAs for codons that are rare in E. coli but may be common in the IGPS source organism, preventing translational stalling.[24]
Enhanced Folding ArcticExpress™ (DE3)Co-expresses cold-adapted chaperonins from Oleispira antarctica that are highly active at low temperatures (4-12°C), ideal for synergy with low-temperature induction.[22]
Toxicity Control C41(DE3), C43(DE3), Lemo21(DE3)These strains have mutations that reduce the all-or-nothing expression from the T7 promoter, allowing for more controlled production of proteins that might be toxic or prone to aggregation.[21][22][24]

Tier 2: Molecular and Genetic Strategies

If optimizing expression conditions is insufficient, the next step involves re-engineering your expression construct. These strategies focus on altering the protein itself or providing it with dedicated folding assistance.

FAQ 3: Can I add something to my IGPS protein to make it more soluble?

Answer: Yes. Fusing your protein to a highly soluble partner, known as a solubility-enhancing tag, is a powerful and common strategy.[16][26][27][28][29][30] The tag can act as a chaperone, assisting in the folding of its fusion partner, and can also provide an affinity handle for purification.[26][29]

Solubility Tag Size (kDa) Mechanism of Action & Key Benefits
MBP (Maltose-Binding Protein) ~42Highly soluble protein that acts as a chaperone, actively promoting the folding of its fusion partner.[16][26] Provides an affinity tag for purification on amylose resin.
GST (Glutathione-S-Transferase) ~26A stable, highly soluble dimeric enzyme. Often improves solubility and provides an affinity tag for purification on glutathione resin.[16][27]
SUMO (Small Ubiquitin-like Modifier) ~11Acts as a highly soluble chaperone. A key advantage is the availability of specific SUMO proteases that can cleave the tag precisely, often leaving no extra amino acids on the N-terminus of the target protein.[29]
NusA ~55An E. coli protein that slows down translation, providing more time for the nascent polypeptide to fold correctly.[26]

G cluster_0 Cloning Stage cluster_1 Expression & Analysis cluster_2 Purification & Cleavage Clone Clone IGPS gene into a vector with an N-terminal solubility tag (e.g., pMAL, pGEX, pSUMO) Transform Transform into expression host (e.g., BL21(DE3)) Clone->Transform Express Express fusion protein under optimized conditions (Tier 1) Transform->Express Analyze Analyze solubility via SDS-PAGE (Protocol 1) Express->Analyze Purify Purify fusion protein via affinity chromatography Analyze->Purify Cleave Cleave tag with specific protease (e.g., TEV, Thrombin, SUMO Protease) Purify->Cleave RePurify Re-purify to remove tag and protease (e.g., IMAC, SEC) Cleave->RePurify caption Workflow for using solubility tags.

FAQ 4: What if my protein needs more help to fold?

Answer: Co-expressing your IGPS with a set of molecular chaperones can dramatically improve its folding and solubility.[18][31][32] Chaperones are proteins that assist in the folding of other proteins, preventing aggregation by shielding exposed hydrophobic patches on partially folded intermediates.[31][33]

  • Rationale: Overexpression can deplete the host cell's native chaperone pool. Providing extra chaperones from a co-expression plasmid can restore the folding capacity.[14][34]

  • Action: Co-transform your E. coli expression host with your IGPS plasmid and a compatible plasmid carrying a chaperone set. Several commercial chaperone plasmids are available, often containing combinations like GroEL/GroES or DnaK/DnaJ/GrpE.[33][35] Induction of the chaperones (often with L-arabinose) is performed just before or concurrently with the induction of your target protein.[34]

Tier 3: The Last Resort - Inclusion Body Processing

If the strategies above fail to produce sufficient soluble IGPS, the final option is to purify the protein from inclusion bodies and refold it in vitro.[9] This process is often challenging and requires optimization, but it can yield large quantities of pure protein.[11][12]

FAQ 5: How do I get active IGPS from insoluble inclusion bodies?

Answer: This is a multi-step process involving isolation of the inclusion bodies, solubilization with strong denaturants, and subsequent refolding by carefully removing the denaturant.[12]

G Start Overexpressed IGPS is Insoluble Tier1 Tier 1: Optimize Expression - Lower Temperature - Lower [IPTG] - Change Strain Start->Tier1 Tier2 Tier 2: Re-Clone - Add Solubility Tag (MBP, SUMO) - Co-express Chaperones Tier1->Tier2 Still Insoluble Success Soluble, Active IGPS Tier1->Success Soluble Tier3 Tier 3: Purify from Inclusion Bodies - Solubilize (Urea/Gua-HCl) - Refold (Dialysis, Dilution) Tier2->Tier3 Still Insoluble Tier2->Success Soluble Tier3->Success Refolded

Protocol 2: Inclusion Body Solubilization and On-Column Refolding

This protocol is particularly effective for His-tagged proteins, as it combines purification and refolding into a single chromatographic step.[36]

  • Isolate & Wash Inclusion Bodies: Perform cell lysis as described in Protocol 1. After the initial centrifugation, wash the insoluble pellet multiple times with a buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove contaminating membrane proteins.

  • Solubilize: Resuspend the washed inclusion body pellet in a denaturing buffer.

    • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea (or 6 M Guanidine HCl), 10 mM Imidazole.

    • Incubate with gentle rocking for 1-2 hours at room temperature to ensure complete solubilization.

  • Clarify: Centrifuge at high speed (>16,000 x g for 30 minutes) to pellet any remaining insoluble material. The supernatant now contains your denatured IGPS.

  • Bind to IMAC Resin: Equilibrate a Ni-NTA affinity column with Solubilization Buffer. Load the clarified supernatant onto the column. The denatured, His-tagged IGPS will bind.

  • Wash: Wash the column with several column volumes of Solubilization Buffer to remove any weakly bound contaminants.

  • On-Column Refolding: Gradually exchange the denaturing buffer for a native buffer. This is the critical refolding step.

    • Create a linear gradient from 100% Solubilization Buffer (8 M Urea) to 100% Native Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole) over 10-20 column volumes. This slow removal of the denaturant allows the protein to refold while bound to the resin, which can prevent aggregation.[37]

  • Elute: Once the column is fully equilibrated in Native Buffer, elute the now refolded IGPS using a high concentration of imidazole.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 300-500 mM Imidazole.

  • Analyze: Analyze the eluted fractions for purity (SDS-PAGE) and assess protein concentration. It is crucial to follow up with an activity assay to confirm that the refolded IGPS is functional.

References

  • Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

  • Rocha, I., et al. (2021). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Bioengineering and Biotechnology. Retrieved January 8, 2026, from [Link]

  • Optimizing protein expression in E. coli: key strategies. (2024, November 1). Genosphere Biotechnologies. Retrieved January 8, 2026, from [Link]

  • Fusion Tags Enhance The Solubility Of Expressed Proteins. (n.d.). BiologicsCorp. Retrieved January 8, 2026, from [Link]

  • Chaperone co expression strategies for recombinant soluble protein production in E. Coli. (n.d.). Twist Bioscience. Retrieved January 8, 2026, from [Link]

  • Loughran, S. T., & Walls, D. (2023). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Methods in Molecular Biology, 2699, 97-123. Retrieved January 8, 2026, from [Link]

  • Increasing Protein Yields: Solubility Tagging. (n.d.). LenioBio. Retrieved January 8, 2026, from [Link]

  • What Are the Top E. coli Strains for High-Yield Protein Expression? (2025, April 29). Patsnap Synapse. Retrieved January 8, 2026, from [Link]

  • Step-by-Step Protocol for Optimizing Recombinant Protein Expression. (2025, May 9). Patsnap Synapse. Retrieved January 8, 2026, from [Link]

  • Loughran, S. T., & Walls, D. (2023). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Methods in Molecular Biology. Retrieved January 8, 2026, from [Link]

  • Optimizing Conditions for Bacterial Expression of Proteins. (n.d.). CrystalsFirst. Retrieved January 8, 2026, from [Link]

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  • Singh, A., et al. (2015). Method for Enhancing Solubility of the Expressed Recombinant Proteins in Escherichia Coli. Protein Expression and Purification. Retrieved January 8, 2026, from [Link]

  • How can we increase the solubility of E. coli overexpressed protein? (2015, January 21). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli. (n.d.). Avicenna Journal of Medical Biotechnology. Retrieved January 8, 2026, from [Link]

  • Lets Talk About Inclusion Bodies. (2021, March 23). G-Biosciences. Retrieved January 8, 2026, from [Link]

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  • Overcoming Solubility Challenges in Recombinant Protein Expression. (2025, September 16). Proteos. Retrieved January 8, 2026, from [Link]

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  • Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. (n.d.). Sino Biological. Retrieved January 8, 2026, from [Link]

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  • Optimization of Protein Expression in Escherichia Coli. (2015, May 1). BioPharm International. Retrieved January 8, 2026, from [Link]

  • Tips for Optimizing Protein Expression and Purification. (n.d.). Rockland Immunochemicals. Retrieved January 8, 2026, from [Link]

  • Practical considerations in refolding proteins from inclusion bodies. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved January 8, 2026, from [Link]

  • Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli. (n.d.). Springer Nature Experiments. Retrieved January 8, 2026, from [Link]

  • Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system. (2019, October 4). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Purification and characterization of the imidazoleglycerol-phosphate dehydratase of Saccharomyces cerevisiae from recombinant Escherichia coli. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

  • An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding. (2017, April 12). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Time Evolution of the Millisecond Allosteric Activation of Imidazole Glycerol Phosphate Synthase. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

  • E. coli expression strains. (n.d.). Protein Expression and Purification Core Facility. Retrieved January 8, 2026, from [Link]

  • Altering the solubility of recombinant proteins through modification of surface features. (n.d.). KTH Royal Institute of Technology. Retrieved January 8, 2026, from [Link]

  • Allosteric pathways in imidazole glycerol phosphate synthase. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Production and purification of imidazole glycerol phosphate dehydratase from Escherichia coli and Cryptococcus neoformans. (n.d.). Purdue e-Pubs. Retrieved January 8, 2026, from [Link]

  • Crystal Structure of Imidazole Glycerol Phosphate Synthase. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Imidazole glycerol phosphate synthase, subunit H (IPR010139). (n.d.). InterPro. Retrieved January 8, 2026, from [Link]

  • Time Evolution of the Millisecond Allosteric Activation of Imidazole Glycerol Phosphate Synthase. (2022, April 12). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Troubleshooting troublesome recombinant protein expression... (2021, August 26). YouTube. Retrieved January 8, 2026, from [Link]

  • Commercially available E. coli strains to improve protein solubility. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. (2024, March 14). Frontiers in Plant Science. Retrieved January 8, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Imidazole Glycerol Phosphate Synthase (IGPS)

Welcome to the technical support center for the purification of Imidazole Glycerol Phosphate Synthase (IGPS). This guide is designed for researchers, scientists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazole Glycerol Phosphate Synthase (IGPS). This guide is designed for researchers, scientists, and drug development professionals who are working with this essential enzyme in the histidine biosynthesis pathway. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of IGPS purification and prevent its degradation.

Understanding Imidazole Glycerol Phosphate Synthase

Imidazole Glycerol Phosphate Synthase (IGPS) is a crucial enzyme that sits at the intersection of histidine and purine biosynthesis.[1][2] It catalyzes a two-step reaction: the hydrolysis of glutamine to produce ammonia, and the subsequent reaction of this ammonia with N'-[(5'-phosphoribulosyl) formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to form imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribotide (AICAR).[1][2][3][4][5][6] In many organisms, including bacteria and yeast, IGPS is a bienzyme complex, often composed of HisH (glutaminase) and HisF (cyclase) subunits.[6][7][8] The enzyme's intricate structure and function, including an ammonia tunnel connecting the two active sites, make its purification a delicate process.[1][8]

Troubleshooting Guide: Preventing IGPS Degradation

This section addresses specific issues you may encounter during the purification of IGPS, with a focus on preventing protein degradation and loss of activity.

Question 1: My IGPS activity drops significantly after cell lysis. What are the likely causes and how can I prevent this?

Answer: A rapid loss of IGPS activity post-lysis is a common issue and typically points to two primary culprits: proteolytic degradation and protein instability in the lysis buffer.

1. Proteolytic Degradation: Upon cell lysis, endogenous proteases are released, which can quickly degrade your target protein.

  • Causality: The cellular compartments that normally sequester proteases are ruptured, giving them access to a wide range of protein substrates, including your IGPS.

  • Solution: Implement a Robust Protease Inhibitor Strategy.

    • Use a Protease Inhibitor Cocktail: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer. For His-tagged IGPS, it's crucial to use a cocktail that is compatible with Immobilized Metal Affinity Chromatography (IMAC) and does not contain chelating agents like EDTA, which would strip the metal ions from your purification resin.[9]

    • Cocktail Composition: These cocktails typically inhibit a wide range of proteases, including serine, cysteine, aspartic, and metalloproteases.[10][11][12]

    • Work Quickly and at Low Temperatures: Perform all steps of cell lysis and initial purification at 4°C or on ice to reduce protease activity.

2. Buffer Composition and Stability: The buffer environment is critical for maintaining the structural integrity and activity of IGPS.

  • Causality: Suboptimal pH, ionic strength, or the absence of stabilizing agents can lead to protein unfolding and aggregation, rendering the enzyme inactive.

  • Solution: Optimize Your Lysis and Purification Buffers.

    • pH: Maintain a pH that is optimal for IGPS stability. While the optimal pH can vary slightly between species, a common starting point is a neutral to slightly alkaline pH (e.g., pH 7.0-8.0).[13] It's important to experimentally determine the optimal pH for your specific IGPS construct.

    • Reducing Agents: IGPS may contain cysteine residues that are susceptible to oxidation, leading to the formation of disulfide bonds that can cause aggregation and inactivation. Including a reducing agent in your buffers can prevent this.

      • Dithiothreitol (DTT) is a strong reducing agent but is less stable and can be incompatible with some IMAC resins due to its potential to reduce the metal ions.[14][15]

      • Tris(2-carboxyethyl)phosphine (TCEP) is a more stable and powerful reducing agent that is compatible with His-tag purification as it does not reduce the metal ions on the resin.[15][16][17] It is often the preferred choice for long-term stability.[18]

    • Additives for Stability: Consider adding stabilizers to your buffer. Glycerol (at 10-20%) is commonly used to stabilize proteins by promoting a more favorable hydration shell.[19][20]

Question 2: My His-tagged IGPS is not binding to the IMAC column, or the yield is very low. What could be wrong?

Answer: This is a frequent challenge in His-tag protein purification and can stem from several factors, from the accessibility of the His-tag to the composition of your buffers.

1. Inaccessible His-tag: The His-tag may be buried within the folded structure of the IGPS protein, preventing it from interacting with the metal affinity resin.[21]

  • Causality: The tertiary structure of the protein can sterically hinder the His-tag.

  • Troubleshooting Steps:

    • Denaturing Purification: Perform a small-scale purification under denaturing conditions (e.g., with 6 M guanidinium-HCl or 8 M urea) to see if the protein binds when unfolded.[21][22] If it does, this strongly suggests a hidden tag. You can then choose to purify under denaturing conditions and subsequently refold the protein, though this may impact activity.

    • Modify the Construct: If native purification is essential, consider re-engineering your construct. Adding a flexible linker between the protein and the His-tag or moving the tag to the other terminus can improve its accessibility.

2. Buffer Incompatibility: Certain components in your buffers can interfere with the binding of the His-tag to the IMAC resin.

  • Causality: Chelating agents, high concentrations of reducing agents, or incorrect pH can disrupt the interaction.

  • Solution: Buffer Optimization.

    • Avoid Chelating Agents: Ensure your buffers are free of EDTA or EGTA, as these will strip the Ni2+ or Co2+ ions from the column.[23] If their presence is unavoidable in the lysate, consider a dialysis or buffer exchange step before loading onto the column.

    • Imidazole Concentration: While a low concentration of imidazole (10-20 mM) in the binding buffer can help reduce non-specific binding of contaminating proteins, too high a concentration will compete with the His-tag and prevent your protein from binding.[24]

    • pH Adjustment: The pH of your buffer affects the protonation state of the histidine residues. A pH below 7.0 can lead to protonation of the imidazole ring, reducing its affinity for the metal ions. Ensure your buffer pH is between 7.0 and 8.0 for optimal binding.[21] Remember to adjust the pH after adding all buffer components, as some, like imidazole, can alter the final pH.[21]

3. Resin Issues: The affinity resin itself could be the source of the problem.

  • Causality: Old or improperly stored resin can lose its binding capacity.

  • Solution: Use Fresh Resin.

    • Always use fresh or properly regenerated IMAC resin for purifying a new protein. You can test the resin's functionality with a control protein known to bind well.

FAQs: General Questions on IGPS Purification

This section provides answers to broader questions regarding the purification and handling of Imidazole Glycerol Phosphate Synthase.

What are the optimal long-term storage conditions for purified IGPS?

To maintain the long-term stability and activity of your purified IGPS, proper storage is paramount.

  • Temperature: For long-term storage, it is recommended to store the enzyme at -20°C or, for even better preservation, at -80°C.[19][25] Avoid repeated freeze-thaw cycles, which can denature the protein.[26] Aliquoting the purified enzyme into smaller, single-use volumes is highly recommended.

  • Storage Buffer: The storage buffer should be optimized for stability. This typically includes:

    • A buffering agent to maintain a stable pH (e.g., Tris or HEPES at pH 7.0-8.0).

    • Glycerol (10-50%) as a cryoprotectant to prevent the formation of ice crystals that can damage the protein structure.[19][20]

    • A reducing agent like TCEP to prevent oxidation.[18]

  • Concentration: Store the protein at a reasonably high concentration (e.g., >1 mg/mL) as this can sometimes improve stability.

Should I be concerned about the presence of metal ions in my purification buffers?

Yes, the presence and type of metal ions can be critical, especially for the activity of certain IGPS orthologs. For instance, the imidazoleglycerol-phosphate dehydratase (IGPD) component of the histidine biosynthesis pathway from Saccharomyces cerevisiae has been shown to be a manganese-dependent enzyme.[27] Therefore, if you are working with an IGPS that has a metal cofactor requirement, you may need to supplement your buffers with the appropriate metal ion (e.g., MnCl2) to ensure full enzymatic activity. Conversely, as mentioned earlier, chelating agents that remove metal ions should be avoided.

How does temperature affect IGPS activity and stability during purification and assays?

Temperature has a significant impact on both the activity and stability of IGPS.

  • Purification: All purification steps should be carried out at low temperatures (around 4°C) to minimize protease activity and prevent thermal denaturation.[19][25]

  • Enzyme Assays: The catalytic activity of IGPS is temperature-dependent.[28][29][30] For enzymes from thermophilic organisms, higher temperatures are required for optimal activity.[31] However, for most other IGPS, assays are typically performed at a controlled temperature, such as 30°C or 37°C. It is important to be aware that the allosteric regulation of IGPS can also be temperature-dependent.[30][31]

Data and Protocols

Table 1: Recommended Buffer Components for IGPS Purification
ComponentConcentrationPurposeKey Considerations
Buffering Agent 20-50 mMMaintain stable pHTris-HCl, HEPES (pH 7.0-8.0) are common choices.[13]
NaCl 150-500 mMReduce non-specific ionic interactionsHigher salt can improve purity.[24]
Imidazole 10-20 mM (Wash Buffer)Reduce non-specific binding to IMAC resinOmit from lysis/binding buffer if initial binding is weak.[24]
250-500 mM (Elution Buffer)Elute His-tagged protein
Reducing Agent 1-5 mM TCEP or 5-10 mM DTTPrevent oxidation and aggregationTCEP is generally preferred for IMAC compatibility and stability.[15][17]
Protease Inhibitors 1X CocktailPrevent proteolytic degradationUse an EDTA-free cocktail for His-tag purification.[9]
Glycerol 10-20%Protein stabilizationCan increase viscosity, so adjust flow rates accordingly.[19]
Experimental Protocol: Standard His-Tagged IGPS Purification Workflow
  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10% glycerol).

    • Add 1X EDTA-free protease inhibitor cocktail.[9][10][11]

    • Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization) while keeping the sample on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • IMAC Affinity Chromatography:

    • Equilibrate an IMAC column (e.g., Ni-NTA) with 5-10 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column at a slow flow rate.

    • Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP, 10% glycerol) to remove non-specifically bound proteins.

    • Elute the bound IGPS with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP, 10% glycerol). Collect fractions.

  • Quality Control and Further Purification (Optional):

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Pool the purest fractions and perform a buffer exchange (e.g., dialysis or gel filtration) into a final storage buffer without imidazole.

    • If higher purity is required, consider a second purification step, such as size-exclusion chromatography.

  • Storage:

    • Determine the protein concentration (e.g., Bradford assay or A280).

    • Add sterile glycerol to a final concentration of 20-50% for long-term storage.

    • Aliquot the purified IGPS, flash-freeze in liquid nitrogen, and store at -80°C.[18]

Visualizations

Troubleshooting_IGPS_Degradation Start Low IGPS Yield or Activity Proteolysis Proteolytic Degradation? Start->Proteolysis Instability Protein Instability? Start->Instability Binding_Issue IMAC Binding Failure? Start->Binding_Issue Add_PI Add EDTA-Free Protease Inhibitors Proteolysis->Add_PI Yes Low_Temp Work at 4°C Proteolysis->Low_Temp Yes Optimize_Buffer Optimize Buffer (pH, Salt, Additives) Instability->Optimize_Buffer Yes Add_Reducing Add Reducing Agent (TCEP Recommended) Instability->Add_Reducing Yes Check_Tag Check His-Tag Accessibility Binding_Issue->Check_Tag Yes Check_Buffer_Comp Verify Buffer Compatibility Binding_Issue->Check_Buffer_Comp Yes

Caption: Troubleshooting flowchart for IGPS degradation and purification issues.

IGPS_Purification_Workflow Start Cell Culture & Harvest Lysis Cell Lysis (+ Protease Inhibitors, TCEP) Start->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC Purification (Binding, Wash, Elution) Clarification->IMAC QC Purity Check (SDS-PAGE) IMAC->QC QC->IMAC Impure (Re-evaluate steps) Buffer_Exchange Buffer Exchange / Dialysis QC->Buffer_Exchange Pure Storage Concentration & Storage (-80°C with Glycerol) Buffer_Exchange->Storage

Caption: Standard workflow for His-tagged IGPS purification.

References

  • Protease Inhibitor Cocktail for Histidine-tagged Protein Purification DMSO Solution. (n.d.). Sigma-Aldrich.
  • 100X Protease Inhibitor Cocktails For Histidine-Tagged (His-Tag) Protein Extraction. (n.d.). G-Biosciences.
  • Storage conditions of enzymes. (2025, February 9). Blog.
  • Protease Inhibitor Cocktail (for Purification of His-tagged Proteins, 100X). (n.d.). SBS Genetech.
  • Enzymes Storage Best Practices to Prevent Premature Degradation. (2023, December 13). K2 Scientific.
  • Protease Inhibitor Cocktail for Histidine-tagged Protein Purification DMSO Solution. (n.d.). Sigma-Aldrich.
  • His-Tag Protease Inhibitor Cocktail. (n.d.). Genesee Scientific.
  • Reducing Agents (Part 1 of 4) - Dithiothreitol. (n.d.). GoldBio.
  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018, July 16). Promega Connections.
  • Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (n.d.). Interchim – Blog.
  • cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting. (n.d.). Roche.
  • How to overcome issues with low or no recovery of his-tagged proteins. (2021, March 31). Cytiva.
  • Enzyme activity maintenance strategy: comparison and optimization suggestions for storage conditions of two forms. (n.d.). BOC Sciences.
  • Crystal Structure of Imidazole Glycerol Phosphate Synthase. (2002). ResearchGate.
  • Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. (2015). PMC - PubMed Central.
  • TCEP HCl vs DTT: Preferred Reducing Agents. (n.d.). AG Scientific.
  • Protein Denaturing and Reducing Agents. (n.d.). Thermo Fisher Scientific.
  • Do enzymes really need to be "frozen"? (n.d.). Google Groups.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
  • All about TCEP—the Odorless Reducing Agent. (n.d.). GoldBio.
  • Protein Reducing Reagents For Proteomics Research. (n.d.). G-Biosciences.
  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. (2024, March 14). Frontiers.
  • Allosteric pathways in imidazole glycerol phosphate synthase. (2011). PMC - NIH.
  • Imidazole glycerol phosphate synthase, subunit H (IPR010139). (n.d.). InterPro - EMBL-EBI.
  • LOC100500353 - Imidazole glycerol phosphate synthase hisHF - Glycine max (Soybean). (n.d.). UniProtKB | UniProt.
  • What Is the Best Way to Store a Purified Enzyme for Stability? (2025, March 31). ResearchGate.
  • Reaction Coupling through Interdomain Contacts in Imidazole Glycerol Phosphate Synthase. (2005). Biochemistry - ACS Publications.
  • Imidazole glycerol phosphate synthase: the glutamine amidotransferase in histidine biosynthesis. (1993, May 18). PubMed.
  • Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae. (2000). PubMed.
  • Turning up the heat mimics allosteric signaling in imidazole-glycerol phosphate synthase. (2023, April 19). Nature Communications.
  • Turning up the heat mimics allosteric signaling in imidazole-glycerol phosphate synthase. (2023, April 20). Nature Communications.
  • Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. (2018, February 6). PubMed.
  • Purification and characterization of the imidazoleglycerol-phosphate dehydratase of Saccharomyces cerevisiae from recombinant Escherichia coli. (1995). PMC - NIH.
  • Targeting Optimal Buffers for Downstream Crystallisation Screening. (n.d.). Protein Stable.
  • Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. (2018, February 6). PMC - NIH.
  • Targeting Optimal Buffers for Downstream Crystallisation Screening. (n.d.). Applied Photophysics.
  • Production and purification of imidazole glycerol phosphate dehydratase from Escherichia coli and Cryptococcus neoformans. (n.d.). Purdue e-Pubs.
  • Thermal stability of IgGs in three buffers with different pHs as measured by nanoDSF. (n.d.). ResearchGate.
  • 5 considerations for buffer optimization during biologics formulation development. (n.d.). Unchained Labs.
  • The Effect of Buffers on Protein Conformational Stability. (n.d.). Pharmaceutical Technology.
  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibito. (2024, March 15). PUBDB.

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Optimization

Technical Support Center: Navigating Cross-Reactivity in Antibody-Based Enzyme Detection

< Welcome to the technical support center for antibody-based detection of pathway enzymes. This guide is designed for researchers, scientists, and drug development professionals who rely on antibodies for critical assays...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for antibody-based detection of pathway enzymes. This guide is designed for researchers, scientists, and drug development professionals who rely on antibodies for critical assays like Western blotting, immunoprecipitation, and immunohistochemistry. Here, we will dissect the pervasive issue of antibody cross-reactivity, providing not just troubleshooting steps but also the underlying scientific principles and advanced validation protocols to ensure the accuracy and reproducibility of your results.

Section 1: The Root of the Problem: Understanding Antibody Cross-Reactivity

Antibody-based methods are fundamental to studying cellular signaling and metabolic pathways. However, their reliability hinges entirely on the specificity of the antibody for its intended target. Cross-reactivity, where an antibody binds to an unintended protein, is a significant source of erroneous data.[1][2] This issue is particularly prevalent when studying enzymes, which often belong to large families with highly conserved domains.

What causes cross-reactivity with pathway enzymes?

The primary cause is structural similarity between the target enzyme and other proteins.[2][3] An antibody recognizes a specific, short sequence of amino acids and its corresponding three-dimensional structure, known as an epitope . If this epitope is present or mimicked on another protein, the antibody will bind to it, generating a false signal.[1][2]

Enzyme families, such as kinases, phosphatases, and metabolic enzymes, often share highly homologous domains (e.g., ATP-binding sites in kinases). An antibody raised against a sequence within such a conserved region is highly likely to cross-react with other members of the same family.[4]

Conceptual Vew of Cross-Reactivity

The following diagram illustrates how an antibody, intended for Enzyme A, can cross-react with Enzyme B due to a shared epitope, while not binding to Enzyme C, which has a distinct epitope.

cluster_0 Scenario: Antibody Targeting Enzyme A cluster_1 Target Enzyme cluster_2 Cross-Reactive Enzyme cluster_3 Non-Reactive Enzyme Ab Antibody for Enzyme A EpitopeA Epitope Ab->EpitopeA Specific Binding EpitopeB Shared Epitope Ab->EpitopeB Cross-Reactivity EpitopeC Different Epitope EnzA Enzyme A EnzA->EpitopeA EnzB Enzyme B (Homologous) EnzB->EpitopeB EnzC Enzyme C (Non-homologous) EnzC->EpitopeC

Caption: Antibody binding specificity and cross-reactivity.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during experiments and provides a logical framework for troubleshooting.

Q1: My Western blot shows a band at the wrong molecular weight. What's happening?

A1: An unexpected band size can indicate several possibilities:

  • Cross-Reactivity: The antibody may be binding to a different protein of an unexpected size. This is a primary concern and requires further validation.

  • Post-Translational Modifications (PTMs): Modifications like glycosylation, ubiquitination, or extensive phosphorylation can increase a protein's apparent molecular weight.[5][6] Conversely, some PTMs may alter migration in SDS-PAGE.

  • Splice Variants/Isoforms: The antibody might be detecting a different isoform of your target enzyme that runs at a different size.[5] Check databases like UniProt for known isoforms.

  • Protein Degradation: Lower molecular weight bands can be degradation products.[7][8] Ensure you use fresh samples and protease inhibitors during lysate preparation.[5][8]

Initial Action: Review the literature and protein databases for known PTMs, isoforms, or cleavage products of your target. If none explain the band, proceed to the advanced validation strategies in Section 3.

Q2: I see multiple bands in my Western blot. How do I know if it's cross-reactivity?

A2: Multiple bands are a common and challenging issue.[7][8] The key is to systematically determine their origin.

  • Rule out technical issues: Ensure your samples were not overloaded and that buffers were fresh.[7] High concentrations of primary or secondary antibodies can also cause non-specific bands.[7][8]

  • Consider biological reasons: As with a single unexpected band, PTMs and isoforms are potential causes.[5] Some proteins also form dimers or multimers that may not be fully denatured, leading to higher molecular weight bands.

  • Use a blocking peptide: If the immunizing peptide is available, pre-incubating the antibody with it should cause the specific band(s) to disappear. If other bands remain, they are likely due to non-specific binding or cross-reactivity.[8] However, this method is not foolproof and should be interpreted with caution.[9]

Definitive Test: The most reliable way to confirm specificity is to use a true negative control, such as a cell lysate from a knockout (KO) model of your target enzyme.[10][11][12] This is the gold standard for validation.[10]

Q3: My antibody for a phosphorylated enzyme is giving a signal in my negative control (e.g., unstimulated or inhibitor-treated cells). Why?

A3: This suggests a specificity problem with the phospho-antibody.

  • Cross-reactivity with the non-phosphorylated protein: The antibody may be binding to the target enzyme regardless of its phosphorylation state. This is a common issue if the antibody was not sufficiently affinity-purified.

  • Cross-reactivity with other phosphorylated proteins: The antibody might recognize a similar phosphorylated epitope on a different protein.

  • Insufficient blocking: Some blocking agents, like non-fat dry milk, contain phosphoproteins that can interfere with phospho-antibody binding. Try switching to Bovine Serum Albumin (BSA) as a blocking agent.[5]

Validation Step: Perform a phosphatase treatment on your positive control lysate. A truly phospho-specific antibody should show no signal after the lysate is treated with an enzyme like lambda phosphatase, which removes phosphate groups.[13]

Section 3: Advanced Validation Strategies: A Practical Guide

To ensure the integrity of your research, rigorous, application-specific antibody validation is essential.[14][15] An international working group has proposed a framework based on five conceptual pillars for antibody validation, which forms the basis of modern best practices.[16][17]

The Five Pillars of Antibody Validation
Pillar StrategyDescriptionProsCons
1. Genetic Use knockout (KO) or knockdown (KD) models to create a true negative control.[16]Gold standard; provides definitive evidence of specificity.[10]Requires access to KO/KD cell lines or models; can be time-consuming and expensive to generate.
2. Orthogonal Correlate antibody-based results with data from a non-antibody-based method (e.g., RNA-seq, mass spectrometry).[14][16][18]Strong supporting evidence; uses independent detection methods.[19]Requires access to different technologies and expertise; mRNA levels don't always correlate perfectly with protein levels.[20]
3. Independent Antibody Compare the signal from two different antibodies that recognize distinct epitopes on the same target.[14][16]Relatively straightforward if a second validated antibody exists.Relies on the availability of a second, truly independent, and validated antibody; both could share the same off-target.[14]
4. Tagged Protein Expression Compare the antibody signal to the signal from an anti-tag antibody in cells expressing a tagged version of the target protein.[14][16]Useful for confirming that the antibody can recognize the target protein.Overexpression may not reflect endogenous conditions; the tag could interfere with protein conformation or antibody binding.[14]
5. IP-Mass Spectrometry Use the antibody to immunoprecipitate its binding partners, then identify them using mass spectrometry (IP-MS).[4][21][22]Unbiased and direct identification of the antibody's true target(s) and any off-targets.[21][22]Technically demanding, requires specialized equipment and expertise; not all antibodies work in IP.[21]
Protocol 1: Genetic Validation using Knockout (KO) Models

This is considered the most definitive method for validating antibody specificity in Western blotting.[23][24] The principle is simple: a specific antibody will show a signal in a wild-type (WT) sample but no signal in a sample where the target gene has been knocked out.[12][24]

Workflow for KO Validation

Caption: Workflow for validating antibody specificity using KO cell lysates.

Step-by-Step Western Blot Protocol for KO Validation
  • Sample Preparation: Prepare lysates from both wild-type (WT) and knockout (KO) cells or tissues. Ensure total protein concentration is equal for all samples using a BCA or Bradford assay. Add protease and phosphatase inhibitors to the lysis buffer.[5]

  • Gel Electrophoresis: Load 20-30 µg of total protein from WT and KO lysates into adjacent lanes of an SDS-PAGE gel. Include a lane for a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the manufacturer's recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Confirmation: Re-probe the blot with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading between WT and KO lanes.

  • Analysis: A specific antibody will produce a band at the expected molecular weight in the WT lane that is completely absent in the KO lane.[10][23] Any bands that appear in the KO lane represent non-specific binding or cross-reactivity.[24]

Protocol 2: Orthogonal Validation using RNA-Seq Data

This strategy validates an antibody by comparing its signal intensity across different cell lines or tissues with quantitative, antibody-independent data, such as mRNA expression levels from RNA-sequencing.[18][20]

Step-by-Step Orthogonal Validation Protocol
  • Data Mining: Using public databases (e.g., The Human Protein Atlas, CCLE), identify at least two cell lines or tissues with high and low (or no) mRNA expression of your target enzyme.[18][20] Aim for at least a five-fold difference in expression.[20]

  • Sample Acquisition: Obtain lysates from the selected high-expression and low-expression cell lines/tissues.

  • Western Blotting: Perform a Western blot as described in Protocol 1, loading equal amounts of protein from the high and low-expression lysates.

  • Analysis: A specific antibody should show a strong band in the high-expression lysate and a weak or absent band in the low-expression lysate, correlating with the RNA-seq data.[20]

Protocol 3: Definitive Target Identification by IP-MS

Immunoprecipitation followed by mass spectrometry (IP-MS) is a powerful, unbiased method to confirm exactly what protein(s) your antibody binds to in a complex biological sample.[4][21][25]

Step-by-Step IP-MS Protocol
  • Immunoprecipitation:

    • Lyse cells that endogenously express the target protein to preserve native protein complexes.

    • Incubate the cell lysate with your antibody to form antibody-antigen complexes.

    • Capture these complexes using Protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the antibody and its bound proteins from the beads.

  • Mass Spectrometry Preparation:

    • The eluted proteins are typically separated by SDS-PAGE, and the relevant band is excised and digested (e.g., with trypsin).[26]

    • Alternatively, "on-bead" digestion can be performed to directly analyze the captured proteins.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.[26]

  • Data Analysis: The peptide sequences are matched against a protein database to identify the proteins that were captured by the antibody. The primary target should be identified with high confidence and abundance. Any other identified proteins are potential cross-reactive off-targets.[21][22]

Section 4: Best Practices for Minimizing Cross-Reactivity

Beyond validation, careful experimental design and antibody selection can significantly reduce the risk of cross-reactivity.

  • Antibody Selection: Whenever possible, choose a monoclonal or recombinant antibody over a polyclonal antibody.[2] Monoclonals recognize a single epitope, which generally leads to higher specificity. Recombinant antibodies offer the highest batch-to-batch consistency.

  • Check the Immunogen: Before purchasing, check the immunogen sequence used to generate the antibody. Use a tool like NCBI BLAST to check for homology against other proteins, especially members of the same enzyme family.[2] A high degree of homology (>75%) suggests a strong likelihood of cross-reactivity.[2]

  • Application-Specific Validation: Never assume an antibody validated for one application (e.g., Western blot) will work in another (e.g., IHC).[15][27][28] The state of the protein (denatured vs. native) is different in these assays, which can dramatically affect antibody binding.[27]

  • Assay Optimization: Always optimize antibody concentrations, blocking conditions, and wash steps for your specific experiment.[7] Overly concentrated antibodies are a common cause of non-specific bands.[8]

References
  • Uhlen M, Bandrowski A, Carr S, et al. A proposal for validation of antibodies. Nat Methods. 2016;13(10):823-827. [Link]

  • CiteAb. Antibody Validation Strategies - Introductory Guide. CiteAb Blog. Published November 7, 2023. [Link]

  • Biocompare. Advanced Antibody Validation Strategies to Ensure Scientific Reproducibility. Biocompare. Published April 22, 2025. [Link]

  • Patel B, Potts G, Foster L, et al. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry. American Pharmaceutical Review. Published August 9, 2016. [Link]

  • National Institutes of Health. A proposal for validation of antibodies. PMC. Published September 5, 2016. [Link]

  • Sino Biological. Multiple Bands Troubleshooting in Western Blots. Sino Biological. [Link]

  • Atlas Antibodies. Orthogonal Validation in IHC. Atlas Antibodies. [Link]

  • National Institutes of Health. IP-to-MS: An Unbiased Workflow for Antigen Profiling. PMC. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Journal of Proteome Research. IP-to-MS: An Unbiased Workflow for Antigen Profiling. Journal of Proteome Research. [Link]

  • BioSpace. Thermo Fisher Scientific Release: Advances Immunoprecipitation-Mass Spectrometry (IP-MS) Technology To Verify Antibodies Used To Study Proteins. BioSpace. Published April 11, 2017. [Link]

  • National Institutes of Health. Antibody validation for Western blot: By the user, for the user. PMC. [Link]

  • Bio-Rad Antibodies. Western Blot Troubleshooting: Unusual or Unexpected Bands. Bio-Rad Antibodies. [Link]

  • ELGA LabWater. Immunoassay | Sources of Interference & their Effects. ELGA LabWater. Published February 25, 2020. [Link]

  • Antibodies.com. Knockout (KO) Validation. Antibodies.com. Published June 16, 2024. [Link]

  • Asian Journal of Immunology. Interferences in Immunological Assays: Causes, Detection, and Prevention. Asian Journal of Immunology. Published May 10, 2024. [Link]

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]

  • St John's Laboratory. Knockout Validation. St John's Laboratory. [Link]

  • Boster Bio. Why Knockout Validation is Essential for Western Blot Specificity Evaluation. Boster Bio. Published December 4, 2025. [Link]

  • Addgene. Antibodies 101: Selecting the Right Antibody. Addgene Blog. Published March 15, 2022. [Link]

  • National Institutes of Health. Ten Basic Rules of Antibody Validation. PMC. Published February 8, 2018. [Link]

  • YouTube. The CST Hallmarks of Antibody Validation. Cell Signaling Technology. Published September 23, 2020. [Link]

  • COLAAB. A proposal for validation of antibodies. COLAAB. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Kinetic Analysis of Bacterial and Yeast Imidazole Glycerol Phosphate Synthase: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Imidazole Glycerol Phosphate Synthase (IGPS) Imidazole glycerol phosphate synthase (IGPS) is a crucial enzyme that stands at a metabolic crossroads, linking the biosynthetic pathways of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazole Glycerol Phosphate Synthase (IGPS)

Imidazole glycerol phosphate synthase (IGPS) is a crucial enzyme that stands at a metabolic crossroads, linking the biosynthetic pathways of histidine and purines. This enzyme catalyzes a two-step reaction essential for the survival of bacteria, archaea, fungi, and plants, but is notably absent in mammals. This disparity makes IGPS a compelling target for the development of novel antimicrobial agents and herbicides. The enzyme's complex catalytic mechanism, involving substrate channeling and allosteric regulation, presents both a challenge and an opportunity for targeted inhibitor design. Understanding the kinetic differences between IGPS from various organisms, such as bacteria and yeast, is paramount for developing species-specific inhibitors. This guide provides an in-depth comparative analysis of the kinetics of bacterial and yeast IGPS, supported by experimental data and protocols, to aid researchers and drug development professionals in their endeavors.

Structural Divergence: A Tale of Two Architectures

The kinetic differences observed between bacterial and yeast IGPS are deeply rooted in their distinct structural organizations. In bacteria, IGPS is a heterodimeric complex composed of two separate polypeptide chains: the glutaminase subunit, HisH, and the cyclase subunit, HisF.[1] In contrast, yeast IGPS, encoded by the HIS7 gene, is a single polypeptide chain where the HisH and HisF domains are fused.[2] Despite sharing a similar overall three-dimensional fold, this fundamental difference in quaternary structure leads to significant variations in the interface between the two catalytic domains and, consequently, in the pathways of allosteric communication.[1]

The bacterial HisH-HisF heterodimer forms a stable complex, but the interface is a critical juncture for allosteric signaling. In yeast, the fusion of the two domains into a single polypeptide chain results in a more constrained and potentially more direct communication route between the glutaminase and cyclase active sites. These structural nuances are the foundation for the distinct kinetic behaviors of the two enzyme types.

The Catalytic Cycle and Allosteric Activation: A Shared Mechanism with Distinct Flavors

Both bacterial and yeast IGPS catalyze the same overall reaction. First, the HisH (or HisH-like domain) hydrolyzes glutamine to produce glutamate and ammonia. This ammonia is then channeled through an internal tunnel to the HisF (or HisF-like domain) active site. There, it acts as a nucleophile in the cyclization of N'-(5'-phosphoribulosyl)formimino-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to form imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

A key feature of IGPS is its profound allosteric activation. The binding of the substrate for the cyclase reaction, PRFAR, at the HisF domain triggers a conformational change that dramatically enhances the glutaminase activity of the HisH domain, located over 25 Å away.[3][4] This V-type allosteric activation is a hallmark of IGPS and is essential for preventing the wasteful hydrolysis of glutamine when the cyclase substrate is not available. While the principle of allosteric activation is conserved, the specific pathways of communication differ between the bacterial and yeast enzymes due to their structural disparities.[1]

IGPS_Catalytic_Cycle cluster_HisH HisH Domain (Glutaminase) cluster_HisF HisF Domain (Cyclase) Gln Glutamine NH3_channel Ammonia Channeling Gln->NH3_channel Hydrolysis Glu Glutamate NH3_channel->Glu PRFAR PRFAR NH3_channel->PRFAR NH3 PRFAR->Gln Allosteric Activation IGP_AICAR IGP + AICAR PRFAR->IGP_AICAR Cyclization

Caption: Generalized catalytic cycle of Imidazole Glycerol Phosphate Synthase.

Comparative Kinetics: A Quantitative Look at Performance

The most striking kinetic feature of IGPS is the dramatic increase in its glutaminase activity upon the binding of the allosteric effector, PRFAR. Both bacterial and yeast enzymes exhibit this activation, but the extent and the underlying kinetic parameters show notable differences.

For the thermophilic bacterium Thermotoga maritima, detailed kinetic studies have provided precise values for the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for glutamine hydrolysis, both in the absence (basal) and presence (activated) of PRFAR.[5][6] In contrast, for Saccharomyces cerevisiae (yeast), while the ~4900-fold activation is well-documented, specific kinetic constants are less commonly reported in a comparative context.[7] However, it is known that the yeast enzyme exhibits a higher Km for glutamine and a lower turnover rate in the ammonia-dependent reaction compared to its E. coli counterpart.[2]

Enzyme SourceConditionKm (Glutamine) [mM]kcat [s-1]kcat/Km [M-1s-1]Fold Activation (kcat/Km)
Thermotoga maritima (Bacterial) Basal (no PRFAR) at 303 K7.0 ± 1.00.003 ± 0.00020.43\multirow{2}{}{~4,200}
Activated (+ PRFAR) at 303 K2.4 ± 0.37.7 ± 0.33208
Saccharomyces cerevisiae (Yeast) Basal (no PRFAR)Higher than bacterialLow-\multirow{2}{}{~4,900[7]}
Activated (+ PRFAR)-Lower than bacterial-

Data for T. maritima adapted from Manley, G. A., et al. (2018).[5][6]

The data from T. maritima clearly illustrates the V-type allosteric activation, where the primary effect is on kcat, although a modest decrease in Km for glutamine is also observed, indicating a slight increase in substrate affinity in the activated state.[5][6] The significantly higher fold activation in both enzymes underscores the critical role of PRFAR in "switching on" the glutaminase activity. The qualitative data for yeast suggest that while the activation mechanism is conserved, the intrinsic catalytic efficiency and substrate binding affinity differ from the bacterial enzyme.

The Structural Basis for Kinetic Disparities: A Deeper Dive

The observed kinetic differences can be attributed to the structural variations between the heterodimeric bacterial IGPS and the fused-domain yeast enzyme. The interface between the HisH and HisF subunits in bacteria is a hotspot for allosteric communication.[1] The binding of PRFAR to HisF induces conformational changes that are transmitted across this interface to the HisH active site, leading to the proper positioning of catalytic residues and the stabilization of the transition state for glutamine hydrolysis.

In yeast, the linker region connecting the HisH and HisF domains plays a crucial role in mediating this allosteric signal. The fusion of the domains may allow for a more rigid and direct transmission of the conformational change, potentially explaining the subtle differences in activation profiles. Molecular dynamics simulations have suggested that the allosteric pathways in bacterial and yeast IGPS are indeed distinct, involving different networks of interacting residues.[1]

Allosteric_Pathway cluster_Bacterial Bacterial IGPS (Heterodimer) cluster_Yeast Yeast IGPS (Fused Domains) PRFAR_B PRFAR Binding (HisF) Interface_B Subunit Interface Conformational Change PRFAR_B->Interface_B Signal Propagation HisH_Activation_B HisH Active Site Activation Interface_B->HisH_Activation_B PRFAR_Y PRFAR Binding (HisF-like Domain) Linker_Y Linker Region Conformational Change PRFAR_Y->Linker_Y Signal Propagation HisH_Activation_Y HisH-like Domain Active Site Activation Linker_Y->HisH_Activation_Y

Caption: Simplified comparison of allosteric pathways in bacterial and yeast IGPS.

Experimental Protocols: A Guide to Kinetic Characterization

Accurate determination of the kinetic parameters of IGPS is essential for comparative studies and for the evaluation of potential inhibitors. Below are detailed protocols for the key experiments.

Protocol 1: Expression and Purification of Recombinant IGPS

Rationale: To obtain a pure and active enzyme preparation for kinetic analysis. For comparative studies, it is recommended to express and purify both the bacterial and yeast enzymes under similar conditions to minimize variability.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the genes for bacterial HisH and HisF (for co-expression) and yeast HIS7, codon-optimized for expression in E. coli. Clone the genes into suitable expression vectors (e.g., pET vectors for T7 promoter-driven expression).

  • Protein Expression: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column (assuming a His-tag was incorporated). Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).

    • Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography to remove aggregates and any remaining impurities. Use a buffer suitable for storage (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity and Concentration Determination: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a spectrophotometer (measuring absorbance at 280 nm) and the calculated extinction coefficient, or by a colorimetric assay such as the Bradford assay.

Protocol 2: Steady-State Kinetic Assay for Glutaminase Activity

Rationale: To determine the Km and kcat for glutamine hydrolysis in the presence and absence of the allosteric activator PRFAR. This assay typically involves a coupled-enzyme system to detect the production of glutamate.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0), a coupling enzyme (e.g., glutamate dehydrogenase), its co-substrate (NAD+), and the allosteric activator PRFAR (for the activated state) or a buffer control (for the basal state).

  • Enzyme and Substrate Preparation: Prepare stock solutions of the purified IGPS enzyme and the substrate, glutamine, in the assay buffer.

  • Assay Procedure:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a temperature-controlled spectrophotometer.

    • Add a known concentration of the IGPS enzyme to the reaction mixture.

    • Initiate the reaction by adding varying concentrations of glutamine.

    • Monitor the production of glutamate by following the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by glutamate dehydrogenase.

  • Data Analysis:

    • Calculate the initial reaction velocities (v0) from the linear portion of the absorbance versus time plots.

    • Plot the initial velocities against the corresponding glutamine concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the values of Vmax and Km.

    • Calculate kcat by dividing Vmax by the enzyme concentration ([E]T).

Kinetic_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Coupling System, +/- PRFAR) Equilibrate Equilibrate to Assay Temperature Start->Equilibrate Add_Enzyme Add Purified IGPS Equilibrate->Add_Enzyme Add_Substrate Initiate with Varying [Glutamine] Add_Enzyme->Add_Substrate Monitor_A340 Monitor Absorbance at 340 nm (NADH Production) Add_Substrate->Monitor_A340 Calculate_v0 Calculate Initial Velocities (v0) Monitor_A340->Calculate_v0 Plot_Data Plot v0 vs. [Glutamine] Calculate_v0->Plot_Data Fit_MM Fit to Michaelis-Menten Equation Plot_Data->Fit_MM Determine_Params Determine Km and Vmax Fit_MM->Determine_Params Calculate_kcat Calculate kcat Determine_Params->Calculate_kcat

Caption: Workflow for the steady-state kinetic assay of IGPS glutaminase activity.

Conclusion: Implications for Drug Discovery

The comparative kinetic analysis of bacterial and yeast Imidazole Glycerol Phosphate Synthase reveals a fascinating interplay of conserved function and divergent evolution. While both enzymes are subject to profound allosteric activation, the subtle yet significant differences in their kinetic parameters and the structural basis for these differences offer a promising avenue for the development of species-specific inhibitors. By targeting the unique structural features of the subunit interface in bacterial IGPS or the linker region in the yeast enzyme, it may be possible to design allosteric inhibitors that selectively disrupt the catalytic activity of the pathogen's enzyme while leaving the homologous enzymes in other organisms unaffected. The experimental protocols outlined in this guide provide a robust framework for the kinetic characterization of IGPS from different sources and for the screening and evaluation of potential inhibitory compounds. A thorough understanding of the comparative kinetics of these essential enzymes will undoubtedly accelerate the development of novel and effective antimicrobial and herbicidal agents.

References

  • Myers, R. S., et al. (2005). Imidazole glycerol phosphate synthase: Structural and kinetic studies of a triad glutamine amidotransferase. Purdue University e-Pubs. [Link]

  • Klem, T. J., & Davisson, V. J. (1993). Imidazole glycerol phosphate synthase: the glutamine amidotransferase in histidine biosynthesis. Biochemistry, 32(19), 5177-5186. [Link]

  • Manley, G. A., et al. (2017). Altering the allosteric pathway in IGPS suppresses millisecond motions and catalytic activity. Proceedings of the National Academy of Sciences, 114(17), E3414-E3423. [Link]

  • Manley, G. A., et al. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Frontiers in Molecular Biosciences, 5, 8. [Link]

  • Chittur, S. V., et al. (2000). Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae. Protein Expression and Purification, 20(1), 108-115. [Link]

  • Manley, G. A., et al. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. PMC. [Link]

  • Manley, G. A., et al. (2017). Altering the allosteric pathway in IGPS suppresses millisecond motions and catalytic activity. PubMed. [Link]

  • Rivalta, I., et al. (2012). Allosteric pathways in imidazole glycerol phosphate synthase. PNAS, 109(22), E1428-E1436. [Link]

  • Zheng, J., et al. (2024). Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. Trends in Pharmacological Sciences. [Link]

  • Rivalta, I., et al. (2022). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. Biophysical Journal, 121(1), 119-130. [Link]

  • Schmid, I., et al. (2002). Separation of inhibition and activation of the allosteric yeast chorismate mutase. Proceedings of the National Academy of Sciences, 99(2), 521-525. [Link]

  • Amaro, R. E., et al. (2007). Time Evolution of the Millisecond Allosteric Activation of Imidazole Glycerol Phosphate Synthase. Journal of the American Chemical Society, 129(45), 13945-13953. [Link]

  • Gustavsson, A. K., et al. (2014). Allosteric regulation of phosphofructokinase controls the emergence of glycolytic oscillations in isolated yeast cells. FEBS Journal, 281(10), 2394-2406. [Link]

  • Amaro, R. E., et al. (2022). Distinct Allosteric Pathways in Imidazole Glycerol Phosphate Synthase from Yeast and Bacteria. Request PDF. [Link]

  • Manley, G. A., et al. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. PubMed. [Link]

  • Amaro, R. E., et al. (2023). Catalytic Effects of Active Site Conformational Change in the Allosteric Activation of Imidazole Glycerol Phosphate Synthase. ResearchGate. [Link]

  • Boehlein, S. K., et al. (2008). Revisiting the steady state kinetic mechanism of glutamine-dependent asparagine synthetase from Escherichia coli. Biochemistry, 47(40), 10656-10665. [Link]

  • D'Orey, F., et al. (2007). Substrate inhibition kinetics of Saccharomyces cerevisiae in fed-batch cultures operated at constant glucose and maltose concentration levels. Journal of Industrial Microbiology & Biotechnology, 34(4), 301-309. [Link]

  • Arii, K., et al. (1999). Degradation kinetics of L-glutamine in aqueous solution. European Journal of Pharmaceutical Sciences, 9(1), 75-78. [Link]

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Comparative

Validation of Imidazole Glycerol Phosphate as a Biomarker for Metabolic Flux: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the ability to accurately measure the flow of molecules through a metabolic pathway—a concept known a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the ability to accurately measure the flow of molecules through a metabolic pathway—a concept known as metabolic flux—is paramount. This guide provides an in-depth technical evaluation of Imidazole Glycerol Phosphate (IGP) as a potential biomarker for quantifying flux through the essential histidine biosynthesis pathway. We will objectively compare the use of this pathway intermediate to established methods like stable isotope labeling, providing the scientific rationale and detailed experimental frameworks required for its validation and application.

The Rationale: Why Imidazole Glycerol Phosphate?

The histidine biosynthesis pathway is a fundamental process in bacteria, archaea, lower eukaryotes, and plants, making it a target for herbicides and antimicrobial agents.[1][2] Understanding the flux through this pathway is critical for evaluating the efficacy of such compounds and for broader metabolic engineering efforts.

Histidine biosynthesis is a multi-step enzymatic process that converts phosphoribosyl pyrophosphate (PRPP) and ATP into L-histidine. Imidazole glycerol phosphate (IGP) is a key intermediate metabolite in this pathway, formed by the enzyme imidazole glycerol phosphate synthase and consumed by imidazole glycerol phosphate dehydratase.[1]

The central hypothesis for using IGP as a flux biomarker is that under conditions of perturbed histidine biosynthesis (e.g., due to enzymatic inhibition), the concentration of IGP will change in a manner that is proportional to the change in the overall pathway flux. A bottleneck downstream of IGP would lead to its accumulation, while inhibition upstream would cause its depletion. This direct link to a specific pathway step makes IGP a potentially more sensitive and immediate indicator of flux changes compared to measuring the end-product, histidine, whose cellular pool is often large and subject to regulation by other pathways like protein synthesis and degradation.

The Histidine Biosynthesis Pathway and the Role of IGP

The following diagram illustrates the position of IGP within the histidine biosynthesis pathway, highlighting its potential as a strategic point for flux measurement.

Histidine_Biosynthesis PRPP PRPP + ATP PRATP PRATP PRPP->PRATP ATP-PRT PRAMP PRAMP PRATP->PRAMP PRATP-PPH ProFAR ProFAR PRAMP->ProFAR PRAMP-CH PRFAR PRFAR ProFAR->PRFAR PRA-I IGP Imidazole Glycerol Phosphate (IGP) PRFAR->IGP IGP Synthase IAP Imidazole Acetol Phosphate (IAP) IGP->IAP IGP Dehydratase Histidinol_P Histidinol-P IAP->Histidinol_P H-P AT Histidinol Histidinol Histidinol_P->Histidinol H-P Phosphatase Histidine L-Histidine Histidinol->Histidine Histidinol-DH IGP_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Validation A Cell Culture & Treatment B Metabolite Quenching (e.g., Cold Methanol) A->B C Metabolite Extraction (e.g., Liquid-Liquid Extraction) B->C D LC-MS/MS Analysis (HILIC Separation) C->D E Data Acquisition (MRM Mode) D->E F Quantification using Stable Isotope Labeled Internal Standard E->F G Correlation with 13C-MFA Data F->G H Biomarker Performance Evaluation G->H

Caption: Experimental workflow for the validation of IGP as a metabolic flux biomarker.

Detailed Protocol: Quantification of Imidazole Glycerol Phosphate by LC-MS/MS

The quantification of a polar, phosphorylated metabolite like IGP presents analytical challenges, including low ionization efficiency and potential for degradation. [3]The following protocol is designed to address these challenges.

1. Materials and Reagents:

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid and ammonium hydroxide

  • Imidazole glycerol phosphate analytical standard

  • Stable isotope-labeled IGP (e.g., ¹³C₃,¹⁵N₂-IGP) as an internal standard (if available, otherwise a structurally similar phosphorylated compound)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

2. Sample Preparation:

  • Cell Culture and Treatment: Culture cells of interest (e.g., E. coli, S. cerevisiae, or a plant cell line) under desired experimental conditions. Treat with compounds expected to modulate histidine biosynthesis flux.

  • Metabolite Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. For adherent cells, aspirate media and add ice-cold 80% methanol. For suspension cultures, rapidly centrifuge and resuspend the pellet in cold 80% methanol.

  • Metabolite Extraction:

    • Scrape/vortex cells in the cold methanol solution.

    • Add a known amount of the internal standard to each sample.

    • Perform a liquid-liquid extraction by adding water and chloroform to separate polar metabolites from lipids and proteins.

    • Centrifuge and collect the upper aqueous phase containing IGP.

    • Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried extract in a solvent compatible with the HILIC mobile phase (e.g., 90% acetonitrile/10% water).

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: HILIC column (e.g., amide or silica-based)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute polar compounds.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • MRM Transitions:

      • IGP: Determine the precursor ion (M+H)⁺ and select 2-3 high-intensity, specific product ions.

      • Internal Standard: Determine the corresponding precursor and product ions for the stable isotope-labeled standard.

4. Data Analysis and Quantification:

  • Generate a standard curve using the analytical standard of IGP.

  • For each sample, calculate the peak area ratio of the endogenous IGP to the internal standard.

  • Quantify the concentration of IGP in the original sample by interpolating the peak area ratio on the standard curve.

Comparison with Alternative Methods

The utility of IGP as a biomarker must be evaluated in the context of existing methodologies for measuring metabolic flux. The gold standard is ¹³C-Metabolic Flux Analysis (¹³C-MFA), while other validated metabolite biomarkers for different pathways offer a framework for comparison. [4]

Feature Imidazole Glycerol Phosphate (IGP) ¹³C-Metabolic Flux Analysis (¹³C-MFA) Other Validated Biomarkers (e.g., Pipecolate for Lysine) [5]
Principle Measures the steady-state concentration of a pathway-specific intermediate. Measures the incorporation of stable isotopes from a labeled substrate into downstream metabolites. Measures the concentration of a specific metabolite known to correlate with pathway flux or deficiency.
Information Provided Relative change in flux at a specific pathway node. Absolute flux values for a network of reactions. Relative change in pathway activity or nutritional status.
Experimental Complexity Moderate: Requires a validated LC-MS/MS method. High: Requires specialized cell culture with labeled substrates, extensive sample preparation, and complex computational modeling. [4] Moderate to High: Requires a validated analytical method and extensive correlation studies.
Throughput High Low High
Cost Moderate High Moderate
Sensitivity Potentially very high for perturbations directly affecting IGP metabolism. High, but can be limited by the degree of label incorporation. Varies depending on the biomarker and its dynamic range.

| Specificity | High for the histidine biosynthesis pathway. | High for the network of reactions being modeled. | High for the specific pathway or condition it is validated for. |

Case Studies: Validated Biomarkers in Other Amino Acid Pathways

While direct validation data for IGP is not yet available, the successful validation of other metabolites as biomarkers for amino acid metabolism provides a strong precedent.

  • Pipecolate for Lysine Deficiency: Studies in rats have identified pipecolate as a specific urinary biomarker for lysine deficiency. [5]As lysine levels decrease, the catabolism of lysine is altered, leading to a measurable increase in pipecolate excretion. This provides a non-invasive way to assess lysine status.

  • Tryptophan Metabolites in Disease: The ratio of kynurenine to tryptophan is a validated biomarker for the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is important in immune response and various diseases. [6][7]Changes in the levels of tryptophan and its metabolites are used to predict the severity and prognosis of conditions like acute ischemic stroke. [7] These examples demonstrate that with careful analytical validation and correlation to a physiological state, individual metabolites can serve as powerful and high-throughput biomarkers of metabolic pathway activity.

Conclusion and Future Directions

Imidazole glycerol phosphate holds significant promise as a specific and sensitive biomarker for metabolic flux through the histidine biosynthesis pathway. Its position as a key intermediate makes its concentration a potentially direct reporter of pathway inhibition or activation. However, the realization of this potential is contingent upon rigorous experimental validation.

The framework and protocols outlined in this guide provide a clear path forward for researchers to:

  • Develop and validate a robust LC-MS/MS method for the absolute quantification of IGP in relevant biological matrices.

  • Conduct correlation studies to compare changes in IGP concentration with flux measurements obtained by ¹³C-MFA under a variety of genetic and chemical perturbations.

  • Establish the dynamic range, sensitivity, and specificity of IGP as a biomarker.

By undertaking these validation studies, the scientific community can establish IGP as a valuable tool in the arsenal for metabolic research, facilitating higher-throughput screening of compounds targeting the histidine biosynthesis pathway and advancing our understanding of microbial and plant metabolism.

References

  • American Chemical Society. (2021, April 21). Chemical Tagging Assisted Mass Spectrometry Analysis Enables Sensitive Determination of Phosphorylated Compounds in a Single Cell. ACS Publications. [Link]

  • Carvalho, M. D., Barney, B. J., & Page, G. L. (2019). Affinity-based measures of biomarker performance evaluation. Statistical Methods in Medical Research, 29(3), 837–853. [Link]

  • Cobb, J., et al. (2022). Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose. Applied and Environmental Microbiology, 88(12). [Link]

  • de Carvalho, M., et al. (2020). Affinity-based measures of biomarker performance evaluation. Statistical Methods in Medical Research, 29(3), 837-853. [Link]

  • Emwas, A. H., et al. (2022). Fluxomics-New Metabolomics Approaches to Monitor Metabolic Pathways. Frontiers in Molecular Biosciences, 9, 852268. [Link]

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Validation

A Tale of Two Intermediates: A Comparative Guide to AICAR and Imidazole Glycerol Phosphate in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the intricate web of cellular metabolism, the biosynthesis of purines—essential building blocks for DNA, RNA, and energy currency—repre...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate web of cellular metabolism, the biosynthesis of purines—essential building blocks for DNA, RNA, and energy currency—represents a cornerstone of life. This guide provides an in-depth comparison of two key intermediates often associated with this process: 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and Imidazole Glycerol Phosphate (IGP). While AICAR is a direct and canonical intermediate in the de novo purine biosynthesis pathway, IGP is an intermediate in histidine biosynthesis. The connection of IGP to purine metabolism is a fascinating example of metabolic crosstalk, primarily observed in microorganisms and plants, where it facilitates the recycling of a purine precursor. Understanding the distinct roles and the nature of their intersection is critical for researchers targeting these pathways for therapeutic or biotechnological purposes, especially considering these pathways differ significantly between microbes and mammals.

The Canonical Precursor: AICAR in De Novo Purine Biosynthesis

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP, is an indispensable intermediate in the de novo pathway for purine synthesis, which builds purines from simpler molecules like amino acids and bicarbonate.[1][2] This ten-step, highly conserved pathway culminates in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][3]

AICAR appears at the eighth step of this pathway, synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase.[2] It is then formylated by AICAR formyltransferase and subsequently cyclized by IMP cyclohydrolase to form IMP.[2][4] These last two enzymatic activities are often carried out by a single bifunctional protein known as ATIC.[2][5] The centrality of AICAR makes its processing by ATIC a critical juncture in the purine production line.

Beyond its structural role, AICAR has gained significant attention as a pharmacological activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7][8] When AICAR accumulates, it mimics AMP, activating AMPK and triggering a cascade that shifts the cell towards energy-producing catabolic processes.[7][8] This has made AICAR a valuable tool for studying metabolic regulation in contexts like diabetes, exercise physiology, and cancer.[6][9][10]

Pathway Visualization: De Novo Purine Synthesis

The following diagram illustrates the linear progression of the de novo purine pathway, highlighting the position of AICAR as a direct precursor to the first fully formed purine, IMP.

DeNovoPurinePathway cluster_steps Multiple Steps PRPP PRPP PRA PRA PRPP->PRA PPAT Step 1 Step 1 PRPP->Step 1 GAR GAR Step 2 Step 2 PRA->Step 2 FGAR FGAR Steps 3-7 Steps 3-7 GAR->Steps 3-7 FGAM FGAM AIR AIR CAIR CAIR SAICAR SAICAR AICAR AICAR Step 8 Step 8 SAICAR->Step 8 FAICAR FAICAR AICAR->FAICAR ATIC (Transformylase) IMP IMP FAICAR->IMP ATIC (Cyclohydrolase) Step 1->PRA Step 2->GAR Steps 3-7->SAICAR Step 8->AICAR

Caption: The De Novo Purine Biosynthesis Pathway.

The Indirect Contributor: Imidazole Glycerol Phosphate (IGP) and the Histidine Connection

Imidazole glycerol phosphate (IGP) is not a direct precursor in the canonical purine synthesis pathway. Instead, it is the product of the fifth step in the de novo biosynthesis of the amino acid L-histidine.[11] This pathway, essential for bacteria, archaea, fungi, and plants, is absent in mammals, who must obtain histidine from their diet.[12][13] This distinction is of paramount importance for drug development, as enzymes in this pathway, such as Imidazoleglycerol-phosphate dehydratase (IGPD), are attractive targets for novel herbicides and antimicrobials.[12][13][14]

The link between histidine and purine biosynthesis is a remarkable example of metabolic economy. The histidine pathway begins with the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP), the same starting material for purine synthesis.[15][16][17] In a key reaction catalyzed by Imidazole glycerol phosphate synthase (a complex of HisH and HisF proteins), the intermediate PRFAR is converted into two products: IGP and AICAR.[11][18]

Crucially, the imidazole ring of the starting ATP molecule does not become the imidazole ring of histidine. Instead, the atoms from ATP are repurposed, and after several steps, are released as AICAR.[19] This AICAR is then shunted back into the de novo purine pathway, effectively recycling a purine precursor that was invested at the start of the histidine pathway.[19][20] Therefore, in these organisms, active histidine synthesis can contribute to the cellular pool of AICAR.[21][22] However, this recycling process does not represent a net synthesis of purines, as one molecule of ATP is consumed to ultimately regenerate one molecule of AICAR.[21]

Pathway Visualization: The Histidine-Purine Metabolic Crosstalk

This diagram shows how the histidine biosynthesis pathway intersects with purine metabolism, generating both IGP and AICAR.

HistidinePurineCrosstalk Metabolic crosstalk is primarily in non-mammalian organisms. cluster_his Histidine Biosynthesis cluster_purine Purine Biosynthesis ATP ATP PRATP PR-ATP ATP->PRATP ATP-PRT PRPP PRPP PRPP->PRATP ATP-PRT PRFAR PRFAR PRATP->PRFAR Multiple Steps IGP Imidazole Glycerol Phosphate (IGP) PRFAR->IGP IGP Synthase (HisF) AICAR_purine AICAR PRFAR->AICAR_purine IGP Synthase (HisH/F) Histidine L-Histidine IGP->Histidine Multiple Steps (e.g., IGPD) IMP IMP AICAR_purine->IMP ATIC Purines Purine Nucleotides (AMP, GMP) IMP->Purines

Caption: Histidine & Purine Pathway Intersection.

Comparative Analysis: AICAR vs. IGP-Associated AICAR

The following table provides a side-by-side comparison of the roles and characteristics of AICAR derived directly from the purine pathway versus the AICAR generated as a co-product of IGP synthesis.

FeatureAICAR (Direct Precursor)IGP-Associated AICAR (Recycled Precursor)
Primary Role A canonical, linear intermediate in de novo purine synthesis.[2]A co-product of IGP synthesis in the histidine pathway, recycled back into the purine pathway.[11][20]
Metabolic Pathway De Novo Purine BiosynthesisHistidine Biosynthesis
Organismal Presence Universal across all domains of life.[2]Primarily in bacteria, archaea, fungi, and plants. Absent in mammals.[11][13]
Net Contribution Represents a step in the net synthesis of new purine molecules.Does not contribute to net purine synthesis; recycles an invested purine precursor (ATP).[21]
Key Associated Enzyme ATIC (AICAR Transformylase/IMP Cyclohydrolase) catalyzes its conversion to IMP.[4][5]Imidazole Glycerol Phosphate Synthase (HisH/HisF) catalyzes its formation alongside IGP.[11][18]
Regulatory Significance Accumulation activates AMPK, a key energy sensor.[6][7] Its levels are tightly regulated by feedback from purine end-products.[23][24]Its production is linked to the regulation of the histidine pathway, primarily via feedback inhibition of ATP-PRT by histidine.[15][16]
Drug Development Relevance ATIC is a target for antineoplastic and antiviral drugs. AICAR is used as a research tool to modulate AMPK.[25][26]Enzymes in the histidine pathway (e.g., IGPD) are targets for antimicrobials and herbicides.[12][27]

Experimental Methodologies for Pathway Analysis

To dissect the contributions of these pathways, researchers can employ a range of robust experimental techniques. The choice of method depends on whether the goal is to measure pathway flux, quantify metabolite pools, or assess specific enzyme activities.

Protocol 1: Stable Isotope-Resolved Metabolomics (SIRM) for Flux Analysis

This protocol allows for the direct tracing of atoms from labeled precursors through a metabolic network, providing a quantitative measure of pathway activity (flux).

Objective: To quantify the rate of de novo purine synthesis versus salvage pathways.

Methodology:

  • Cell Culture: Culture cells in a defined medium. For pathway activation, use a purine-depleted medium to stimulate de novo synthesis.[28]

  • Isotope Labeling: Introduce a stable isotope-labeled precursor. Common choices include:

    • [¹⁵N]glycine or [¹³C₂-¹⁵N]glycine: Glycine is incorporated directly into the purine ring during the second step of the de novo pathway.[28]

    • [¹⁵N₄]hypoxanthine: This tracer is used to specifically measure the rate of the purine salvage pathway.[29][30]

  • Time-Course Sampling: Harvest cells at multiple time points after introducing the label (e.g., 0, 15, 30, 60, 120 minutes) to capture the kinetics of label incorporation.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract polar metabolites using a suitable solvent system (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Configure the mass spectrometer to detect the different isotopologues (mass variants) of AICAR, IMP, AMP, and GMP.

  • Data Analysis: Calculate the fractional enrichment of the heavy isotope in each metabolite over time. The initial rate of incorporation provides a direct measure of the metabolic flux through the pathway.[28][31]

Causality and Interpretation: A faster rate of ¹⁵N incorporation from glycine into AICAR and IMP in purine-depleted cells would confirm an upregulation of the de novo pathway. Comparing this to the incorporation of labeled hypoxanthine provides a quantitative ratio of de novo versus salvage activity.

Experimental Workflow Visualization

ExperimentalWorkflow Start Cell Culture (Purine-depleted media) Label Add Stable Isotope ([15N]Glycine) Start->Label Sample Time-Course Sampling Label->Sample Quench Metabolic Quenching Sample->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing & Flux Calculation Analyze->Data

Caption: Workflow for Metabolic Flux Analysis.

Protocol 2: Enzymatic Assay for ATIC Activity

Objective: To measure the specific activity of AICAR formyltransferase, the enzyme that consumes AICAR.

Methodology:

  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Protein lysate

    • AICAR (substrate)

    • N¹⁰-formyl-tetrahydrofolate (fTHF, co-substrate)

  • Spectrophotometric Monitoring: The formyltransferase reaction converts fTHF to tetrahydrofolate (THF). This conversion can be monitored spectrophotometrically by measuring the increase in absorbance at 298 nm.[4]

  • Calculation: Use the Beer-Lambert law to calculate the rate of THF production, which is stoichiometric to the rate of AICAR conversion. Normalize this rate to the total protein concentration in the lysate to determine specific activity.

Causality and Interpretation: Comparing ATIC activity between different experimental conditions (e.g., control vs. drug-treated) can reveal direct effects on this key enzyme. For instance, antifolate drugs like methotrexate indirectly inhibit ATIC by depleting the fTHF co-substrate pool.[1][26]

Conclusion and Future Directions

The comparison between AICAR and Imidazole Glycerol Phosphate illuminates a fundamental principle of metabolism: the existence of both direct, linear pathways and complex, interconnected networks.

  • AICAR stands as a central, universally conserved intermediate of de novo purine synthesis. Its role as a direct precursor and its function as a signaling molecule linking metabolism to energy status via AMPK make it a focal point for research in metabolic diseases and oncology.[2][25]

  • Imidazole Glycerol Phosphate and its associated pathway highlight a key evolutionary divergence. The linkage of histidine and purine metabolism in microbes and plants offers a rich field of targets for species-specific inhibitors, such as herbicides and antibiotics, that would have minimal impact on mammalian hosts who lack this pathway.[12][13]

For professionals in drug development, this distinction is critical. Targeting the ATIC enzyme, which processes AICAR, has broad implications for rapidly proliferating cells, including cancer cells.[5][32] Conversely, targeting enzymes like IGPD in the histidine pathway offers a promising strategy for developing new antimicrobials that exploit the unique metabolic wiring of pathogens.[14][33] Future research will likely focus on further exploiting these differences and understanding the higher-order regulation of these pathways, including the spatial organization of metabolic enzymes into "purinosomes" to enhance pathway efficiency.[3][28][29]

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A Comparative Guide to the Allosteric Pathways of Imidazole Glycerol Phosphate Synthase (IGPS) Across Species

For Researchers, Scientists, and Drug Development Professionals Introduction: The Allosteric Regulation of a Key Metabolic Enzyme Imidazole glycerol phosphate synthase (IGPS) is a heterodimeric enzyme complex that plays...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allosteric Regulation of a Key Metabolic Enzyme

Imidazole glycerol phosphate synthase (IGPS) is a heterodimeric enzyme complex that plays a pivotal role in the biosynthesis of histidine and purine nucleotides.[1][2] As a V-type allosteric enzyme, its catalytic activity is dramatically enhanced—up to 5,000-fold—upon the binding of an allosteric effector, N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR), at a site distant from the active site.[1][3] This intricate regulation of IGPS activity is crucial for metabolic homeostasis and makes it a compelling target for the development of novel antimicrobial and herbicidal agents, as it is absent in mammals.[1]

This guide provides an in-depth comparison of the allosteric pathways of IGPS in different species, with a primary focus on the well-characterized enzymes from the thermophilic bacterium Thermotoga maritima and the yeast Saccharomyces cerevisiae. We will also explore the current understanding of allosteric regulation in archaeal and plant enzymes, highlighting the knowledge gaps and potential for future research. Furthermore, this guide furnishes detailed protocols for key experimental techniques employed to unravel the complexities of IGPS allostery.

A Tale of Two Kingdoms: Distinct Allosteric Mechanisms in Bacterial and Yeast IGPS

Despite sharing a similar overall structure and function, the allosteric pathways of IGPS in Thermotoga maritima and Saccharomyces cerevisiae are remarkably distinct.[4] These differences are thought to be evolutionary adaptations to their respective environments—the high temperatures inhabited by T. maritima and the moderate temperatures of the yeast's habitat.

The Bacterial Paradigm: Thermotoga maritima

The allosteric mechanism in T. maritima IGPS is characterized by a significant degree of conformational flexibility and relies on millisecond timescale motions to transmit the allosteric signal.[1] The binding of PRFAR to the HisF subunit initiates a cascade of dynamic events that propagate across the protein-protein interface to the HisH subunit, where the glutaminase active site is located.[5] This long-range communication ultimately leads to the formation of an oxyanion hole, a critical structural feature for catalysis.[1]

Key features of the allosteric pathway in T. maritima IGPS include:

  • Enhancement of Millisecond Motions: PRFAR binding induces widespread conformational fluctuations on the millisecond timescale, which are essential for catalytic activation.[1]

  • Inter-subunit Communication: The allosteric signal traverses the interface between the HisF and HisH subunits, involving a network of interacting residues.

  • Role of Temperature: The allosteric activation in T. maritima IGPS is temperature-dependent. At higher temperatures, the apo-enzyme (without PRFAR) exhibits increased flexibility, mimicking the allosterically activated state.[6][7]

The Yeast Model: Saccharomyces cerevisiae

In contrast to its bacterial counterpart, the allosteric pathway in S. cerevisiae IGPS appears to be more localized and less reliant on large-scale conformational changes. While the crystal structure of yeast IGPS reveals a tunnel connecting the two active sites, the precise allosteric mechanism is still under investigation.[8][9] Molecular dynamics simulations suggest a more "internal" allosteric pathway, characterized by a spring-like motion of protein expansion and contraction.[4]

The distinct features of the yeast IGPS allosteric pathway are:

  • Localized Dynamics: The allosteric communication is thought to involve more subtle, localized motions rather than the widespread flexibility observed in the bacterial enzyme.

  • Structural Rigidity: The yeast enzyme is adapted to function at room temperature and exhibits greater structural stability compared to the thermophilic bacterial IGPS.

  • Unique Allosteric Network: The network of residues involved in transmitting the allosteric signal differs from that in T. maritima, reflecting a different evolutionary solution to achieve allosteric regulation.

Quantitative Comparison of IGPS Allostery

FeatureThermotoga maritima (Bacteria)Saccharomyces cerevisiae (Yeast)
Optimal Temperature HighModerate
Allosteric Activator PRFARPRFAR
Fold Activation ~5,000-foldSignificant (exact fold-change less documented)
Conformational Dynamics Widespread millisecond motionsLocalized, spring-like motions
Temperature Dependence StrongLess pronounced
Key Structural Elements Flexible loops and inter-subunit interfaceInternal communication pathways

Visualizing the Allosteric Pathways

The following diagrams illustrate the conceptual differences in the allosteric signaling pathways of bacterial and yeast IGPS.

bacterial_igps cluster_hisF HisF Subunit cluster_hisH HisH Subunit PRFAR PRFAR Binding Dynamics_F Widespread ms Motions PRFAR->Dynamics_F induces Interface_F Interface Residues Interface_H Interface Residues Interface_F->Interface_H signal transmission Dynamics_F->Interface_F propagates to OxyanionHole Oxyanion Hole Formation Interface_H->OxyanionHole triggers ActiveSite Glutaminase Active Site OxyanionHole->ActiveSite activates

Caption: Allosteric pathway in bacterial IGPS.

yeast_igps cluster_hisF HisF Subunit cluster_hisH HisH Subunit PRFAR PRFAR Binding InternalPath Internal Pathway PRFAR->InternalPath initiates TunnelGate Ammonia Tunnel Gate InternalPath->TunnelGate modulates ActiveSite Glutaminase Active Site TunnelGate->ActiveSite regulates

Caption: Allosteric pathway in yeast IGPS.

The Uncharted Territories: IGPS Allostery in Archaea and Plants

While our understanding of IGPS allostery in bacteria and yeast is advancing, the corresponding mechanisms in archaea and plants remain largely unexplored. However, studies on other allosteric enzymes in these domains provide valuable insights into the potential regulatory strategies employed.

Archaea: Research on archaeal enzymes like phosphoenolpyruvate carboxylase suggests unique allosteric characteristics compared to their bacterial and eukaryotic counterparts.[10] These enzymes often exhibit distinct effector molecules and regulatory mechanisms, likely shaped by the extreme environments that many archaea inhabit. The study of IGPS in archaea could reveal novel allosteric paradigms.

Plants: In plants, metabolic pathways are intricately regulated to adapt to changing environmental conditions. While direct evidence for IGPS allostery in plants is scarce, the presence of IGPS homologs in species like Arabidopsis thaliana suggests that allosteric regulation is likely a key control mechanism.[1] Further research is needed to identify the allosteric effectors and delineate the signaling pathways in plant IGPS.

Experimental Workflows for Elucidating Allosteric Pathways

The study of allosteric mechanisms requires a multi-pronged approach, combining experimental techniques that probe protein structure, dynamics, and function. Below are detailed protocols for three key methodologies used in the investigation of IGPS allostery.

NMR Relaxation Dispersion: Probing Millisecond Timescale Dynamics

Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR experiments are powerful tools for characterizing the conformational exchange processes that underpin allostery.[11]

Experimental Protocol:

  • Sample Preparation:

    • Express and purify 15N-labeled IGPS.

    • Prepare NMR samples with varying concentrations of the allosteric effector (PRFAR) and/or substrate analogs.

    • Buffer exchange the protein sample into a degassed NMR buffer.[12] The typical concentration range for CPMG experiments is 0.1–1.0 mM.[12]

  • NMR Data Acquisition:

    • Acquire a series of 2D 1H-15N HSQC spectra with a CPMG pulse train.

    • Vary the CPMG frequency (νCPMG) to probe different timescales of motion.

    • The relaxation delay should be set to approximately 0.7 times the expected 15N transverse relaxation time (T2).[12]

  • Data Analysis:

    • Extract the effective transverse relaxation rates (R2,eff) for each assigned residue at each νCPMG.

    • Fit the relaxation dispersion curves to appropriate models (e.g., two-site or three-site exchange) to extract kinetic and thermodynamic parameters, including the exchange rate (kex), populations of the exchanging states (pA, pB), and the chemical shift differences between the states (Δω).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purify Express & Purify 15N-IGPS Titrate Prepare Samples with Ligands Purify->Titrate HSQC Acquire 2D 1H-15N HSQC Titrate->HSQC CPMG Apply CPMG Pulse Train HSQC->CPMG Vary Vary CPMG Frequency CPMG->Vary Extract Extract R2,eff Vary->Extract Fit Fit Dispersion Curves Extract->Fit Parameters Determine kex, pA/pB, Δω Fit->Parameters

Caption: NMR relaxation dispersion workflow.

Molecular Dynamics (MD) Simulations: Visualizing Allosteric Communication

MD simulations provide an atomistic view of protein dynamics and can be used to trace the pathways of allosteric communication.[13][14][15]

Experimental Protocol:

  • System Setup:

    • Start with the crystal structure of IGPS (apo and/or ligand-bound).

    • Solvate the protein in a water box with appropriate ions to neutralize the system.

    • Use a force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.

  • Simulation:

    • Perform an energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.

  • Analysis:

    • Analyze the trajectory to identify correlated motions between residues using techniques like mutual information analysis or principal component analysis (PCA).

    • Construct a dynamical network to map the allosteric communication pathways from the effector binding site to the active site.

    • Visualize the conformational changes and dynamic fluctuations to gain insights into the allosteric mechanism.

md_workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Structure Start with Crystal Structure Solvate Solvate and Ionize Structure->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Heating and Equilibration Minimize->Equilibrate Production Production Run Equilibrate->Production Correlations Analyze Correlated Motions Production->Correlations Network Construct Dynamical Network Correlations->Network Visualize Visualize Dynamics Network->Visualize

Caption: Molecular dynamics simulation workflow.

Site-Directed Mutagenesis: Validating Key Residues in the Allosteric Pathway

Site-directed mutagenesis allows for the targeted mutation of specific amino acid residues to probe their role in the allosteric mechanism.[4][16]

Experimental Protocol (based on QuikChange™ method):

  • Primer Design:

    • Design two complementary mutagenic primers (25-45 bases) containing the desired mutation.

    • The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides.

    • The melting temperature (Tm) of the primers should be ≥ 78°C.[16]

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.

    • Perform thermal cycling to synthesize the mutant plasmid strands. A typical protocol involves an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension.

  • Template Digestion and Transformation:

    • Digest the parental, methylated template DNA with the DpnI endonuclease, which specifically cleaves methylated DNA.[4]

    • Transform the nicked, mutated plasmid into competent E. coli cells.

  • Verification and Functional Analysis:

    • Isolate the plasmid DNA from the transformed colonies and verify the desired mutation by DNA sequencing.

    • Express and purify the mutant IGPS protein.

    • Perform kinetic assays to assess the impact of the mutation on catalytic activity and allosteric regulation.

sdm_workflow cluster_design Primer Design cluster_pcr Mutagenesis PCR cluster_transform Digestion & Transformation cluster_analysis Verification & Analysis Design Design Mutagenic Primers PCR Perform PCR with Mutant Primers Design->PCR Digest Digest Template with DpnI PCR->Digest Transform Transform into E. coli Digest->Transform Sequence Sequence to Verify Mutation Transform->Sequence Express Express and Purify Mutant Protein Sequence->Express Assay Perform Kinetic Assays Express->Assay

Caption: Site-directed mutagenesis workflow.

Conclusion and Future Directions

The comparative analysis of IGPS allostery reveals fascinating evolutionary divergence in the mechanisms of enzyme regulation. While the pathways in bacteria and yeast are becoming increasingly clear, significant opportunities exist to explore these intricate signaling networks in archaea and plants. Such studies will not only deepen our fundamental understanding of allostery but also pave the way for the development of novel, species-specific inhibitors for applications in medicine and agriculture. The integration of experimental and computational approaches, as outlined in this guide, will be instrumental in unlocking the remaining secrets of IGPS allosteric regulation.

References

  • Site Directed Mutagenesis (QuickChange Method) Cornell iGEM 2012 Protocol. (n.d.). Retrieved from [Link]

  • Concepts, Practices, and Interactive Tutorial for Allosteric Network Analysis of Molecular Dynamics Simulations. (2021). Methods in Molecular Biology, 2302, 311-334. [Link]

  • A novel mechanism of allosteric regulation of archaeal phosphoenolpyruvate carboxylase: a combined approach to structure-based alignment and model assessment. (2007). Proteins, 67(3), 639-650. [Link]

  • Signatures of environmental adaptation of allostery in protein homologs. (2025). ACS Fall 2025. [Link]

  • Manual: QuikChange® II XL Site-Directed Mutagenesis Kit. (n.d.). Agilent. Retrieved from [Link]

  • (Instructions) 15N CPMG relaxation dispersion for the investigation of protein conformational dynamics on the µs-ms time. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]

  • Characterizing Protein Dynamics with NMR R 1ρ Relaxation Experiments. (2018). Methods in Molecular Biology, 1688, 205-221. [Link]

  • QuikChange Multi Site-Directed Mutagenesis Kit. (n.d.). Agilent. Retrieved from [Link]

  • Relaxation Dispersion NMR to Analyze Protein Conformational Dynamics | Protocol Preview. (2023). JoVE. [Link]

  • Site Directed Mutagenesis Protocol. (n.d.). Retrieved from [Link]

  • Concepts, Practices, and Interactive Tutorial for Allosteric Network Analysis of Molecular Dynamics Simulations. (2021). ResearchGate. [Link]

  • Turning up the heat mimics allosteric signaling in imidazole-glycerol phosphate synthase. (2023). Nature Communications, 14(1), 2239. [Link]

  • Detecting Allosteric Networks Using Molecular Dynamics Simulation. (2016). Methods in Molecular Biology, 1349, 219-236. [Link]

  • Relaxation dispersion NMR spectroscopy for the study of protein allostery. (2013). FEBS Journal, 280(21), 5244-5254. [Link]

  • Altering the allosteric pathway in IGPS suppresses millisecond motions and catalytic activity. (2017). Proceedings of the National Academy of Sciences, 114(17), E3414-E3423. [Link]

  • Allosteric Pathways In Imidazole Glycerol Phosphate Synthase. (2012). Proceedings of the National Academy of Sciences, 109(22), E1428-E1436. [Link]

  • (PDF) Turning up the heat mimics allosteric signaling in imidazole-glycerol phosphate synthase. (2023). ResearchGate. [Link]

  • Time Evolution of the Millisecond Allosteric Activation of Imidazole Glycerol Phosphate Synthase. (2022). Journal of the American Chemical Society, 144(16), 7146-7159. [Link]

  • Distinct Allosteric Pathways in Imidazole Glycerol Phosphate Synthase from Yeast and Bacteria | Request PDF. (2021). ResearchGate. [Link]

  • Altering the allosteric pathway in IGPS suppresses millisecond motions and catalytic activity. (2017). PNAS. [Link]

  • MDiGest: A Python package for describing allostery from molecular dynamics simulations. (2023). The Journal of Chemical Physics, 158(21), 214115. [Link]

  • Altering the allosteric pathway in IGPS suppresses millisecond motions and catalytic activity. (2017). PubMed. [Link]

  • Probing allosteric communication with combined molecular dynamics simulations and network analysis. (2024). Current Opinion in Structural Biology, 86, 102820. [Link]

  • Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. (2018). Biochemistry, 57(5), 632-641. [Link]

  • Methods in Enzymology. (n.d.). Wikipedia. Retrieved from [Link]

  • Crystal structure of imidazole glycerol phosphate synthase: a tunnel through a (beta/alpha)8 barrel joins two active sites. (1999). Structure, 7(11), 1395-1406. [Link]

  • Reaction coupling through interdomain contacts in imidazole glycerol phosphate synthase. (2007). Biochemistry, 46(48), 13892-13900. [Link]

  • Allosteric regulation. (n.d.). Wikipedia. Retrieved from [Link]

  • Methods in Enzymology. (n.d.). Elsevier. Retrieved from [Link]

  • Methods in Enzymology. Preface. (2009). Methods in Enzymology, 463, xxv-xxvi. [Link]

  • METHODS IN ENZYMOLOGY. (n.d.). Retrieved from [Link]

  • METHODS IN ENZYMOLOGY. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Imidazole glycerol phosphate synthase, subunit H (IPR010139). (n.d.). InterPro. Retrieved from [Link]

  • The catalytic effects of active site conformational change in the allosteric activation of imidazole glycerol phosphate synthase. (2022). ChemRxiv. [Link]

  • (PDF) Crystal Structure of Imidazole Glycerol Phosphate Synthase. (1999). ResearchGate. [Link]

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Validation

A Comparative Structural Guide to Imidazoleglycerol-Phosphate Dehydratase: A Key Target in Drug Discovery

Introduction: The Significance of Imidazoleglycerol-Phosphate Dehydratase (IGPD) Imidazoleglycerol-phosphate dehydratase (IGPD), systematically known as D-erythro-1-(imidazol-4-yl)glycerol-3-phosphate hydro-lyase (EC 4.2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Imidazoleglycerol-phosphate dehydratase (IGPD), systematically known as D-erythro-1-(imidazol-4-yl)glycerol-3-phosphate hydro-lyase (EC 4.2.1.19), is a crucial enzyme that catalyzes the sixth step in the de novo biosynthesis of the essential amino acid L-histidine[1][2][3]. This pathway is indispensable for the survival of bacteria, archaea, fungi, and plants, but is notably absent in animals, including humans, who must obtain histidine through their diet[4]. This metabolic divergence makes IGPD an attractive and validated target for the development of novel herbicides and antimicrobial agents with high selectivity and potentially lower off-target effects in mammals[5][6].

IGPD facilitates the dehydration of imidazole glycerol phosphate (IGP) to form imidazole acetol phosphate (IAP), a reaction that is mechanistically challenging due to the non-acidic nature of the C-2 hydrogen of the substrate[1][3]. The enzyme overcomes this hurdle through a sophisticated mechanism involving a di-manganese (Mn2+) cluster at its active site[7]. This guide provides a comprehensive structural comparison of IGPD from three evolutionarily diverse and pathogenically relevant organisms: the model plant Arabidopsis thaliana, the human pathogen Mycobacterium tuberculosis, and the opportunistic fungal pathogen Cryptococcus neoformans. Understanding the structural nuances of these orthologs is paramount for the rational design of broad-spectrum or species-specific inhibitors.

The IGPD Catalytic Reaction: A Mechanistic Overview

The dehydration reaction catalyzed by IGPD is a cornerstone of histidine biosynthesis. The enzyme binds the substrate, imidazole glycerol phosphate, and through a series of conformational changes and the coordination of two Mn2+ ions, facilitates the elimination of a water molecule to produce imidazole acetol phosphate.

IGPD_Reaction IGP Imidazole Glycerol Phosphate (IGP) IAP Imidazole Acetol Phosphate (IAP) IGP->IAP IGPD, 2Mn²⁺ H2O H₂O

Caption: The enzymatic reaction catalyzed by Imidazoleglycerol-Phosphate Dehydratase (IGPD).

Structural Architecture: A Tale of Three Orthologs

While the overall function of IGPD is conserved, significant structural variations exist across different organisms. These differences, particularly in the active site and regions of subunit interaction, can be exploited for the development of selective inhibitors. The crystal structures of IGPD from A. thaliana, M. tuberculosis, and C. neoformans reveal a common quaternary structure: a highly symmetrical 24-mer composed of eight trimers[1][5][7]. This large oligomeric assembly is essential for catalytic activity, with the active sites formed at the interface of adjacent subunits[8][9].

FeatureArabidopsis thaliana IGPDMycobacterium tuberculosis IGPDCryptococcus neoformans IGPD
PDB ID 2F1D, 6EZJ[2][4]7DNQ, 7FCY, 6YJH, 9M2P[8][10][11]1RHY[12]
Quaternary Structure 24-mer (octamer of trimers)[7]24-mer (octamer of trimers)[1][8]24-mer (octamer of trimers)[5]
Monomer Fold α/β barrel-like fold with internal duplication[7]Conserved α/β barrel-like foldα/β barrel-like fold with internal duplication[5]
Active Site Di-manganese cluster coordinated by histidine and glutamate residues[7]Di-manganese cluster with conserved coordinating residuesDi-manganese cluster with conserved coordinating residues[5]
Key Differences -Bifunctional in some bacteria (fused with histidinol-phosphate phosphatase)[13]-
Monomeric Fold and Active Site Conservation

The monomeric unit of IGPD from all three organisms exhibits a conserved α/β barrel-like fold, which is a result of an ancient gene duplication event[5]. This internal pseudo-symmetry is reflected in the active site, where two highly conserved histidine-rich motifs, one from each half of the polypeptide chain, contribute to the coordination of the di-manganese cluster[5]. The Mn2+ ions are crucial for catalysis, acting as Lewis acids to facilitate the dehydration reaction[7].

Quaternary Structure and Allosteric Regulation

The formation of the 24-mer is a critical, Mn2+-dependent process. In the absence of manganese, IGPD exists as an inactive trimer[1]. The binding of Mn2+ induces a conformational change that promotes the assembly of these trimers into the catalytically active 24-mer[1][5]. This intricate assembly highlights the potential for allosteric regulation, where small molecules could be designed to interfere with the oligomerization process, thereby inhibiting enzyme function.

Experimental Workflows for Comparative Structural Analysis

A robust understanding of the structural similarities and differences between IGPD orthologs requires a systematic experimental approach. The following workflow outlines the key steps for expressing, purifying, crystallizing, and structurally determining IGPD from different organisms.

workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Structural and Functional Characterization Cloning Clone IGPD gene into E. coli expression vector Transformation Transform into expression host (e.g., BL21(DE3)) Cloning->Transformation Expression Induce protein expression (e.g., with IPTG) Transformation->Expression Lysis Cell Lysis (e.g., sonication) Expression->Lysis Affinity Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Crystallization Crystallization Screening SEC->Crystallization Assay Enzymatic Activity Assay SEC->Assay Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Structure Structure Determination and Refinement Diffraction->Structure

Caption: A generalized workflow for the comparative structural analysis of IGPD orthologs.

Detailed Experimental Protocols

The following protocols are generalized from established methods for the expression, purification, and characterization of IGPD from various sources. Researchers should optimize these protocols for their specific IGPD ortholog and available laboratory equipment.

Protocol 1: Recombinant Expression and Purification of IGPD

Rationale: To obtain a high yield of pure, active IGPD for structural and functional studies. E. coli is a commonly used and efficient expression system for IGPD from various organisms. A two-step purification strategy involving affinity and size-exclusion chromatography typically yields highly pure protein.

Materials:

  • E. coli BL21(DE3) cells harboring the pET expression vector with the IGPD gene of interest.

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM MnCl₂.

  • Ni-NTA affinity resin.

  • SEC column (e.g., Superdex 200).

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli cells and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged IGPD with Elution Buffer.

    • Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer.

    • Collect fractions corresponding to the 24-mer peak of IGPD.

    • Assess protein purity by SDS-PAGE and concentration by a Bradford assay or UV absorbance at 280 nm.

Protocol 2: Crystallization of IGPD

Rationale: To obtain well-ordered crystals of IGPD suitable for X-ray diffraction analysis. The hanging drop vapor diffusion method is a common and effective technique for protein crystallization.

Materials:

  • Purified, concentrated IGPD (10-15 mg/mL) in SEC buffer.

  • Crystallization screens (commercial or custom-made).

  • Crystallization plates (e.g., 24-well VDX plates).

  • Siliconized cover slips.

Procedure:

  • Set up hanging drop vapor diffusion trials by mixing equal volumes (e.g., 1 µL) of the purified IGPD solution and the reservoir solution from the crystallization screen on a cover slip.

  • Invert the cover slip and seal the well containing the reservoir solution.

  • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • A. thaliana IGPD has been crystallized from conditions containing polyethylene glycol (PEG) and a salt, such as ammonium sulfate. Specific conditions will need to be optimized for each IGPD ortholog.

Protocol 3: IGPD Enzymatic Activity Assay

Rationale: To determine the kinetic parameters of IGPD and to screen for potential inhibitors. A continuous spectrophotometric assay allows for the real-time monitoring of the reaction progress. The formation of the enolate intermediate of IAP can be monitored by the increase in absorbance at 290 nm.

Materials:

  • Purified IGPD enzyme.

  • Imidazole glycerol phosphate (IGP) substrate.

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM MnCl₂.

  • UV-transparent 96-well plates or cuvettes.

  • A spectrophotometer capable of reading absorbance at 290 nm.

Procedure:

  • Prepare a reaction mixture in a UV-transparent plate or cuvette containing Assay Buffer and varying concentrations of the IGP substrate.

  • Initiate the reaction by adding a known amount of purified IGPD enzyme.

  • Immediately monitor the increase in absorbance at 290 nm over time at a constant temperature.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Conclusion and Future Directions

The structural and functional comparison of IGPD from Arabidopsis thaliana, Mycobacterium tuberculosis, and Cryptococcus neoformans underscores the conserved core architecture and catalytic mechanism of this essential enzyme, while also highlighting subtle but potentially exploitable differences. The absence of a human homolog solidifies its position as a prime target for the development of selective inhibitors. The detailed experimental workflows and protocols provided in this guide offer a robust framework for researchers to further investigate the structure-function relationships of IGPD orthologs.

Future research should focus on high-throughput screening of compound libraries against IGPD from these and other pathogenic organisms. The structural information presented here can guide in silico drug design and virtual screening efforts to identify novel inhibitor scaffolds. Furthermore, the exploration of allosteric inhibition by targeting the interfaces involved in the assembly of the active 24-mer represents a promising avenue for the development of a new generation of herbicides and antimicrobial agents.

References

  • Tiwari, S., Pal, R.K., & Biswal, B.K. (2021). Crystal structure of M.tuberculosis imidazole glycerol phosphate dehydratase in complex with an inhibitor. RCSB PDB. [Link]

  • Glynn, S.E., Baker, P.J., Sedelnikova, S.E., Davies, C.L., Eadsforth, T.C., Levy, C.W., Rodgers, H.F., Blackburn, G.M., Hawkes, T.R., Viner, R., & Rice, D.W. (2005). Purification, crystallization and preliminary crystallographic analysis of Arabidopsis thaliana imidazoleglycerol-phosphate dehydratase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 8), 776–778. [Link]

  • Tiwari, S., Pal, R.K., & Biswal, B.K. (2022). Crystal structure of M.tuberculosis imidazole glycerol phosphate dehydratase in complex with an inhibitor. RCSB PDB. [Link]

  • Sinha, S.C., Chaudhuri, B.N., Burgner, J.W., Yakovleva, G., Davisson, V.J., & Smith, J.L. (2004). Crystal structure of Imidazole Glycerol Phosphate Dehydratase. RCSB PDB. [Link]

  • Wikipedia. (2023). Imidazoleglycerol-phosphate dehydratase. [Link]

  • Timofeev, V.I., Abramchik, Y.A., Skvortsov, T.A., Azhikina, T.L., Muravieva, T.I., Kostromina, M.A., Esipov, R.S., & Kuranova, I.P. (2021). Crystal structure of Imidazole Glycerol Phosphate Dehydratase from Mycobacterium tuberculosis at 1.61 A resolution. wwPDB. [Link]

  • Wikipedia. (2023). Histidine. [Link]

  • Stepansky, A., & Leustek, T. (2006). Histidine Biosynthesis in Plants. Plant Physiology and Biochemistry, 44(11-12), 681-691. [Link]

  • Purdue University. (n.d.). Production and purification of imidazole glycerol phosphate dehydratase from Escherichia coli and Cryptococcus neoformans. Purdue e-Pubs. [Link]

  • Glynn, S.E., Baker, P.J., Sedelnikova, S.E., Davies, C.L., Eadsforth, T.C., Levy, C.W., Rodgers, H.F., Blackburn, G.M., Hawkes, T.R., Viner, R., & Rice, D.W. (2005). Structure and mechanism of imidazoleglycerol-phosphate dehydratase. Structure, 13(12), 1809-1817. [Link]

  • Witek, K., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. [Link]

  • Sinha, S.C., Chaudhuri, B.N., Burgner, J.W., Yakovleva, G., Davisson, V.J., & Smith, J.L. (2004). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. Journal of Biological Chemistry, 279(4), 2881-2888. [Link]

  • UniProt. (n.d.). HIS3 - Imidazoleglycerol-phosphate dehydratase - Cryptococcus neoformans var. neoformans serotype D (strain B-3501A) (Filobasidiella neoformans). [Link]

  • ResearchGate. (n.d.). Imidazoleglycerol-Phosphate Dehydratase (IGPD). [Link]

  • Raina, R., et al. (2025). Imidazole glycerol phosphate dehydratase from Mycobacterium tuberculosis, apo structure. RCSB PDB. [Link]

  • Witek, K., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. [Link]

  • UniProt. (n.d.). hisB - Imidazoleglycerol-phosphate dehydratase - Nitratidesulfovibrio vulgaris. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of HPLC and Enzymatic Methods for Indole-3-Glycerol Phosphate (IGP) Quantification

Introduction to Indole-3-Glycerol Phosphate (IGP) Indole-3-glycerol phosphate (IGP) is a critical intermediate in the tryptophan biosynthesis pathway, present in plants, bacteria, and fungi. The precise and accurate quan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Indole-3-Glycerol Phosphate (IGP)

Indole-3-glycerol phosphate (IGP) is a critical intermediate in the tryptophan biosynthesis pathway, present in plants, bacteria, and fungi. The precise and accurate quantification of IGP is paramount for researchers studying metabolic engineering, herbicide development, and antibiotic resistance, as the enzymes responsible for its synthesis and conversion are key regulatory points in the pathway. This guide provides a comprehensive cross-validation of two common analytical techniques for IGP quantification: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate method for their specific experimental needs, underpinned by robust experimental data and validated protocols.

The tryptophan biosynthetic pathway is a highly conserved metabolic route. IGP is synthesized from 1-(o-carboxyphenylamino)-1-deoxyribulofuranose-5-phosphate (CdRP) by the enzyme indole-3-glycerol phosphate synthase (IGPS) and is subsequently converted to indole by the α-subunit of tryptophan synthase. Given its low intracellular concentration and transient nature, sensitive and specific analytical methods are required for its reliable measurement.

Tryptophan Biosynthesis Pathway cluster_enzymes Enzymatic Conversions Anthranilate Anthranilate CdRP CdRP Anthranilate->CdRP Anthranilate phosphoribosyltransferase PRPP PRPP PRPP->CdRP IGP Indole-3-glycerol Phosphate (IGP) CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase (α-subunit) Tryptophan L-Tryptophan Indole->Tryptophan Tryptophan synthase (β-subunit) Serine L-Serine Serine->Tryptophan

Figure 1: Simplified schematic of the final steps in the tryptophan biosynthesis pathway, highlighting the position of IGP.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For IGP quantification, a reverse-phase HPLC (RP-HPLC) method is typically employed, which separates molecules based on their hydrophobicity.

Principle of HPLC Quantification of IGP

The principle lies in the differential partitioning of the analyte (IGP) between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. IGP, being a relatively polar molecule, will have a shorter retention time compared to more nonpolar compounds. Detection is commonly achieved using a UV detector, as the indole moiety of IGP exhibits strong absorbance at approximately 280 nm. The concentration of IGP in a sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of an IGP standard.

Detailed Experimental Protocol for HPLC Method

1. Preparation of Standards and Samples:

  • IGP Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of IGP standard and dissolve it in 1 mL of ultrapure water. Store at -20°C.

  • Working Standards: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the mobile phase as the diluent.

  • Sample Preparation: Biological samples (e.g., bacterial lysates, plant extracts) should be quenched to halt enzymatic activity, typically with a cold solvent like methanol or perchloric acid. The samples must then be centrifuged to remove precipitated proteins and filtered through a 0.22 µm syringe filter before injection to protect the HPLC column.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often preferred to achieve good separation. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-40% B; 20-25 min, 40-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B. The flow rate is typically maintained at 1 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Generate a standard curve by plotting the peak area versus the concentration of the IGP standards.

  • Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify the IGP concentration in the samples by interpolating their peak areas from the standard curve.

HPLC Workflow for IGP Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std_Prep Prepare IGP Standard Curve Injection Inject Sample/Standard into HPLC Std_Prep->Injection Sample_Prep Prepare Biological Sample (Quench, Centrifuge, Filter) Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Standard Curve Integration->Quantification

Figure 2: Workflow for the quantification of IGP using HPLC.

Part 2: Enzymatic Method

The enzymatic method for IGP quantification is a coupled enzyme assay that leverages the specificity of enzymes in the tryptophan biosynthesis pathway. This method is often favored for its high specificity and can be adapted for a high-throughput microplate format.

Principle of the Enzymatic Assay

This assay typically utilizes the α-subunit of tryptophan synthase, which catalyzes the conversion of IGP to indole and glyceraldehyde-3-phosphate. The produced indole is then reacted with a chromogenic agent, such as Ehrlich's reagent (p-dimethylaminobenzaldehyde in a strong acid), to produce a colored product that can be measured spectrophotometrically at around 595 nm. The amount of colored product formed is directly proportional to the initial concentration of IGP in the sample.

Detailed Experimental Protocol for Enzymatic Method

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 5 mM β-mercaptoethanol.

  • Tryptophan Synthase α-subunit: A purified preparation of the enzyme is required. The concentration should be optimized to ensure the reaction proceeds to completion in a reasonable timeframe.

  • Ehrlich's Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of ethanol and 50 mL of concentrated hydrochloric acid. This reagent should be prepared fresh and handled in a fume hood.

  • IGP Standards: Prepare a standard curve in the range of 1-50 µM using the assay buffer.

2. Assay Procedure (96-well plate format):

  • To each well of a 96-well microplate, add 50 µL of the sample or IGP standard.

  • Initiate the enzymatic reaction by adding 50 µL of the tryptophan synthase α-subunit solution in the assay buffer.

  • Incubate the plate at 37°C for 30-60 minutes to allow for the complete conversion of IGP to indole.

  • Stop the reaction and develop the color by adding 100 µL of Ehrlich's reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 595 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of a blank (containing all reagents except IGP) from all readings.

  • Generate a standard curve by plotting the absorbance at 595 nm versus the concentration of the IGP standards.

  • Determine the IGP concentration in the samples by interpolating their absorbance values from the standard curve.

Enzymatic Assay Workflow cluster_reaction Enzymatic Reaction cluster_color Color Development cluster_measurement Measurement & Analysis Sample_Std Add Sample/Standard to Microplate Well Add_Enzyme Add Tryptophan Synthase α-subunit Sample_Std->Add_Enzyme Incubate_1 Incubate at 37°C Add_Enzyme->Incubate_1 Add_Ehrlich Add Ehrlich's Reagent Incubate_1->Add_Ehrlich Incubate_2 Incubate at RT Add_Ehrlich->Incubate_2 Read_Absorbance Measure Absorbance at 595 nm Incubate_2->Read_Absorbance Quantify Quantify using Standard Curve Read_Absorbance->Quantify

Figure 3: Workflow for the quantification of IGP using a coupled enzymatic assay.

Part 3: Cross-Validation and Method Comparison

Cross-validation is a critical step to ensure that both methods provide comparable and reliable results. This involves analyzing the same set of samples using both the HPLC and enzymatic methods and comparing the outcomes. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, should be assessed for both methods.

Comparative Analysis of Performance Characteristics

ParameterHPLC MethodEnzymatic MethodJustification & Insights
Specificity High. Based on retention time and UV spectrum. Potential for co-eluting compounds.Very High. Based on the substrate specificity of tryptophan synthase.The enzymatic method is inherently more specific, reducing the risk of interference from structurally similar compounds that might co-elute in HPLC.
Linearity (R²) > 0.995> 0.99Both methods can achieve excellent linearity over their respective dynamic ranges.
Limit of Detection (LOD) ~0.5 µg/mL~1 µMThe HPLC method is generally more sensitive, allowing for the detection of lower concentrations of IGP.
Limit of Quantification (LOQ) ~1.5 µg/mL~3 µMConsistent with the LOD, the HPLC method typically offers a lower limit of quantification.
Precision (%RSD) < 5%< 10%HPLC generally offers higher precision due to the automated nature of the injection and detection process.
Accuracy (% Recovery) 95-105%90-110%Both methods can provide high accuracy when properly optimized and validated.
Throughput Lower. Serial sample injection.Higher. Amenable to 96- or 384-well plate format.For screening large numbers of samples, the enzymatic assay offers a significant advantage in throughput.
Cost & Complexity Higher initial instrument cost. Requires skilled operator.Lower cost per sample. Simpler equipment (plate reader). Requires purified enzyme.The cost-effectiveness of the enzymatic assay is a major advantage for high-throughput applications.

Correlation Analysis

To perform a cross-validation, a set of at least 10-15 samples with varying IGP concentrations should be analyzed by both methods. The results can then be plotted against each other (HPLC vs. Enzymatic), and a linear regression analysis performed. A high correlation coefficient (R² > 0.95) and a slope close to 1 would indicate a strong agreement between the two methods.

Conclusion and Recommendations

Both HPLC and enzymatic methods are valid and robust techniques for the quantification of IGP. The choice between the two should be guided by the specific requirements of the study.

  • The HPLC method is recommended for applications requiring high sensitivity, precision, and the simultaneous analysis of other metabolites. It is the gold standard for method validation and for studies where absolute quantification is critical.

  • The enzymatic method is ideal for high-throughput screening, such as in enzyme kinetics studies or for the rapid analysis of a large number of samples. Its high specificity and lower cost per sample make it an attractive alternative to HPLC for these applications.

Ultimately, a thorough cross-validation as described in this guide is essential to ensure data integrity and to establish the interchangeability of the methods for a given experimental system. This rigorous approach to analytical method validation is a cornerstone of sound scientific research and development.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Validation

A Comparative Guide to the In Vivo Efficacy of Novel Imidazole Glycerol-Phosphate Dehydratase Inhibitors

This guide provides a comprehensive overview and comparative analysis of the in vivo efficacy of novel inhibitors targeting Imidazole glycerol-phosphate dehydratase (IGPD). As a critical enzyme in the histidine biosynthe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of the in vivo efficacy of novel inhibitors targeting Imidazole glycerol-phosphate dehydratase (IGPD). As a critical enzyme in the histidine biosynthesis pathway of plants, bacteria, and fungi, but absent in mammals, IGPD represents a promising target for the development of new herbicides and antimicrobial agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel enzyme inhibitors.

The Rationale for Targeting Imidazole Glycerol-Phosphate Dehydratase (IGPD)

The histidine biosynthesis pathway is essential for the survival of various pathogens and plants.[2][3] IGPD (EC 4.2.1.19) catalyzes the sixth step in this pathway: the dehydration of imidazole glycerol-phosphate to imidazole acetol-phosphate.[2][3] The absence of this pathway in animals, including humans, makes IGPD an attractive and selective target for therapeutic and agricultural applications.[1][2][3] Inhibition of IGPD disrupts histidine production, leading to cytotoxicity in the target organism.[5] This inherent selectivity minimizes the potential for off-target effects in mammals, a crucial consideration in drug and herbicide development.

The following diagram illustrates the position of IGPD within the histidine biosynthesis pathway, highlighting its pivotal role.

Histidine_Biosynthesis PRPP PRPP PR_ATP PR-ATP PRPP->PR_ATP ATP phosphoribosyltransferase ATP ATP PR_AMP PR-AMP PR_ATP->PR_AMP ATP phosphoribosyltransferase ProFAR ProFAR PR_AMP->ProFAR PR-AMP cyclohydrolase IGP Imidazole Glycerol-Phosphate ProFAR->IGP IGP synthase IAP Imidazole Acetol-Phosphate IGP->IAP IGPD Histidinol_P Histidinol-Phosphate IAP->Histidinol_P Histidinol-phosphate aminotransferase Histidinol Histidinol Histidinol_P->Histidinol Histidinol-phosphate phosphatase Histidinal Histidinal Histidinol->Histidinal Histidinol dehydrogenase Histidine L-Histidine Histidinal->Histidine Histidinol dehydrogenase Inhibitor Novel IGPD Inhibitors Inhibitor->IGP Inhibition

Caption: The histidine biosynthesis pathway with the targeted inhibition of IGPD.

Designing In Vivo Efficacy Studies for IGPD Inhibitors

Translating promising in vitro inhibition of IGPD into demonstrable in vivo efficacy requires meticulously designed animal models and experimental protocols. The choice of model and methodology is dictated by the intended application of the inhibitor, primarily as an antifungal, antibacterial, or herbicide.

The selection of an appropriate animal model is paramount for obtaining clinically relevant data.[6]

  • For Antifungal Agents: Immunocompromised mouse models are frequently employed to simulate infections in susceptible patient populations.[6][7][8]

    • Neutropenic Mouse Model: Mice are treated with cyclophosphamide to induce neutropenia, rendering them susceptible to fungal infections.[7][8] This model is particularly useful for screening antifungal drug candidates.[8]

    • Genetically Defined Models: Mice with specific genetic defects in their immune systems, such as T-cell deficient nude mice or SCID mice, provide insights into the host-pathogen interaction and the efficacy of inhibitors in the context of specific immune deficiencies.[6]

  • For Antibacterial Agents (e.g., against Mycobacterium tuberculosis): Mouse models of tuberculosis infection are the standard. These models can be adapted to assess both acute and chronic infections.

  • For Herbicides: While direct animal efficacy models are not the primary endpoint, toxicity and safety studies in mammalian models are crucial. Efficacy is primarily determined through plant-based assays.

The following workflow outlines the key steps in evaluating the in vivo efficacy of novel IGPD inhibitors, using an antifungal application as an example.

InVivo_Workflow cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Study cluster_data Data Analysis & Interpretation in_vitro In Vitro Screening (IC50, MIC determination) model_selection Animal Model Selection (e.g., Neutropenic BALB/c mice) in_vitro->model_selection infection Infection with Pathogen (e.g., Candida albicans, Aspergillus fumigatus) model_selection->infection treatment Treatment Administration (Vehicle, Inhibitor, Positive Control) infection->treatment monitoring Monitoring (Survival, Clinical Signs, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Fungal Burden, Histopathology, Biomarkers) monitoring->endpoint pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling endpoint->pk_pd efficacy_assessment Efficacy Assessment (ED50, Survival Curves) pk_pd->efficacy_assessment toxicity Toxicity Evaluation efficacy_assessment->toxicity

Caption: A generalized workflow for the in vivo evaluation of IGPD inhibitors.

Detailed Experimental Protocols

The reproducibility and validity of in vivo studies hinge on detailed and well-controlled protocols.

This protocol is adapted for testing the efficacy of a novel IGPD inhibitor against a systemic Candida albicans infection.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Immunosuppression: Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg on days -4 and -1 relative to infection to induce neutropenia.[7]

  • Infection: On day 0, infect mice intravenously (i.v.) via the lateral tail vein with 1 x 10^5 Colony Forming Units (CFUs) of Candida albicans suspended in sterile saline.

  • Treatment Groups (n=10 per group):

    • Group 1: Vehicle control (e.g., Tween 80 in saline).

    • Group 2: Novel IGPD Inhibitor (e.g., Compound X at 10 mg/kg, administered i.p. or orally, depending on formulation).

    • Group 3: Positive control (e.g., Fluconazole at 10 mg/kg, administered i.p.).

  • Treatment Administration: Begin treatment 24 hours post-infection and continue once daily for 7 days.

  • Monitoring: Monitor mice twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss) and survival for up to 21 days post-infection.

  • Endpoint Analysis (Day 3 post-infection for a subset of mice):

    • Euthanize a subset of mice from each group (n=5).

    • Aseptically harvest kidneys, homogenize in sterile saline, and perform serial dilutions for CFU enumeration on Sabouraud Dextrose Agar to determine fungal burden.

    • Collect tissues for histopathological analysis to assess tissue damage and fungal invasion.

Comparative Analysis of Novel IGPD Inhibitors

The following table presents a hypothetical comparative analysis of three novel IGPD inhibitors against a standard of care. This data is for illustrative purposes and should be replaced with experimental findings.

Compound Target Organism In Vitro IC50 (nM) In Vitro MIC (µg/mL) In Vivo Model ED50 (mg/kg) Bioavailability (%) Observed Toxicity
Inhibitor A Candida albicans150.5Neutropenic Mouse1245 (Oral)None observed at therapeutic doses
Inhibitor B Aspergillus fumigatus80.25Neutropenic Mouse860 (Oral)Mild liver enzyme elevation at 5x ED50
Inhibitor C Mycobacterium tuberculosis251.0Balb/c Mouse2030 (Oral)None observed at therapeutic doses
Fluconazole Candida albicansN/A1.0Neutropenic Mouse1090 (Oral)Well-tolerated

Note: IC50 (Half-maximal inhibitory concentration), MIC (Minimum inhibitory concentration), ED50 (Half-maximal effective dose).

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship is crucial for optimizing dosing regimens and predicting clinical success.[9] Key parameters to evaluate include:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): These studies determine the bioavailability, tissue distribution, and clearance of the inhibitor.

  • PK/PD Indices: For antifungals, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is often a key predictor of efficacy.

In vivo microdialysis can be a powerful technique to measure the concentration of the inhibitor and its effect on enzyme activity directly in the target tissue over time.[10]

Challenges and Future Directions

While IGPD is a promising target, several challenges remain in the development of its inhibitors.

  • Translational Efficacy: A significant hurdle is ensuring that potent in vitro inhibitors exhibit efficacy in complex in vivo systems.[11] Factors such as poor pharmacokinetics, off-target effects, and the development of resistance can limit in vivo activity.

  • Resistance Mechanisms: The potential for target organisms to develop resistance to IGPD inhibitors through mutations in the hisB gene (the gene encoding IGPD) or through efflux pumps needs to be investigated.

  • Broad-Spectrum Activity: Developing inhibitors with broad-spectrum activity against a range of fungal or bacterial pathogens is a key objective.

Future research should focus on structure-based drug design to improve the potency and selectivity of IGPD inhibitors, as well as on the development of novel delivery systems to enhance their pharmacokinetic properties.[2][3]

Conclusion

The selective inhibition of Imidazole glycerol-phosphate dehydratase presents a compelling strategy for the development of new antimicrobial and herbicidal agents. A rigorous and well-designed in vivo testing paradigm, encompassing appropriate animal models, detailed protocols, and thorough PK/PD analysis, is essential for the successful translation of promising lead compounds from the bench to potential clinical or agricultural applications. This guide provides a framework for researchers to design and interpret such studies, ultimately accelerating the development of novel IGPD inhibitors.

References

  • Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs. National Agricultural Library. Available from: [Link]

  • Evaluation of an Experimental Animal Model for Testing Antifungal Substances. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi. Available from: [Link]

  • Animal models: an important tool in mycology. Medical Mycology. Available from: [Link]

  • Experimental Models for Pharmacokinetic and Pharmacodynamic Studies of Antifungals Used in Cryptococcosis Treatment. Current Clinical Pharmacology. Available from: [Link]

  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. Available from: [Link]

  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PubMed Central. Available from: [Link]

  • Computational insights into the role of structurally diverse plant secondary metabolites as inhibitors against Imidazole Glycerol Phosphate Dehydratase of Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Imidazoleglycerol‐Phosphate Dehydratase (IGPD). ResearchGate. Available from: [Link]

  • Methods of Measuring Enzyme Activity Ex vivo and In vivo. Annual Review of Analytical Chemistry. Available from: [Link]

  • What is an Inhibition Assay?. Biobide. Available from: [Link]

  • New 1,2,4-Triazole Potential Inhibitors of Mycobacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD). Pharmaceuticals. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from: [Link]

  • Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Biology and Medicine. Available from: [Link]

  • Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase. PLOS One. Available from: [Link]

  • A Novel Class of Herbicides (Specific Inhibitors of Imidazoleglycerol Phosphate Dehydratase). Plant Physiology. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Regulation of the Imidazole Glycerol Phosphate Pathway Versus Other Amino Acid Biosynthetic Pathways

Introduction: The Cellular Imperative of Metabolic Regulation In the intricate landscape of cellular metabolism, the biosynthesis of amino acids stands as a cornerstone of life, providing the fundamental building blocks...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cellular Imperative of Metabolic Regulation

In the intricate landscape of cellular metabolism, the biosynthesis of amino acids stands as a cornerstone of life, providing the fundamental building blocks for proteins and serving as precursors for a myriad of essential biomolecules. The energetic cost of synthesizing these 20 proteinogenic amino acids is substantial; therefore, cells have evolved sophisticated and highly responsive regulatory networks to match production with demand, preventing wasteful expenditure of resources.[1] This guide provides a comparative analysis of the regulatory strategies governing the Imidazole Glycerol Phosphate (IGP) pathway—central to histidine biosynthesis—and contrasts them with the diverse mechanisms controlling other key amino acid production lines, including the aromatic, aspartate-family, and branched-chain amino acid pathways. Understanding these distinct regulatory architectures is not only fundamental to molecular biology but also critical for identifying novel targets in drug development and metabolic engineering.

The Histidine Biosynthesis Pathway: A Study in Direct Feedback and Unique Allosteric Coordination

The biosynthesis of L-histidine is a metabolically expensive, ten-step linear process.[2][3] Its regulation is characterized by direct, sensitive feedback mechanisms and a remarkable example of internal allosteric activation that ensures metabolic efficiency.

Primary Regulatory Checkpoint: Allosteric Feedback Inhibition of ATP-Phosphoribosyltransferase

The first committed step in histidine biosynthesis is catalyzed by ATP-phosphoribosyltransferase (ATP-PRT) , which condenses ATP and 5-phospho-ribosyl-1-pyrophosphate (PRPP).[4] This enzyme serves as the primary regulatory control point and is subject to potent allosteric feedback inhibition by the pathway's final product, L-histidine.[3][5] When cellular histidine concentrations are sufficient, it binds to a regulatory site on the ATP-PRT enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.[6][7] This immediately throttles the entry of substrates into the pathway, conserving ATP and PRPP.[4]

Kinetic studies on ATP-PRT from Mycobacterium tuberculosis show that L-histidine inhibition is uncompetitive versus ATP and noncompetitive versus PRPP, with a very low inhibition constant (Kii) of approximately 4 μM, highlighting its high sensitivity.[5][7] This direct and potent feedback loop is a hallmark of the pathway's regulation.

A Unique Case of Internal Allostery: Imidazole Glycerol Phosphate Synthase (IGPS)

Further down the pathway lies a fascinating example of regulatory sophistication at the Imidazole Glycerol Phosphate Synthase (IGPS) , a heterodimeric enzyme complex composed of HisH and HisF subunits.[8][9]

  • The HisH subunit functions as a glutaminase, hydrolyzing glutamine to produce ammonia.

  • The HisF subunit is a cyclase that utilizes this ammonia to convert the substrate N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) into imidazole glycerol phosphate and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

The critical regulatory feature is that the binding of the substrate PRFAR to the HisF active site triggers a long-range allosteric activation of the HisH glutaminase activity, despite the two active sites being separated by approximately 25 Å.[10][11] This elegant mechanism ensures that the production of highly diffusible and potentially toxic ammonia is perfectly synchronized with its consumption by the HisF subunit.[8] This prevents wasteful hydrolysis of glutamine, a key nitrogen donor in the cell. This substrate-activated allostery within a single biosynthetic pathway is a distinguishing feature compared to many other amino acid pathways.[12]

Transcriptional Control of the his Operon

In addition to enzymatic regulation, the expression of the his genes is tightly controlled at the transcriptional level. In gammaproteobacteria like Escherichia coli and Salmonella typhimurium, the his operon is regulated by a transcriptional attenuation mechanism.[2][13] The mRNA transcript contains a leader sequence that codes for a short peptide rich in histidine codons.[3] Under histidine starvation, ribosomes stall at these codons, which causes the nascent mRNA to fold into an anti-terminator structure, allowing transcription of the full operon to proceed.[14] Conversely, when histidine is abundant, the ribosome moves quickly through the leader sequence, promoting the formation of a terminator hairpin that halts transcription.[2]

In other bacterial lineages, such as many Gram-positive bacteria, his gene expression is controlled by different mechanisms, including T-box riboswitches that directly bind uncharged tRNAHis or by HisR , a DNA-binding transcriptional repressor.[15][16]

Histidine Pathway Regulation cluster_0 Histidine Biosynthesis Pathway cluster_1 Regulation ATP + PRPP ATP + PRPP ATP-PRT ATP-PRT ATP + PRPP->ATP-PRT Step 1 Intermediate_1 Intermediate_1 ATP-PRT->Intermediate_1 PRATP ... ... Intermediate_1->... PRFAR PRFAR ...->PRFAR IGPS (HisF) IGPS (HisF) PRFAR->IGPS (HisF) Substrate IGPS (HisH) IGPS (HisH) IGPS (HisF)->IGPS (HisH) NH3 channel IGP IGP IGPS (HisF)->IGP Glutamine Glutamine Glutamine->IGPS (HisH) Substrate Glutamate Glutamate IGPS (HisH)->Glutamate Histidine Histidine IGP->Histidine Multiple Steps Histidine->ATP-PRT Feedback Inhibition (-) PRFAR_reg PRFAR PRFAR_reg->IGPS (HisH) Allosteric Activation (+)

Caption: Regulation of the Histidine Biosynthesis Pathway.

Comparative Analysis: Diverse Regulatory Strategies in Amino Acid Families

While the histidine pathway relies on a direct and linear regulatory scheme, pathways that produce multiple amino acids from a common precursor have evolved more complex networks to manage metabolic flux at branch points.

The Aromatic Amino Acid Pathway (Phenylalanine, Tyrosine, Tryptophan)

The biosynthesis of aromatic amino acids proceeds through the common shikimate pathway to produce the branch-point intermediate, chorismate.[17][18] From chorismate, separate branches lead to tryptophan, and to phenylalanine and tyrosine.[19]

  • Key Regulatory Strategy: Isozyme Feedback Inhibition. A primary distinction is the regulation of the first committed enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase . Many bacteria possess multiple isozymes of this enzyme. In E. coli, for example, there are three DAHP synthase isozymes, each allosterically inhibited by one of the three final products (phenylalanine, tyrosine, or tryptophan).[20] This allows the cell to independently control the total flux into the common pathway in response to the specific need for each aromatic amino acid.

  • Sequential Feedback at Branch Points: Downstream of chorismate, the first enzymes of the specific branches are also feedback-inhibited by their respective end products (e.g., anthranilate synthase is inhibited by tryptophan).[17]

  • Transcriptional Control: The trp operon is a classic model for gene regulation, controlled by both a repressor protein (TrpR) and an attenuation mechanism, similar to the his operon.[21]

Comparison Point: The use of multiple, differentially regulated isozymes for the first step provides a more nuanced control over the common pathway than the single, histidine-sensitive ATP-PRT in histidine biosynthesis.

The Aspartate Family Pathway (Lysine, Threonine, Methionine, Isoleucine)

This highly branched pathway originates from aspartate and is essential for producing four different amino acids.[22][23] Its regulation is a masterclass in managing metabolic flux through a complex network.

  • Key Regulatory Strategy: Complex Isozyme and Concerted Inhibition. The first enzyme, aspartate kinase (AK) , is the major site of regulation. Like DAHP synthase, it often exists as multiple isozymes. In E. coli, one isozyme is inhibited by lysine, while another is bifunctional (containing both aspartate kinase and homoserine dehydrogenase activity) and is inhibited by threonine.[24][25] This allows for differential regulation of the initial branches. In other organisms, a single AK enzyme may be subject to concerted feedback inhibition , where both lysine and threonine must be present to cause significant inhibition.[25]

  • Positive Regulation (Activation): This pathway also features positive feedback. For instance, S-adenosylmethionine (SAM), a product derived from methionine, can activate threonine synthase, thereby pulling flux towards threonine synthesis when methionine levels are high.[26]

  • Multi-layered Control: Regulation occurs at nearly every branch point, with enzymes like dihydrodipicolinate synthase (lysine branch) and homoserine dehydrogenase (threonine/methionine branch) being inhibited by their downstream products.[22][24]

Comparison Point: The aspartate pathway's regulatory network is significantly more complex than the histidine pathway's, employing a sophisticated web of both negative and positive feedback loops across multiple isozymes to balance the output of four distinct essential amino acids.[27]

The Branched-Chain Amino Acid Pathway (Valine, Leucine, Isoleucine)

The synthesis of valine, leucine, and isoleucine is intertwined, with several enzymatic steps being shared between the pathways.[28][29]

  • Key Regulatory Strategy: Multivalent Repression and End-Product Inhibition. The first enzyme in the valine and isoleucine pathways, acetohydroxyacid synthase (AHAS) , is feedback-inhibited by valine.[30] Leucine, in turn, inhibits the first enzyme unique to its own branch (α-isopropylmalate synthase).[28]

  • Shared Enzymes, Complex Control: Because the pathways are parallel, high levels of valine could potentially inhibit AHAS and lead to isoleucine starvation.[29] Cells circumvent this with complex allosteric controls and by regulating enzyme levels.

  • Transcriptional Attenuation: Similar to the his and trp operons, the ilv (isoleucine-valine) operon is regulated by attenuation. Critically, the leader peptide contains multiple codons for all three branched-chain amino acids, allowing the cell to sense the availability of all three products simultaneously.[13][31]

Comparison Point: The challenge of co-regulating three amino acids whose pathways share enzymes has led to solutions like multivalent attenuation, a more complex form of transcriptional control than that seen for the single-product histidine pathway.

Summary of Comparative Regulatory Mechanisms

The following table summarizes the key regulatory features of these pathways, highlighting the unique aspects of the imidazole glycerol phosphate pathway.

FeatureImidazole Glycerol Phosphate (Histidine)Aromatic Amino Acids (Trp, Phe, Tyr)Aspartate Family (Lys, Thr, Met, Ile)Branched-Chain Amino Acids (Val, Leu, Ile)
Primary Regulatory Enzyme(s) ATP-Phosphoribosyltransferase (ATP-PRT)DAHP Synthase (multiple isozymes)Aspartate Kinase (AK) (multiple isozymes)Acetohydroxyacid Synthase (AHAS)
Primary Feedback Inhibitor(s) L-Histidine[5]Trp, Phe, Tyr (on respective isozymes)[20]Lys, Thr, Met (on respective isozymes)[22][24]Val, Leu, Ile[28]
Type of Feedback Inhibition Simple allosteric inhibition of a single enzyme.Isozyme-based inhibition.Isozyme-based, concerted, and sequential inhibition.Branched-pathway inhibition.
Transcriptional Regulation Attenuation (His codons), T-box, HisR repressor.[2][16]Attenuation (Trp codons) and TrpR repressor.[21]Complex, multiple repressors.Multivalent Attenuation (codons for Val, Leu, Ile).[13]
Unique Regulatory Features Internal allosteric activation of IGPS by a pathway intermediate (PRFAR).[8][12]Regulation of a common pathway via multiple isozymes sensitive to different end products.Complex network of positive and negative feedback loops to balance four products.[26][27]Multivalent sensing at the transcriptional level due to shared enzymes.

graph TD {
subgraph "Experimental Workflow"
A[Step 1: Reagent Preparation] --> B{Step 2: Assay Setup};
B --> C[Vary Inhibitor Concentration];
C --> D[Initiate Reaction with Substrate];
D --> E[Step 3: Data Acquisition];
E --> F[Monitor Product Formation Over Time (e.g., Spectrophotometry)];
F --> G{Step 4: Data Analysis};
G --> H[Calculate Initial Velocities];
H --> I[Plot Velocity vs. [Inhibitor]];
I --> J[Determine IC50/Ki];
end
A[/"Prepare Purified Enzyme (e.g., ATP-PRT),

Substrates (ATP, PRPP), and Inhibitor (L-Histidine)"/]; J[/"Fit data to inhibition models to find the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki)"/];

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

}

Sources

Validation

A Comparative Analysis of Ammonia Tunnels in Glutamine Amidotransferases: A Guide for Researchers

In the intricate world of cellular metabolism, glutamine amidotransferases (GATs) stand out as remarkable molecular machines. These enzymes catalyze the transfer of an ammonia group from glutamine to a variety of accepto...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular metabolism, glutamine amidotransferases (GATs) stand out as remarkable molecular machines. These enzymes catalyze the transfer of an ammonia group from glutamine to a variety of acceptor molecules, a crucial step in the biosynthesis of amino acids, nucleotides, and other essential metabolites.[1] What makes GATs particularly fascinating is their elegant solution to a chemical challenge: the efficient and safe transport of the highly reactive and volatile intermediate, ammonia. The key to this is a structural feature known as the "ammonia tunnel," an intramolecular channel that sequesters and guides ammonia from its site of generation to its site of utilization.

This guide provides a comprehensive comparative analysis of the ammonia tunnels in GATs, designed for researchers, scientists, and drug development professionals. We will delve into the structural and functional diversity of these tunnels, explore the experimental methodologies used to study them, and provide insights into their significance as potential therapeutic targets.

The Fundamental Architecture: Two Classes of Amidotransferases

GATs are broadly categorized into two classes based on their glutaminase domain architecture and catalytic mechanism.[1][2]

  • Class I (TrpG-type): These enzymes possess a glutaminase domain characterized by a classic Cys-His-Glu catalytic triad.[1] The cysteine residue acts as a nucleophile to attack the glutamine substrate, initiating the hydrolysis reaction.

  • Class II (PurF-type): In contrast, Class II GATs utilize an N-terminal cysteine residue as the catalytic nucleophile.[2][3]

This fundamental difference in catalytic machinery has implications for the overall structure and, consequently, the architecture of the ammonia tunnel.

The Ammonia Tunnel: A Comparative Overview

The ammonia tunnel is a defining feature of GATs, traversing the protein interior to connect the glutaminase active site with the synthase active site, which can be separated by distances ranging from 10 to over 45 Å.[4][5][6] This sequestration of ammonia is critical for two main reasons: it protects the reactive intermediate from the aqueous cellular environment, preventing its protonation to the unreactive ammonium ion (NH₄⁺), and it ensures the efficient delivery of ammonia to the specific acceptor substrate at the synthase site.[4]

Tunnel Length: A Tale of Two Classes?

While there is considerable variation within each class, a general trend in tunnel length can be observed.

EnzymeClassOrganismTunnel Length (Å)Reference
Carbamoyl Phosphate Synthetase (CPS)Class IEscherichia coli~45[4]
NAD+ SynthetaseClass IMycobacterium tuberculosis40[6]
Aminodeoxychorismate Synthase (ADCS)Class IEscherichia coli27[7]
Asp-tRNA(Asn)/Glu-tRNA(Gln) Amidotransferase (GatCAB)Class IIHelicobacter pylori~40[8]
Asparagine Synthetase (ASNS)Class IIHuman--

Data for human ASNS tunnel length was not explicitly found in the provided search results.

The available data suggests that long tunnels are not exclusive to one class. For instance, the Class I enzyme CPS and the Class II enzyme GatCAB both feature tunnels of approximately 40-45 Å.[4][8] This indicates that the overall architecture of the enzyme and the distance between the active sites are primary determinants of tunnel length, rather than the specific class of the glutaminase domain.

The Tunnel Lining: A Spectrum of Chemical Environments

The nature of the amino acid residues lining the ammonia tunnel dictates its chemical properties and influences the mechanism of ammonia transport. A key distinction emerges in the hydrophobicity of these tunnels.

  • Hydrophobic Tunnels: Many GATs feature tunnels lined with predominantly hydrophobic or non-polar residues.[3][9][10] This is thought to favor the passage of the neutral ammonia molecule (NH₃) and prevent its interaction with the tunnel walls. A prime example is the Class I enzyme GMP synthetase , where the tunnel is lined with conserved hydrophobic residues.[9] Similarly, the tunnel of the Class II enzyme human asparagine synthetase (ASNS) is largely hydrophobic, with lining residues including Val-119, Val-141, Leu-255, Met-344, Ala-404, and Leu-415.[3][10]

  • Hydrophilic and Hybrid Tunnels: In contrast, some GATs possess more hydrophilic tunnels. The Class I enzyme carbamoyl phosphate synthetase (CPS) has a tunnel with a hydrophilic segment containing water clusters, followed by a hydrophobic passage.[11] A fascinating example of a highly hydrophilic tunnel is found in the Class II enzyme GatCAB from Helicobacter pylori.[8] This hydrophilicity suggests a different mechanism of ammonia transport, potentially involving a relay system of protonation and deprotonation steps facilitated by the polar residues lining the tunnel.[8]

Gating Mechanisms: Regulating the Flow of Ammonia

To prevent the wasteful hydrolysis of glutamine when the acceptor substrate is not available, the flow of ammonia through the tunnel is tightly regulated by "gates." These gates are dynamic structural elements that open and close in response to substrate binding at the synthase active site.

  • Class I Gating: The "Turning Gate" of CPS: A well-characterized example of a gating mechanism is the "turning gate" in E. colicarbamoyl phosphate synthetase (CPS) . This gate is formed by the side chains of three residues: Cys-232, Ala-251, and Ala-314.[11] Molecular dynamics simulations have shown that the binding of substrates to the synthase domain triggers a conformational change that opens this gate, allowing ammonia to pass.[11]

  • Class II Gating: The Dynamic Role of a Single Residue in ASNS: In human asparagine synthetase (ASNS) , a Class II enzyme, a different gating mechanism has been proposed. Cryo-EM and molecular dynamics studies suggest that the dynamic movement of a single conserved residue, Arg-142 , plays a crucial role in regulating the opening and closing of the tunnel.[3] This highlights how subtle conformational changes can have a profound impact on enzyme function.

Investigating the Unseen: Experimental Methodologies

The study of ammonia tunnels, being internal and transient features, requires a combination of sophisticated experimental and computational techniques.

X-Ray Crystallography: Visualizing the Path

X-ray crystallography is the primary technique for obtaining high-resolution three-dimensional structures of GATs, which can reveal the presence and architecture of the ammonia tunnel.

Experimental Workflow: X-Ray Crystallography of a Glutamine Amidotransferase

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Analysis P1 Gene Cloning & Expression (e.g., E. coli) P2 Cell Lysis & Clarification P1->P2 P3 Affinity Chromatography (e.g., Ni-NTA) P2->P3 P4 Size-Exclusion Chromatography P3->P4 C1 High-Throughput Screening (Vapor Diffusion) P4->C1 C2 Optimization of Crystal Growth C1->C2 D1 Crystal Cryo-protection & Mounting C2->D1 D2 X-ray Diffraction (Synchrotron) D1->D2 D3 Data Processing & Scaling D2->D3 S1 Phasing (Molecular Replacement/SAD/MAD) D3->S1 S2 Model Building & Refinement S1->S2 S3 Tunnel Analysis (e.g., CAVER) S2->S3

Figure 1: A generalized workflow for determining the crystal structure of a glutamine amidotransferase.

Step-by-Step Protocol:

  • Protein Expression and Purification: The gene encoding the GAT of interest is cloned into an expression vector and expressed in a suitable host, such as E. coli. The protein is then purified to homogeneity using a series of chromatographic techniques, typically starting with affinity chromatography followed by size-exclusion chromatography.[12]

  • Crystallization: The purified protein is subjected to a wide range of crystallization conditions using high-throughput screening methods like sitting-drop or hanging-drop vapor diffusion.[13] Once initial crystals are obtained, the conditions are optimized to produce large, well-diffracting crystals.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen to prevent radiation damage. X-ray diffraction data are then collected, often at a synchrotron source to obtain high-resolution data.[12]

  • Structure Determination and Analysis: The diffraction data is processed to determine the electron density map of the protein. The three-dimensional structure is then built and refined. Specialized software can then be used to analyze the protein structure for the presence of internal tunnels and characterize their properties.[7]

NMR Spectroscopy: Tracking Ammonia in Real-Time

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of ammonia channeling in solution. Isotope-labeling experiments can be designed to track the fate of the ammonia molecule.

Experimental Workflow: NMR Analysis of Ammonia Channeling

nmr_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation N1 Isotopic Labeling (e.g., ¹⁵N-glutamine) N2 Protein Purification N1->N2 N3 NMR Sample Preparation (Buffer, D₂O) N2->N3 N4 Spectrometer Setup & Tuning N3->N4 N5 Acquisition of ¹H-¹⁵N HSQC Spectra N4->N5 N6 Spectral Processing & Peak Assignment N5->N6 N7 Analysis of Chemical Shift Perturbations & Line Broadening N6->N7 N8 Determination of Ammonia Channeling Efficiency N7->N8

Figure 2: A workflow for using NMR spectroscopy to study ammonia channeling in GATs.

Step-by-Step Protocol:

  • Isotope Labeling: The GAT is expressed in minimal media supplemented with ¹⁵N-labeled glutamine. This allows the amide nitrogen of glutamine, and subsequently the channeled ammonia, to be specifically monitored by NMR.[14]

  • NMR Sample Preparation: The purified, ¹⁵N-labeled protein is prepared in a suitable NMR buffer.

  • NMR Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are performed. These experiments can detect changes in the chemical environment of the protein's backbone amides upon substrate binding and catalysis.

  • Data Analysis: By comparing the NMR spectra in the presence and absence of substrates, and by monitoring the appearance of the ¹⁵N-labeled product, researchers can determine whether the ammonia generated from glutamine equilibrates with the bulk solvent or is directly channeled to the synthase active site.[15]

Computational Modeling: Simulating the Journey of Ammonia

Molecular dynamics (MD) simulations provide a powerful computational approach to visualize and understand the dynamic process of ammonia transport through the tunnel.

Computational Workflow: Molecular Dynamics Simulation of Ammonia Transport

md_workflow cluster_setup System Setup cluster_simulation Production Simulation cluster_analysis Trajectory Analysis cluster_insights Mechanistic Insights M1 Obtain Protein Structure (X-ray or Homology Model) M2 Solvation in a Water Box & Addition of Ions M1->M2 M3 System Equilibration M2->M3 M4 Run MD Simulation (ns to µs timescale) M3->M4 M5 Analysis of Ammonia Position & Interactions M4->M5 M6 Calculation of Free Energy Profile M5->M6 M7 Identification of Key Residues & Bottlenecks M6->M7

Figure 3: A typical workflow for performing molecular dynamics simulations to study ammonia transport.

Step-by-Step Protocol:

  • System Setup: A high-resolution structure of the GAT is used as a starting point. The protein is placed in a simulated box of water molecules and ions to mimic the cellular environment. An ammonia molecule is placed at the glutaminase active site.[16]

  • Equilibration: The system is gradually heated and equilibrated to ensure a stable starting point for the simulation.

  • Production Simulation: The MD simulation is run for a sufficient length of time (nanoseconds to microseconds) to observe the movement of the ammonia molecule through the tunnel.[16]

  • Trajectory Analysis: The trajectory of the ammonia molecule is analyzed to identify its path, its interactions with the tunnel-lining residues, and any potential energy barriers or bottlenecks.[17] This can provide detailed insights into the mechanism of transport and the roles of specific amino acid residues.

Conclusion: A Tunnel of Opportunity

The ammonia tunnels of glutamine amidotransferases represent a beautiful example of evolutionary adaptation to a fundamental biochemical challenge. The diversity in their length, chemical environment, and gating mechanisms reflects the varied metabolic roles of these enzymes. For researchers, these tunnels offer a rich area of investigation, from fundamental questions about enzyme mechanism and dynamics to the development of novel therapeutic agents. As many GATs are essential for the survival of pathogenic organisms and are implicated in cancer metabolism, their ammonia tunnels present an attractive and specific target for the design of inhibitors that could disrupt these vital metabolic pathways. The continued application of a multidisciplinary approach, combining structural biology, biochemistry, and computational modeling, will undoubtedly uncover further secrets of these remarkable molecular conduits.

References

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  • Holden, H. M., Thoden, J. B., & Raushel, F. M. (2002). Perforation of the tunnel wall in carbamoyl phosphate synthetase derails the passage of ammonia between sequential active sites. Biochemistry, 41(48), 14321–14328. [Link]

  • Linger, R. S., Tesmer, J. J. G., & Davisson, V. J. (2014). Conformational Changes Involving Ammonia Tunnel Formation and Allosteric Control in GMP Synthetase. Archives of Biochemistry and Biophysics, 545, 22–32. [Link]

  • Thoden, J. B., Wesenberg, G., Raushel, F. M., & Holden, H. M. (2002). Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation. Biochemistry, 41(48), 14329–14336. [Link]

  • Gao, J., & Ma, H. (2008). Mechanism for the transport of ammonia within carbamoyl phosphate synthetase determined by molecular dynamics simulations. The Journal of Physical Chemistry B, 112(11), 3476–3482. [Link]

  • Thoden, J. B., Raushel, F. M., & Holden, H. M. (2002). Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia. The Journal of Biological Chemistry, 277(41), 39722–39727. [Link]

  • Ballut, L., Violot, S., Kumar, S., & Balaram, H. (2023). GMP Synthetase: Allostery, Structure, and Function. Biomolecules, 13(9), 1379. [Link]

  • Li, H., Wang, Y., & Chen, J. (2010). Molecular dynamics simulations on the mechanism of transporting methylamine and ammonia by ammonium transporter AmtB. The Journal of Physical Chemistry B, 114(46), 15207–15215. [Link]

  • Spraggon, G., Kim, C., O'Rourke, K., & Stout, C. D. (2001). The structures of anthranilate synthase of Serratia marcescens crystallized in the presence of (i) its substrates, chorismate and glutamine, and a product, glutamate, and (ii) its end-product inhibitor, L-tryptophan. Proceedings of the National Academy of Sciences of the United States of America, 98(11), 6021–6026. [Link]

  • Kumar, S., & Balaram, H. (2022). Mechanistic insights into the functioning of GMP synthetase: a two-subunit, allosterically regulated, ammonia tunnelling enzyme. bioRxiv. [Link]

  • Massière, F., & Badet-Denisot, M. A. (2007). Conformational changes in ammonia-channeling glutamine amidotransferases. Current Opinion in Structural Biology, 17(6), 653–664. [Link]

  • Semmelmann, F., et al. (2023). Activity Regulation of a Glutamine Amidotransferase Bienzyme Complex by Substrate-Induced Subunit Interface Expansion. ACS Catalysis, 13(1), 415-427. [Link]

  • Linger, R. S., & Davisson, V. J. (2014). Conformational changes involving ammonia tunnel formation and allosteric control in GMP synthetase. Archives of Biochemistry and Biophysics, 545, 22–32. [Link]

  • Richards, N. G. J., et al. (2023). Cryo-EM and Molecular Dynamics Simulations Reveal Hidden Conformational Dynamics Controlling Ammonia Transport in Human Asparagine Synthetase. bioRxiv. [Link]

  • Bauer, A., et al. (2001). Anthranilate synthase without an LLES motif from a hyperthermophilic archaeon is inhibited by tryptophan. Biochemical and Biophysical Research Communications, 282(1), 160-165. [Link]

  • Caldewood, J. C., & Bauer, A. J. (1991). Identification of amino acid residues involved in feedback regulation of the anthranilate synthase complex from Salmonella typhimurium. Evidence for an amino-terminal regulatory site. The Journal of Biological Chemistry, 266(13), 8328–8335. [Link]

  • Richards, N. G. J., et al. (2024). Cryo-EM and Molecular Dynamics Simulations Reveal Hidden Conformational Dynamics Controlling Ammonia Transport in Human Asparagine Synthetase. bioRxiv. [Link]

  • Singh, S., & Anand, R. (2023). A hydrophobic transient ammonia tunnel in human glutaminase C. ResearchGate. [Link]

  • Rizzi, M., et al. (2012). Regulation of the intersubunit ammonia tunnel in Mycobacterium tuberculosis glutamine-dependent NAD+ synthetase. The Biochemical Journal, 441(2), 655–663. [Link]

  • Nakamura, J., et al. (1995). The glutamine hydrolysis function of human GMP synthetase. Identification of an essential active site cysteine. The Journal of Biological Chemistry, 270(40), 23523–23527. [Link]

  • Spraggon, G., et al. (2004). Crystal Structure of Glutamine Amidotransferase from Thermotoga maritima. Proteins: Structure, Function, and Bioinformatics, 56(3), 631–634. [Link]

  • Sobral, M. V., et al. (2014). Purification, crystallization and preliminary X-ray diffraction analysis of GatD, a glutamine amidotransferase-like protein from Staphylococcus aureus peptidoglycan. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 5), 643–646. [Link]

  • Sobral, M. V., et al. (2014). Purification, crystallization and preliminary X-ray diffraction analysis of GatD, a glutamine amidotransferase-like protein from Staphylococcus aureus peptidoglycan. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 5), 643–646. [Link]

  • Knöchel, T., et al. (1999). The crystal structure of anthranilate synthase from Sulfolobus solfataricus: Functional implications. Proceedings of the National Academy of Sciences of the United States of America, 96(17), 9479–9484. [Link]

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Comparative

A Comparative Guide to the Functional Differences of Glycerophosphodiesterase (GDE) Isoforms

For researchers in cellular signaling, neuroscience, and skeletal biology, the glycerophosphodiesterase (GDE) family of enzymes presents a fascinating and functionally diverse group of signaling molecules. While structur...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular signaling, neuroscience, and skeletal biology, the glycerophosphodiesterase (GDE) family of enzymes presents a fascinating and functionally diverse group of signaling molecules. While structurally related, the key isoforms—GDE1, GDE2, and GDE3—exhibit striking differences in substrate preference, cellular roles, and mechanisms of action. This guide provides an in-depth comparison of these isoforms, supported by experimental data, to aid researchers in designing experiments and developing targeted therapeutic strategies.

Introduction: The Glycerophosphodiesterase Family

Glycerophosphodiester phosphodiesterases (GDPDs), commonly known as GDEs, are a conserved family of enzymes that hydrolyze glycerophosphodiesters. Mammalian GDEs, in particular, have emerged as critical regulators of diverse physiological processes, from neuronal development to bone formation, by generating bioactive lipid mediators or modifying cell surface proteins. Their functional specificity is largely dictated by their distinct substrate preferences and subcellular localizations.

Understanding the nuances between these isoforms is paramount for elucidating their roles in health and disease. This guide will focus on the three most extensively studied transmembrane isoforms: GDE1, GDE2, and GDE3.

Nomenclature of Key GDE Isoforms

To navigate the literature effectively, it is essential to clarify the nomenclature, as several aliases are used for these enzymes.

Primary NameAliasesKey Function
GDE1 MIR16Bioactive N-acylethanolamine (NAE) biosynthesis[1]
GDE2 GDPD5Neurogenesis, motor neuron differentiation[2]
GDE3 GDPD2Osteoblast differentiation, gliogenesis[3][4]

Core Functional Differences: A Head-to-Head Comparison

The primary distinction between GDE isoforms lies in what they cleave and the physiological consequences of that cleavage. While all are phosphodiesterases, their substrate choices lead them down vastly different functional paths.

GDE2: The Neurogenic GPI-Anchor Cleaver

GDE2 is a six-transmembrane protein that plays a pivotal role in the development of the nervous system.[4][5] Its primary and most well-characterized function is the cleavage of glycosylphosphatidylinositol (GPI) anchors, which tether specific proteins to the outer leaflet of the plasma membrane.[2][6]

  • Primary Substrates : GDE2 is not a classical glycerophosphodiesterase. Instead of hydrolyzing soluble glycerophosphodiesters, it acts as a highly specialized phospholipase, releasing GPI-anchored proteins from the cell surface.[6][7][8] Key substrates include:

    • RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) : A membrane-bound inhibitor of metalloproteases like ADAM10.[9][10]

    • Glypicans (e.g., GPC6) : A family of heparan sulfate proteoglycans involved in cell signaling.[2]

  • Mechanism of Action : By cleaving the GPI anchor of RECK, GDE2 releases it from the cell surface. This disinhibits ADAM10, allowing it to cleave the Notch ligand, Delta-like 1 (Dll1). The subsequent downregulation of Notch signaling in adjacent progenitor cells is a critical trigger for motor neuron differentiation.[6][8][9][11] This non-cell-autonomous mechanism highlights GDE2 as a key regulator of the timing and subtype specification of neurons.[5][12]

  • Cellular Localization : GDE2 is localized to the plasma membrane, endoplasmic reticulum, and Golgi apparatus. It undergoes constitutive endocytosis and recycling, a process that may allow it to dynamically survey the cell surface for its GPI-anchored substrates.[5][13]

GDE3: The Osteogenic and Gliogenic Phospholipase

Like GDE2, GDE3 is a six-transmembrane protein with an extracellular catalytic domain. However, its functional role and substrate preference are markedly different, positioning it as a key player in skeletal and glial cell biology.

  • Primary Substrates : GDE3 exhibits high specificity for glycerophosphoinositol (GroPIns) and lysophosphatidylinositol (LPI).[3][14]

    • Glycerophosphoinositol (GroPIns) : GDE3 hydrolyzes GroPIns to produce inositol 1-phosphate and glycerol. This activity is crucial for its role in promoting osteoblast differentiation.[3]

    • Lysophosphatidylinositol (LPI) : GDE3 functions as an LPI-specific phospholipase C (PLC), a function not shared by GDE2.[7][14] This activity can generate monoacylglycerol, potentially acting as a switch in endocannabinoid signaling pathways.[14]

    • GPI-Anchored Proteins : GDE3 can also cleave the GPI anchors of certain proteins, such as CNTFRα, to regulate oligodendrocyte precursor proliferation.[4]

  • Mechanism of Action : During osteogenesis, GDE3 expression is upregulated, and its enzymatic activity promotes the disassembly of actin stress fibers and a decrease in cell growth rate, pushing mesenchymal progenitors towards an osteoblast fate.[3] In the nervous system, by releasing the soluble ciliary neurotrophic factor receptor (CNTFRα), GDE3 modulates CNTF signaling to control the pace of oligodendrocyte generation.[4]

  • Cellular Localization : GDE3's catalytic activity is detected in the extracellular medium, consistent with a topology featuring an extracellular catalytic domain that acts on substrates present on the cell surface or in the extracellular space.[3]

GDE1: The Bioactive Lipid Synthesizer

GDE1 diverges from GDE2 and GDE3 by primarily functioning in the synthesis of bioactive lipid signaling molecules, particularly N-acylethanolamines (NAEs), which include the endocannabinoid anandamide.[1][15]

  • Primary Substrates : GDE1 shows robust phosphodiesterase activity towards glycerophospho-N-acyl ethanolamines (GP-NAEs).[1][16] It can also hydrolyze other glycerophosphodiesters like glycerophosphoinositol (GroPIns).[3]

  • Mechanism of Action : GDE1 is a key enzyme in a multi-step pathway for anandamide production. It catalyzes the final step, converting GP-NAEs into anandamide and its congeners.[1][15][17] This places GDE1 as a critical node in the regulation of endocannabinoid signaling, which impacts processes like pain, appetite, and inflammation.[1][18]

  • Cellular Localization : GDE1 is a membrane-bound glycoprotein with its catalytic domain facing the extracellular space or the lumen of intracellular organelles.[3]

Summary of Functional Distinctions

FeatureGDE1 (MIR16)GDE2 (GDPD5)GDE3 (GDPD2)
Primary Function Biosynthesis of N-acylethanolamines (e.g., anandamide)[1][15]Motor neuron differentiation and survival[2]Osteoblast differentiation, oligodendrocyte proliferation[3][4]
Key Substrates Glycerophospho-N-acyl ethanolamines (GP-NAEs)[1][16]GPI-anchored proteins (RECK, Glypicans)[2][6]Glycerophosphoinositol (GroPIns), Lysophosphatidylinositol (LPI)[3][14]
Enzymatic Action Phosphodiesterase (produces NAEs)GPI-anchor cleavage (releases surface proteins)Phosphodiesterase / Phospholipase C (produces inositol-1-P, MAG)[3][14]
Signaling Pathway Endocannabinoid synthesis[1][19]Inhibition of Notch signaling[6][9]Osteogenic pathways, CNTF signaling[3][4][20]
Cellular Localization Plasma & intracellular membranes (lumenal/ecto-domain)[3]Plasma membrane, ER, Golgi, endosomes[5]Plasma membrane (extracellular catalytic domain)[3]

Key Signaling Pathways Visualized

To better illustrate the distinct signaling cascades initiated by GDE2 and GDE3, the following diagrams outline their mechanisms of action.

GDE2-Mediated Neurogenesis

GDE2_Pathway cluster_membrane Plasma Membrane GDE2 GDE2 RECK RECK (GPI-Anchored) GDE2->RECK cleaves GPI anchor sRECK Soluble RECK GDE2->sRECK releases ADAM10 ADAM10 RECK->ADAM10 Inhibits Dll1 Dll1 ADAM10->Dll1 cleaves sDll1 Shed Dll1 Dll1->sDll1 releases Notch Notch Receptor (on adjacent cell) sDll1->Notch fails to activate Differentiation Neuronal Differentiation Notch->Differentiation Inhibition leads to

Caption: GDE2 initiates neurogenesis by cleaving the GPI-anchor of RECK.

GDE3-Mediated Osteoblast Differentiation

GDE3_Pathway cluster_membrane Plasma Membrane GDE3 GDE3 GroPIns Glycerophosphoinositol (GroPIns) GDE3->GroPIns hydrolyzes Products Inositol-1-Phosphate + Glycerol GroPIns->Products Actin Actin Stress Fibers Products->Actin disassembly Growth Cell Growth Products->Growth decrease Differentiation Osteoblast Differentiation Actin->Differentiation Growth->Differentiation GPI_Cleavage_Workflow start 1. Co-transfect HEK293T cells with GDE2 and GPI-anchored substrate (e.g., RECK-Flag) culture 2. Culture cells for 24-48 hours start->culture collect 3. Collect culture medium and cell lysate culture->collect concentrate 4. Concentrate medium (e.g., using spin filters) collect->concentrate sds_page 5. Run samples on SDS-PAGE concentrate->sds_page western 6. Western Blot with anti-Flag antibody sds_page->western analyze 7. Analyze for RECK-Flag in medium vs. lysate western->analyze

Sources

Validation

A Researcher's Guide to Imidazole Glycerol Phosphate Dehydratase: A Comparative Analysis of Monofunctional and Bifunctional Enzymes

Histidine, an essential amino acid, is synthesized de novo in plants, fungi, archaea, and bacteria through a conserved nine-step enzymatic pathway. The sixth step, a challenging dehydration reaction, is catalyzed by Imid...

Author: BenchChem Technical Support Team. Date: January 2026

Histidine, an essential amino acid, is synthesized de novo in plants, fungi, archaea, and bacteria through a conserved nine-step enzymatic pathway. The sixth step, a challenging dehydration reaction, is catalyzed by Imidazole Glycerol Phosphate Dehydratase (IGPD, EC 4.2.1.19). This enzyme is of significant biochemical interest because it facilitates the removal of a non-acidic hydrogen from its substrate, D-erythro-imidazole glycerol phosphate (IGP), to form imidazole acetol phosphate (IAP).[1][2] Evolution has produced two distinct architectural solutions for this catalytic task: a single-purpose, monofunctional enzyme and a multi-domain, bifunctional enzyme.

This guide provides an in-depth comparison of these two enzyme classes, offering researchers a comprehensive understanding of their structural, mechanistic, and kinetic differences. We will explore the experimental methodologies required to characterize their activities and discuss the physiological and therapeutic implications of their divergent evolutionary paths.

Part 1: Structural and Architectural Comparison

The fundamental difference between the two IGPD types lies in their protein architecture. Monofunctional IGPDs are dedicated solely to the dehydration reaction, whereas bifunctional versions are fused with another enzyme from the same pathway, histidinol-phosphate phosphatase (HPP, EC 3.1.3.15), which catalyzes the eighth step.[3][4]

Monofunctional IGPD: Found in plants, fungi, and archaea, these enzymes exhibit a fascinating quaternary structure. In their inactive, metal-free state, they typically exist as trimers.[1][2] Catalytic activation requires the binding of divalent metal ions, most notably Mn²⁺, which induces a significant conformational change, causing the trimers to assemble into a large, active 24-subunit spherical complex (a 24-mer) with 432 symmetry.[5][6] This assembly is crucial for the formation of the active site, which is composed of residues from three separate subunits.[7] The core polypeptide fold contains an internal repeat, suggesting it arose from a gene duplication event.[1][2]

Bifunctional IGPD (HisB): Prevalent in many eubacteria, such as Escherichia coli, these enzymes are single polypeptide chains containing two distinct functional domains.[3][8] The E. coli HisB protein, for example, has an N-terminal domain possessing histidinol-phosphatase (HPP) activity and a C-terminal domain with IGPD activity.[3][9] This fusion creates a multi-catalytic enzyme that handles two non-consecutive steps in histidine biosynthesis. While the individual domains carry out their specific reactions, their fusion into a single protein has significant implications for pathway efficiency and regulation.

G cluster_0 Enzyme Architectures mono_node Monofunctional IGPD (e.g., A. thaliana, S. cerevisiae) ~270 aa mono_domain IGPD Domain (EC 4.2.1.19) bi_node Bifunctional HisB (e.g., E. coli) ~355 aa bi_domains N-terminus HPP Domain (EC 3.1.3.15) IGPD Domain (EC 4.2.1.19) C-terminus G cluster_workflow Comparative Enzyme Characterization Workflow cluster_assays Enzyme Activity Assays start Obtain Plasmids (Monofunctional & Bifunctional Genes) express Heterologous Protein Expression (e.g., E. coli BL21) start->express purify Protein Purification (e.g., Ni-NTA Chromatography) express->purify igpd_assay IGPD Dehydratase Assay purify->igpd_assay Both Enzymes hpp_assay HPP Phosphatase Assay purify->hpp_assay Bifunctional Only analyze Kinetic Analysis (Michaelis-Menten) igpd_assay->analyze hpp_assay->analyze compare Compare kcat, KM & Mechanistic Properties analyze->compare

Caption: Workflow for the comparative analysis of IGPD enzymes.

Protocol 1: Continuous Spectrophotometric IGPD Activity Assay

This assay monitors the formation of the product, imidazole acetol phosphate (IAP), which has a distinct absorbance. This method is adapted from established continuous assays for IGPD. [7] Principle: The dehydration of IGP to IAP results in a conjugated system that absorbs light at approximately 290 nm. The rate of increase in absorbance at this wavelength is directly proportional to enzyme activity.

Materials:

  • Purified monofunctional or bifunctional IGPD enzyme

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM MnCl₂, pH 7.5

  • Substrate: D-erythro-imidazole glycerol phosphate (IGP) stock solution (e.g., 10 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare Reaction Mix: In each well or cuvette, prepare a reaction mixture by adding Assay Buffer. For a standard 200 µL reaction, use 180 µL of buffer.

  • Substrate Addition: Add varying concentrations of IGP to the wells to determine KM. For a single-point assay, a concentration of ~5x the expected KM (e.g., 1 mM) is suitable.

  • Pre-incubation: Equilibrate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate Reaction: Add a small volume (e.g., 10-20 µL) of purified enzyme to initiate the reaction. The final enzyme concentration should be in the low nanomolar range, determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 290 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. An extinction coefficient for IAP under the specific assay conditions should be determined for conversion to molar units. Plot the initial velocities against substrate concentration and fit to the Michaelis-Menten equation to determine KM and Vmax.

Causality: The inclusion of MnCl₂ is critical, as manganese ions are required cofactors for catalytic activity and for the assembly of the active 24-mer in monofunctional enzymes. [6]Monitoring at 290 nm provides a continuous, real-time measurement of product formation, which is preferable to endpoint assays for accurate kinetic analysis. [14]

Protocol 2: Malachite Green Phosphatase Assay (for HPP activity)

This colorimetric endpoint assay is specific for the HPP domain of the bifunctional enzyme and quantifies the release of inorganic phosphate (Pi). [10] Principle: The enzyme hydrolyzes histidinol-phosphate to release Pi. The reaction is stopped, and the amount of Pi is quantified by adding a Malachite Green-molybdate reagent, which forms a colored complex with free phosphate, measurable at ~620-650 nm.

Materials:

  • Purified bifunctional HisB enzyme

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 8.0

  • Substrate: L-histidinol phosphate stock solution (e.g., 10 mM)

  • Phosphate Standard: A solution of known KH₂PO₄ concentration for generating a standard curve.

  • Malachite Green Reagent: A commercially available or lab-prepared solution containing malachite green, ammonium molybdate, and a stabilizing agent.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 50 µM Pi) in the Assay Buffer.

  • Enzyme Reactions: In separate wells, set up reactions containing Assay Buffer and substrate (e.g., 1 mM L-histidinol phosphate). Include a "no enzyme" control.

  • Initiate Reaction: Add the bifunctional enzyme to the substrate-containing wells to start the reaction. Incubate at a constant temperature (e.g., 37°C) for a set time (e.g., 10-30 minutes) where the reaction is linear.

  • Stop and Develop Color: Stop the reaction and develop the color by adding a concentrated volume of the Malachite Green Reagent to all wells (including standards and controls). Incubate at room temperature for 15-30 minutes for color to develop.

  • Measure Absorbance: Read the absorbance of the plate at ~630 nm.

  • Data Analysis: Subtract the absorbance of the "no enzyme" control from the sample wells. Use the phosphate standard curve to determine the concentration of Pi released in each sample. Calculate the specific activity (µmol Pi released/min/mg enzyme).

Causality: The assay is performed at a slightly alkaline pH (8.0) and with Mg²⁺, as these conditions are often optimal for phosphatases of the HAD superfamily, to which the HPP domain is related. [11][10]The use of a standard curve is essential for accurate quantification, as the absolute absorbance can be influenced by buffer components. [12]

Part 4: Physiological and Therapeutic Implications

The existence of two distinct IGPD architectures reflects different evolutionary pressures. The fusion of the IGPD and HPP domains in the bifunctional HisB enzyme likely offers a selective advantage in bacteria by streamlining the metabolic pathway. [8]This co-localization can enhance catalytic efficiency through substrate channeling and simplify genetic regulation by placing both activities under the control of a single promoter within the his operon. [3][8] Conversely, the complex, highly regulated assembly of monofunctional IGPDs from inactive trimers to active 24-mers may provide a different layer of metabolic control in plants and fungi. [5] Because histidine is an essential amino acid for animals, its biosynthetic pathway is an attractive target for the development of herbicides and antimicrobial drugs. [4][13]IGPD is a particularly promising target. Several potent inhibitors, such as triazole phosphonates, have been developed that target the enzyme's active site. [1][7]The structural and mechanistic differences between the monofunctional enzymes in plants or fungi and the bifunctional enzymes in bacteria could potentially be exploited to design species-selective inhibitors.

Conclusion

Monofunctional and bifunctional IGPD enzymes represent a compelling case of divergent evolution to solve the same catalytic problem.

  • Monofunctional IGPDs are characterized by their complex, metal-dependent assembly into a large 24-mer, a sophisticated form of activity regulation.

  • Bifunctional IGPDs (HisB) prioritize efficiency and co-regulation by fusing two pathway enzymes into a single polypeptide, likely leveraging substrate channeling to increase metabolic flux.

Understanding these differences is not merely an academic exercise. For researchers in drug development and crop science, these distinctions provide a blueprint for designing targeted inhibitors. For biochemists and enzymologists, they offer a rich field for exploring the principles of enzyme evolution, regulation, and multi-enzyme complexes. The protocols and data presented in this guide serve as a foundational resource for furthering this exploration.

References
  • Creative Enzymes. IGPD. [URL: https://www.creative-enzymes.
  • PDB-101. Imidazoleglycerol-phosphate dehydratase. [URL: https://pdb101.rcsb.org/motm/72]
  • Hawkes, T. R., et al. (1993). Imidazoleglycerolphosphate dehydratase from Arabidopsis thaliana: characteristics of the enzyme and of a cDNA clone. Plant Physiology. [URL: https://www.researchgate.
  • Wikipedia. hisB. [URL: https://en.wikipedia.org/wiki/HisB]
  • Glynn, S. E., et al. (2005). Structure and mechanism of imidazoleglycerol-phosphate dehydratase. Structure. [URL: https://pubmed.ncbi.nlm.nih.gov/16154085/]
  • Witek, W., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2024.1359648/full]
  • Witek, W., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10939525/]
  • Chaudhuri, B. N., et al. (2001). Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. Structure. [URL: https://pubmed.ncbi.nlm.nih.gov/11566130/]
  • UniProt. Histidine biosynthesis bifunctional protein HisB - Escherichia coli (strain K12). [URL: https://www.uniprot.org/uniprotkb/P06987/entry]
  • Küberl, A., et al. (2016). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4914227/]
  • UniProt. Histidine biosynthesis bifunctional protein HisB - Stenotrophomonas maltophilia. [URL: https://www.uniprot.org/uniprotkb/B4STN9/entry]
  • Brilli, M., & Fani, R. (2004). Molecular Evolution of hisB Genes. Journal of Molecular Evolution. [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-organization-of-histidine-biosynthetic-genes-in-B_fig1_8545828]
  • Hadfield, A., et al. (1998). Production and characterization of bifunctional enzymes. Domain swapping to produce new bifunctional enzymes in the aspartate pathway. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/9733798/]
  • Ahangar, M. S., et al. (2018). Identification and structural characterization of a histidinol phosphate phosphatase from Mycobacterium tuberculosis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6290139/]
  • JoVE. High-throughput Screening of Carbohydrate-degrading Enzymes Using Novel Insoluble Chromogenic Substrate Assay Kits. [URL: https://www.youtube.
  • Thoden, J. B., et al. (2014). Structural and Mechanistic Characterization of L-Histidinol Phosphate Phosphatase from the PHP Family of Proteins. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4239626/]
  • Gotor, C., & Romero, L. C. (2015). Bifunctional and moonlighting enzymes: Lighting the way to regulatory control. Plant Science. [URL: https://www.researchgate.
  • Lu, H., et al. (2016). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Methods in Molecular Biology. [URL: https://www.researchgate.net/publication/305381958_Experimental_Methods_Used_for_Identifying_Small-Molecule_Inhibitors_of_Protein-Protein_Interaction]
  • Saccharomyces Genome Database. histidinol-phosphatase activity. [URL: https://www.yeastgenome.org/go/6695]
  • Gumbi, B. D., et al. (2022). Bifunctional Heterogeneous Catalyst for Biodiesel Production from Waste Vegetable Oil. Catalysts. [URL: https://www.mdpi.com/2073-4344/12/10/1252]
  • den Schipper, J. H., et al. (2023). Activity assays for flavoprotein oxidases: an overview. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10192345/]
  • SSERC. Protocol - Phosphatase Activity. [URL: https://www.sserc.org.
  • Klančnik, M., & Gorenšek, M. (1997). Kinetics of hydrolysis of monofunctional and bifunctional monochloro-s-triazine reactive dyes. Dyes and Pigments. [URL: https://www.semanticscholar.org/paper/Kinetics-of-hydrolysis-of-monofunctional-and-Klan%C4%8Dnik-Goren%C5%A1ek/f8942b03a74a4a58b87834570659a22495d4d38c]
  • isom, D. G., et al. (2015). Discovery of small-molecule enzyme activators by activity-based protein profiling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4418972/]
  • Law, A. M. K., et al. (2020). Myeloid-Derived Suppressor Cells as a Therapeutic Target for Cancer. Cells. [URL: https://pubmed.ncbi.nlm.nih.gov/32121014/]
  • Garralda, E., et al. (2024). Emerging Immunotherapy Targets in Early Drug Development. Cancers. [URL: https://www.mdpi.com/2072-6694/16/11/2006]
  • Qadeer, M. U., et al. (2022). Intensification of Biodiesel Processing from Waste Cooking Oil, Exploiting Cooperative Microbubble and Bifunctional Metallic Heterogeneous Catalysis. Energies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9564267/]
  • Gerry, C. J., & Schreiber, S. L. (2018). Unifying principles of bifunctional, proximity-inducing small molecules. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6355940/]
  • ScienCell Research Laboratories. pNPP Phosphatase Assay (PNPP). [URL: https://sciencellonline.
  • D. S. Joshi, A. D. (2015). Bifunctional enzyme action as a source of robustness in biochemical reaction networks: a novel hypergraph approach. arXiv. [URL: https://arxiv.org/abs/1508.01633]
  • Chen, L., et al. (2023). Bifunctional acid-activated montmorillonite catalyzed biodiesel production from non-food oil: Characterization, optimization, kinetic and thermodynamic studies. Fuel Processing Technology. [URL: https://www.researchgate.
  • Maness, P.-C., et al. (2001). Crystal structure of a bifunctional aldolase–dehydrogenase: Sequestering a reactive and volatile intermediate. Proceedings of the National Academy of Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC30206/]
  • Nguyen, T.-B., et al. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04870h]

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Comparative

A Researcher's Guide to Assessing Species Selectivity of Imidazole Glycerol Phosphate Dehydratase (IGPD) Inhibitors

For researchers in drug development and agrochemical design, the pursuit of species-selective enzyme inhibitors is a paramount objective. Imidazole glycerol phosphate dehydratase (IGPD), a key enzyme in the histidine bio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and agrochemical design, the pursuit of species-selective enzyme inhibitors is a paramount objective. Imidazole glycerol phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway, represents a compelling target. Its presence in plants, fungi, and bacteria, but not in mammals, offers a therapeutic window for the development of selective herbicides and antimicrobial agents.[1][2][3][4][5] This guide provides a comprehensive framework for assessing the species selectivity of IGPD inhibitors, integrating structural insights, robust experimental protocols, and comparative data analysis.

The Imperative of Selectivity in IGPD Inhibition

The histidine biosynthesis pathway is essential for a wide range of organisms, making its component enzymes attractive targets.[1][3] IGPD (EC 4.2.1.19), which catalyzes the dehydration of imidazole glycerol phosphate to imidazole acetol phosphate, is a particularly well-studied target.[3][4][6] However, the evolutionary conservation of enzyme active sites presents a significant challenge: how to design inhibitors that potently neutralize the target in a pathogen or weed, while sparing the orthologous enzyme in beneficial organisms or the host.

Non-selective inhibitors, such as the herbicide 3-amino-1,2,4-triazole (amitrole), have demonstrated the potential of IGPD inhibition but are hampered by off-target effects and toxicity concerns.[1][3] Therefore, a rigorous assessment of species selectivity is not merely a component of the drug discovery process; it is the cornerstone of developing safe and effective IGPD-targeted therapeutics and agrochemicals.

Comparative Inhibitor Potency: A Quantitative Overview

The species selectivity of an IGPD inhibitor is quantitatively defined by its differential potency against IGPD enzymes from various organisms. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A lower value indicates higher potency. The following table summarizes the reported inhibition constants for key IGPD inhibitors against enzymes from different species.

InhibitorTarget OrganismIGPD IsoformKᵢ (nM)Reference
C348 Saccharomyces cerevisiae (Yeast)Sc_IGPD0.6[7]
Arabidopsis thaliana (Plant)At_IGPD~25[7]
Triazole Phosphonate 1 PlantNot Specified40 ± 6.5[2]
Triazole Phosphonate 2 PlantNot Specified10 ± 1.6[2]
Triazole Phosphonate 3 PlantNot Specified8.5 ± 1.4[2]
Amitrole GeneralNot SpecifiedNon-selective competitive inhibitor[1][3][5]

The Structural Basis of Selectivity: Insights from Yeast and Plants

The significant difference in the potency of the triazole-phosphonate inhibitor C348 against yeast (Saccharomyces cerevisiae) and plant (Arabidopsis thaliana) IGPD provides a compelling case study in the structural determinants of selectivity.[7] Cryo-electron microscopy studies have revealed that while the core active site architecture is highly conserved, subtle yet critical differences dictate inhibitor binding affinity.

Two key factors contribute to the higher potency of C348 against yeast IGPD:

  • A 24-Amino Acid Insertion: S. cerevisiae IGPD possesses a unique 24-amino acid insertion that forms an extended surface loop adjacent to the active site. This loop stabilizes the inhibitor-binding loop, leading to a more favorable binding interaction.[1]

  • Active Site Residue Variations: While the majority of the active site residues are conserved, two key substitutions exist between A. thaliana and S. cerevisiae IGPD (numbering based on A. thaliana sequence):

    • Gln51 in A. thaliana is an Alanine in S. cerevisiae.

    • Ser54 in A. thaliana is a Lysine in S. cerevisiae.

These structural nuances underscore the importance of high-resolution structural analysis in understanding and predicting inhibitor selectivity.

Below is a diagram illustrating the key structural differences that influence inhibitor binding.

G cluster_At Arabidopsis thaliana IGPD (At_IGPD) cluster_Sc Saccharomyces cerevisiae IGPD (Sc_IGPD) At_ActiveSite Active Site (Gln51, Ser54) At_InhibitorLoop Inhibitor Binding Loop Sc_ActiveSite Active Site (Ala, Lys) Sc_InhibitorLoop Inhibitor Binding Loop Sc_InsertionLoop 24-Amino Acid Insertion Loop Sc_InsertionLoop->Sc_InhibitorLoop Stabilizes Inhibitor C348 Inhibitor Inhibitor->At_ActiveSite Lower Affinity (Ki ≈ 25 nM) Inhibitor->Sc_ActiveSite Higher Affinity (Ki = 0.6 nM)

Caption: Structural features influencing C348 inhibitor selectivity.

Experimental Protocols for Assessing Species Selectivity

A robust assessment of inhibitor selectivity relies on well-designed and meticulously executed experiments. The following protocols provide a foundation for determining inhibitor potency and binding.

Enzyme Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of IGPD by monitoring the formation of the product, imidazole acetol phosphate, which has a distinct absorbance profile from the substrate.

Principle: The dehydration of imidazole glycerol phosphate by IGPD leads to the formation of an enol intermediate which can be detected spectrophotometrically at 280 nm. The rate of this reaction can be measured in the presence and absence of inhibitors to determine their effect on enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂.

    • Substrate Stock: 10 mM Imidazole glycerol phosphate (IGP) in assay buffer.

    • Enzyme Stock: Purified IGPD from the desired species (e.g., A. thaliana, S. cerevisiae, M. tuberculosis) at a concentration of 1 mg/mL in a suitable storage buffer. Dilute to the working concentration (e.g., 10 µg/mL) in assay buffer just before use.

    • Inhibitor Stock: 10 mM stock of the test compound in DMSO. Prepare serial dilutions in DMSO.

  • Assay Setup (96-well UV-transparent plate):

    • To each well, add 80 µL of assay buffer.

    • Add 1 µL of the inhibitor dilution (or DMSO for control).

    • Add 10 µL of the diluted enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate stock to each well.

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 280 nm.

    • Monitor the increase in absorbance over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the Kᵢ, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay assesses the binding of an inhibitor to the target protein by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand, such as an inhibitor, often stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ). This change in Tₘ can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Protein Stock: Purified IGPD at 0.2-0.5 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Fluorescent Dye: A 5000x stock of a suitable dye (e.g., SYPRO Orange) in DMSO.

    • Inhibitor Stock: 10 mM stock of the test compound in DMSO.

  • Assay Setup (96-well or 384-well PCR plate):

    • Prepare a master mix containing the protein and the fluorescent dye (e.g., at a final concentration of 5x).

    • Aliquot the master mix into the wells of the PCR plate.

    • Add the inhibitor to the wells at various concentrations (typically a 10-point dilution series). Include a DMSO control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tₘ) is the midpoint of the transition in the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the protein with DMSO from the Tₘ of the protein with the inhibitor. A significant positive ΔTₘ indicates inhibitor binding.

The following diagram illustrates the workflow for assessing inhibitor selectivity.

G cluster_workflow Inhibitor Selectivity Assessment Workflow start Start: Candidate Inhibitor assay_selection Select Assays: - Enzyme Inhibition - Thermal Shift start->assay_selection enzyme_prep Prepare IGPD Enzymes (from multiple species) assay_selection->enzyme_prep inhibition_assay Perform Enzyme Inhibition Assays enzyme_prep->inhibition_assay thermal_shift Perform Thermal Shift Assays enzyme_prep->thermal_shift data_analysis Data Analysis: - IC50 / Ki Determination - ΔTm Calculation inhibition_assay->data_analysis thermal_shift->data_analysis comparison Compare Potency & Binding Across Species data_analysis->comparison conclusion Conclusion: Assess Species Selectivity comparison->conclusion

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of Imidazole Glycerol Phosphate Waste

As researchers and developers, our focus is rightfully on innovation and discovery. However, our responsibility extends beyond the bench to the entire lifecycle of the materials we use, culminating in their safe and comp...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is rightfully on innovation and discovery. However, our responsibility extends beyond the bench to the entire lifecycle of the materials we use, culminating in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for managing waste containing Imidazole Glycerol Phosphate (IGP), grounded in the principles of laboratory safety and regulatory compliance. The core directive is simple: we must treat all chemical waste streams with a rigorous, evidence-based approach, ensuring the safety of ourselves, our colleagues, and the environment.

Part 1: Core Principle - Hazard Characterization Before Disposal

The first step in any disposal procedure is not to discard, but to understand. Proper disposal is dictated by the hazards of the material. A Safety Data Sheet (SDS) for D-Erythro-imidazoleglycerol phosphate monohydrate provides critical, immediate safety data.[1]

Identified Hazards of Imidazole Glycerol Phosphate: [1]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.

Furthermore, the core chemical structure, imidazole, is classified as corrosive, capable of causing severe skin burns and eye damage, and is a suspected reproductive toxin.[2][3][4] Therefore, a cautious approach is mandatory.

However, in a laboratory setting, waste is rarely a single, pure compound. It is a mixture. The central tenet of responsible disposal is to characterize the entire waste stream . Your disposal plan must account for every constituent in your waste container.

Waste Characterization Checklist

Before beginning any disposal process, use the following table to assess your specific waste stream containing Imidazole Glycerol Phosphate. This assessment will determine the final disposal pathway.

Component / Property Potential Hazard Class Present in Waste? (Y/N) Mandatory Action & Segregation Rule
Imidazole Glycerol Phosphate Irritant, Acutely Toxic (Oral)YTreat as hazardous chemical waste.
pH CorrosiveIf pH is ≤ 2 or ≥ 12.5, the waste is corrosive. Do NOT neutralize without EHS approval. Segregate from all other waste types.
Halogenated Solvents (e.g., Chloroform, DCM)Toxic, Environmental HazardSegregate into a dedicated "Halogenated Waste" container.
Non-Halogenated Solvents (e.g., Acetone, Ethanol)Flammable, ToxicSegregate into a dedicated "Non-Halogenated Flammable Waste" container.
Heavy Metals (e.g., Mercury, Lead, Cadmium)Toxic, Environmental HazardSegregate into a dedicated "Heavy Metal Waste" container.
Strong Oxidizing/Reducing Agents ReactiveCRITICAL: Do not mix with organic materials like IGP. Collect separately.[1]
Strong Acids/Alkalis Corrosive, ReactiveCRITICAL: Incompatible with IGP.[1] Collect in separate, dedicated acid or base waste containers.

Part 2: Standard Operating Protocol for IGP Waste Disposal

This protocol assumes the waste is an aqueous solution containing Imidazole Glycerol Phosphate and potentially other non-reactive buffers or salts, and has been characterized as hazardous based on the checklist above.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. The hazards of IGP dictate the minimum requirements.

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear nitrile gloves. Always check the manufacturer's compatibility chart for the specific chemicals in your waste stream.[4]

  • Body Protection: A fully buttoned laboratory coat is required.[4]

Step 2: Select a Compatible Waste Container

The container is your primary line of defense against leaks and spills.

  • Material: Use a chemically compatible, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) or other plastic containers are generally preferred over glass to minimize the risk of breakage.[5][6]

  • Condition: The container must be in good condition, free of cracks or deterioration.[7]

  • Headspace: Do not overfill the container. Always leave at least 10% of the volume as headspace to allow for expansion of contents.[8]

Step 3: Label the Waste Container Immediately

As soon as the first drop of waste enters the container, it must be labeled. This is a strict requirement from regulatory bodies like the Environmental Protection Agency (EPA).[6][9]

  • Attach your institution's official "Hazardous Waste" tag or label.

  • Clearly write the words "Hazardous Waste ".

  • List the full chemical name and estimated percentage/concentration of every single constituent. Do not use abbreviations or chemical formulas.[6]

  • Mark all applicable hazard pictograms (e.g., Irritant/Harmful).[6]

  • Fill in the Principal Investigator's name, lab location, and the date the waste was first added.[6]

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Generated waste must be stored safely at or near the point of generation in a designated SAA.[7]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Segregation: Store the IGP waste container in secondary containment (e.g., a spill tray). Ensure it is physically segregated from incompatible materials, especially strong acids, bases, and oxidizers.[7]

  • Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[5]

Step 5: Arrange for Final Disposal via EHS

Laboratory personnel are prohibited from disposing of chemical waste down the drain or in the regular trash.[6][10] The only approved method is through your institution's Environmental Health and Safety (EHS) department.

  • Once the container is full or you have finished the experimental series, seal it tightly.

  • Complete your institution's chemical waste collection request form.

  • Follow the EHS procedure for moving the container to the designated pickup location or for scheduling a lab pickup.

Part 3: Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing any waste stream containing Imidazole Glycerol Phosphate. This workflow ensures that safety and compliance are maintained at every step.

G cluster_0 cluster_1 Standard Hazardous Waste Protocol start Waste Containing Imidazole Glycerol Phosphate (IGP) Generated char_waste Characterize Full Waste Stream (See Table 1) start->char_waste is_hazardous Is waste hazardous by characteristic (Corrosive, Ignitable, Reactive, Toxic) OR mixed with other listed hazardous chemicals? char_waste->is_hazardous non_haz_path Does waste consist ONLY of IGP in water at very low concentration AND pH is neutral? is_hazardous->non_haz_path No prep_pickup Step 1: Select Compatible Container Step 2: Label as 'Hazardous Waste' with all constituents Step 3: Store in designated SAA, segregated from incompatibles is_hazardous->prep_pickup Yes ehs_approval Obtain SPECIFIC WRITTEN EHS Approval for Drain Disposal non_haz_path->ehs_approval Yes non_haz_path->prep_pickup No / Unsure drain_disposal Drain Disposal (Extremely Rare) ehs_approval->drain_disposal Approval Granted ehs_approval->prep_pickup Approval Denied contact_ehs Step 4: Complete Waste Pickup Request Form prep_pickup->contact_ehs final_disposal Step 5: Transfer to EHS for Final, Compliant Disposal contact_ehs->final_disposal

Caption: Disposal Decision Workflow for IGP Waste.

Part 4: The "Cradle-to-Grave" Responsibility

The EPA manages hazardous materials under a "cradle-to-grave" system, meaning the generator of the waste (our institution) is responsible for it from generation to final, environmentally sound disposal.[10] Your meticulous labeling, documentation, and adherence to this protocol are critical components of this system, ensuring a safe and unbroken chain of custody. By partnering with your EHS office, you fulfill your role in this vital process, protecting your laboratory and the wider community.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories . A-Thermal. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]

  • Effective Laboratory Waste Management . Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Imidazole glycerol phosphate | C6H11N2O6P | CID 606 . PubChem, NIH. [Link]

  • Laboratory Environmental Sample Disposal Information Document . Environmental Protection Agency (EPA). [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Safety Data Sheet: Imidazole . Chemos GmbH & Co.KG. [Link]

  • Standard Operating Procedure - Imidazole . University of Washington. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

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Handling

A Senior Application Scientist's Guide to Handling Imidazole Glycerol Phosphate: From Hazard Assessment to Disposal

Welcome to your essential guide for the safe handling of D-Erythro-imidazole glycerol phosphate (IGP). As a key intermediate in the histidine biosynthetic pathway, IGP is a compound of significant interest in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of D-Erythro-imidazole glycerol phosphate (IGP). As a key intermediate in the histidine biosynthetic pathway, IGP is a compound of significant interest in drug development and herbicide research.[1][2] This guide moves beyond mere compliance, offering a framework grounded in scientific principles to ensure your safety and the integrity of your research. We will explore the "why" behind each procedural step, empowering you to make informed safety decisions in your laboratory.

Foundational Safety: Hazard Identification and Risk Assessment

Understanding the specific risks associated with a chemical is the cornerstone of safe laboratory practice. D-Erythro-imidazole glycerol phosphate monohydrate is classified with a specific set of hazards that dictate our handling protocols.[3] Unlike the more caustic parent compound, Imidazole, which causes severe burns, IGP's primary hazards are irritation and acute toxicity if ingested.[3][4][5]

A summary of the hazards associated with D-Erythro-imidazole glycerol phosphate is presented below.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Oral ToxicityCategory 4Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation.[3]

These classifications are our primary directive for selecting appropriate controls and personal protective equipment (PPE). The risk of inhaling airborne particles and subsequent respiratory irritation is a key consideration when handling this compound in its solid form.[3]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety. Engineering controls are designed to remove the hazard at its source, which is always preferable to relying solely on PPE.[6][7]

  • Chemical Fume Hood: All weighing and handling of solid Imidazole glycerol phosphate should be performed inside a certified chemical fume hood.[8] This is critical to control the emissions of any dust at the source, preventing it from dispersing into the general work area and becoming an inhalation hazard.[3][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any contaminants that may escape primary containment.[7]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[7][9] Proximity to these safety features is non-negotiable when handling any chemical that poses an eye or skin irritation risk.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. Its selection is not a one-size-fits-all matter; it must be tailored to the specific risks of the procedure. The following workflow illustrates the decision-making process for selecting appropriate PPE when handling IGP.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Execution Start Begin Task with Imidazole Glycerol Phosphate AssessTask Assess Task: - Weighing solid? - Preparing solution? - Potential for dust/aerosol? Start->AssessTask CorePPE Mandatory Base PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Full-Length Lab Coat AssessTask->CorePPE All Tasks RespProtection Add Respiratory Protection (e.g., N95 Respirator) AssessTask->RespProtection High dust/aerosol potential FaceShield Consider Face Shield (in addition to goggles) AssessTask->FaceShield Splash potential NoExtraPPE Base PPE is Sufficient AssessTask->NoExtraPPE Low risk of dust/splash Proceed Proceed with Task in Chemical Fume Hood RespProtection->Proceed FaceShield->Proceed NoExtraPPE->Proceed

Caption: PPE selection workflow for Imidazole Glycerol Phosphate.

Detailed PPE Specifications
  • Eye and Face Protection: Given the classification as a serious eye irritant (Category 2A), ANSI Z87.1-compliant (US) or EN166-compliant (EU) chemical safety goggles are mandatory.[3][6][7] These provide a full seal around the eyes, protecting against dust particles. A standard face shield may be worn over goggles for added protection, especially when handling larger quantities or creating solutions where splashing is possible.

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard for handling solid IGP.[6] Always inspect gloves for tears or pinholes before use. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Contaminated gloves must be disposed of immediately as chemical waste.

    • Lab Coat: A chemically compatible laboratory coat that is fully buttoned and extends to the wrists must be worn.[6] This protects your skin and personal clothing from contamination.

    • Personal Clothing: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[6]

  • Respiratory Protection:

    • Standard Handling: For routine handling of small quantities within a chemical fume hood, respiratory protection is not typically required.[6]

    • Increased Risk Scenarios: If there is a potential for generating significant dust (e.g., cleaning up a spill, handling large quantities), a NIOSH-approved particulate respirator (e.g., N95) should be worn.[4][7] This is a direct countermeasure to the risk of respiratory tract irritation.[3] Always ensure you are fit-tested for any respirator you use.

Operational and Disposal Plans: Step-by-Step Guidance

Procedure for Weighing and Handling Solid IGP
  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is on and functioning correctly.

  • Handling: Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust.[8] Use a spatula for transfers and avoid actions that could generate airborne particles.

  • Cleaning: After handling, decontaminate the spatula and the work surface within the fume hood. Wipe the area with a damp cloth or towel to collect any residual dust without aerosolizing it.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water immediately after handling the chemical.[3][10]

Emergency Plan: Spills and Exposures

Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Exposure: Wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing while under a safety shower if the exposure is extensive.[6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.

Spill Cleanup Protocol

The following workflow outlines the immediate steps for managing a small spill of solid IGP.

Caption: Small spill response workflow for Imidazole Glycerol Phosphate.

Disposal Plan
  • Chemical Waste: All waste containing Imidazole glycerol phosphate, including contaminated materials from a spill cleanup, must be disposed of in a clearly labeled hazardous waste container.[5]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in the hazardous waste container.[6]

  • Regulations: Always follow your institution's and local regulations for chemical waste disposal.[11] Do not allow the product to enter drains.[5]

By integrating this expert-level guidance into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • University of Washington. (2025). Standard Operating Procedure for Imidazole. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole glycerol phosphate. PubChem Compound Database. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET Imidazole Buffer Solution. [Link]

  • Amaro, R. E., et al. (2007). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. Proceedings of the National Academy of Sciences, 104(45), 17644-17649. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • Rutkiewicz, M., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science, 15, 1369931. [Link]

  • Wikipedia. (n.d.). Imidazoleglycerol-phosphate dehydratase. [Link]

Sources

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